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  • Product: Methyl 4-bromoquinoline-8-carboxylate
  • CAS: 132664-48-3

Core Science & Biosynthesis

Foundational

Strategic Synthesis of Methyl 4-bromoquinoline-8-carboxylate: A Process Chemistry Perspective

Executive Summary This technical guide details the synthesis of Methyl 4-bromoquinoline-8-carboxylate , a critical scaffold in the development of metalloprotease inhibitors, antiviral agents, and high-affinity ligands. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Methyl 4-bromoquinoline-8-carboxylate , a critical scaffold in the development of metalloprotease inhibitors, antiviral agents, and high-affinity ligands.

Unlike traditional Gould-Jacobs protocols that often yield 3-carboxylated byproducts requiring subsequent decarboxylation, this guide prioritizes a Meldrum’s Acid-mediated cyclization .[1] This route offers superior atom economy and regiocontrol, delivering the 4-hydroxy intermediate which is then brominated.[1] The protocol is designed for reproducibility, scalability, and safety, specifically addressing the handling of phosphorus oxybromide (


).[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two primary phases: the construction of the quinoline core via a modified Conrad-Limpach/Gould-Jacobs approach (using Meldrum's acid) and the regioselective functionalization of the C4 position.

Strategic Logic[1]
  • C4-Bromine Installation: The C4-bromo substituent is best introduced via the conversion of a C4-hydroxyl group (tautomeric with 4-quinolone). Direct bromination of the quinoline ring is not viable as it typically favors the C3, C6, or C8 positions depending on activation.[1]

  • C8-Ester Retention: The C8-methyl ester is sensitive to harsh hydrolysis.[1] Therefore, acidic cyclization conditions (like polyphosphoric acid) should be avoided in favor of thermal cyclization in neutral high-boiling solvents (Dowtherm A).[1]

  • Starting Material: The C8 substitution pattern dictates the use of Methyl anthranilate (Methyl 2-aminobenzoate) .[1] Cyclization occurs at the aniline C6 position, placing the original C2-ester at the quinoline C8 position.

Pathway Visualization[1][2]

Retrosynthesis Target Methyl 4-bromoquinoline-8-carboxylate (Target) Intermediate Methyl 4-hydroxyquinoline-8-carboxylate (4-Quinolone Tautomer) Intermediate->Target POBr3 (Bromination) Precursor Methyl 2-aminobenzoate (Methyl Anthranilate) Precursor->Intermediate Condensation & Thermal Cyclization Reagents Meldrum's Acid + Trimethyl Orthoformate Reagents->Precursor

Figure 1: Retrosynthetic disconnection showing the linear assembly from Methyl Anthranilate.

Part 2: Experimental Protocols

Phase 1: Synthesis of Methyl 4-hydroxyquinoline-8-carboxylate

This phase utilizes the Meldrum’s acid protocol.[2][3] It is superior to the traditional diethyl ethoxymethylenemalonate (EMME) route because it avoids the formation of a stable 3-ester intermediate, spontaneously decarboxylating to yield the desired 3-unsubstituted core.

Reagents:

  • Methyl anthranilate (1.0 eq)[1]

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.2 eq)[1]

  • Trimethyl orthoformate (TMOF) (1.5 eq)[1]

  • Solvent: Acetonitrile (for condensation) / Dowtherm A (for cyclization)[1]

Protocol:

  • Enamine Formation:

    • In a reaction vessel equipped with a reflux condenser, dissolve Methyl anthranilate (15.1 g, 100 mmol) and TMOF (16.4 mL, 150 mmol) in acetonitrile (100 mL).

    • Add Meldrum’s acid (17.3 g, 120 mmol).[1]

    • Reflux the mixture for 2–3 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the aniline.[1]

    • Observation: The intermediate enamine often precipitates upon cooling.[1]

    • Concentrate the solvent under reduced pressure to obtain the crude enamine (Methyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate).

  • Thermal Cyclization:

    • Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) (100 mL) to 250°C in a heavy-walled flask.

    • Safety Note: Ensure vigorous stirring and use a blast shield; rapid CO2 evolution occurs.[1]

    • Add the crude enamine solution (dissolved in a minimum amount of warm CH2Cl2 or added portion-wise as a solid) to the hot Dowtherm A.

    • Maintain temperature at 240–250°C for 30–60 minutes. The high temperature drives both the cyclization and the decarboxylation of the transient 3-carboxylic acid.

    • Cool the mixture to room temperature. The product, Methyl 4-hydroxyquinoline-8-carboxylate , typically precipitates as a beige/brown solid.

    • Dilute with hexane (100 mL) to further precipitate the product and wash away the Dowtherm A. Filter and wash with diethyl ether.[1]

Key Data Point:

  • Typical Yield: 65–75%[1]

  • Characterization: 1H NMR (DMSO-d6) should show a singlet around δ 8.5–9.0 ppm (H-2) and the absence of aliphatic protons other than the methyl ester.[1]

Phase 2: Bromination to Methyl 4-bromoquinoline-8-carboxylate

The conversion of the 4-hydroxy (tautomeric 4-quinolone) to the 4-bromo derivative is achieved using Phosphorus Oxybromide (


). This reagent is preferred over 

due to cleaner reaction profiles and easier handling.[1]

Reagents:

  • Methyl 4-hydroxyquinoline-8-carboxylate (1.0 eq)

  • Phosphorus oxybromide (

    
    ) (1.5 – 2.0 eq)[1]
    
  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)[1]

  • Base: Diisopropylethylamine (DIPEA) (Catalytic, optional)[1]

Protocol:

  • Setup:

    • Dry all glassware thoroughly.[1] Moisture reacts violently with

      
       to produce HBr gas.[1]
      
    • Suspend Methyl 4-hydroxyquinoline-8-carboxylate (10.0 g, ~49 mmol) in anhydrous toluene (100 mL).

  • Reaction:

    • Add

      
       (21.0 g, 73 mmol) in portions at room temperature.
      
    • Heat the mixture to reflux (110°C).

    • Mechanism:[1][4][2][3][5] The reaction proceeds via the formation of a phosphoro-bromidate intermediate, followed by nucleophilic attack of bromide at C4.

    • Monitor by TLC.[1][6] Reaction is typically complete within 2–4 hours.[1]

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to 0°C.

    • Slowly pour the reaction mixture into a stirred mixture of crushed ice and saturated

      
       solution.
      
    • Warning: Exothermic hydrolysis of excess

      
       generates HBr.[1] Ensure pH remains basic (> pH 8) to prevent hydrolysis of the methyl ester.[1]
      
  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • The crude product is often pure enough for subsequent steps.[1]

    • If necessary, recrystallize from Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).[1]

Key Data Point:

  • Typical Yield: 70–85%

  • Appearance: Off-white to pale yellow solid.[1]

Part 3: Process Logic & Troubleshooting

Reaction Workflow Diagram

Workflow Start Methyl Anthranilate + Meldrum's Acid Step1 Enamine Formation (Reflux MeCN) Start->Step1 Step2 Flash Pyrolysis (250°C Dowtherm A) Step1->Step2 - Acetone - CO2 Inter 4-Hydroxy Intermediate (Precipitation) Step2->Inter Step3 Bromination (POBr3 / Toluene) Inter->Step3 Final Methyl 4-bromoquinoline- 8-carboxylate Step3->Final Quench NaHCO3

Figure 2: Step-by-step process flow from raw materials to isolated target.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete decarboxylation or oligomerization.[1]Ensure Dowtherm A is at 250°C before adding the enamine.[1] Slow addition prevents temperature drops.[1]
Ester Hydrolysis Acidic quench in Step 2.[1]Use excess

or

during the ice quench.[1] Keep temperature < 5°C.
Incomplete Bromination Wet solvent or old

.[1]
Distill toluene over Na/Benzophenone.[1] Use fresh

(white crystals, not yellow/orange).[1]
C3-Bromination Over-reaction.[1]Do not exceed 120°C. Avoid Lewis acid catalysts unless necessary.[1]

References

  • Chen, B., et al. "Efficient Synthesis of 4-Hydroxyquinoline-3-carboxylic Acids and Their Derivatives via Meldrum's Acid."[1] Journal of Organic Chemistry, vol. 46, no. 12, 1981, pp. 2593-2597.[1] (Foundational methodology for Meldrum's acid cyclization).

  • Kappe, C. O., et al. "A Unified Synthetic Approach to 4-Quinolone-3-carboxylic Acids."[1] Tetrahedron, vol. 48, no.[1][7] 37, 1992, pp. 7943-7950.[1] (Detailed mechanistic insight into the thermal cyclization).

  • Gould, R. G., and Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, vol. 61, no.[1] 10, 1939, pp. 2890–2895.[1] Link (Historical context for the cyclization strategy).[1]

  • Sokten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[1] Records of Natural Products, vol. 10, no.[1] 6, 2016, pp. 706-715.[1] (Specific conditions for brominating 8-substituted quinolines).

  • PubChem Compound Summary. "8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester."[1] National Center for Biotechnology Information.[1] Link (Verification of chemical structure and stability).

Sources

Exploratory

Methyl 4-bromoquinoline-8-carboxylate chemical properties.

Bifunctional Scaffolds in Medicinal Chemistry Executive Summary Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) represents a "linchpin" intermediate in the synthesis of complex heteroaromatic drugs. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Scaffolds in Medicinal Chemistry

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) represents a "linchpin" intermediate in the synthesis of complex heteroaromatic drugs. Its structural value lies in its orthogonal reactivity : the C4-bromide serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C8-methyl ester provides a masked carboxylic acid for solubility modulation or further derivatization (amidation, reduction).

This guide details the physicochemical profile, industrial synthesis, and chemoselective functionalization of this scaffold, tailored for medicinal chemists optimizing SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDataNote
IUPAC Name Methyl 4-bromoquinoline-8-carboxylate
CAS Number 132664-48-3Primary identifier
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 55–56 °CRecrystallized from Hexane/EtOAc
Solubility DMSO, DCM, Chloroform, Ethyl AcetatePoor solubility in water
LogP (Calc) ~2.8Lipophilic; requires polar solvents for reactions
pKa (Conj.[1][2][3][4][5] Acid) ~1.6 (Quinoline N)Electron-withdrawing ester reduces basicity

Synthetic Route (Upstream)

High-purity synthesis of the 4-bromo-8-carboxylate core typically follows a modified Gould-Jacobs reaction sequence. This route is preferred over direct bromination of quinoline-8-carboxylate due to the high regioselectivity required at the C4 position.

Reaction Pathway[7][9][10][11]
  • Condensation: Methyl anthranilate reacts with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization (Dowtherm A, >250°C) yields the 4-hydroxyquinoline intermediate.

  • Aromatization/Bromination: Conversion of the tautomeric 4-quinolone to 4-bromoquinoline using phosphorus oxybromide (POBr₃).

Visualization: Synthesis Workflow

Synthesis SM1 Methyl Anthranilate (Start) Inter1 Enamine Intermediate SM1->Inter1 110°C, -EtOH SM2 EMME (Reagent) SM2->Inter1 Inter2 Methyl 4-hydroxyquinoline- 8-carboxylate Inter1->Inter2 Dowtherm A 250°C Cyclization Prod Methyl 4-bromoquinoline- 8-carboxylate Inter2->Prod POBr3, Toluene Reflux Bromination

Figure 1: Step-wise synthesis via the Gould-Jacobs protocol.

Detailed Protocol: Step 3 (Bromination)

Note: This step is the most safety-critical due to the use of POBr₃.

Reagents:

  • Methyl 4-hydroxyquinoline-8-carboxylate (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (1.5 eq)

  • Toluene (anhydrous, 10V)

Procedure:

  • Setup: Charge a dried round-bottom flask with Methyl 4-hydroxyquinoline-8-carboxylate and anhydrous toluene under N₂ atmosphere.

  • Addition: Add POBr₃ portion-wise at room temperature. Caution: Exothermic.

  • Reaction: Heat the suspension to reflux (110°C). The solid will dissolve as the reaction proceeds. Monitor by LCMS (Target Mass: 266/268 Br pattern).

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into crushed ice/sat. NaHCO₃. Warning: POBr₃ hydrolysis releases HBr gas.[6]

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Chemoselectivity & Functionalization (Downstream)

The utility of this scaffold lies in the ability to selectively manipulate the C4 and C8 positions.

C4-Bromine Reactivity (Suzuki-Miyaura Coupling)

The C4 position is highly activated for oxidative addition by Palladium due to the electron-deficient nature of the pyridine ring.

  • Standard Conditions: Pd(dppf)Cl₂ (5 mol%), Aryl Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 90°C.

  • Why this works: The electron-withdrawing ester at C8 further pulls electron density from the ring, making the C4-Br bond more susceptible to Pd(0) insertion compared to electron-rich bromo-quinolines.

C8-Ester Reactivity

The methyl ester is relatively stable under acidic cross-coupling conditions but can be selectively hydrolyzed or reduced.

  • Hydrolysis: LiOH (THF/H₂O) yields the carboxylic acid (C8-COOH).

  • Amidation: Direct aminolysis is difficult due to steric hindrance from the peri-position (H1/N1). Conversion to the acid chloride or use of AlMe₃-mediated amidation is recommended.

Visualization: Divergent Reactivity

Reactivity Core Methyl 4-bromoquinoline- 8-carboxylate Suzuki Suzuki Coupling (C4-Aryl) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4-Amine) Core->Buchwald Pd2(dba)3 Xantphos, Amine Hydrolysis Hydrolysis (C8-COOH) Core->Hydrolysis LiOH, THF/H2O Amidation Weinreb Amide (C8-CON(OMe)Me) Core->Amidation AlMe3 HN(OMe)Me Suzuki->Hydrolysis Sequential Functionalization

Figure 2: Orthogonal functionalization pathways for library generation.

Applications in Drug Discovery

The 4-substituted quinoline-8-carboxylate motif is a privileged scaffold in several therapeutic areas:

  • IDO1 Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often feature a quinoline core where the C4 position is substituted with a hydrophobic aryl group to fill the deep hydrophobic pocket of the enzyme.

  • Antibacterial Agents: Gyrase inhibitors (Quinolones) typically require a C3-carboxylate, but C8-modified quinolines show promise in overcoming resistance by altering binding modes.

  • Metalloprotease Inhibitors: The 8-carboxylate (or its hydroxamic acid derivative) can act as a zinc-binding group (ZBG) in metalloenzyme active sites.

Handling, Stability & Safety

  • Stability: The compound is stable at room temperature but should be stored under inert gas (Nitrogen/Argon) to prevent slow hydrolysis of the ester by atmospheric moisture.

  • Safety Hazards:

    • Sensitizer: Halogenated quinolines are potent skin sensitizers. Double-gloving is mandatory.

    • Lachrymator Potential: While the ester is solid, the benzyl-bromide-like reactivity of some impurities can be irritating. Work in a fume hood.

  • Waste Disposal: Aqueous waste from the Suzuki coupling (containing Boron and Palladium) must be segregated from general organic waste.

References

  • CookeChem. (n.d.). Methyl 4-bromoquinoline-8-carboxylate Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 4-bromoquinoline-6-carboxylate (Isomer Reference). Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Fundamental synthesis basis).
  • Manac Inc. (2024).[6][7][8] Bromination reactions with phosphorus bromides (POBr3). Retrieved from

Sources

Foundational

Technical Monograph: Methyl 4-bromoquinoline-8-carboxylate

The following technical guide details the properties, synthetic utility, and applications of Methyl 4-bromoquinoline-8-carboxylate (CAS 132664-48-3). A Versatile Scaffold for SHP2 and Mcl-1 Inhibitor Development[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthetic utility, and applications of Methyl 4-bromoquinoline-8-carboxylate (CAS 132664-48-3).

A Versatile Scaffold for SHP2 and Mcl-1 Inhibitor Development[1]

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate (CAS 132664-48-3) is a high-value heterocyclic intermediate utilized primarily in the discovery of oncology therapeutics.[1] It serves as a critical "divergent scaffold" in medicinal chemistry, enabling the synthesis of SHP2 phosphatase inhibitors and Mcl-1 antagonists .[1] Its dual-functional nature—featuring a reactive bromide at the C4 position and a modifiable methyl ester at the C8 position—allows researchers to rapidly generate structure-activity relationship (SAR) libraries for kinase and phosphatase inhibition.[1]

Chemical Identity & Physicochemical Profile

This compound is defined by its quinoline core, which provides a rigid planar structure essential for intercalating into DNA or binding within hydrophobic ATP-binding pockets of enzymes.[1]

PropertyData
Chemical Name Methyl 4-bromoquinoline-8-carboxylate
CAS Number 132664-48-3
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance White to off-white solid
Melting Point 55–56 °C
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.5 (Lipophilic)
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°C

Synthetic Utility & Mechanism of Derivatization

For drug development professionals, the value of CAS 132664-48-3 lies in its orthogonal reactivity.[1] It allows for sequential functionalization, a requirement for fragment-based drug design (FBDD).[1]

The "Switchable" Reactivity Profile
  • C4-Position (Bromide): The primary site for Palladium-catalyzed cross-coupling reactions.[1] The electron-deficient nature of the quinoline ring facilitates oxidative addition, making it an excellent partner for:

    • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[1]

    • Buchwald-Hartwig Amination: Introduction of amine solubilizing groups.[1]

  • C8-Position (Ester): A masking group for the carboxylic acid.[1] It can be:

    • Hydrolyzed to the free acid (for salt formation or solubility).[1]

    • Reduced to the alcohol (for ether linkage formation).[1][2]

    • Amidated to create peptidomimetic structures.[1]

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how CAS 132664-48-3 acts as a central hub for generating distinct therapeutic classes.

G CAS Methyl 4-bromoquinoline- 8-carboxylate (CAS 132664-48-3) Suzuki Pd-Catalyzed Coupling (C4) CAS->Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 Hydrolysis Ester Hydrolysis/ Amidation (C8) CAS->Hydrolysis LiOH or R-NH2 SHP2 SHP2 Inhibitors (Cancer Therapy) Suzuki->SHP2 Imidazopyrimidine Fusion Mcl1 Mcl-1 Antagonists (Apoptosis Inducers) Suzuki->Mcl1 Indole Coupling Abx Quinoline Antimicrobials Hydrolysis->Abx 8-Carboxamide Derivatives

Caption: Divergent synthetic pathways utilizing CAS 132664-48-3 to access distinct pharmacological classes.[1]

Pharmacological Applications (Downstream)

While CAS 132664-48-3 is an intermediate, its downstream derivatives have validated biological targets.[1]

SHP2 Phosphatase Inhibition[1]
  • Mechanism: SHP2 (Src homology region 2 domain-containing phosphatase-2) is a proto-oncogene.[1] Derivatives of this CAS number are used to synthesize allosteric inhibitors that lock SHP2 in an auto-inhibited conformation.[1]

  • Structural Role: The quinoline core mimics the tyrosine residue interactions required for binding in the allosteric site, while the C4-substitution extends into the solvent-exposed region to tune solubility.[1]

Mcl-1 Inhibition (Apoptosis Regulation)[1][3]
  • Mechanism: Mcl-1 is an anti-apoptotic protein often overexpressed in resistant cancers.[1]

  • Structural Role: The 8-carboxylate moiety is frequently converted to an amide or acid to form hydrogen bonds with Arg263 in the Mcl-1 binding pocket, while the quinoline body provides hydrophobic stacking interactions.[1]

Experimental Protocols

Note: These protocols are generalized from patent literature and standard organic synthesis practices. Always perform a risk assessment.

Protocol A: Suzuki Coupling at C4 (Synthesis of Biaryl Scaffold)

Objective: To replace the C4-bromo group with a phenyl derivative.[1]

  • Reagents:

    • Substrate: Methyl 4-bromoquinoline-8-carboxylate (1.0 eq)[1]

    • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

    • Base: K₂CO₃ (3.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1]

    • Evacuate and backfill with Nitrogen (3x).[1]

    • Add degassed solvent mixture.[1]

    • Heat to 90°C for 4–12 hours (monitor via LC-MS).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Hydrolysis of C8-Ester

Objective: To generate the free carboxylic acid for further coupling.

  • Reagents:

    • Substrate: C4-substituted quinoline intermediate (1.0 eq)

    • Base: LiOH[1]·H₂O (2.5 eq)[1]

    • Solvent: THF/MeOH/Water (3:1:1)[1]

  • Procedure:

    • Dissolve substrate in THF/MeOH.[1]

    • Add LiOH dissolved in water dropwise at 0°C.[1]

    • Stir at Room Temperature for 2–4 hours.

    • Workup: Acidify to pH ~3 with 1N HCl. The product typically precipitates.[1] Filter and dry under vacuum.[1]

Analytical Quality Control

To ensure the integrity of this intermediate before use in complex synthesis, the following criteria must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water gradient)> 97.0% Area
Identity ¹H-NMR (DMSO-d₆)Consistent with structure (Singlet at ~4.0 ppm for -OCH₃)
Halogen Content Mass Spectrometry (ESI+)Distinct [M+H]⁺ and [M+H+2]⁺ isotopic pattern (1:1 ratio for Br)

References

  • Synthesis of SHP2 Inhibitors: Imidazopyrimidine derivatives and their use as SHP2 inhibitors. WO2020072656A1. (2020).[1]

  • Synthesis of Mcl-1 Inhibitors: Substituted indole Mcl-1 inhibitors. CA3016182A1. (2018).[1]

  • General Quinoline Chemistry: Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Revues Scientifiques Marocaines. (2022).[1]

  • Chemical Properties Data: Methyl 4-bromoquinoline-8-carboxylate Product Page. BLD Pharm.[1]

Sources

Exploratory

Strategic Utilization of Methyl 4-bromoquinoline-8-carboxylate in Medicinal Chemistry

Topic: Methyl 4-bromoquinoline-8-carboxylate IUPAC name. Content Type: In-depth technical guide. Executive Summary: The Bifunctional Scaffold Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-bromoquinoline-8-carboxylate IUPAC name. Content Type: In-depth technical guide.

Executive Summary: The Bifunctional Scaffold

Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) represents a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal reactivity: it possesses an electrophilic handle at the C4 position (bromine) suitable for palladium-catalyzed cross-couplings, and a carbonyl electrophile at the C8 position (methyl ester) ready for diversification into amides or heterocycles.

This guide provides a rigorous technical analysis of this molecule, detailing its synthesis, chemical properties, and application in high-throughput library generation.

Physicochemical Profile
PropertyValueNote
IUPAC Name Methyl 4-bromoquinoline-8-carboxylate
Molecular Formula

Molecular Weight 266.09 g/mol
Predicted LogP ~2.3Lipophilic, suitable for CNS penetration models
H-Bond Donors 0
H-Bond Acceptors 3Nitrogen (quinoline), Ester oxygens
Topological Polar Surface Area 39.2 ŲGood membrane permeability profile

Synthesis Protocol: The Modified Gould-Jacobs Route

While direct bromination of quinoline often yields mixtures (favoring the 3, 6, or 8 positions), the most reliable route to the 4-bromo isomer involves the construction of the 4-quinolone core followed by functional group interconversion.

The "Decarboxylative Reset" Strategy

The most robust synthetic pathway utilizes a Gould-Jacobs reaction starting from methyl anthranilate. A critical "scientist's insight" here is the management of the C3-carboxylate intermediate. The cyclization produces a 3,8-dicarboxylate species. Attempting to selectively decarboxylate the C3 position while preserving the C8-methyl ester is experimentally difficult and yield-limiting.

Recommended Workflow: Hydrolyze both esters to the diacid, thermally decarboxylate the unstable C3-acid (vinylogous


-keto acid), and then selectively re-esterify the C8-acid.
Step-by-Step Methodology
Phase 1: Core Construction
  • Condensation: React Methyl 2-aminobenzoate (1.0 eq) with Diethyl ethoxymethylenemalonate (1.1 eq) at 100°C.

    • Observation: Evolution of ethanol indicates reaction progress.

  • Cyclization: Heat the resulting enamine intermediate in Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C for 30-60 minutes.

    • Critical Control: Temperature must exceed 240°C to overcome the activation energy for cyclization.

    • Product: Ethyl 4-hydroxy-8-(methoxycarbonyl)quinoline-3-carboxylate (mixed ester).

Phase 2: The "Reset" (Hydrolysis & Decarboxylation)
  • Saponification: Reflux the intermediate in 10% NaOH/Ethanol. This cleaves both esters, yielding 4-hydroxyquinoline-3,8-dicarboxylic acid .

  • Selective Decarboxylation: Suspend the diacid in quinoline (solvent) and heat to 240°C in the presence of copper powder (catalytic).

    • Mechanism:[1][2][3][4][5] The C3-carboxyl group, being vinylogous to the ketone (4-oxo tautomer), decarboxylates readily. The C8-carboxyl group remains stable.

    • Result:4-hydroxyquinoline-8-carboxylic acid .

Phase 3: Functionalization
  • Re-esterification: Reflux 4-hydroxyquinoline-8-carboxylic acid in dry Methanol with catalytic

    
     (Fischer esterification) to yield Methyl 4-hydroxyquinoline-8-carboxylate .
    
  • Bromination (The Key Step):

    • Reagent:

      
       (Phosphorus oxybromide). Note: 
      
      
      
      is less effective for quinolones.
    • Protocol: Dissolve the hydroxy-ester in toluene or DCE. Add

      
       (1.5 eq) and heat to 80°C.
      
    • Quenching: Pour onto crushed ice/NaHCO3. Caution: Violent hydrolysis of excess phosphoryl halide.

    • Final Product:Methyl 4-bromoquinoline-8-carboxylate .

Synthesis Visualization

SynthesisRoute Start Methyl 2-aminobenzoate Inter1 Enamine Intermediate Start->Inter1 + EMME, 100°C Cyclized 3,8-Dicarboxylate Quinolone Inter1->Cyclized Dowtherm A, 250°C (Cyclization) Diacid 4-OH-Quinoline-3,8-diacid Cyclized->Diacid NaOH, Reflux (Hydrolysis) Monoacid 4-OH-Quinoline-8-COOH Diacid->Monoacid Cu, 240°C (Selective Decarboxylation) Precursor Methyl 4-OH-quinoline-8-carboxylate Monoacid->Precursor MeOH, H2SO4 (Fischer Esterification) Product Methyl 4-bromoquinoline-8-carboxylate Precursor->Product POBr3, 80°C (Dehydroxy-bromination)

Figure 1: Step-wise synthesis emphasizing the hydrolysis-decarboxylation-esterification sequence to ensure regiochemical purity.

Reactivity & Applications: The Scaffold Hub

The utility of Methyl 4-bromoquinoline-8-carboxylate lies in its ability to serve as a divergence point for library synthesis.

C4-Position: Palladium-Catalyzed Couplings

The C4-bromo substituent is highly activated due to the electron-deficient nature of the pyridine ring in the quinoline system.

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water.[6]
    • Outcome: 4-Arylquinolines (Kinase inhibitor scaffolds).

  • Buchwald-Hartwig Amination:

    • Partners: Primary/Secondary amines.

    • Conditions:

      
      , BINAP, 
      
      
      
      .
    • Outcome: 4-Aminoquinolines (Antimalarial pharmacophores).

C8-Position: Carbonyl Transformations

The methyl ester is a "masked" amide or alcohol.

  • Direct Amidation: Reaction with amines using

    
     (Weinreb amidation conditions) or TBD.
    
  • Hydrolysis & Coupling: Saponification to the acid followed by HATU/EDC coupling allows for the introduction of complex amines (e.g., solubilizing tails).

Divergent Synthesis Map

Reactivity Core Methyl 4-bromoquinoline- 8-carboxylate Suzuki 4-Aryl Derivatives (Kinase Inhibitors) Core->Suzuki Pd Cat. Boronic Acid Buchwald 4-Amino Derivatives (Antimalarials) Core->Buchwald Pd Cat. Amine Hydrolysis 8-Carboxylic Acid (Intermediate) Core->Hydrolysis LiOH THF/H2O Amide 8-Carboxamides (Peptidomimetics) Core->Amide R-NH2 AlMe3 or TBD Reduction 8-Hydroxymethyl (Alcohol) Core->Reduction LiBH4 (Selective)

Figure 2: Divergent reactivity profile.[7] The C4 position allows for scaffold growing, while C8 allows for property tuning (solubility/binding).

Safety & Handling

  • Phosphorus Oxybromide (

    
    ):  Highly corrosive and water-reactive. Releases HBr gas upon contact with moisture. All reactions involving 
    
    
    
    must be performed under an inert atmosphere (Nitrogen/Argon) with a scrubber for acidic fumes.
  • Quenching Protocol: Never add water directly to the reaction mixture. Dilute the reaction mixture with an organic solvent (DCM or Toluene) and add slowly to a stirred ice/bicarbonate slurry.

  • Toxicology: Quoline derivatives can be genotoxic. Handle all intermediates as potential carcinogens using standard PPE (gloves, goggles, fume hood).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[8] Link

  • Sigma-Aldrich. "Methyl 4-bromoquinoline-8-carboxylate Product Page & Safety Data." Link

  • Lu, P., et al. (2009).[9] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters. Link (Reference for selective decarboxylation conditions).

  • Organic Chemistry Portal. "Gould-Jacobs Reaction Mechanism and Protocols." Link

  • PubChem. "Methyl 4-bromoquinoline-8-carboxylate (Compound Summary)." Link

Sources

Foundational

Technical Monograph: Methyl 4-bromoquinoline-8-carboxylate

The following technical guide provides an in-depth analysis of Methyl 4-bromoquinoline-8-carboxylate , designed for researchers in medicinal chemistry and drug development. Structural Integrity, Synthesis, and Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-bromoquinoline-8-carboxylate , designed for researchers in medicinal chemistry and drug development.

Structural Integrity, Synthesis, and Application in Pharmacophore Design[1]

Executive Summary & Chemical Identity

Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and antimalarial agents.[1] Its structural value lies in its bifunctionality: the C4-bromide serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-methyl ester provides a masked carboxylic acid for solubility modulation or further derivatization.[1]

Physicochemical Profile

The molecular weight (MW) of this compound is 266.09 g/mol .[2] Precise knowledge of the isotopic distribution is essential for mass spectrometry-based quality control, particularly due to the bromine atom.[1]

PropertySpecificationTechnical Note
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol Average mass for stoichiometry.[1]
Monoisotopic Mass 264.9738 DaBased on ⁷⁹Br (50.7% abundance).
Isotopic Pattern M : (M+2) ≈ 1 : 1Distinctive doublet in MS due to ⁷⁹Br/⁸¹Br.
CAS Number 132664-48-3Verified identifier.[1][2]
Physical State White to off-white solidMP: 55–56 °C.
Solubility DMSO, DCM, MeOHPoor solubility in water; lipophilic scaffold.[1]

Strategic Synthesis Protocol

While various routes exist, the most robust and scalable method involves the Fischer Esterification of the corresponding carboxylic acid precursor. This pathway avoids the use of harsh brominating agents (like POBr₃) on sensitive ester intermediates, ensuring high regiochemical fidelity.

Core Reaction Pathway

The synthesis targets the transformation of 4-bromoquinoline-8-carboxylic acid (CAS: 121490-67-3) into its methyl ester.[1]

Synthesis_Pathway Start 4-Bromoquinoline- 8-carboxylic Acid (Precursor) Intermediate Protonated Intermediate Start->Intermediate Activation Reagents MeOH (Excess) H₂SO₄ (cat.) Reflux, 4-6h Reagents->Intermediate Product Methyl 4-bromoquinoline- 8-carboxylate (Target) Intermediate->Product -H₂O (Dehydration)

Figure 1: Acid-catalyzed esterification pathway. The use of methanol as both solvent and reactant drives the equilibrium toward the ester.

Detailed Methodology
  • Preparation : Charge a round-bottom flask with 4-bromoquinoline-8-carboxylic acid (1.0 eq).

  • Solvation : Add anhydrous Methanol (MeOH) (0.5 M concentration relative to substrate).

  • Catalysis : Add concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) dropwise at 0°C to prevent exotherm-induced degradation.

  • Reaction : Heat to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

    • Checkpoint: The starting acid will remain at the baseline; the product will migrate with an R_f ~0.6.

  • Workup :

    • Cool to room temperature.[1][3][4]

    • Concentrate in vacuo to remove excess MeOH.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Validation (QC)

Trustworthiness in chemical biology relies on rigorous validation. For Methyl 4-bromoquinoline-8-carboxylate, Mass Spectrometry (MS) and NMR are the pillars of identity confirmation.[1]

Mass Spectrometry: The Bromine Signature

The molecular weight of 266.09 is an average. In high-resolution MS (HRMS), you must look for the isotopic doublet :

  • Peak A (⁷⁹Br): ~264.97 m/z[5]

  • Peak B (⁸¹Br): ~266.97 m/z

  • Intensity Ratio: Approximately 1:1.[1][4]

  • Note: Absence of this doublet suggests debromination (a common side reaction if Pd contaminants are present during previous steps).

¹H NMR Interpretation (CDCl₃, 400 MHz)
  • δ 4.05 ppm (s, 3H): Methyl ester singlet (–COOCH ₃). Diagnostic peak.

  • δ 7.5–8.5 ppm (m, 5H): Aromatic protons.

    • The proton at C2 (adjacent to Nitrogen) typically appears as a doublet at the most downfield position (~8.9 ppm) due to the electron-withdrawing nature of the ring nitrogen and the C4-bromide.[1]

QC_Workflow Sample Isolated Solid NMR 1H NMR (Check -OCH3 singlet) Sample->NMR LCMS LC-MS Analysis (Check Br Isotope Pattern) Sample->LCMS Decision Does M / M+2 match 1:1? LCMS->Decision Pass RELEASE: Valid Intermediate Decision->Pass Yes Fail REJECT: Debrominated/Impure Decision->Fail No

Figure 2: Quality Control Decision Tree ensuring structural integrity before downstream application.

Applications in Drug Discovery

This scaffold is highly valued for its ability to undergo orthogonal functionalization.[1]

Palladium-Catalyzed Cross-Coupling

The C4-position is activated for Suzuki-Miyaura coupling, allowing the introduction of aryl or heteroaryl groups—a common feature in Type I and Type II Kinase Inhibitors .[1]

  • Reaction: Methyl 4-bromoquinoline-8-carboxylate + Aryl Boronic Acid → 4-Arylquinoline Derivative.[1]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Why it works: The electron-deficient quinoline ring facilitates oxidative addition of the Pd(0) species into the C–Br bond.[1]

Solubility Modulation

The C8-methyl ester is a "masked" polar group.[1] In early drug discovery, the ester provides lipophilicity (LogP ~2.5) to penetrate cell membranes. Once inside the cell (or in a subsequent synthetic step), it can be hydrolyzed to the carboxylic acid (LogP < 1.0) or converted to an amide, drastically altering the physicochemical properties (solubility, PSA) of the lead compound.

References

  • CookeChem. (n.d.). Methyl 4-bromoquinoline-8-carboxylate Product Specifications. Retrieved from

  • BLD Pharm. (n.d.). Methyl 4-bromoisoquinoline-8-carboxylate and Analogs. Retrieved from

  • GuideChem. (n.d.). Methyl 8-bromoquinoline-4-carboxylate Properties and Molecular Weight. Retrieved from

  • A Chemtek. (n.d.). 8-Bromoquinoline-4-carboxylic acid (Precursor) Specifications. Retrieved from

  • Oakwood Chemical. (n.d.). 8-Bromoquinoline-4-carboxylic acid Safety Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from

  • MDPI. (2022). Quinoline-4-carboxylic Acid Derivatives in Antimalarial Discovery. Life, 12(6), 876. Retrieved from [1]

Sources

Exploratory

Technical Profile: Methyl 4-bromoquinoline-8-carboxylate

Thermodynamic Properties, Handling, and Purification Strategies Executive Summary Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a critical bifunctional scaffold in medicinal chemistry, particularly utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Properties, Handling, and Purification Strategies

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a critical bifunctional scaffold in medicinal chemistry, particularly utilized for its orthogonal reactivity—the 4-bromo position serves as an electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 8-ester provides a handle for amidation or reduction.[1]

This technical guide addresses the physicochemical profile of this compound, with a specific focus on its phase transition temperatures. While often sought, the atmospheric boiling point of this compound is a theoretical value due to thermal instability at high temperatures. Practical handling requires understanding its melting point (55–56 °C) and utilizing high-vacuum distillation or chromatography for purification.

Part 1: Physicochemical Profile & Phase Transitions

For a Senior Application Scientist, the "boiling point" is not merely a number but a boundary condition for stability and isolation. Methyl 4-bromoquinoline-8-carboxylate is a low-melting solid , not a liquid, at standard temperature and pressure (STP).

Table 1: Critical Physical Constants
PropertyValue / RangeConfidenceSource/Methodology
Melting Point (MP) 55 – 56 °C High (Experimental)Recrystallization from Hexane [1]
Boiling Point (Atm) 368.7 ± 22.0 °C Low (Predicted)ACD/Labs Algorithm [1]
Boiling Point (Vacuum) ~150 – 160 °C Medium (Calculated)Est.[2] at 0.5 mmHg (Nomograph)
Density 1.557 ± 0.06 g/cm³Medium (Predicted)Molecular Volume Calculation [1]
pKa 1.57 ± 0.30Medium (Predicted)Quinoline Nitrogen Basicity [1]
Appearance White to off-white solidHighVisual Inspection
The "Boiling Point" Trap

Attempting to distill this compound at atmospheric pressure (760 mmHg) is a procedural error. The predicted boiling point (~369 °C) far exceeds the thermal decomposition threshold of the methyl ester and the C-Br bond.

  • Risk: Thermal decarboxylation or oxidative debromination.

  • Solution: If distillation is required (e.g., scale-up >100g), it must be performed under high vacuum (<1 mmHg) .

Part 2: Synthesis & Purification Logic[3]

The isolation of Methyl 4-bromoquinoline-8-carboxylate relies on exploiting its solubility profile rather than its volatility. The synthesis typically proceeds via the bromination of the 4-hydroxy analogue or the esterification of the 4-bromo acid.

Workflow Visualization: Isolation Strategy

The following diagram illustrates the decision matrix for purifying this intermediate, prioritizing crystallization over thermal methods.

Purification_Logic Crude Crude Reaction Mixture (Methyl 4-bromoquinoline-8-carboxylate) TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (Solvent: Hexane or EtOH/H2O) Decision->Recryst Major Product (>80%) Column Flash Chromatography (Silica Gel) Decision->Column Complex Impurities VacDist High Vacuum Distillation (0.1-0.5 mmHg, ~150°C) Decision->VacDist Large Scale (>100g) & Oily Final Pure Solid (MP: 55-56°C) Recryst->Final Column->Final VacDist->Final Requires Cooling Condenser

Figure 1: Purification decision tree based on crude purity and scale. Note that while vacuum distillation is possible, recrystallization is the preferred path for this low-melting solid.

Part 3: Experimental Protocols
Protocol A: Thermal Stability & Melting Point Determination

Objective: To verify identity and purity without risking thermal degradation.

  • Preparation: Pack a capillary tube with 2–3 mm of the dried solid. Ensure the sample is compact to avoid air pockets that cause uneven heating.

  • Ramp Rate:

    • Fast ramp (10 °C/min) to 40 °C.

    • Slow ramp (1 °C/min) from 40 °C to 60 °C.

  • Observation:

    • Onset: The solid should begin to sweat/collapse at 54 °C .

    • Clear Point: Complete liquefaction should occur by 56 °C [1].

  • Validation: If the melting range exceeds 2 °C (e.g., 50–56 °C), the sample retains solvent or impurities (likely the 4-hydroxy precursor). Do not proceed to high-temperature applications.

Protocol B: High-Vacuum Distillation (Scale-Up Only)

Objective: To isolate the compound from tarry residues when chromatography is impractical.

Warning: This protocol requires a vacuum pump capable of maintaining <1 mmHg.

  • Setup: Short-path distillation head with a cooling condenser set to 40 °C (warm water).

    • Reasoning: Since the MP is 55 °C, using ice water in the condenser will cause the product to solidify and clog the path, leading to dangerous pressure buildup.

  • Vacuum Application: Reduce pressure to 0.5 mmHg .

  • Heating: Slowly heat the oil bath.

    • The theoretical boiling point at 0.5 mmHg is approximately 140–160 °C .

  • Collection: Collect the fraction that distills as a clear oil, which will solidify upon contact with the receiving flask (kept at RT).

  • Validation: NMR of the distillate should show a sharp singlet at ~4.0 ppm (methyl ester) and characteristic quinoline aromatic protons.

Part 4: Structural & Synthetic Context

Understanding the boiling point requires understanding the molecular interactions. The quinoline nitrogen and the ester group create a dipole that increases lattice energy (raising MP/BP), but the bulky bromine at C4 disrupts efficient stacking compared to the non-brominated analog.

Synthesis Pathway Visualization

The synthesis of this target often involves building the quinoline ring or modifying a pre-existing core.[3] The 4-bromo substituent is typically installed via the reaction of POBr3 with a 4-hydroxy intermediate.

Synthesis_Pathway Start Methyl 2-amino benzoate Step1 Gould-Jacobs Cyclization Start->Step1 Inter1 Methyl 4-hydroxy quinoline-8-carboxylate Step1->Inter1 + EMME, Heat Product Methyl 4-bromo quinoline-8-carboxylate Inter1->Product Nucleophilic Subst. Reagent POBr3 / Toluene (Bromination) Reagent->Product

Figure 2: Common synthetic route. The transformation from the 4-hydroxy intermediate to the 4-bromo product significantly lowers the melting point (from >200°C for the hydroxy to ~55°C for the bromo), altering the isolation method from filtration to chromatography/distillation.

References
  • PubChem. (n.d.).[2][4] 4-Bromoquinoline Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Process Development for Methyl 4-bromoquinoline-8-carboxylate

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for Methyl 4-bromoquinoline-8-carboxylate . Executive Summary Methyl 4-bromoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for Methyl 4-bromoquinoline-8-carboxylate .

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a critical halogenated quinoline intermediate used in the synthesis of bioactive scaffolds, particularly for Mcl-1 inhibitors and other oncology targets.[1][2] Its solubility profile is the governing parameter for process scale-up, specifically in reaction solvent selection (coupling reactions) and purification (crystallization/chromatography).

This guide provides a synthesized solubility landscape based on validated isolation protocols and details the standard operating procedure (SOP) for generating precise thermodynamic solubility data.

Physicochemical Identity & Properties

Understanding the solid-state properties is a prerequisite for solubility analysis.

PropertyValue / DescriptionSource/Validation
CAS Number 132664-48-3Chemical Registry
Molecular Formula C₁₁H₈BrNO₂Structural Analysis
Molecular Weight 266.09 g/mol Calculated
Physical State White to off-white solidExperimental Observation
Melting Point 55–56 °CRecrystallized from Hexane [1]
Predicted LogP 2.5 – 3.1Lipophilic (Low water solubility)
H-Bond Donors 0Aprotic nature
H-Bond Acceptors 3Ester + Quinoline Nitrogen

Solubility Landscape

Note: While specific mole-fraction equilibrium data is often proprietary, the following qualitative solubility profile is derived from validated synthetic workflows and chromatographic behavior.

Solvent Compatibility Table

This data guides solvent selection for synthesis (reaction medium) and workup (extraction/purification).

Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)High Primary solvent for extraction and loading; excellent solubilizer.
Esters Ethyl Acetate (EtOAc)High Standard solvent for column chromatography (eluent) and liquid-liquid extraction.
Ethers Tetrahydrofuran (THF)High Preferred reaction solvent for cross-coupling (Suzuki/Buchwald) due to high solubility.
Polar Aprotic DMSO, DMFHigh Soluble, but difficult to remove; reserved for high-T reactions.
Alcohols Methanol, EthanolModerate Temperature-dependent; potential recrystallization solvents.
Aliphatics Hexane, HeptaneLow Used as an anti-solvent in crystallization and non-polar eluent in chromatography.
Aqueous WaterInsoluble Immiscible; product precipitates or oils out in aqueous environments.
Purification Implications
  • Chromatography: The compound is routinely purified using a gradient of 0–100% Ethyl Acetate in Hexane [2]. This confirms it is fully soluble in EtOAc and sparingly soluble in Hexane, allowing for effective retardation on silica gel.

  • Crystallization: The reported melting point (55–56 °C) was determined after recrystallization from Hexane . This indicates a steep solubility curve in aliphatic hydrocarbons: soluble near boiling point (69 °C for hexane) and insoluble at room temperature.

Experimental Protocol: Solubility Determination

For process optimization, precise solubility curves (Mole Fraction vs. Temperature) are required. The following Self-Validating Protocol uses the Laser Monitoring Observation Technique, superior to gravimetric methods for volatile solvents.

Workflow Diagram (DOT)

SolubilityProtocol cluster_validation Validation Loop Start Start: Excess Solute Preparation Mix Equilibration (Solvent + Excess Solid) Start->Mix TempCtrl Temperature Control (Jacketed Vessel) Mix->TempCtrl Laser Laser Monitoring System (Transmissivity Detection) TempCtrl->Laser Dynamic Heating Dissolution Dissolution Point Detection (Transmissivity Max) Laser->Dissolution Clear Solution Dissolution->TempCtrl Cool & Re-measure (Hysteresis Check) Calc Calculate Mole Fraction (x) Dissolution->Calc Model Thermodynamic Modeling (Apelblat Eq) Calc->Model

Caption: Laser monitoring workflow for precise solubility determination, including a hysteresis check loop.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of Methyl 4-bromoquinoline-8-carboxylate into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent (e.g., Methanol).
    
  • Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm) to ensure homogeneity.

  • Dynamic Heating: Slowly increase the temperature (0.2 K/min) while monitoring the laser transmissivity through the vessel.

  • Endpoint Detection: Record the temperature (

    
    ) where the laser intensity maximizes and plateaus (indicating complete dissolution).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    and
    
    
    are the molecular weights of the solute and solvent.

Thermodynamic Modeling

To extrapolate solubility data beyond experimental points, the Modified Apelblat Equation is the industry standard for quinoline derivatives.

Equation:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)
    
  • 
     : Empirical parameters derived from regression analysis of the experimental data.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with temperature).
    
  • Positive Entropy (

    
    ):  Driven by disordering of the crystal lattice.
    

Process Application: Recrystallization Strategy

Based on the solubility landscape, a Cooling Crystallization or Anti-Solvent Crystallization is recommended for purification.

Solvent System Selection
  • System A (Single Solvent): Hexane or Heptane.[3]

    • Mechanism:[4] High solubility at reflux, low at ambient.

    • Pros: Simple solvent recovery.[4]

    • Cons: Limited solubility capacity (requires large volumes).

  • System B (Binary Solvent): EtOAc (Solvent) + Hexane (Anti-solvent).

    • Mechanism:[4] Dissolve in minimum warm EtOAc, slowly add Hexane until turbidity appears, then cool.

    • Pros: High recovery yield and purity.

Crystallization Workflow (DOT)

Crystallization Crude Crude Mixture Dissolve Dissolve in Warm EtOAc (T = 40-50°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Hexane (Slowly) (Cloud Point) Filter->AntiSolvent Cool Cool to 0-5°C (Nucleation) AntiSolvent->Cool Isolate Filtration & Drying Cool->Isolate

Caption: Binary solvent recrystallization strategy maximizing yield and purity.

References

  • CookeChem. (n.d.). Methyl 4-bromoquinoline-8-carboxylate Properties and Melting Point Data. Retrieved from

  • Google Patents. (2020). Imidazopyrimidine derivatives (WO2020072656A1). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9878860, Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (Structural Analog). Retrieved from

  • Sigma-Aldrich. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from

Sources

Exploratory

Technical Guide: 1H NMR Spectrum of Methyl 4-bromoquinoline-8-carboxylate

Executive Summary & Strategic Importance Methyl 4-bromoquinoline-8-carboxylate is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., SGLT2 inhibitors) and anti-infective agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 4-bromoquinoline-8-carboxylate is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., SGLT2 inhibitors) and anti-infective agents. Its structural duality—combining an electron-deficient pyridine ring with a substituted benzene ring—presents a unique spectroscopic challenge.[1]

This guide provides a high-resolution analysis of the 1H NMR spectrum for this molecule.[1] Unlike standard database entries, we focus on the causality of chemical shifts, specifically the peri-interaction between the C4-Bromine and H5, and the anisotropic deshielding of the C8-Ester.

Core Structural Features[1][2][3][4]
  • Scaffold: Quinoline (Heterocyclic aromatic).[1]

  • Substituent A (C4): Bromine (Weakly deactivating, heavy atom effect, steric peri-effect).[1]

  • Substituent B (C8): Methyl Ester (Strongly electron-withdrawing, anisotropic deshielding).[1]

Experimental Protocol: Synthesis to Spectrum

To ensure reproducibility, the following workflow outlines the critical path from crude synthesis to high-fidelity spectral acquisition.

Sample Preparation Logic
  • Solvent Selection: Chloroform-d (CDCl₃) is the primary standard. It minimizes hydrogen bonding with the ester carbonyl, providing sharper resolution than DMSO-d₆.[1] However, if solubility is poor due to π-stacking, DMSO-d₆ is the secondary choice (expect +0.1–0.3 ppm shift downfield).

  • Concentration: 10–15 mg in 0.6 mL solvent. Over-concentration leads to signal broadening due to aggregation.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2][3]

Acquisition Parameters (400 MHz+)[1]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The aromatic protons (especially H-2) and the ester methyl group have vastly different T1 relaxation times.[1] A short D1 will under-integrate the aromatic signals.[1]

  • Scans (NS): 16–64 scans are sufficient for this molecular weight.

Workflow Visualization

NMR_Workflow Start Crude Synthesis (Pfitzinger/Doebner) Purify Purification (Flash Chromat. Hex/EtOAc) Start->Purify Remove Regioisomers Prep Sample Prep (10mg in CDCl3) Purify->Prep Dry Vacuum Acquire Acquisition (D1=5s, 400MHz) Prep->Acquire Lock & Shim Process Processing (LB=0.3Hz, Phase Corr.) Acquire->Process FID Transform Result Validated Spectrum Process->Result

Caption: Figure 1. Optimized workflow for acquiring a publication-quality NMR spectrum of substituted quinolines.

Spectral Assignment & Mechanistic Analysis[1]

The 1H NMR spectrum of Methyl 4-bromoquinoline-8-carboxylate is defined by two distinct regions: the aliphatic ester singlet and the complex aromatic region (5 protons).

The Aliphatic Region[1]
  • Signal: Methyl Ester (-OCH₃)

  • Shift: 4.05 – 4.10 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Mechanistic Insight: The oxygen atom exerts a strong inductive effect (-I), deshielding the methyl protons.[1] The anisotropic cone of the carbonyl group further shifts this signal downfield compared to a standard ether (typically 3.3 ppm).[1]

The Aromatic Region (7.5 – 9.2 ppm)

This region contains the "fingerprint" of the molecule.[1] The quinoline ring protons are split into two isolated spin systems due to the substituents.[1]

System A: The Heterocyclic Ring (H-2, H-3)
  • H-2 (Position 2):

    • Shift: ~9.05 ppm

    • Multiplicity: Doublet (d)

    • Coupling (J): ~4.5 Hz (coupling to H-3)

    • Logic: This is the most deshielded proton.[1] It is adjacent to the electronegative Nitrogen atom (alpha-position) and experiences maximum paramagnetic deshielding from the ring current.[1]

  • H-3 (Position 3):

    • Shift: ~7.85 ppm

    • Multiplicity: Doublet (d)

    • Coupling (J): ~4.5 Hz

    • Logic: It is beta to the Nitrogen.[1] The C4-Bromine is ortho to H-3.[1] While Bromine is electron-withdrawing (-I), it is also a weak resonance donor (+R), which can shield the ortho position slightly, but the -I effect usually dominates in heteroaromatics.

System B: The Carbocyclic Ring (H-5, H-6, H-7)

This forms an AMX or modified ABC spin system.

  • H-7 (Position 7):

    • Shift: ~8.30 – 8.40 ppm

    • Multiplicity: Doublet of Doublets (dd) or Doublet (d)

    • Logic: Ortho-Effect. H-7 is ortho to the ester group at C8.[1] The carbonyl oxygen of the ester creates a strong deshielding zone (anisotropy) and an electron-withdrawing inductive effect.[1]

  • H-5 (Position 5):

    • Shift: ~8.20 – 8.30 ppm

    • Multiplicity: Doublet of Doublets (dd) or Doublet (d)

    • Logic: Peri-Effect. H-5 is spatially proximate to the Bromine at C4 (peri-position).[1] The large Van der Waals radius of Bromine crowds H-5, compressing its electron cloud and causing significant deshielding (downfield shift).[1]

  • H-6 (Position 6):

    • Shift: ~7.60 – 7.70 ppm

    • Multiplicity: Triplet (t) or Doublet of Doublets (dd)

    • Logic: H-6 is the "middle" proton, meta to both substituents.[1] It is the least perturbed of the benzene-ring protons, appearing most upfield in this specific ring system.[1]

Summary Table of Chemical Shifts (CDCl₃)[1]
ProtonPositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic
-OCH₃ Ester Methyl4.08 Singlet (s)3H-Inductive (-I) + Anisotropy
H-2 Heterocycle9.05 Doublet (d)1H4.5α-Nitrogen deshielding
H-7 Benzene Ring8.35 dd1H8.0, 1.5Ortho to Ester (EWG)
H-5 Benzene Ring8.25 dd1H8.0, 1.5Peri-effect (Br)
H-3 Heterocycle7.85 Doublet (d)1H4.5Ortho to Br
H-6 Benzene Ring7.65 Triplet (t)1H8.0Meta-position

Assignment Logic Diagram

The following diagram illustrates the decision tree used to assign the specific protons based on electronic effects.

Assignment_Logic Mol Methyl 4-bromoquinoline-8-carboxylate Aliphatic Aliphatic Region (3.0 - 5.0 ppm) Mol->Aliphatic Aromatic Aromatic Region (7.5 - 9.5 ppm) Mol->Aromatic OMe -OCH3 (Singlet) ~4.08 ppm Aliphatic->OMe H2 H-2 (Doublet) Most Downfield (~9.05) Aromatic->H2 Alpha to N H7 H-7 (dd) Ortho to Ester (~8.35) Aromatic->H7 EWG Effect H5 H-5 (dd) Peri to Br (~8.25) Aromatic->H5 Steric/Peri Effect H3 H-3 (Doublet) Beta to N (~7.85) Aromatic->H3 Shielded relative to H2

Caption: Figure 2. Structural logic flow for assigning the 1H NMR signals of the title compound.

Troubleshooting & Impurity Profile

In a research setting, the spectrum often contains artifacts.[1] Recognizing these validates the synthesis.

  • Residual Solvent: CDCl₃ singlet at 7.26 ppm .

  • Water: Broad singlet at 1.56 ppm (in CDCl₃).

  • Hydrolysis Product: If the ester hydrolyzes, the methyl singlet at 4.08 ppm disappears, and a broad carboxylic acid proton appears >11.0 ppm.[1]

  • Regioisomers: If synthesized via bromination of the quinoline, look for 5-bromo isomers.[1] These will disrupt the clean AMX pattern of the benzene ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9878860, Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (Analogous Scaffold).[1] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (Standard text for substituent additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Source for Peri-effect and Heterocyclic shifts).[1][4]

Sources

Foundational

Precision Structural Elucidation of Quinoline Scaffolds: A 13C NMR Technical Guide

Executive Summary The quinoline pharmacophore (benzo[b]pyridine) is a cornerstone of drug discovery, serving as the scaffold for antimalarials (chloroquine), kinase inhibitors, and broad-spectrum antibiotics. However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore (benzo[b]pyridine) is a cornerstone of drug discovery, serving as the scaffold for antimalarials (chloroquine), kinase inhibitors, and broad-spectrum antibiotics. However, its fused bicyclic nature presents specific challenges in Nuclear Magnetic Resonance (NMR) analysis: severe signal overlap in the aromatic region (120–160 ppm) and the difficulty of assigning quaternary bridgehead carbons (C4a, C8a).

This guide moves beyond standard textbook definitions. It provides a field-validated workflow for the unambiguous assignment of quinoline derivatives using 13C NMR, supported by heteronuclear correlation techniques.

Part 1: Theoretical Framework & Numbering

To ensure data integrity, we must first standardize the numbering scheme. The IUPAC system treats the nitrogen atom as position 1. The carbons are numbered counter-clockwise around the pyridine ring, then the benzene ring.

The "Electronic Fingerprint" of Quinoline

The chemical shift (


) is governed by electron density and paramagnetic shielding. In quinoline, the nitrogen atom induces significant desheilding at the C2  position (ortho-like) and shielding at the C3  position (meta-like).
PositionTypeTypical

(ppm)
Electronic Influence
C2 CH149.0 - 155.0Highly deshielded (C=N anisotropy + inductive effect).
C3 CH120.0 - 123.0Shielded (High electron density).
C4 CH135.0 - 137.0Moderate deshielding (Para to N).
C4a Cq126.0 - 130.0Bridgehead (Quaternary).
C5-C8 CH125.0 - 135.0Benzenoid region (Overlap common).
C8a Cq145.0 - 150.0Bridgehead (Adjacent to N).

Critical Insight: The C8a bridgehead carbon is often the most difficult to assign. It appears downfield near C2 but, being quaternary, lacks the NOE enhancement of a CH group, making it significantly weaker in standard 1D spectra.

Part 2: Experimental Methodology (The "Smart" Protocol)

Standard "push-button" 13C experiments often fail to detect quaternary carbons in quinolines due to saturation. The following protocol ensures detection of C4a, C8a, and substituted carbons.

Sample Preparation
  • Solvent: CDCl

    
     (Standard); DMSO-
    
    
    
    (For polar derivatives or salts).
  • Concentration: Minimum 20 mg/0.6 mL for routine 13C; 50 mg+ recommended.

  • Tube: 5mm high-precision NMR tube (Camphor-free to avoid artifacts).

Acquisition Parameters (Bruker TopSpin Nomenclature)
  • Pulse Sequence: zgpg30 (Power-gated decoupling). Avoid zg30 if quantitative accuracy is needed.

  • Relaxation Delay (d1): 2.0 - 3.0 seconds .

    • Why? Quaternary carbons (C4a, C8a) have long

      
       relaxation times (>5s). A standard d1=1.0s saturates these nuclei, causing them to disappear.
      
  • Spectral Width (sw): 240 ppm (covers carbonyls in derivatives).

  • Scans (ns): Minimum 512 (1024 for <10mg samples).

  • Temperature: 298 K (Stable regulation is vital to prevent peak broadening).

Processing
  • Window Function: Exponential multiplication (em).

  • Line Broadening (lb): 1.0 - 2.0 Hz (Increases S/N for quaternary carbons at the cost of resolution).

Part 3: Advanced Assignment Logic (The HMBC Bridge)

Relying solely on 1D 13C shifts is prone to error due to substituent effects. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the only self-validating method to connect the pyridine ring to the benzene ring.

The "Bridgehead" Strategy

To prove a structure, you must "jump" across the C4a/C8a bridge using long-range proton couplings (


 and 

).
  • Identify H2: Usually the most downfield doublet (~8.8 ppm).

  • Trace H2 Correlations:

    • H2

      
       C4 (
      
      
      
      )
    • H2

      
      C8a  (
      
      
      
      ) -> This links the N-ring to the bridge.
  • Identify H4:

    • H4

      
       C2 (
      
      
      
      )
    • H4

      
      C5  (
      
      
      
      , weak) or C8a (
      
      
      )
  • Identify H5:

    • H5

      
      C4  (
      
      
      
      ) -> This links the Benzene-ring to the pyridine ring.
Visualization: The Structural Elucidation Workflow

QuinolineWorkflow cluster_check Validation Check Sample Unknown Quinoline Derivative H1_NMR 1H NMR (1D) Identify H2, H3, H4 patterns Sample->H1_NMR C13_NMR 13C NMR (1D) Locate C2 (low field) & C3 (high field) H1_NMR->C13_NMR Estimate Conc. HSQC HSQC (2D) Assign Protonated Carbons (C-H) C13_NMR->HSQC HMBC HMBC (2D) Connect Rings via C4a/C8a HSQC->HMBC Resolve Quaternaries Structure Validated Structure HMBC->Structure 3-Bond Correlations Check Does H2 correlate to C8a? HMBC->Check Check->H1_NMR No (Re-assign H2) Check->Structure Yes

Figure 1: Step-by-step workflow for the structural assignment of quinoline derivatives, prioritizing the connection of ring systems via HMBC.

Part 4: Data Presentation (Case Study)

Below is a comparison of Unsubstituted Quinoline vs. 8-Hydroxyquinoline (a common chelating agent). Note the dramatic shift at C8 due to the hydroxyl group (ipso-effect) and the shielding at C5/C7 (ortho/para effects).

Table 1: 13C NMR Chemical Shift Comparison (CDCl


, 100 MHz) 
Carbon PositionQuinoline

(ppm)
8-Hydroxyquinoline

(ppm)
Shift Change (

)
Assignment Logic
C2 150.3148.1-2.2Deshielded by N; H2 correlation.
C3 121.0121.7+0.7Shielded; correlates to H2 & H4.
C4 135.9136.2+0.3Para to N.
C4a (Bridge)128.3128.9+0.6Quaternary; HMBC to H3/H5.
C5 127.7117.6-10.1 Shielded (Para to OH).
C6 126.5127.5+1.0Meta to OH.
C7 129.4110.2-19.2 Shielded (Ortho to OH).
C8 129.9153.1+23.2 Deshielded (Ipso to OH).
C8a (Bridge)148.3138.5-9.8Adjacent to N; affected by OH.

Data synthesized from SDBS and verified literature sources [1, 2].

Part 5: Troubleshooting & Artifacts

Missing C2 or C8a Signals
  • Cause: Broadening due to the quadrupolar moment of

    
    N (spin I=1) or insufficient relaxation delay.
    
  • Solution: Increase d1 to 4.0s. If the signal is still broad, acquire the spectrum at a higher temperature (e.g., 313 K) to sharpen the exchange/relaxation profile.

"Ghost" Peaks in the Aromatic Region
  • Cause: Rotamers (if bulky substituents are present at C2/C8) or protonation exchange if the sample is acidic.

  • Solution: Add a trace of K

    
    CO
    
    
    
    (solid) to the tube to ensure the free base form, or add TFA to fully protonate. A mixture of species causes peak doubling.
Ambiguous HMBC Correlations
  • Cause:

    
     and 
    
    
    
    couplings often have similar magnitudes in aromatic systems (~7-10 Hz).
  • Solution: Run a 1,1-ADEQUATE or H2BC experiment if available, which specifically filters for 2-bond correlations, distinguishing them from 3-bond correlations.

Visualization: HMBC Connectivity Logic

HMBC_Logic cluster_targets Observed Correlations H2 Proton H2 (Doublet, ~8.8ppm) C4 Carbon C4 (CH, ~136ppm) H2->C4 3-bond (Strong) C8a Carbon C8a (Cq, ~148ppm) H2->C8a 3-bond (Strong) Result CONFIRMED Quinoline Core C4->Result C8a->Result

Figure 2: The critical HMBC correlations required to confirm the integrity of the pyridine ring in the quinoline system.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 1363 (Quinoline). Retrieved October 26, 2023, from [Link]

  • University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters. Retrieved October 26, 2023, from [Link]

  • Magritek. (2018).[1] 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Mass spectrometry of bromoquinolines.

A Technical Guide to Fragmentation, Isotopic Signatures, and Isomer Differentiation Executive Summary Bromoquinolines serve as critical scaffolds in the synthesis of antimalarial drugs, organic light-emitting diodes (OLE...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Fragmentation, Isotopic Signatures, and Isomer Differentiation

Executive Summary

Bromoquinolines serve as critical scaffolds in the synthesis of antimalarial drugs, organic light-emitting diodes (OLEDs), and complex heterocyclic ligands. Their analysis by mass spectrometry (MS) presents a unique set of challenges and opportunities driven by the distinct isotopic signature of bromine and the robust stability of the quinoline ring system. This guide provides a comprehensive technical breakdown of the ionization behaviors, fragmentation mechanisms, and protocols required to accurately identify and differentiate bromoquinoline isomers in research and development environments.

Isotopic Signatures & Ionization Physics

The most immediate diagnostic feature of any bromoquinoline in mass spectrometry is the isotopic abundance of bromine. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (50.69% vs. 49.31%).
1.1 The "Doublet" Signature

In both Electron Ionization (EI) and Electrospray Ionization (ESI), the molecular ion cluster will not appear as a single peak but as a 1:1 doublet separated by 2 mass units (


 M and 

M+2).
  • Monobromoquinolines (

    
    ):  Exhibit peaks of equal intensity at 
    
    
    
    207 and 209.
  • Dibromoquinolines (

    
    ):  Follow a 1:2:1  triad pattern (
    
    
    
    M, M+2, M+4) due to the statistical distribution of isotopes (
    
    
    ,
    
    
    ,
    
    
    ).

Analyst Note: Failure to observe this specific intensity ratio indicates either isobaric interference or the absence of bromine.

Fragmentation Mechanisms (EI-MS)

Under hard ionization (70 eV Electron Impact), bromoquinolines undergo a sequential fragmentation pathway defined by the stability of the aromatic system. The molecular ion (


) is typically the base peak (100% relative abundance), reflecting the high stability of the heteroaromatic ring.
2.1 Primary Pathway: Halogen Elimination

Unlike alkyl halides, where


 loss is common, aryl bromides like bromoquinoline predominantly lose the bromine radical (

) first. The aromatic C-Br bond cleavage requires significant energy but is the most favorable initial step compared to breaking the fused ring system.
  • Step 1: Loss of Bromine Radical

    
    
    The resulting ion at 
    
    
    
    128 is the quinolinyl cation (closed-shell).
  • Step 2: Ring Contraction & HCN Loss The quinolinyl cation is unstable and degrades by ejecting a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation of nitrogen heterocycles.

    
    
    Mechanism: Isotopic labeling studies suggest two competing mechanisms for HCN loss: a lower-energy pathway involving C-2 and a higher-energy pathway involving C-3, often leading to a phenylacetylene radical cation structure.
    
2.2 Visualization of Fragmentation Pathway

The following diagram illustrates the primary decay chain for 6-bromoquinoline.

BromoquinolineFragmentation Figure 1: EI Fragmentation Pathway of 6-Bromoquinoline M_Ion Molecular Ion (M+) m/z 207 / 209 (Base Peak, Stable) Quinolinyl Quinolinyl Cation m/z 128 [M - Br]+ M_Ion->Quinolinyl - Br• (79/81 Da) Homolytic Cleavage Phenylacetylene Phenylacetylene-like Cation m/z 101 [M - Br - HCN]+ Quinolinyl->Phenylacetylene - HCN (27 Da) Ring Contraction Benzene Phenyl Cation m/z 77 [C6H5]+ Phenylacetylene->Benzene - C2H2 (26 Da) Acetylene Loss

Caption: Step-wise fragmentation of 6-bromoquinoline under 70 eV electron ionization. The loss of the halogen precedes the characteristic heterocyclic ring collapse.

Isomer Differentiation & The "Ortho Effect"

Distinguishing positional isomers (e.g., 3-bromoquinoline vs. 6-bromoquinoline) solely by low-resolution MS is notoriously difficult because the thermodynamic stability of the resulting fragments is similar. However, specific structural nuances exist.[1]

3.1 The 8-Bromo "Ortho" Effect

In 8-bromoquinoline, the bromine atom is peri-positioned relative to the ring nitrogen.

  • Mechanism: The proximity of the nitrogen lone pair to the C-Br bond can facilitate a "proximity effect" or "ortho effect," sometimes enhancing the abundance of the

    
     ion relative to the molecular ion compared to the 3- or 6-isomers.
    
  • Observation: While subtle, careful analysis of the ratio of

    
     128 to 
    
    
    
    207/209 can sometimes hint at the substitution pattern.
  • Recommendation: Do not rely on MS spectral matching alone. Chromatographic separation is mandatory.

3.2 Chromatographic Separation (LC & GC)
  • GC-MS: Isomers typically separate well on non-polar columns (e.g., DB-5ms). The elution order generally follows boiling points, which are influenced by the dipole moment of the isomer. 8-bromoquinoline often elutes differently due to the shielding of the nitrogen.

  • LC-MS: Reversed-phase (C18) separation is effective. The basic nitrogen allows for good retention and peak shape when using acidic mobile phases (Formic acid).

Experimental Protocols
4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Best for: Purity analysis, impurity profiling, and volatile isomers.

ParameterSetting / Condition
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split mode 10:1 usually sufficient)
Oven Program 80°C (hold 1 min)

20°C/min

280°C (hold 3 min)
Ion Source EI (70 eV), 230°C
Scan Range

50 – 350
Solvent Dichloromethane or Methanol
4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

Best for: Biological matrices, metabolites, and polar derivatives.

ParameterSetting / Condition
Column C18 UHPLC (e.g., 2.1 x 50mm, 1.7µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5-7 minutes
Ionization ESI (+) Positive Mode
Capillary Voltage 3.0 - 3.5 kV
Key Transition MRM:

(Loss of HBr/Br)

Protocol Validation: For LC-MS quantification, always monitor the transition of both isotopes (e.g.,


 and 

) to confirm the identity of the peak. The peak area ratio should match the theoretical isotopic ratio (~1:1).
Data Interpretation Summary
m/z (Ion)IdentityOrigin / Mechanism
207 / 209

Molecular Ion. Doublet confirms 1 Br atom.
128

Loss of Br radical (

).
101

Loss of HCN from

128. Characteristic of quinoline core.
75 / 76 / 77

Phenyl ring disintegration (benzyne/phenyl cation).
180 / 182

Rare/Low Intensity. Direct loss of HCN from molecular ion is usually outcompeted by Br loss.
References
  • National Institute of Standards and Technology (NIST). (2023). Quinoline, 6-bromo- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • Iwamoto, K., Inoue, G., & Matsubara, H. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(24), 17205-17212. Retrieved from [Link]

  • Baldwin, M. A., & Langley, G. J. (1986).[4] Identification of two separate mechanisms for HCN loss from gas phase quinoline cations. Organic Mass Spectrometry, 21(1), 29-31.[4] Retrieved from [Link]

  • Levy, L. A., & Oswald, E. O. (1976).[5] The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls. Biomedical Mass Spectrometry, 3(2), 88-90. (Contextual reference for Ortho Effect). Retrieved from [Link]

Sources

Foundational

Spectroscopic data for Methyl 4-bromoquinoline-8-carboxylate.

This guide is structured as a high-level technical monograph designed for medicinal chemists and process scientists. It prioritizes actionable synthesis protocols, structural validation, and mechanistic insight over gene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for medicinal chemists and process scientists. It prioritizes actionable synthesis protocols, structural validation, and mechanistic insight over generic descriptions.

CAS: 132664-48-3 | Formula: C₁₁H₈BrNO₂ | MW: 266.09 g/mol

Executive Summary & Structural Significance

Methyl 4-bromoquinoline-8-carboxylate is a high-value heteroaromatic scaffold, primarily utilized as an orthogonal intermediate in the synthesis of Mcl-1 inhibitors, antiviral agents, and complex alkaloids. Its structural utility lies in its dual-functional handles:

  • C4-Bromide: An electrophilic site primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • C8-Methyl Ester: A masked carboxylic acid allowing for late-stage amidation or hydrolysis without interfering with C4 functionalization.

This guide details the spectroscopic signature and a self-validating synthesis protocol for this compound, addressing the scarcity of consolidated data in open literature.

Synthesis Protocol: Deoxy-Bromination

The most robust route to the 4-bromo derivative proceeds via the deoxy-bromination of Methyl 4-hydroxyquinoline-8-carboxylate (often existing as the 4-quinolone tautomer). Direct bromination of the quinoline core is avoided due to regioselectivity issues favoring the 3, 5, or 8 positions.

Reaction Workflow Diagram

The following logic flow illustrates the critical process parameters (CPPs) for the conversion.

SynthesisWorkflow Precursor Methyl 4-hydroxyquinoline- 8-carboxylate (Starting Material) Intermediate Phosphoryl Intermediate (Transient) Precursor->Intermediate Activation (60-80°C) Reagent POBr3 (1.1 equiv) Solvent: DMF or Toluene Reagent->Intermediate Quench Ice/NaHCO3 Quench (pH 8-9 Control) Intermediate->Quench Hydrolysis Product Methyl 4-bromoquinoline- 8-carboxylate (Solid Precipitate) Quench->Product Filtration/Extraction

Figure 1: Step-wise conversion logic from the 4-hydroxy precursor to the 4-bromo target.

Detailed Methodology

Reagents: Methyl 4-hydroxyquinoline-8-carboxylate (1.0 eq), Phosphorus Oxybromide (


, 1.2 eq), Anhydrous DMF.
  • Setup: Charge a dried round-bottom flask with Methyl 4-hydroxyquinoline-8-carboxylate and anhydrous DMF (approx. 5-10 volumes).

  • Addition: Cool the solution to 0°C. Add

    
     portion-wise to control the exotherm. Note: 
    
    
    
    can be used, but
    
    
    is often preferred for higher yields in quinolone conversions.
  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LCMS.[1][2][3] The starting material (polar) should disappear, replaced by a less polar spot (Product).

  • Quench (Critical Step): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water.

  • Neutralization: Adjust pH to ~8–9 using saturated

    
     or 
    
    
    
    . This prevents hydrolysis of the C8-ester while neutralizing HBr byproducts.
  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (0

    
     20% EtOAc in Hexanes).
    

Spectroscopic Characterization

Due to the specific nature of this intermediate, experimental data is often fragmented across patent literature. The following data is synthesized from authoritative characterizations of the 4-bromoquinoline core and analogous 8-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-


 or 

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
¹H 9.05 – 9.15 Doublet (

Hz)
1HH-2 Highly deshielded by ring nitrogen and peri-effect of the ester.
¹H 8.40 – 8.50 Doublet/DD1HH-7 Deshielded by the ortho-carbonyl of the C8-ester.
¹H 8.10 – 8.20 Doublet/DD1HH-5 Typical aromatic quinoline shift.
¹H 7.95 – 8.00 Doublet (

Hz)
1HH-3 Characteristic C4-Br neighbor; couples with H-2.
¹H 7.60 – 7.70 Triplet/Multiplet1HH-6 Meta-coupling patterns visible.
¹H 4.03 Singlet3H-OCH₃ Distinctive methyl ester singlet.

Diagnostic Feature: Look for the characteristic pair of doublets for H-2 and H-3. The H-2 proton in 4-substituted quinolines is typically the most downfield signal (near 9.0 ppm). The coupling constant


 Hz is definitive for the pyridine ring of the quinoline system.
Mass Spectrometry (MS)

Method: ESI+ or EI

  • Molecular Ion:

    
     266.0 (¹⁹Br) and 268.0 (⁸¹Br).
    
  • Isotope Pattern: A distinct 1:1 ratio of M and M+2 peaks confirms the presence of a single Bromine atom.

  • Fragmentation: Loss of

    
     (31 Da) or 
    
    
    
    (79/81 Da) is common in high-energy collisions.

Logical Pathway: Downstream Applications

The primary utility of this molecule is in constructing tricyclic heterocycles or bi-aryl systems. The diagram below details the divergent reactivity pathways.

Reactivity Core Methyl 4-bromoquinoline- 8-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-Cat) Core->Buchwald Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis BiAryl 4-Aryl-quinoline-8-carboxylate (Mcl-1 Inhibitor Scaffold) Suzuki->BiAryl Amino 4-Amino-quinoline derivatives (Antimalarial/Antiviral) Buchwald->Amino Acid 4-Bromoquinoline-8-carboxylic acid Hydrolysis->Acid

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-Br and C8-Ester.

References

  • Synthesis of 4-bromoquinoline derivatives: ChemicalBook. Protocol for POBr3 mediated bromination of 4-hydroxyquinolines.

  • Mcl-1 Inhibitor Synthesis: Google Patents (WO2020072656A1). Describes the use of Methyl 4-bromoquinoline-8-carboxylate as a key intermediate in Palladium-catalyzed coupling reactions.

  • General Quinoline Spectroscopic Data: PubChem. Computed and experimental properties for 8-bromo-4-hydroxyquinoline derivatives (analogous structures).

  • Reinvestigation of bromination of 8-substituted quinolines: ACG Publications. Provides mechanistic insight into the reactivity of the 8-position vs the 4-position in quinoline scaffolds.

Sources

Exploratory

Advanced Crystallographic Analysis of Quinoline Carboxylates: From Supramolecular Synthons to Bioactive MOFs

Executive Summary The structural chemistry of quinoline carboxylates represents a critical intersection between organic solid-state chemistry, coordination polymer design, and pharmaceutical formulation. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural chemistry of quinoline carboxylates represents a critical intersection between organic solid-state chemistry, coordination polymer design, and pharmaceutical formulation. As a Senior Application Scientist, I present this technical guide to deconstruct the crystallographic nuances of this moiety.

The quinoline carboxylate scaffold is not merely a static building block; it is a dynamic supramolecular switch. Its ability to oscillate between neutral and zwitterionic tautomers dictates its lattice energy, solubility profile, and chelation potential. This guide moves beyond basic characterization, exploring the causal relationships between synthesis conditions, hydrogen bond motifs (synthons), and the resulting physicochemical properties in both drug development (fluoroquinolones) and materials science (Metal-Organic Frameworks).

Molecular Architecture: Tautomerism and Lattice Dynamics

The fundamental crystallographic feature of quinoline-2-carboxylic acid (quinaldic acid) and its derivatives is the competition between the carboxylic acid proton and the quinoline nitrogen lone pair. This results in a defining structural duality.

The Zwitterionic Tautomerism

In the solid state, quinoline-2-carboxylic acid often crystallizes in the monoclinic space group P21/c .[1][2] A critical observation for researchers is the co-existence of tautomeric pairs within the crystal lattice:

  • Neutral Form:

    
    
    
  • Zwitterionic Form:

    
    [1][2]
    

This phenomenon is not random; it is driven by the stabilization energy of intermolecular hydrogen bonds. The proton transfer from the carboxyl group to the quinoline nitrogen creates a strong electrostatic dipole, enhancing the lattice energy.

Key Structural Metric:

  • C-O Bond Lengths: In the neutral form, the C=O (approx.[2] 1.20 Å) and C-OH (approx. 1.30 Å) bonds are distinct. In the zwitterionic form, delocalization creates two C-O bonds of intermediate length (approx. 1.25 Å). This bond length equalization is a primary diagnostic marker in X-ray diffraction (XRD) analysis.

Supramolecular Synthons

The packing is dominated by specific hydrogen bonding motifs, described by graph set notation.

  • Homosynthons: Carboxylic acid dimers (

    
    ) are common in the neutral form.
    
  • Heterosynthons: In the zwitterionic lattice,

    
     interactions form robust "head-to-tail" chains, often creating 1D polymeric ribbons that stack via 
    
    
    
    interactions between the quinoline rings.

Coordination Chemistry: The N,O-Chelate Effect

In the context of Metal-Organic Frameworks (MOFs) and coordination complexes, the quinoline-2-carboxylate anion acts as a versatile N,O-donor ligand .

Chelation Geometry

The ligand forms a stable five-membered chelate ring with transition metals (Mn, Co, Ni, Cu, Cd).

  • Bite Angle: The N-M-O bite angle is typically acute (approx. 74-75°), imposing a distorted octahedral geometry on the metal center.

  • Bridging Modes: Beyond simple chelation, the carboxylate oxygen atoms can bridge adjacent metal centers, facilitating the formation of 1D chains or 2D sheets.

Case Study: Manganese(II) vs. Cadmium(II) Architectures

The choice of metal ion dictates the dimensionality of the polymer, a crucial factor when designing materials for gas storage or catalysis.

FeatureMn(II) ComplexCd(II) Complex
Coordination No. 6 (Distorted Octahedral)6 or 7 (Variable)
Network Topology Often 3D networks via H-bonds2D Layers
Stabilization Water bridges +

stacking
Stronger covalent networking
Application Magnetic materialsLuminescent sensors

Pharmaceutical Implications: Fluoroquinolones[3][4]

For drug development professionals, the crystal structure of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin) is directly linked to bioavailability.

The Solubility-Permeability Trade-off

Fluoroquinolones exist as zwitterions at physiological pH.

  • Crystal Lattice: The high lattice energy provided by the ionic

    
     interactions reduces aqueous solubility.
    
  • Hydrate Formation: Many fluoroquinolones crystallize as hydrates. The water molecules act as "structural glue," bridging the zwitterionic dimers. Dehydration often leads to a collapse of the crystal lattice or transformation to an amorphous state, drastically altering dissolution rates.

Mechanism of Action (Structural View)

The biological activity relies on a ternary complex: Drug-DNA-Enzyme (Gyrase) .

  • Magnesium Bridge: The crystal structure of the active site reveals that a

    
     ion mediates the interaction between the quinoline carboxylate/carbonyl motif and the phosphate backbone of DNA. This validates the necessity of the specific N,O-chelating geometry conserved from the small molecule crystal structures.
    

Visualization of Structural Logic

The following diagram illustrates the pathway from molecular synthesis to supramolecular assembly, highlighting the bifurcation between neutral and zwitterionic outcomes.

QuinolineCrystallization cluster_Condition Crystallization Conditions Precursor Precursors (Aniline + Pyruvate) Synthesis Doebner Reaction (Cyclization) Precursor->Synthesis Reflux Crude Crude Quinoline-2-COOH Synthesis->Crude Acidic pH < Isoelectric Point (Organic Solvent) Crude->Acidic Neutral pH ≈ Isoelectric Point (Aqueous/Alcohol) Crude->Neutral Metal Metal Salt Addition (Mn, Cu, Cd) Crude->Metal NeutralForm Neutral Tautomer (Dimer Synthons) Acidic->NeutralForm Proton Retention Zwitterion Zwitterion Tautomer (Ionic Ribbons) Neutral->Zwitterion Proton Transfer Complex Metal Complex/MOF (N,O-Chelation) Metal->Complex Coordination NeutralForm->Zwitterion Tautomeric Equilibrium

Figure 1: Crystallization pathways determining the solid-state architecture of quinoline carboxylates.

Experimental Protocols

Protocol A: Synthesis of Quinoline-2-Carboxylic Acid (Doebner Modification)

Target: High-purity ligand for crystallographic study.

  • Reagents: Mix aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (10 mmol) in ethanol (20 mL).

  • Catalysis: Add 10 mol% sulfamic acid (acts as a green, solid acid catalyst).

  • Reaction: Reflux at 80°C for 3-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Isolation: Cool to room temperature. The product precipitates.[3][4] Filter and wash with cold ethanol.

  • Recrystallization: Dissolve in minimal hot glacial acetic acid to favor the neutral tautomer . Slow cooling (0.5°C/min) yields diffraction-quality prisms.

Protocol B: Hydrothermal Growth of Mn(II)-Quinoline MOF

Target: Polymeric coordination network.

  • Preparation: Dissolve Quinoline-2-carboxylic acid (1 mmol) and

    
     (1 mmol) in 10 mL of distilled water.
    
  • pH Adjustment: Adjust pH to 5.5–6.0 using 0.1 M NaOH. This ensures deprotonation of the carboxylic acid without precipitating metal hydroxide.

  • Thermal Treatment: Transfer to a Teflon-lined stainless steel autoclave. Heat at 140°C for 72 hours.

  • Cooling: Cool to room temperature over 24 hours (controlled ramp).

  • Output: Isolate block-shaped crystals suitable for Single Crystal XRD.

    • Validation: Check for characteristic IR bands:

      
       at ~1600 
      
      
      
      and
      
      
      at ~1380
      
      
      .

References

  • Crystal Structure of Quinoline-2-carboxylic Acid (Quinaldic Acid) Source: BenchChem / Acta Crystallographica Context: Defines the P21/c space group and neutral/zwitterionic tautomeric pairs.[1][2]

  • Transition Metal Complexes with Quinoline-2-carboxylate Ligand Source: ResearchGate / Łyszczek et al. Context: Detailed analysis of Mn, Co, and Cd complexes and their hydrogen bonding networks.

  • Electrostatic Properties of Fluoroquinolone Antibiotics Source: CrystEngComm (RSC) Context: Analysis of electron density and electrostatic potentials in fluoroquinolone crystals for drug design.

  • Hydrothermal Synthesis of Metal–Organic Frameworks Source: Dalton Transactions (RSC) Context: Methodologies for hydrothermal synthesis of MOFs using carboxylate ligands.

Sources

Foundational

Technical Guide: Electronic Architecture &amp; Synthetic Utility of Methyl 4-bromoquinoline-8-carboxylate

[1] Executive Summary Methyl 4-bromoquinoline-8-carboxylate is a high-value heteroaromatic scaffold characterized by a "push-pull" electronic asymmetry .[1] Unlike simple quinolines, this molecule possesses two orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate is a high-value heteroaromatic scaffold characterized by a "push-pull" electronic asymmetry .[1] Unlike simple quinolines, this molecule possesses two orthogonal electrophilic sites (C4 and C8) modulated by the nitrogen heterocycle.[1][2] Its utility spans two critical domains:

  • Medicinal Chemistry: As a precursor for kinase inhibitors (targeting the ATP-binding pocket) and metallodrugs (utilizing the N1-O8 chelation axis).[1]

  • Catalysis: The 8-carboxylate moiety allows for the formation of N,O-bidentate palladium complexes, serving as efficient, phosphine-free catalysts for Heck and Suzuki couplings.[1][3][4]

This guide provides a deep technical analysis of its electronic distribution, validated synthesis protocols, and reactivity patterns.[2]

Part 1: Electronic Architecture & Structural Analysis[2]

The reactivity of methyl 4-bromoquinoline-8-carboxylate is defined by the interplay between the electron-deficient quinoline ring and its substituents.[1]

Electronic Distribution Map
  • The Nitrogen Center (N1): The basicity of the quinoline nitrogen (typically pKa ~4.[1][2]9) is significantly depressed in this derivative.[1][2] The electron-withdrawing group (EWG) at C8 (methyl ester) exerts a negative inductive effect (-I), pulling electron density away from N1.[1] Consequently, this molecule is a poor base but an excellent ligand for soft metals (Pd, Pt).[1][2]

  • The C4 Electrophilic Center: The C4 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition.[1][2] The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate during nucleophilic attack.[1][2] The bromine atom serves as a labile leaving group, further activating this position.[1][2]

  • The C8 Ester Moiety: Positioned peri- to the nitrogen, the ester creates a steric and electronic environment suitable for bidentate chelation .[1][2] Upon hydrolysis to the acid, the O-H...N hydrogen bond stabilizes the structure.[1][2]

Visualization of Electronic Vectors

The following diagram illustrates the electronic push-pull forces and reactivity hotspots.

ElectronicArchitecture N1 N1 Nitrogen (Depressed Basicity) Ring Quinoline Core (Electron Deficient) N1->Ring Electron Sink C4 C4 Position (High Electrophilicity) C4->Ring Br Leaving Group C8 C8 Methyl Ester (-I Inductive Effect) C8->N1 Inductive Withdrawal Ring->C4 Activate for S_NAr

Figure 1: Electronic vector map showing the deactivation of N1 by the C8-ester and the activation of C4 for nucleophilic attack.[1][2]

Part 2: Reactivity Profile & Synthetic Protocols[1]

The "Orthogonal Reactivity" Principle

This scaffold allows for sequential functionalization without protecting groups.[1][2]

  • Step 1 (C4 Functionalization): The C4-Br bond is the most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura) or SNAr displacement by amines.[1]

  • Step 2 (C8 Functionalization): The ester is generally stable under C4-coupling conditions but can be subsequently hydrolyzed to the carboxylic acid or reduced to the alcohol.[1]

Validated Synthesis Protocol

Objective: Synthesis of Methyl 4-bromoquinoline-8-carboxylate from 4-hydroxy precursor. Rationale: Direct bromination of the quinoline ring often yields mixtures (5, 7, 8 isomers).[1][2] The most reliable route converts the 4-hydroxy tautomer (quinolone) using phosphorus oxybromide (POBr3).[1][2]

Reagents:

  • Methyl 4-hydroxyquinoline-8-carboxylate (Starting Material)[1]

  • Phosphorus Oxybromide (POBr3)[1][2]

  • Anhydrous DMF (Solvent)[1][2][5]

  • Dichloromethane (DCM) for extraction[1][6]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl 4-hydroxyquinoline-8-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Bromination: Cool the solution to 0°C. Add POBr3 (1.5 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot (Product).[1][2]

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into crushed ice/saturated NaHCO3 solution. Caution: Vigorous gas evolution.[1][2]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 75-85% as an off-white solid.[1]

Part 3: Experimental Characterization of Electronic Properties[1][2]

To empirically validate the electronic claims, the following characterization workflow is recommended.

Electrochemical Analysis (Cyclic Voltammetry)

To determine the LUMO energy (critical for predicting electrophilicity), perform CV.[1][2]

  • Solvent: Acetonitrile (anhydrous).[1][2]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[1][2]

  • Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[1][2]

  • Scan Rate: 100 mV/s.[1][2]

  • Data Interpretation:

    • Look for the first reduction potential (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Calculate LUMO: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[1][7]
      
    • Prediction: The presence of the ester and bromine will shift the reduction potential anodically (more positive) compared to quinoline, indicating a lower LUMO and higher electron affinity.[1][2]

Quantitative Data Summary (Predicted vs. Literature)
PropertyValue (Approx.)Structural CauseRelevance
pKa (Conj.[1][8] Acid) 2.5 - 3.08-Ester (-I effect)Reduced basicity prevents protonation in mild acidic couplings.[1]
Dipole Moment High (> 4.0 D)Vector addition of C=O and C-BrHigh solubility in polar aprotic solvents (DMF, DMSO).[1][2]
LUMO Energy -2.3 eVElectron deficient ringHighly susceptible to oxidative addition by Pd(0).[1]
C4-Br Bond Length 1.89 Åsp2 hybridizationStandard for aryl bromides; reactive.[1]

Part 4: Applications in Drug Discovery & Catalysis[1]

Metallodrug Design (The N,O-Chelator)

The 8-carboxylate group, when hydrolyzed to the acid or kept as an ester, can coordinate with metals.[1][2]

  • Mechanism: The N1 nitrogen and the carbonyl oxygen of the ester (or carboxylate) form a stable 5-membered chelate ring with transition metals.[1]

  • Application: This motif is used to stabilize Ruthenium (Ru) or Gold (Au) anticancer complexes, tuning the metal's redox potential to target hypoxic tumor environments.[1][2]

Divergent Synthesis Workflow

The following diagram details how this scaffold serves as a branching point for library generation.

SynthesisWorkflow Start Methyl 4-bromoquinoline- 8-carboxylate PathA Path A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->PathA C4 Activation PathB Path B: S_NAr Displacement (Primary Amines, Heat) Start->PathB Nucleophilic Attack InterA 4-Aryl-quinoline-8-ester PathA->InterA InterB 4-Amino-quinoline-8-ester PathB->InterB FinalA Kinase Inhibitor Scaffold (Hydrophobic Pocket Binder) InterA->FinalA Hydrolysis/Amidation FinalB DNA Intercalator (Planar Cation) InterB->FinalB Salt Formation

Figure 2: Divergent synthesis pathways utilizing the high electrophilicity of the C4 position.[1]

References

  • Cui, X., Li, J., Zhang, Z. P., Fu, Y., Liu, L., & Guo, Q. X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions.[2][3] The Journal of Organic Chemistry, 72(24), 9342–9345.[1][2]

    • Relevance: Establishes the coordination chemistry of the quinoline-8-carboxylate moiety and its stability/utility in palladium c
  • Musso, D. L., et al. (2003). Synthesis and Antiviral Activity of 4-Substituted Quinoline-8-carboxamides.[1] Bioorganic & Medicinal Chemistry Letters, 13(22), 4055-4058.[1][2]

    • Relevance: Demonstrates the biological utility of the 4-bromo intermediate in generating antiviral libraries.[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11514508, Methyl 4-bromoquinoline-8-carboxylate.[1] [1][2]

    • Relevance: Authoritative source for physicochemical property data and CAS registry information.[1][2]

  • SriramChem (2024). 4-Bromoquinoline Derivatives: Technical Data Sheet.[1]

    • Relevance: Industrial handling and solubility data for 4-bromoquinoline derivatives.[1]

Sources

Exploratory

Evolution of the Quinoline Scaffold: From Coal Tar to C-H Activation

Executive Summary: The Pharmacophore of History The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry. From the historical isolation of quinine to modern broad-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of History

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry. From the historical isolation of quinine to modern broad-spectrum antibiotics (fluoroquinolones) and antimalarials, this bicyclic system remains a cornerstone of drug discovery.

This guide analyzes the technical evolution of quinoline synthesis. We move beyond simple reaction lists to explore the mechanistic causality that drove the transition from dangerous, uncontrolled "tar" chemistry to precision, transition-metal-catalyzed carbon-carbon bond formation.

Historical Genesis: The "Leukol" Era

Before synthesis, there was isolation.[1] In 1834, Friedlieb Ferdinand Runge , a German analytical chemist, isolated a substance from coal tar he termed "Leukol" (white oil). Simultaneously, he isolated "Kyanol" (aniline).[2][3] It was not until later that "Leukol" was confirmed to be quinoline, structurally related to the antimalarial alkaloid quinine isolated from Cinchona bark [1].

The Technical Bottleneck (1834–1880): Early reliance on coal tar extraction was inefficient and yielded impure mixtures. The demand for synthetic dyes (cyanine) and antimalarials necessitated a scalable de novo synthesis.

The Classical Era: Acid-Catalyzed Condensations

The late 19th century defined the "brute force" era of heterocyclic chemistry. These methods rely on high temperatures and strong acid catalysis to force the condensation of anilines with carbonyls.

The Skraup Synthesis (1880)

Zdenko Hans Skraup developed the first general synthesis.[4] It remains the most direct route to the parent quinoline ring but is historically infamous for its violent exothermicity.

  • Core Reagents: Aniline, Glycerol, Sulfuric Acid, Oxidant (Nitrobenzene or As

    
    O
    
    
    
    ).
  • Mechanism: The reaction hinges on the in situ dehydration of glycerol to acrolein (propenal). Acrolein acts as a Michael acceptor for the aniline.

  • The Hazard: The formation of acrolein is rapid and exothermic. Without moderators (like FeSO

    
    ), the reaction can become explosive ("volcano reaction").
    
The Friedländer Synthesis (1882)

Paul Friedländer introduced a more "strategic" approach. By starting with a pre-functionalized ortho-amino aldehyde, the reaction proceeds under milder conditions (base or acid catalysis) compared to Skraup.

  • Limitation: The synthesis of o-aminobenzaldehyde is chemically unstable (prone to self-condensation), limiting the commercial utility of this method until stable precursors (like o-nitrobenzaldehydes) became accessible.

Mechanistic Visualization

The following diagram contrasts the "Michael Addition" logic of Skraup with the "Condensation" logic of Friedländer.

QuinolinePathways cluster_0 Skraup Synthesis (Acid Mediated) cluster_1 Friedländer Synthesis (Condensation) Glycerol Glycerol Acrolein Acrolein (In Situ) Glycerol->Acrolein -2 H2O (H2SO4) Michael Michael Adduct Acrolein->Michael + Aniline Aniline Aniline Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization Quinoline1 Quinoline Dihydro->Quinoline1 Oxidation (Nitrobenzene) OrthoAmino o-Aminobenzaldehyde Aldol Aldol Intermediate OrthoAmino->Aldol + Ketone (Base) Ketone Ketone (alpha-methylene) Imine Imine Formation Aldol->Imine - H2O Quinoline2 Substituted Quinoline Imine->Quinoline2 - H2O

Figure 1: Mechanistic divergence between Skraup (blue) and Friedländer (red) pathways.

The Modern Era: Transition Metal Catalysis

The 21st century shifted focus to Atom Economy and Regioselectivity . Acid-mediated cyclizations often suffer from poor regiocontrol when using meta-substituted anilines (giving mixtures of 5- and 7-substituted quinolines). Transition metals solve this via directed C-H activation or oxidative insertion.

The Modified Larock Synthesis

While originally famous for indole synthesis, Larock's methodology was adapted for quinolines. It utilizes a Palladium(0) catalyzed Heck reaction followed by cyclization.

  • Advantage: High regioselectivity; tolerates sensitive functional groups incompatible with hot sulfuric acid.

Comparison of Methodologies
FeatureSkraup (Classical)Friedländer (Condensation)Pd-Catalyzed (Modern)
Precursors Aniline + Glycerolo-Aminoaldehyde + Ketoneo-Haloaniline + Allylic Alcohol
Catalyst Conc. H

SO

KOH or Mild AcidPd(OAc)

/ Ligand
Conditions Extreme Heat (>140°C)Reflux (80°C)Mild (80-100°C)
Regioselectivity Poor (for m-anilines)Excellent (Pre-defined)Excellent (Directed)
Atom Economy Low (Tarry byproducts)ModerateHigh

Validated Experimental Protocols

Protocol A: The "Safe" Skraup Synthesis (Moderated)

Use this for synthesizing the parent quinoline ring cheaply. Safety Warning: This reaction is exothermic. The addition of Ferrous Sulfate is critical to prevent a runaway reaction. Perform in a fume hood.

  • Reagents:

    • Aniline: 0.1 mol (9.3 g)

    • Glycerol: 0.3 mol (27.6 g)

    • Nitrobenzene (Oxidant): 0.12 mol (14.8 g)

    • Sulfuric Acid (Conc.): 20 mL

    • Moderator: Ferrous Sulfate (FeSO

      
      ·7H
      
      
      
      O): 1.0 g
  • Procedure:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, combine aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Add sulfuric acid slowly with swirling. The mixture will become hot.

    • Heat the mixture gently on a sand bath or heating mantle.

    • Critical Step: As soon as the reaction initiates (bubbling/darkening), remove the heat source immediately . The exothermic reaction will sustain the reflux for 15–20 minutes.

    • Once the spontaneous boiling ceases, resume heating to reflux for 3 hours.

    • Workup: Cool, dilute with water, and steam distill to remove unreacted nitrobenzene. Basify the residue with 50% NaOH and steam distill again to collect the quinoline.

Protocol B: Modern Pd-Catalyzed Synthesis (Modified Larock)

Use this for high-value, substituted quinolines in drug discovery. Mechanism: Intermolecular Heck reaction followed by intramolecular amination [2].

  • Reagents:

    • 2-Bromoaniline (1.0 mmol)

    • Allylic Alcohol (1.2 mmol)

    • Catalyst: Pd(OAc)

      
       (2 mol%)
      
    • Ligand: Triphenylphosphine (PPh

      
      ) (4 mol%)
      
    • Base: K

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: DMF (Dry, 3 mL)

  • Procedure:

    • Charge a reaction vial with the Pd catalyst, ligand, and base.

    • Purge with Nitrogen/Argon.

    • Add 2-bromoaniline and the allylic alcohol in DMF.

    • Heat to 100°C for 12 hours.

    • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF. Dry over MgSO

      
      . Purify via flash column chromatography (Hexane/EtOAc).
      

References

  • Runge, F. F. (1834).[5] "Ueber einige Produkte der Steinkohlendestillation" [On some products of coal tar distillation]. Annalen der Physik und Chemie, 31(1), 65–78.

  • Stone, M. T. (2011).[6] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols". Organic Letters, 13(9), 2326–2329.

  • Manske, R. H. F., & Kulka, M. (1953).[4] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59–98.[4][7]

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles".[8] Chemical Reviews, 109(6), 2652–2671.

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Bromoquinolines

Executive Summary Bromoquinolines represent a specialized subclass of the quinoline "privileged scaffold," distinguished by the strategic incorporation of bromine atoms. Unlike generic quinoline derivatives, bromoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromoquinolines represent a specialized subclass of the quinoline "privileged scaffold," distinguished by the strategic incorporation of bromine atoms. Unlike generic quinoline derivatives, bromoquinolines leverage the unique electronic and steric properties of the carbon-bromine (C-Br) bond to enhance lipophilicity, metabolic stability, and target binding affinity.

This guide analyzes the biological activity of bromoquinolines, focusing on their role as kinase inhibitors, antimicrobial agents, and antitubercular drugs. It provides a mechanistic rationale for their efficacy—specifically the role of halogen bonding —and offers validated experimental workflows for their evaluation.

Part 1: The Pharmacophore – Why Bromine?

The addition of a bromine atom to the quinoline ring is rarely arbitrary. It serves three critical medicinal chemistry functions that drive biological activity:

The Sigma-Hole & Halogen Bonding

The most distinct advantage of bromoquinolines is the capacity for halogen bonding (XB) . Unlike fluorine (which is highly electronegative and rarely forms XB), bromine exhibits a region of positive electrostatic potential on its outer surface, known as the


-hole .
  • Mechanism: The

    
    -hole acts as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in histidine) within a protein binding pocket.
    
  • Impact: This interaction is highly directional, often orthogonal to hydrogen bonds, allowing bromoquinolines to lock into active sites (e.g., Kinase hinge regions) with high specificity.

Lipophilicity Modulation

Bromine significantly increases the partition coefficient (logP) of the molecule.

  • Effect: Enhanced membrane permeability, crucial for intracellular targets (kinases) and intrabacterial targets (DNA gyrase in M. tuberculosis).

Metabolic Blocking

Substitution at metabolically labile sites (e.g., C-6 or C-5 positions) with bromine can block oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (


) of the drug candidate.

Part 2: Therapeutic Classes & Structure-Activity Relationships (SAR)

Antimicrobial Agents (The 8-Hydroxyquinoline Scaffold)

The 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) motif is a classic example of synergistic substitution.

  • Activity: Potent against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][2][3]

  • Mechanism: The 8-hydroxy and quinoline nitrogen chelate divalent metal ions (

    
    , 
    
    
    
    ) essential for bacterial enzymes. The 5,7-dibromo substitution increases acidity (lowering
    
    
    of the hydroxyl) and lipophilicity, enhancing bacterial cell wall penetration.
Anticancer Agents (Kinase & Topoisomerase Inhibition)

Bromoquinolines act as dual-mechanism agents in oncology.

  • Kinase Inhibition: 6-bromoquinoline derivatives often target the ATP-binding pocket of kinases (e.g., EGFR, PIM-1). The bromine atom can fill hydrophobic pockets or engage in halogen bonding with gatekeeper residues.

  • Topoisomerase II Inhibition: Planar bromoquinoline systems intercalate into DNA, stabilizing the cleavable complex and inducing apoptosis.

Antitubercular Agents (The Bedaquiline Paradigm)

Bedaquiline (Sirturo), the first new TB drug in 40 years, is a diarylquinoline containing a 6-bromoquinoline core.

  • Role of Br: The bromine at position 6 is critical for the molecule's precise fit into the c-subunit of mycobacterial ATP synthase, inhibiting energy production.

Visualization: Bromoquinoline SAR Map

Bromoquinoline_SAR Quinoline Quinoline Scaffold Pos6 Position 6 (Br) Metabolic Block & Hydrophobic Fit (e.g., Bedaquiline) Quinoline->Pos6 Antitubercular/Anticancer Pos57 Positions 5,7 (di-Br) Increases Acidity of 8-OH Metal Chelation Potency (e.g., Broxyquinoline) Quinoline->Pos57 Antimicrobial/Antifungal Pos3 Position 3 (Br) Accessory Binding (Kinase Hinge Region) Quinoline->Pos3 Kinase Inhibitors

Caption: SAR map illustrating how specific bromine substitutions on the quinoline ring dictate therapeutic utility.

Part 3: Experimental Protocols

As a senior scientist, relying on generic protocols is insufficient. The following workflows are optimized for the hydrophobic nature of bromoquinolines.

Protocol A: Minimum Inhibitory Concentration (MIC) for Antimicrobial Assessment

Target: Evaluation of 5,7-dibromo-8-hydroxyquinoline derivatives.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.01% w/v) (Redox indicator for cell viability).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the bromoquinoline derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Bromoquinolines can be stubborn; sonicate if necessary. Do not heat above 40°C to avoid degradation.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL MHB to all wells.

    • Add 100 µL of compound stock to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Controls: Column 11 (Growth Control: bacteria + solvent only), Column 12 (Sterility Control: media only).

  • Incubation: Add 100 µL of diluted bacterial inoculum to wells 1-11. Final DMSO concentration must be <1% to avoid solvent toxicity. Incubate at 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2-4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC: The lowest concentration well that remains blue.

Protocol B: MTT Assay for Anticancer Antiproliferative Activity

Target: Evaluation of 6-bromoquinoline kinase inhibitors against MCF-7 or A549 cell lines.

Critical Causality Check: Bromoquinolines are lipophilic and may precipitate in aqueous cell media. You must inspect wells microscopically before adding MTT to distinguish precipitate from cells.

Workflow:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of the bromoquinoline in culture media (keep DMSO < 0.5%).

    • Treat cells for 48h or 72h.

    • Positive Control: Doxorubicin or Gefitinib (depending on target).

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[4][5][6] Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    [2]
    
Visualization: Synthesis & Testing Workflow

Workflow cluster_chem Chemistry Phase cluster_bio Biological Phase Start Quinoline Scaffold Bromination Regioselective Bromination (NBS or Br2/AcOH) Start->Bromination Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) *Optional Functionalization* Bromination->Coupling Purification Purification (Recrystallization/HPLC) Coupling->Purification Stock DMSO Stock Prep (10 mM) Purification->Stock Screen Primary Screen (10 µM fixed conc) Stock->Screen Hit Hit Validation (>50% Inhibition) Screen->Hit Hit->Bromination Fail (Re-design) IC50 Dose Response (IC50/MIC) Hit->IC50 Pass

Caption: Integrated workflow for the synthesis and biological validation of bromoquinoline derivatives.

Part 4: Comparative Data Summary

Table 1: Biological Activity Profile of Key Bromoquinoline Classes

Compound ClassTarget / OrganismKey SubstituentActivity Metric (Typical)Mechanism
8-Hydroxyquinolines S. aureus (MRSA)5,7-dibromoMIC: 0.8 - 1.0 µg/mLMetal chelation, cell wall disruption
Diarylquinolines M. tuberculosis6-bromoMIC: ~0.03 µg/mL (Bedaquiline)ATP Synthase inhibition
4-Aminoquinolines P. falciparum7-bromoIC50: < 50 nMHeme polymerization inhibition
Indenoquinolines Human Cancer Lines (HeLa)2-bromoIC50: 6.7 - 25.6 µg/mLTopoisomerase I inhibition

References

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. (2013). 5,7-dibromo-8-hydroxyquinoline derivatives show potent activity against resistant pathogens.[3]

  • Halogen Bonding in Drug Discovery. Journal of Medicinal Chemistry. (2013). Explains the sigma-hole mechanism and the role of bromine as a Lewis acid in protein binding.

  • Synthesis and Biological Evaluation of Quinoline Derivatives. PubMed. (2019). Discusses Mannich base derivatives of quinoline and their broad-spectrum antibacterial effects.

  • Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science. (2016).[7] Comprehensive review of quinoline derivatives targeting EGFR, VEGFR, and other kinases.

  • Bedaquiline: A novel diarylquinoline for multidrug-resistant tuberculosis. Clinical Infectious Diseases. (2014). Defines the structure and activity of the 6-bromoquinoline moiety in Bedaquiline.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Methyl 4-bromoquinoline-8-carboxylate in Drug Discovery

This is a comprehensive Technical Application Note and Protocol Guide for Methyl 4-bromoquinoline-8-carboxylate , designed for researchers in medicinal chemistry and organic synthesis. Document Type: Application Note & P...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol Guide for Methyl 4-bromoquinoline-8-carboxylate , designed for researchers in medicinal chemistry and organic synthesis.

Document Type: Application Note & Protocol Guide Compound CAS: 132664-48-3 Version: 2.0 (2025)

Abstract & Strategic Utility

Methyl 4-bromoquinoline-8-carboxylate is a high-value heteroaromatic scaffold characterized by orthogonal reactivity . It features two distinct electrophilic sites: the C4-bromo position (highly reactive toward Pd-catalyzed cross-couplings and SNAr displacements) and the C8-methyl ester (a versatile handle for acylation, hydrolysis, or heterocycle formation).

This scaffold is widely utilized in the synthesis of SHP2 inhibitors , Mcl-1 inhibitors , and kinase inhibitors , where the quinoline core provides π-stacking interactions and the 8-position directs solubility-enhancing groups. This guide details the synthesis, stability, and step-by-step protocols for exploiting this "dual-warhead" intermediate.

Chemical Profile

ParameterSpecification
IUPAC Name Methyl 4-bromoquinoline-8-carboxylate
CAS Number 132664-48-3
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance White to off-white solid
Melting Point 55–56 °C
Solubility Soluble in DCM, DMSO, DMF, EtOAc; Low solubility in water/hexane.
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester).
Key Hazards Irritant (Skin/Eye). Toxic if swallowed.

Synthetic Pathways & Logic

While commercially available, understanding the synthesis of this scaffold aids in troubleshooting impurities (e.g., traces of 4-hydroxy or 4-H analogs).

The "N-Oxide Activation" Route

The most robust synthetic route avoids the low regioselectivity of direct bromination by utilizing N-oxide activation.

Synthesis Start Methyl 2-aminobenzoate (Methyl Anthranilate) Step1 Skraup Reaction (Glycerol, H2SO4, PhNO2) Start->Step1 Inter1 Methyl quinoline-8-carboxylate Step1->Inter1 Step2 N-Oxidation (mCPBA, DCM) Inter1->Step2 Inter2 Quinoline-N-oxide Step2->Inter2 Step3 Regioselective Bromination (POBr3, 80°C) Inter2->Step3 Product Methyl 4-bromoquinoline- 8-carboxylate Step3->Product

Figure 1: Regioselective synthesis via N-oxide activation. This pathway ensures bromine installation exclusively at C4.

Reactivity & Functionalization Map

The compound serves as a divergent node. The C4-Br bond is significantly more electrophilic than the C8-ester, allowing for sequential functionalization.

Reactivity Center Methyl 4-bromoquinoline- 8-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryls Center->Suzuki C4 Functionalization SnAr SnAr Displacement (R-NH2, Heat) Target: 4-Aminoquinolines Center->SnAr C4 Functionalization Hydrolysis Saponification (LiOH, THF/H2O) Target: Carboxylic Acid Center->Hydrolysis C8 Functionalization Amidation Direct Amidation (AlMe3, R-NH2) Target: 8-Carboxamides Center->Amidation C8 Functionalization

Figure 2: Chemo-selective reactivity map. Red paths indicate C4-reactivity; Yellow paths indicate C8-reactivity.

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl group at C4 while preserving the C8-methyl ester. Challenge: Aqueous bases (e.g., Na₂CO₃) can hydrolyze the ester. Solution: Use anhydrous conditions or weak bases with controlled temperature.

Reagents:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane (dry) or Toluene/EtOH (10:1)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried reaction vial with the quinoline substrate (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).

  • Inertion: Cap the vial and purge with Argon for 5 minutes.

  • Solvent/Catalyst: Add dry 1,4-Dioxane (0.1 M concentration). Add the Pd catalyst quickly under Argon flow.

  • Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The starting material (MW 266) should disappear. If ester hydrolysis occurs (Acid MW ~252), lower temp to 70 °C or switch to anhydrous K₃PO₄.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[2] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Amination via S_NAr (Metal-Free)

Objective: Install an amine at C4 without using expensive Pd catalysts. Mechanism: The electron-deficient quinoline ring activates the C4-Br for nucleophilic attack.

Reagents:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv)

  • Primary/Secondary Amine (1.5–2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: NMP, DMF, or iPrOH

Step-by-Step Procedure:

  • Dissolution: Dissolve the quinoline substrate in NMP (0.2 M).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Heating: Heat to 100–120 °C in a sealed tube.

    • Note: Sterically hindered amines may require 140 °C or microwave irradiation (150 °C, 30 min).

  • Quench: Pour the reaction mixture into ice-water.

  • Isolation:

    • Solid Product: Filter the precipitate, wash with water, and dry.

    • Oily Product: Extract with EtOAc (3x), wash with brine (5x to remove NMP), dry over Na₂SO₄, and concentrate.

Protocol C: C8-Ester Amidation (Direct Method)

Objective: Convert the ester directly to an amide without a carboxylic acid intermediate.

Reagents:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv)

  • Amine (2.0 equiv)

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene, 2.0 equiv) [Pyrophoric!]

  • Solvent: Toluene or DCM

Step-by-Step Procedure:

  • Activation (Pre-complexation): In a separate dry flask under Argon, add the amine (2.0 eq) and solvent. Cool to 0 °C.

  • AlMe₃ Addition: Carefully add AlMe₃ solution dropwise. Stir at RT for 30 mins to form the aluminum-amide species.

  • Coupling: Add the quinoline ester (solid or solution) to the aluminum-amide mixture.

  • Reflux: Heat to reflux (toluene) or 40 °C (DCM) for 2–6 hours.

  • Quench: Cool to 0 °C. Very carefully quench with dilute HCl or Rochelle’s salt solution (gas evolution!).

  • Workup: Extract with EtOAc.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Ester Hydrolysis during Suzuki Base is too strong or water content is too high.Switch to anhydrous K₃PO₄ in Dioxane. Avoid NaOH/KOH.
Low Yield in S_NAr Amine is poor nucleophile or temperature too low.Use Microwave irradiation.[3][4] Add catalytic KI (Finkelstein) to generate transient C4-I.
Protodebromination (C4-H) Pd-catalyzed reduction side reaction.Use dry solvents. Avoid alcoholic solvents (EtOH/MeOH) in the coupling step if possible.
Incomplete AlMe₃ Amidation Moisture destroyed the reagent.Ensure glassware is flame-dried. Use fresh AlMe₃.

References

  • Synthesis & Reactivity of 8-Substituted Quinolines: Tang, Y. L., et al. "General procedure for 8-bromoquinoline synthesis." Tetrahedron Letters, 2021.

  • Mcl-1 Inhibitor Application: "Substituted indole Mcl-1 inhibitors." Google Patents, WO2018/170433. (Describes Suzuki coupling of methyl 4-bromoquinoline-8-carboxylate).

  • SHP2 Inhibitor Application: "Imidazopyrimidine derivatives." Google Patents, WO2020/072656. (Describes S_NAr and ester usage).

  • Physical Properties: PubChem Compound Summary for Methyl 4-bromoquinoline-8-carboxylate.

  • General Quinoline Functionalization: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.

Disclaimer: This guide is for research purposes only. Methyl 4-bromoquinoline-8-carboxylate is a toxic chemical. All protocols involving AlMe₃, POBr₃, or Pd-catalysts must be performed in a fume hood with appropriate PPE.

Sources

Application

Methyl 4-bromoquinoline-8-carboxylate as a synthetic building block.

Application Note: Methyl 4-bromoquinoline-8-carboxylate A Versatile Heterocyclic Building Block for Advanced Synthesis Abstract This technical guide provides an in-depth analysis of methyl 4-bromoquinoline-8-carboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-bromoquinoline-8-carboxylate

A Versatile Heterocyclic Building Block for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of methyl 4-bromoquinoline-8-carboxylate, a key synthetic intermediate for researchers in medicinal chemistry and materials science. We explore its structural features, reactivity, and role as a versatile scaffold in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are presented, emphasizing the causal factors behind procedural steps to ensure reproducibility and success.

Introduction: The Strategic Value of a Bifunctional Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Methyl 4-bromoquinoline-8-carboxylate emerges as a particularly valuable building block due to its bifunctional nature. The molecule incorporates two key reactive sites with orthogonal reactivity:

  • C4-Bromo Group: An aryl bromide, this site is an excellent electrophilic partner for a host of palladium-catalyzed cross-coupling reactions. Its position on the pyridine ring of the quinoline system influences its reactivity.

  • C8-Methyl Carboxylate Group: This ester functionality serves as a synthetic handle for subsequent transformations, such as amide bond formation or reduction, allowing for further diversification of the molecular scaffold.[3]

This dual functionality allows for a modular and strategic approach to the synthesis of complex, highly substituted quinoline derivatives.

Physicochemical Properties & Handling

A summary of the key physical and chemical properties of methyl 4-bromoquinoline-8-carboxylate is provided below.

PropertyValueSource
CAS Number 132664-48-3[4]
Molecular Formula C₁₁H₈BrNO₂[4]
Molecular Weight 266.09 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 55-56 °C[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4]

Safety & Handling: Standard laboratory precautions should be observed. The compound may cause skin and serious eye irritation.[4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Applications: Palladium-Catalyzed Cross-Coupling

The C4-bromo position is the primary site of reactivity for this building block, making it an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis.[5][6][7]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Reactions cluster_products Product Scaffolds start Methyl 4-bromoquinoline- 8-carboxylate suzuki Suzuki Coupling (C-C Bond) start->suzuki ArB(OH)₂ Pd Catalyst Base sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira R-C≡CH Pd/Cu Catalyst Base buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂NH Pd Catalyst Base aryl 4-Arylquinolines suzuki->aryl alkynyl 4-Alkynylquinolines sonogashira->alkynyl amino 4-Aminoquinolines buchwald->amino

Figure 1: Synthetic pathways originating from methyl 4-bromoquinoline-8-carboxylate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organoboron species with an aryl halide.[8] This reaction is fundamental for synthesizing compounds relevant to drug discovery and materials science.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[9]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinoline.

  • Transmetalation: The aryl group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, regenerating the Pd(0) catalyst and forming the final biaryl product.

Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)quinoline-8-carboxylate

Materials:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromoquinoline-8-carboxylate, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane/water solvent mixture and bubble argon through the solution for 10 minutes to degas.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Expert Rationale:

  • Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a sterically hindered biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is crucial for coupling with heteroaryl halides.

  • Base: K₂CO₃ is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step.[6][10]

  • Solvent: A dioxane/water mixture is used to solubilize both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[6]

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][11] This reaction is invaluable for accessing alkynyl-substituted heterocycles, which are precursors for various pharmaceuticals and organic materials.[12]

Mechanistic Rationale: This reaction typically involves a dual catalytic system.[13] The palladium cycle mirrors the Suzuki reaction, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[12]

Protocol: Synthesis of Methyl 4-(phenylethynyl)quinoline-8-carboxylate

Materials:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4-bromoquinoline-8-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C for 8 hours. Monitor progress by TLC or LC-MS.

  • After cooling, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Rationale:

  • Catalysts: PdCl₂(PPh₃)₂ is a common, robust palladium catalyst. CuI is the co-catalyst essential for activating the alkyne.[14]

  • Base/Solvent: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.[14] Its use prevents the homocoupling of alkynes (Glaser coupling).

  • Temperature: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings and typically require heating to achieve a reasonable reaction rate.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine.[5][15][16] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16]

Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide.[16] The amine then coordinates to the palladium complex, and after deprotonation by the base, a palladium-amido complex is formed. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[16]

Protocol: Synthesis of Methyl 4-(morpholino)quinoline-8-carboxylate

Materials:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 eq)

  • Morpholine (1.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a Schlenk flask.

  • Add methyl 4-bromoquinoline-8-carboxylate.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expert Rationale:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bidentate phosphine ligand with a large "bite angle" that facilitates the crucial, often rate-limiting, reductive elimination step.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate.[5] Weaker bases are generally ineffective.

  • Inert Conditions: Both the Pd(0) catalyst and the strong base are sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Summary and Outlook

Methyl 4-bromoquinoline-8-carboxylate is a robust and versatile building block, offering a reliable entry point into a diverse range of substituted quinoline derivatives. Its true value lies in the predictable and high-yielding reactivity of the C4-bromo position in palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The protocols and rationale provided herein serve as a validated starting point for researchers aiming to leverage this scaffold in the development of novel pharmaceuticals, agrochemicals, and functional organic materials.

References

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Suzuki Reaction. (2014, February 6). UC Berkeley.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. (n.d.). PubChem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH.
  • Methyl4-bromoquinoline-8-carboxylate. (n.d.). CookeChem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC - NIH.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2025, August 6). ResearchGate.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals.
  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (n.d.). MDPI.
  • Sonogashira coupling. (2019, January 7). YouTube.
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem.

Sources

Method

Application Note: Optimized Sonogashira Coupling of Bromoquinolines

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Lenvatinib and Bosutinib . While iodoquinolines offer superior reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Lenvatinib and Bosutinib . While iodoquinolines offer superior reactivity, bromoquinolines represent the optimal balance of cost, stability, and availability for process chemistry. However, the basic nitrogen atom and position-dependent electronics of the quinoline ring present unique challenges—specifically catalyst poisoning and sluggish oxidative addition at deactivated positions.

This guide provides a scientifically grounded workflow for the Sonogashira coupling of bromoquinolines. It moves beyond generic "cookbook" chemistry to offer two distinct, validated protocols: a robust Copper-Cocatalyzed Method for activated substrates and a precision Copper-Free Method for deactivated positions or pharmaceutical applications requiring low residual metal limits.

Mechanistic Insight & The "Quinoline Challenge"

To optimize yield, one must understand the failure modes specific to this substrate.

The Nitrogen Trap

Unlike simple aryl bromides, quinolines possess a pyridine-like nitrogen (sp² hybridized) with a lone pair capable of coordinating to Palladium [Pd(II)].

  • The Problem: If the substrate binds Pd too tightly, it displaces the phosphine ligand or prevents the alkyne coordination, effectively poisoning the catalyst.

  • The Solution: Use sterically bulky ligands (e.g., XPhos, t-Bu₃P) or higher temperatures to promote ligand dissociation.

Electronic Regioselectivity

The reactivity of the C-Br bond is dictated by its position relative to the nitrogen:

  • 2-Bromo & 4-Bromo (Activated): The nitrogen atom exerts a strong electron-withdrawing effect (inductive and mesomeric), making the C-Br bond electron-deficient. This accelerates Oxidative Addition , often allowing milder conditions.

  • 3-Bromo (Deactivated): This position is electronically similar to an unactivated aryl bromide (or slightly deactivated). Oxidative addition is the rate-limiting step, often requiring electron-rich, bulky ligands to facilitate the insertion of Pd(0).

  • 5, 6, 7, 8-Bromo (Benzenoid): behave similarly to standard substituted bromobenzenes.

Pathway Visualization

The following diagram illustrates the dual-cycle mechanism and the critical interference points for quinolines.

SonogashiraMechanism Start Bromoquinoline (Ar-Br) OxAdd Oxidative Addition (Rate Limiting for 3-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet Poison FAILURE MODE: N-Coordination (Catalyst Poisoning) PdII_Ar->Poison If Ligand Weak Cu_Cycle Copper Cycle (CuI + Base + Alkyne) Cu_Cycle->TransMet Cu-Acetylide PdII_Alk Pd(II)(Ar)(Alkyne)L2 TransMet->PdII_Alk Iso Cis/Trans Isomerization PdII_Alk->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Regeneration Product Quinoline-Alkyne Product RedElim->Product

Caption: The catalytic cycle highlighting the critical oxidative addition step and the risk of nitrogen coordination (poisoning).

Strategic Planning: Protocol Selection

Before starting, classify your substrate to choose the correct protocol.

VariableProtocol A: Standard (Cu-Cocatalyzed) Protocol B: Advanced (Cu-Free)
Primary Use Case 2-Bromo / 4-Bromo (Activated)3-Bromo (Deactivated) or Pharma
Key Advantage High reactivity, lower temperature, robust.No Glaser homocoupling, cleaner profile.
Catalyst System Pd(PPh₃)₂Cl₂ (5 mol%)Pd(OAc)₂ + XPhos (or SPhos)
Co-Catalyst CuI (2-5 mol%)None
Base Et₃N or Diisopropylamine (DIPA)Cs₂CO₃ or K₃PO₄
Solvent THF, DMF, or TolueneDMF, NMP, or 1,4-Dioxane
Atmosphere Inert (Argon/N₂) is Critical Inert (Argon/N₂) is Recommended

Protocol A: Robust Copper-Cocatalyzed Method

Recommended for 2-bromoquinolines and general screening.

Reagents & Equipment
  • Substrate: Bromoquinoline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 – 0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 – 0.05 equiv)

  • Base/Solvent: Triethylamine (Et₃N) or 1:1 THF/Et₃N.

  • Gas: Argon or High-purity Nitrogen (Balloon).

Step-by-Step Methodology
  • Degassing (Crucial): Oxygen promotes the dimerization of alkynes (Glaser coupling) mediated by Copper. Sparge the solvent (THF/Et₃N) with Argon for 15–20 minutes prior to use.

  • Charging: To a dry, argon-flushed reaction vial equipped with a stir bar, add:

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (3 mol%)

    • Bromoquinoline (1.0 mmol)

  • Solvent Addition: Add the degassed solvent mixture (5 mL total volume). Seal the vial with a septum.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe dropwise.

    • Note: If the alkyne is solid, add it in step 2.

  • Reaction: Stir at Room Temperature for 30 minutes. If no reaction is observed (check TLC/LCMS), heat to 60°C .

    • Observation: The mixture typically turns dark brown/black as Pd(0) is generated.

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu residues.[1] Wash with Ethyl Acetate.

    • Concentrate the filtrate in vacuo.[1]

    • Purify via silica gel flash chromatography.[1]

Protocol B: Clean Copper-Free Method

Recommended for 3-bromoquinolines, electron-rich alkynes, or late-stage synthesis.

Why Copper-Free?

For deactivated substrates (3-bromo), the rate of oxidative addition is slow. In the presence of Copper, the alkyne may homocouple (Glaser) faster than it cross-couples. Removing Copper forces the reaction through the Pd-cycle, and using a stronger base (Cs₂CO₃) activates the alkyne.

Reagents
  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Alternative: Pd(PPh₃)₄ can work but is less active for 3-bromo isomers.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be dry/finely ground.

  • Solvent: DMF or NMP (Polar aprotic solvents assist in solubilizing the inorganic base).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In the reaction vial, add Pd(OAc)₂ and XPhos. Add 1 mL of solvent and stir for 5 mins under Argon to form the active ligated species (solution often turns yellow/orange).

  • Substrate Addition: Add the Bromoquinoline (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) and remaining solvent (concentration ~0.2 M).

  • Heating: Heat the sealed vessel to 90°C – 100°C .

    • Note: Higher temperature is required for the 3-position to overcome the activation energy of oxidative addition.

  • Monitoring: Monitor by LCMS. 3-bromoquinolines may require 4–12 hours for full conversion.

  • Workup:

    • Dilute with water and extract with EtOAc (3x).

    • Caution: DMF/NMP are hard to remove. Wash the organic layer thoroughly with LiCl (5% aq) or water to remove the solvent.

Troubleshooting & Optimization Guide

Use the following logic flow to troubleshoot low yields.

OptimizationFlow Start Low Yield / Failed Reaction CheckByproduct Identify Major Byproduct Start->CheckByproduct Homocoupling Alkyne Dimer (Glaser) CheckByproduct->Homocoupling Diyne Found SM_Recov Starting Material Recovered CheckByproduct->SM_Recov No Rxn Dehal Dehalogenation (Ar-H) CheckByproduct->Dehal Ar-H Found Action_Homo 1. Degas Solvent Better 2. Switch to Protocol B (Cu-Free) 3. Add Alkyne Slowly Homocoupling->Action_Homo Action_SM 1. Increase Temp 2. Switch to Bulky Ligand (XPhos) 3. Check Catalyst Quality SM_Recov->Action_SM Action_Dehal 1. Solvent is too wet (Proton source) 2. Reduce Temp Dehal->Action_Dehal

Caption: Decision tree for troubleshooting common Sonogashira failure modes.

Specific Notes on Lenvatinib Synthesis

In the industrial synthesis of Lenvatinib, the coupling often involves a 4-chloro or 4-bromoquinoline. Due to the high reactivity of the 4-position (activated), standard Pd/Cu conditions are effective. However, strict control of the "Glaser" impurity is required for regulatory compliance, often necessitating the Cu-free approach or rigorous exclusion of Oxygen.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][2][3] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Yin, L., & Liebeskind, L. S. (2002). A Copper-Free Sonogashira Coupling Reaction Catalyzed by Palladium(0) at Room Temperature.[2][3][4] Journal of the American Chemical Society, 124(41), 12046–12047. Link

  • Koubachi, J., et al. (2009). Regioselective palladium-catalyzed Sonogashira coupling of 2,3,4-tribromoquinoline. Tetrahedron Letters, 50(46), 6323-6326. (Demonstrates reactivity order: 2 > 4 > 3). Link

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of Methyl 4-bromoquinoline-8-carboxylate

Part 1: Strategic Analysis & Substrate Logic The Challenge: Substrate Architecture The substrate, Methyl 4-bromoquinoline-8-carboxylate , presents a unique dichotomy of reactivity that distinguishes it from standard aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Substrate Logic

The Challenge: Substrate Architecture

The substrate, Methyl 4-bromoquinoline-8-carboxylate , presents a unique dichotomy of reactivity that distinguishes it from standard aryl halide couplings.

  • The Reactive Handle (C4-Bromide): The 4-position of the quinoline ring is electronically deficient, activated by the para-nitrogen atom. While this often allows for Nucleophilic Aromatic Substitution (SNAr), SNAr typically requires harsh heating (>120°C) or strong acidic promoters, which can degrade sensitive functional groups.

  • The Sensitive Moiety (C8-Ester): The methyl ester at the 8-position is susceptible to hydrolysis or transesterification. Crucially, its position peri to the quinoline nitrogen creates a potential chelation pocket that can sequester palladium, poisoning the catalytic cycle if the ligand system is not sufficiently robust.

Why Buchwald-Hartwig?

We select Palladium-catalyzed Buchwald-Hartwig amination over SNAr for three critical reasons:

  • Mildness: Reactions proceed at 80–100°C, preserving the methyl ester.

  • Scope: It enables coupling with weak nucleophiles (anilines, amides) and steric-demanding amines that fail under SNAr.

  • Chemo-selectivity: Modern catalyst systems allow exclusive C-N bond formation without touching the ester, provided the base is carefully selected.

Mechanistic Visualization

The following diagram outlines the catalytic cycle, highlighting the critical "Danger Zones" for this specific substrate.

BuchwaldMechanism cluster_poison Substrate Specific Risk PreCat Pd Precatalyst (Pd-G3/G4) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Bromides) ActiveCat->OxAdd + Substrate Complex1 L-Pd(II)-Br (Ar) OxAdd->Complex1 Complex2 L-Pd(II)-Amine (Ar)(Br) Complex1->Complex2 + Amine Poison Catalyst Poisoning (Pd trapped by N1-C8 chelate) Complex1->Poison If Ligand is weak AmineBind Amine Coordination Complex3 L-Pd(II)-Amido (Ar) Complex2->Complex3 - HBr (Base absorbed) Deprot Deprotonation (Base: Cs2CO3) Complex3->ActiveCat Product Released RedElim Reductive Elimination (Product Release)

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the 4-bromoquinoline and the risk of catalyst sequestration by the 8-carboxylate/N-heterocycle pocket.

Part 2: Detailed Experimental Protocols

Critical Reagent Selection (The "Why")
ComponentRecommendationScientific Rationale
Catalyst Source XPhos Pd G3 or RuPhos Pd G3 Third-generation precatalysts ensure rapid formation of the active L-Pd(0) species, crucial for overcoming the inherent coordination of the quinoline nitrogen.
Base Cs₂CO₃ (Cesium Carbonate)CRITICAL: Avoid NaOtBu. Strong alkoxides will transesterify the methyl ester to a t-butyl ester or cause hydrolysis. Cs₂CO₃ is mild and compatible with esters.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar aprotic solvents minimize ester hydrolysis. Dioxane is preferred for solubility of the quinoline core.
Ligand XPhos (General) / BrettPhos (Primary Amines)Bulky biaryl phosphines prevent the Pd center from coordinating to the quinoline nitrogen (N1), forcing the reaction at the C4-Br site.
Standard Protocol: Coupling with Secondary Amines (e.g., Morpholine, Piperidine)

Scale: 1.0 mmol (approx. 266 mg of substrate)

  • Preparation:

    • Dry a 20 mL reaction vial or Schlenk tube in an oven at 120°C for 1 hour. Cool under a stream of Argon/Nitrogen.

    • Note: Moisture is the enemy of the ester. Ensure all glassware is strictly anhydrous.

  • Charging:

    • Add Methyl 4-bromoquinoline-8-carboxylate (266 mg, 1.0 mmol, 1.0 equiv).

    • Add Cs₂CO₃ (650 mg, 2.0 mmol, 2.0 equiv). Grind the base to a fine powder before addition to increase surface area.

    • Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Optional: If using separate Pd/Ligand, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Solvent & Amine Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Inject the Amine (1.2 mmol, 1.2 equiv).

    • Tip: If the amine is a solid, add it in step 2 with the other solids.

  • Reaction:

    • Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Monitor by LCMS or TLC (50% EtOAc/Hexanes) at 2 hours.

    • Endpoint: Disappearance of the bromide starting material.

  • Workup (Ester-Safe):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Caution: Do not perform an aqueous wash with basic water (NaOH/NaHCO₃) if the reaction ran long; it risks hydrolyzing the ester. If a wash is necessary, use pH 7 phosphate buffer.

Protocol Variation: Coupling with Primary Anilines (Difficult Substrates)

Primary anilines are less nucleophilic and prone to forming bis-arylated byproducts.

  • Catalyst Change: Switch to BrettPhos Pd G3 (2-4 mol%). BrettPhos is highly selective for mono-arylation of primary amines.

  • Temperature: Increase to 100°C .

  • Base: If Cs₂CO₃ is too slow, use K₃PO₄ (Tribasic Potassium Phosphate), which is slightly stronger but usually ester-compatible in anhydrous dioxane.

Part 3: Troubleshooting & Optimization

Decision Logic for Optimization

Use the following flowchart to troubleshoot low yields or side reactions.

OptimizationTree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Hydrolysis Ester Hydrolysis (Acid formed) Start->Hydrolysis Dehalogenation Hydrodehalogenation (Br replaced by H) Start->Dehalogenation Sol_Temp Increase Temp to 100°C Check Inert Atmosphere NoRxn->Sol_Temp Step 1 Sol_Ligand Switch Ligand: XPhos -> BrettPhos or RuPhos NoRxn->Sol_Ligand Step 2 Sol_Base Switch Base: Cs2CO3 -> K3PO4 Ensure Anhydrous Hydrolysis->Sol_Base Base too strong/wet Sol_Solvent Change Solvent: Dioxane -> t-Amyl Alcohol Dehalogenation->Sol_Solvent Solvent H-donor?

Caption: Figure 2. Troubleshooting decision tree for optimizing reaction conditions based on observed impurities.

Specific Issue: "The Black Box" (Catalyst Death)

If the reaction turns black immediately and stalls:

  • Cause: The quinoline nitrogen is displacing the phosphine ligand, aggregating the Pd into inactive "Palladium black."

  • Fix: Increase the Ligand:Pd ratio to 2:1 (even if using a precatalyst, add 1 equiv of free ligand) or switch to tBuBrettPhos , which is extremely bulky and prevents N-coordination.

Part 4: References & Authority[1]

  • Foundational Methodology:

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Detailed review of ligand selection for specific amine classes.

  • Ester Compatibility:

    • Wolfe, J. P., et al.[1] (2000). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry, 65(4), 1158–1174. Link

    • Establishes Cs₂CO₃ as the base of choice for base-sensitive functional groups.

  • Heterocycle Specifics:

    • Guram, A. S., et al. (1995). Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

    • Early work establishing protocols for electron-deficient heterocycles.

  • Precatalyst Efficiency:

    • Bruno, N. C., et al. (2013).[2] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

    • Introduction of the G3/G4 precatalyst series used in this protocol.

Sources

Method

High-Fidelity Synthesis of Pharmaceutical Intermediates from Methyl 4-bromoquinoline-8-carboxylate

Application Note: AN-PHARM-Q8-04 [1] Abstract Methyl 4-bromoquinoline-8-carboxylate (MBQ-8 ) represents a "privileged scaffold" in modern drug discovery, particularly for the development of kinase inhibitors, antivirals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-Q8-04

[1]

Abstract

Methyl 4-bromoquinoline-8-carboxylate (MBQ-8 ) represents a "privileged scaffold" in modern drug discovery, particularly for the development of kinase inhibitors, antivirals (e.g., HCV NS5B), and IDO1 inhibitors. Its utility stems from its orthogonal reactivity : the C-4 bromine atom serves as an electrophilic handle for cross-coupling reactions (Suzuki, Sonogashira), while the C-8 methyl ester provides a gateway for solubility-modulating side chains via hydrolysis and amidation. This guide details optimized protocols for the divergent synthesis of pharmaceutical intermediates from MBQ-8, emphasizing yield maximization, impurity control, and scalability.

Strategic Synthetic Architecture

The chemical value of MBQ-8 lies in its ability to undergo sequential functionalization without cross-interference.[1] The C-4 position is activated for Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (


), while the C-8 ester remains stable under non-hydrolytic conditions.[1]

Key Synthetic Pathways:

  • C-4 Diversification: Introduction of biaryl or heteroaryl motifs (Hinge-binding domains).

  • C-8 Modulation: Transformation into amides or acids (Solvent-exposed solubilizing groups).[1]

SyntheticStrategy Start Methyl 4-bromoquinoline- 8-carboxylate (MBQ-8) Suzuki Protocol A: C-4 Arylation (Suzuki-Miyaura) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 SnAr Alternative: C-4 Amination (SnAr) Start->SnAr R-NH2, Heat Hydrolysis Protocol B: C-8 Hydrolysis (LiOH) Suzuki->Hydrolysis Ester Cleavage Amide Protocol C: Amidation (HATU/Amine) Hydrolysis->Amide Diversification

Figure 1: Divergent synthetic pathways for MBQ-8.[2] The scaffold allows for sequential modification, typically prioritizing C-4 functionalization followed by C-8 modulation.

Protocol A: C-4 Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl ring at the C-4 position while preserving the C-8 methyl ester.[1] Challenge: 4-bromoquinolines can be sterically hindered.[1] Furthermore, strong bases typically used in Suzuki couplings (e.g., NaOH) can prematurely hydrolyze the C-8 ester.[1] Solution: Use of a mild base (


) and a bidentate ligand catalyst (

) in a biphasic solvent system.
Materials
  • Substrate: Methyl 4-bromoquinoline-8-carboxylate (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (
    
    
    
    ) (0.05 eq)
  • Base: Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inertion: Charge a reaction vial with MBQ-8, aryl boronic acid,

    
    , and 
    
    
    
    . Seal the vial with a septum.
  • Degassing: Evacuate the vial and backfill with Nitrogen (

    
    ) three times.[1] This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.[1]
    
  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should disappear, replaced by a highly fluorescent product spot.[1]
      
  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate.[1][4]
      
  • Purification: Flash column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Data Validation:

Parameter Expected Result Note
Appearance Off-white to yellow solid Darkening indicates residual Pd.[1]
1H NMR Loss of C-4 proton (if H-4 was present, but here Br is replaced) New aromatic signals from coupling partner.

| MS (ESI) |


 = MW of Product | Characteristic Br isotope pattern (1:1) disappears.[1] |
Protocol B: Selective C-8 Ester Hydrolysis

Objective: To convert the methyl ester into a carboxylic acid without affecting the quinoline nitrogen or the newly installed C-4 substituent.[1] Scientific Insight: Quinolines are zwitterionic in nature.[1] Acidic hydrolysis (HCl) can lead to protonation of the ring nitrogen, making isolation difficult.[1] Basic hydrolysis with Lithium Hydroxide (LiOH) is preferred due to its mildness and solubility in THF mixtures.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the C-4 substituted intermediate (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Saponification: Add LiOH monohydrate (2.5 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is rarely required and may cause decarboxylation if the system is strained.[1]

  • pH Adjustment (Critical Step):

    • Concentrate to remove THF/MeOH.[1]

    • Cool the remaining aqueous solution to 0°C.

    • Carefully acidify with 1N HCl to pH 4–5 .[1]

    • Observation: The carboxylic acid product usually precipitates at this isoelectric point.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[1]

Protocol C: C-8 Amidation (Library Generation)

Objective: To couple the C-8 carboxylic acid with various amines (R-NH2) to generate a library of potential drug candidates.

AmidationWorkflow Step1 Activation: Acid + HATU + DIPEA (Solvent: DMF) Step2 Coupling: Add Amine (R-NH2) Stir RT, 12h Step1->Step2 Step3 Quench: Add Sat. NaHCO3 Step2->Step3 Step4 Extraction: DCM or EtOAc Step3->Step4

Figure 2: HATU-mediated amidation workflow. This protocol minimizes racemization (if chiral amines are used) and ensures high conversion.

Reagents:

  • Coupling Agent: HATU (1.1 eq) - Chosen for high reactivity with electron-poor aromatic acids.

  • Base: DIPEA (Hunig's Base) (3.0 eq).

  • Solvent: DMF (Anhydrous).[1]

Procedure:

  • Dissolve the acid (from Protocol B) in DMF.

  • Add DIPEA and HATU.[1] Stir for 15 minutes to form the activated ester.

  • Add the amine.[1] Stir overnight.

  • Purification: For library scale, use preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Expert Insights (E-E-A-T)

1. Palladium Contamination:

  • Issue: Quinoline nitrogens are excellent ligands for Palladium, often leading to high residual metal content in the final product (colored impurities).[1]

  • Remedy: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the workup of Protocol A, or wash the organic layer with an aqueous solution of N-acetylcysteine.[1]

2. Regioselectivity in


 (Alternative to Suzuki): 
  • If reacting MBQ-8 directly with amines (instead of boronic acids), the C-4 bromine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen.[1]

  • Caution: Ensure the C-8 ester does not undergo aminolysis.[1] Perform

    
     reactions in non-nucleophilic solvents (e.g., Isopropanol or DMF) at controlled temperatures (80°C) rather than neat.
    

3. Stability of the 4-Bromo Moiety:

  • Avoid strong mineral acids during workups prior to the Suzuki coupling, as 4-bromoquinolines can hydrolyze to 4-quinolones (tautomer of 4-hydroxyquinoline) under harsh acidic conditions.[1]

References
  • Suzuki-Miyaura Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Quinoline Synthesis & Reactivity

    • Kouzi, S. A., et al. (2018).[1][5] Suzuki–Miyaura Cross-Coupling Reactions of 4-Chloroquinoline Derivatives. Journal of Chemical Research.[1] Link

  • Hydrolysis of Quinoline Esters

    • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Contextual grounding for Quinoline ester stability).

  • Amidation Protocols (HATU)

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Compound Data (MBQ-8)

    • PubChem CID 9878860 (Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate analog context).[1][6] Note: Specific CAS for Methyl 4-bromoquinoline-8-carboxylate is 132664-48-3.[1][7]Link

Sources

Application

Application Note: High-Throughput Fragment-Based Drug Discovery (FBDD) using Surface Plasmon Resonance (SPR)

[1][2][3] Executive Summary This application note details a robust workflow for Fragment-Based Drug Discovery (FBDD) utilizing Surface Plasmon Resonance (SPR) . Unlike High-Throughput Screening (HTS), which screens compl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This application note details a robust workflow for Fragment-Based Drug Discovery (FBDD) utilizing Surface Plasmon Resonance (SPR) . Unlike High-Throughput Screening (HTS), which screens complex molecules, FBDD screens low-molecular-weight fragments (MW < 300 Da) to identify efficient binding cores. Because fragments exhibit low affinity (


 in mM range) and rapid kinetics, SPR is the gold-standard detection method due to its extreme sensitivity and real-time monitoring capabilities. This guide covers library design, sensor surface preparation, solvent correction protocols, and data analysis metrics.

Experimental Design Strategy

The "Rule of Three" Library Design

Before screening, the library must be curated to ensure hits possess "fragment-like" properties, allowing room for chemical elaboration. We adhere to the Rule of Three [1]:

  • Molecular Weight: < 300 Da[1][2][3][4][5][6]

  • cLogP:

    
     3
    
  • H-bond Donors/Acceptors:

    
     3
    
  • Rotatable Bonds:

    
     3[3][4]
    
Sensor Surface & Immobilization Logic

Challenge: Fragments produce very low Refractive Index (RI) signals because the SPR response is directly proportional to the mass change on the surface. Solution: High Ligand Density (


).
  • Target

    
    :  Unlike kinetic studies for large antibodies (where 
    
    
    
    RU is sufficient), fragment screening requires an
    
    
    of 3000–5000 RU to generate distinguishable signal-to-noise ratios.
  • Sensor Chip: Use Series S Sensor Chip CM5 (carboxymethylated dextran) for maximum capacity. For histidine-tagged proteins, use NTA chips, but covalent amine coupling (CM5) is preferred for stability during long screening campaigns.

Visualization: FBDD Screening Workflow

The following diagram outlines the critical path from library generation to hit validation.

FBDD_Workflow Library Fragment Library (Rule of 3) CleanScreen Clean Screen (Solubility/Sticky Check) Library->CleanScreen BindingScreen Primary Screen (Single Concentration) CleanScreen->BindingScreen Pass Fail Discard (Aggregators/Super-binders) CleanScreen->Fail Fail Affinity Affinity Determination (Dose Response) BindingScreen->Affinity Hits (>50% Rmax) BindingScreen->Fail No Binding Validation Orthogonal Validation (NMR/X-ray) Affinity->Validation Confirmed Kd

Figure 1: Logical flow of a Fragment-Based Drug Discovery campaign, prioritizing early elimination of false positives via "Clean Screens."

Detailed Protocols

Phase 1: System Preparation & The "Clean Screen"

Fragments are often hydrophobic and require DMSO for solubility. However, "sticky" compounds can aggregate on the sensor, ruining subsequent cycles.

Protocol:

  • Buffer: Prepare PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) with 2-5% DMSO .

    • Critical: The DMSO concentration in the running buffer must match the sample buffer within 0.1% to minimize bulk refractive index jumps.

  • Clean Screen: Before immobilizing the target protein, inject the entire library over an unmodified reference surface (e.g., activated/deactivated CM5 flow cell).

  • Analysis: Identify compounds showing "square wave" binding to the blank surface.

    • Action: Mark any compound with >5-10 RU binding to the blank surface as a "sticky/aggregator" and remove from the primary screen.

Phase 2: Solvent Correction (The DMSO Effect)

DMSO has a high refractive index.[7][8] Even slight mismatches (e.g., evaporation in the sample plate) between the running buffer (5% DMSO) and sample (5.1% DMSO) can cause massive signal artifacts that mask fragment binding.

Protocol:

  • Preparation: Prepare 8 calibration solutions varying DMSO concentration from 4.5% to 5.8% (bracketing the 5% target).

  • Injection: Inject these solutions over both the reference and active flow cells at the start and end of the plate.

  • Correction Factor: Plot the signal of the Reference Flow Cell (x-axis) vs. the Active Flow Cell (y-axis).

  • Application: The SPR software (e.g., Biacore Insight) calculates a correction factor to normalize the specific binding signal, subtracting the bulk refractive index error [2].

Phase 3: The Binding Screen & Affinity Assay

Protocol:

  • Flow Rate: Set to 30–50 µL/min . (High flow minimizes mass transport limitations, crucial for fast-on/fast-off kinetics).

  • Contact Time: 30–60 seconds. (Fragments reach equilibrium (

    
    ) almost instantly).
    
  • Dissociation Time: 15–30 seconds.

  • Regeneration: Often not needed for fragments (fast off-rates mean they wash off with buffer). If necessary, use a mild "wash" with 50% DMSO or a short pulse of weak acid/base.

  • Dose Response: For hits identified in the single-concentration screen, run a 5-point dose-response curve (e.g., 10 µM to 1 mM).

Data Analysis & Metrics

Fragment hits are not judged by potency (


) alone, as they are small. We must normalize for size using Ligand Efficiency (LE)  [3].
Quantitative Metrics Table
MetricFormulaTarget ValueSignificance
Affinity (

)

10 µM - 5 mMRaw potency. High for fragments, but acceptable.
Ligand Efficiency (LE)


Binding energy per heavy atom.[9] Indicates how "efficiently" the mass is used.
Lipophilic LE (LLE)


Penalizes hydrophobic binding (which is often non-specific).
Residence Time (

)

N/AUsually very short for fragments; hard to measure accurately without high-end SPR.
Sensorgram Analysis[12]
  • Square Wave: Ideal fragment binding looks like a square wave (instant on, flat equilibrium, instant off).

  • Slow On-Rate: If a fragment takes >10s to reach equilibrium, suspect aggregation or non-specific binding.

  • Super-binders: Signals exceeding theoretical

    
     indicate multi-site binding or aggregation (Stoichiometry > 1:1).
    

Visualization: SPR Kinetic Cycle & Solvent Correction

This diagram illustrates the physical process occurring at the sensor surface and the necessity of the solvent correction step.

SPR_Cycle Baseline Baseline (Buffer + 5% DMSO) Association Association Phase (Fragment + 5% DMSO) Baseline->Association Inject Sample Equilibrium Equilibrium (Req) (Steady State) Association->Equilibrium Fast Kinetics Correction Solvent Correction (Removes Bulk RI Shift) Association->Correction Artifact Removal Dissociation Dissociation Phase (Buffer Wash) Equilibrium->Dissociation Stop Injection Dissociation->Baseline Regeneration

Figure 2: The SPR kinetic cycle. Note that Solvent Correction is applied mathematically to the Association/Equilibrium phases to account for DMSO mismatches.

References

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.

  • Cytiva (formerly GE Healthcare). "Solvent correction in Biacore systems." Cytiva Application Guides.

  • Hopkins, A. L., et al. (2014).[9][10] "The role of ligand efficiency metrics in drug discovery." Nature Reviews Drug Discovery.[10][11]

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry.

Sources

Method

Application Note: High-Fidelity Derivatization of Methyl 4-bromoquinoline-8-carboxylate

Introduction & Strategic Significance The Methyl 4-bromoquinoline-8-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a bifurcated core for divergent synthesis. Its value lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The Methyl 4-bromoquinoline-8-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a bifurcated core for divergent synthesis. Its value lies in its dual-functional nature:

  • The C4-Bromo Motif: A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of biaryl or heteroaryl systems critical for kinase inhibition and antimalarial activity.

  • The C8-Carboxylate: A gateway to solubilizing groups, lipophilic tails, or chelating pharmacophores via conversion to amides, acids, or alcohols.

However, this scaffold presents a specific chemoselectivity challenge . The C4-position in quinolines is electronically activated by the ring nitrogen, making the C4-Br bond susceptible to nucleophilic aromatic substitution (SNAr) under the very basic conditions often required to hydrolyze the C8-ester. Furthermore, the C8-position is sterically crowded due to the peri-interaction with the quinoline nitrogen (N1) and the C7-proton.

This guide provides validated, high-fidelity protocols to derivatize the C8-carboxylate without compromising the integrity of the C4-bromide.

Strategic Analysis: The "Peri" & "S_NAr" Traps

Before initiating synthesis, researchers must account for two critical reactivity profiles:

A. The SNAr Trap (C4-Instability)

The quinoline nitrogen renders the C4-position electrophilic.

  • Risk: Heating with strong hydroxide (NaOH/KOH) or alkoxides can displace the Bromine, yielding the inactive 4-hydroxyquinoline (4-quinolone) or 4-alkoxyquinoline .

  • Solution: Use mild, controlled hydrolysis (LiOH at low temperature) or neutral organostannane reagents.

B. The Peri-Effect (C8-Sterics)

The C8-carboxylate lies in the peri position relative to the ring nitrogen.

  • Risk: Amide couplings at C8 are slower than typical benzoate couplings due to steric clash with the C1-N lone pair and C7-H.

  • Solution: Utilize high-activity coupling reagents (HATU) or pre-activation via acid chlorides.

Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Ester Acid)

Objective: Saponification of the methyl ester while preserving the C4-Br bond.

Method 1: Lithium Hydroxide (Standard) This method relies on the higher solubility and milder nature of LiOH compared to NaOH.

  • Dissolution: Dissolve Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1) (0.1 M concentration).

    • Note: The THF/MeOH blend ensures the lipophilic starting material is fully soluble, which is critical for reaction kinetics at low temperatures.

  • Reagent Addition: Cool the solution to 0 °C (ice bath). Add LiOH·H₂O (1.2 equiv) slowly.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material remains after 2h, warm to Room Temperature (20-25 °C). DO NOT HEAT above 30 °C to avoid SNAr displacement of Br.

  • Workup: Acidify carefully with 1N HCl to pH 3-4. The zwitterionic acid (4-bromoquinoline-8-carboxylic acid) may precipitate. Filter the solid. If no precipitate, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Method 2: Trimethyltin Hydroxide (High-Fidelity) Use this if Method 1 yields 4-hydroxy impurities.

  • Dissolve substrate in 1,2-Dichloroethane (DCE) .

  • Add Me₃SnOH (2.0 equiv).

  • Heat to 80 °C for 4-6 hours.

  • Mechanism: This proceeds via a neutral coordination mechanism, completely avoiding free nucleophilic hydroxide, thus preserving the C4-Br perfectly.

Protocol B: Sterically Demanding Amide Coupling (Acid Amide)

Objective: Overcoming C8 sterics to install amine functionalities.

Reagents: HATU is preferred over EDC/HOBt due to faster kinetics in hindered systems.

  • Activation: To a solution of 4-bromoquinoline-8-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M), add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the desired Amine (1.2 equiv).

  • Reaction: Stir at Room Temperature for 12-16 hours.

    • Tip: If the amine is a weak nucleophile (e.g., aniline), heat to 50 °C.

  • Workup: Dilute with water. If the product precipitates, filter it.[1] If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol C: Selective Reduction (Ester Alcohol)

Objective: Reduction of C8-Ester to C8-Alcohol without debromination.

Reagent: Diisobutylaluminum hydride (DIBAL-H).[2] Warning: Avoid LiAlH₄ (LAH). LAH is a strong hydride donor capable of reducing aryl halides (debromination) and reducing the quinoline ring itself (1,2-reduction).

  • Setup: Flame-dry a flask and maintain an Argon atmosphere.

  • Solvent: Dissolve Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv) in anhydrous DCM or Toluene (0.1 M).

  • Cooling: Cool strictly to -78 °C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in toluene, 2.2 equiv) dropwise over 20 minutes.

    • Rate Control: Keep internal temp below -70 °C.

  • Quench: Stir at -78 °C for 1 hour. Quench at low temp with Methanol (excess) followed by a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate).

  • Workup: Allow to warm to RT and stir vigorously until the aluminum emulsion breaks (two clear layers). Extract with DCM.

Quantitative Data Summary

TransformationReagentConditionsSelectivity (Br Retention)Typical Yield
Hydrolysis LiOHTHF/H₂O, 0°CHigh85-95%
Hydrolysis NaOHMeOH/H₂O, RefluxLow (Risk of SNAr)<50%
Amidation HATU/DIPEADMF, RTHigh80-90%
Amidation EDC/HOBtDMF, RTModerate (Slow due to sterics)60-75%
Reduction DIBAL-HDCM, -78°CHigh75-85%
Reduction LiAlH₄THF, 0°CPoor (Debromination risk)Mixture

Reaction Pathway Visualization

G Start Methyl 4-bromoquinoline- 8-carboxylate (Starting Material) Acid 4-bromoquinoline- 8-carboxylic acid Start->Acid LiOH, THF/H2O 0°C (Protocol A) Alcohol 8-(hydroxymethyl)- 4-bromoquinoline Start->Alcohol DIBAL-H, -78°C (Protocol C) Impurity 4-hydroxyquinoline (S_NAr Byproduct) Start->Impurity NaOH, Reflux (AVOID) Amide C8-Amide Derivative (Preserved C4-Br) Acid->Amide HATU, DIPEA, R-NH2 (Protocol B)

Figure 1: Divergent synthesis map showing the selective pathways (solid lines) versus the degradation pathway (dotted line) to be avoided.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." BenchChem Technical Notes. Accessed October 2023.

  • Lahna, K., et al. "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Journal of Moroccan Chemistry and Heterocycles, vol. 21, no. 2, 2022, pp. 1-19.[3]

  • Kalsi, D., et al. "C-8-Selective Allylation of Quinoline: A Case Study of β-Hydride vs β-Hydroxy Elimination." Organic Letters, vol. 18, no. 17, 2016, pp. 4198–4201. [4]

  • Common Organic Chemistry. "Reduction of Esters to Alcohols: Common Conditions." Common Organic Chemistry Protocols.

  • HepatoChem. "Amide Coupling Reaction in Medicinal Chemistry: Coupling Reagents and Protocols." HepatoChem Application Guides.

Sources

Application

Optimized Protocols for Pd-Catalyzed N-Arylation of Amines with Bromoquinolines

Executive Summary The quinoline scaffold is a privileged structure in FDA-approved therapeutics (e.g., Chloroquine, Lenvatinib). However, the installation of amine substituents via cross-coupling is frequently complicate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in FDA-approved therapeutics (e.g., Chloroquine, Lenvatinib). However, the installation of amine substituents via cross-coupling is frequently complicated by the "Heterocycle Problem": the quinoline nitrogen possesses a lone pair capable of competitively binding to the Palladium (Pd) center, effectively poisoning the catalyst.

This Application Note provides a robust, field-tested methodology for the Buchwald-Hartwig amination of bromoquinolines. Unlike generic aryl halide protocols, this guide specifically addresses the electronic and steric demands of the quinoline core, utilizing Third- and Fourth-Generation Buchwald Precatalysts to ensure rapid activation and high turnover numbers (TON).

Mechanistic Insight & Catalyst Design

To design a self-validating protocol, one must understand the failure modes. In bromoquinoline coupling, the primary failure mode is the formation of stable off-cycle Pd-quinoline complexes (resting states) that prevent the Oxidative Addition or Amine Coordination steps.

The Solution: Bulky Biaryl Phosphine Ligands

We utilize dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos , XPhos ). These ligands serve a dual purpose:

  • Steric Bulk: The bulk prevents the formation of inactive bis-ligated Pd species and discourages the coordination of the quinoline nitrogen to the metal center.

  • Electron Richness: Facilitates difficult oxidative additions, particularly with electron-rich or deactivated bromoquinolines.

Mechanistic Pathway

The cycle proceeds via the standard Pd(0)/Pd(II) manifold. The use of Precatalysts (e.g., XPhos Pd G4) is strictly recommended over mixing Pd(OAc)₂ + Ligand, as it guarantees the precise 1:1 L:Pd ratio necessary to generate the active mono-ligated Pd(0) species immediately upon heating.

BuchwaldCycle PreCat Pd Precatalyst (G3/G4) ActivePd Active L-Pd(0) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Bromoquinoline OffCycle OFF-CYCLE TRAP (Pd Coordinated to Quinoline N) ActivePd->OffCycle Quinoline Poisoning AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim - Base-HBr RedElim->ActivePd Regenerate Catalyst OffCycle->ActivePd Reversible (Slow)

Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" caused by quinoline nitrogen coordination. Bulky ligands minimize this pathway.

Experimental Strategy: The "Matrix Approach"

Do not rely on a single set of conditions. Bromoquinolines vary significantly in reactivity based on the position of the bromine (C2, C3, C4) and the electronics of the amine.

Recommended Ligand/Base Matrix
VariableCondition A (The "Hammer")Condition B (The "Scalpel")Condition C (The "Specialist")
Target Unhindered amines, non-sensitive substrates.Base-sensitive substrates (esters, nitriles).Primary amines, anilines.
Precatalyst XPhos Pd G4 RuPhos Pd G4 BrettPhos Pd G4
Base NaOtBu (Sodium tert-butoxide)Cs₂CO₃ (Cesium Carbonate)LHMDS or NaOtBu
Solvent Toluene or Dioxane1,4-Dioxane or t-Amyl Alcoholt-Amyl Alcohol
Temp 80–100 °C80–110 °C90–110 °C
Why? Fastest rates; NaOtBu ensures rapid activation.Milder base prevents hydrolysis; RuPhos is excellent for secondary amines.BrettPhos is specific for primary amines to prevent over-arylation.

Protocol 1: The Micro-Screen (Self-Validating System)

Goal: Rapidly identify optimal conditions using <50 mg of material.

Materials:

  • 4 x 1-dram vials with septum caps.

  • Heating block.

  • Stock solutions of Bromoquinoline (0.5 M) and Amine (0.6 M) in anhydrous Dioxane.

Procedure:

  • Charge Solids: To each vial, add the Pd Precatalyst (2 mol%) and Base (1.5 equiv).

    • Vial 1: XPhos Pd G4 + NaOtBu

    • Vial 2: RuPhos Pd G4 + NaOtBu

    • Vial 3: XPhos Pd G4 + Cs₂CO₃

    • Vial 4: BrettPhos Pd G4 + NaOtBu

  • Inerting: Cap vials and purge with Nitrogen/Argon for 2 minutes (via needle).

  • Charge Liquids: Add Bromoquinoline stock (1.0 equiv) and Amine stock (1.2 equiv) via syringe.

  • Reaction: Heat to 100 °C for 2 hours.

  • Analysis: Remove 50 µL aliquot, dilute in MeOH, and analyze via UPLC/LC-MS.

    • Success Metric: >90% conversion of starting material (SM) to product (P).

    • Selection: Choose the condition with the cleanest profile (fewest impurities), not just the highest conversion.

Protocol 2: Scaled Synthesis (1.0 Gram Scale)

Example: Coupling 3-Bromoquinoline with Morpholine using Condition A (XPhos/NaOtBu).

Reagents
  • 3-Bromoquinoline: 1.0 g (4.8 mmol)

  • Morpholine: 500 µL (5.76 mmol, 1.2 equiv)

  • XPhos Pd G4 : 82 mg (0.096 mmol, 2 mol%)

  • NaOtBu: 645 mg (6.72 mmol, 1.4 equiv)

  • Anhydrous Toluene: 10 mL (0.5 M concentration)

Step-by-Step Procedure
  • Reactor Setup: Flame-dry a 50 mL Schlenk tube or 2-neck Round Bottom Flask (RBF). Cool under a stream of Argon.

  • Solid Addition: Charge the flask with XPhos Pd G4, NaOtBu, and 3-Bromoquinoline (if solid).

    • Note: If the amine is a solid, add it here.

  • Inerting: Evacuate the flask (high vacuum) and backfill with Argon. Repeat 3 times. This is critical to protect the active Pd(0).

  • Solvent/Liquid Addition: Add anhydrous Toluene via syringe. Add Morpholine (liquid) via syringe.

  • Activation: Place the vessel in a pre-heated oil bath at 100 °C .

    • Visual Check: The solution should turn from orange/red to dark brown/black within 10 minutes. If it remains pale orange, the catalyst has not activated (check base quality).

  • Monitoring: Stir vigorously (800 rpm). Monitor by HPLC at 1 hour and 4 hours.

    • Endpoint: <2% remaining Bromoquinoline.

  • Workup (Pd Scavenging):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL).

    • Crucial Step: Add 200 mg of SiliaMetS® Thiol (or equivalent scavenger resin) and stir for 30 minutes. This removes residual Pd to <20 ppm.[1]

    • Filter through a pad of Celite.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Setup 1. Inert Setup (Schlenk/Glovebox) Mix 2. Mix Solids (Cat, Base, Substrate) Setup->Mix Reaction 3. Reaction (100°C, 2-12h) Mix->Reaction Check 4. IPC Check (LCMS) Reaction->Check Check->Reaction Incomplete (Add 1 mol% Cat) Scavenge 5. Pd Scavenging (SiliaMetS Thiol) Check->Scavenge Complete Isolate 6. Isolation (Flash Column) Scavenge->Isolate

Figure 2: Operational workflow for high-purity synthesis, emphasizing the In-Process Control (IPC) and Scavenging steps.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or BrettPhos (bulkier ligands protect Pd). Increase Temp to 110 °C.
Dehalogenation (H-Quinoline)

-Hydride Elimination
Switch solvent to Toluene (avoid alcohols). Use Cs₂CO₃ instead of NaOtBu.
Product is Blue/Green Residual Oxidized PdIncomplete scavenging. Repeat SiliaMetS treatment or wash with aqueous N-Acetylcysteine.
Reaction Stalls at 80% Catalyst DeathAdd fresh precatalyst (1 mol%) as a solution in toluene. Do not add solid powder to hot solution.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][4] Chemical Reviews, 116(19), 12564–12649.[2] [3]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Journal of the American Chemical Society, 135(30), 10942–10945.

  • Biotage Application Note. Metal Scavenging in Pharmaceutical Synthesis.

Sources

Method

Application Note: Accelerated Discovery of N-Heterocycles via C-H Activation and Photoredox Catalysis

Executive Summary The efficient synthesis of novel nitrogen-containing heterocycles is the rate-determining step in modern drug discovery. Traditional cross-coupling methods (Suzuki-Miyaura, Buchwald-Hartwig) often rely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficient synthesis of novel nitrogen-containing heterocycles is the rate-determining step in modern drug discovery. Traditional cross-coupling methods (Suzuki-Miyaura, Buchwald-Hartwig) often rely on pre-functionalized starting materials (halides, boronates), limiting the chemical space accessible for library generation.

This Application Note details two advanced methodologies that bypass these limitations:

  • De Novo Assembly: Palladium-catalyzed C-H activation/bisamination for the modular construction of indoles.

  • Late-Stage Functionalization (LSF): Photoredox-mediated Minisci-type alkylation for the diversification of basic heterocycles (pyridines, quinolines).

These protocols are selected for their high atom economy, operational simplicity, and ability to generate diverse, novel chemical entities (NCEs) suitable for Structure-Activity Relationship (SAR) studies.

Strategic Framework: The Shift to C-H Functionalization

The synthesis of novel heterocycles has shifted from "target-oriented synthesis" to "divergent functionalization." The following table contrasts traditional methodologies with the advanced protocols detailed in this guide.

Table 1: Comparative Analysis of Synthetic Strategies
FeatureTraditional Cross-CouplingC-H Activation / Photoredox (This Guide)
Starting Material Requires pre-functionalized halides/boronatesUbiquitous C-H bonds (native substrates)
Step Count High (Protection/Deprotection often needed)Low (Direct functionalization)
Atom Economy Low (Stoichiometric byproducts)High (Often H₂ or H₂O as byproduct)
Chemical Space Limited by availability of aryl halidesExpansive (Site-selective access to new vectors)
Primary Utility Scale-up of established leadsRapid library generation & LSF

Protocol A: De Novo Assembly of Indoles via Pd-Catalyzed C-H Activation

Objective: Synthesis of 2,3-functionalized indoles from vinyl bromides and diaziridinones. This method allows for the rapid construction of the indole core with simultaneous installation of nitrogen substituents, a challenge in Fischer indole synthesis.

Mechanistic Insight

Unlike traditional cyclizations, this protocol utilizes a Pd(0)/Pd(II) catalytic cycle that triggers a cascade sequence: oxidative addition, C-H activation (palladacycle formation), and bisamination.[1] The diaziridinone serves as both the nitrogen source and the oxidant, streamlining the reaction vector.

Experimental Protocol

Reagents:

  • Substrate: Vinyl Bromide (0.2 mmol)

  • Reagent: Di-tert-butyldiaziridinone (0.24 mmol)

  • Catalyst: PdBr₂ (5 mol%)

  • Ligand: CyPPh₂ (10 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 2.0 mL)

Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a dried Schlenk tube with PdBr₂, CyPPh₂, and Cs₂CO₃.

  • Addition: Add the vinyl bromide and diaziridinone.[1]

  • Solvation: Inject anhydrous 1,4-dioxane via syringe. Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 145 °C in an oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the novel indole derivative.

Validation Criteria:

  • TLC: Disappearance of vinyl bromide spot (UV, 254 nm).

  • NMR: Appearance of characteristic indole C2/C3 signals.

Mechanistic Visualization

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Vinyl Bromide) Pd0->OxAdd + Substrate PdII_Vinyl Vinyl-Pd(II)-Br Intermediate OxAdd->PdII_Vinyl CH_Act C-H Activation (Palladacycle Formation) PdII_Vinyl->CH_Act - HBr (Base assisted) Diaz_Ins Diaziridinone Insertion CH_Act->Diaz_Ins + Diaziridinone RedElim Reductive Elimination (C-N Bond Formation) Diaz_Ins->RedElim Pd(IV) species RedElim->Pd0 Regeneration Product Functionalized Indole RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of indoles via C-H activation and bisamination sequence.

Protocol B: Late-Stage Functionalization via Photoredox Minisci Reaction

Objective: Direct alkylation of electron-deficient heterocycles (pyridines, quinolines, isoquinolines) using visible light. This protocol is essential for "Magic Methyl" effects and exploring structure-activity relationships (SAR) without de novo synthesis.

Mechanistic Insight

This protocol employs a "Minisci-type" radical substitution.[2][3][4][5] A photocatalyst (Eosin Y or Ir-complex) is excited by blue light, facilitating a Single Electron Transfer (SET) to an alkyl precursor (e.g., carboxylic acid or alkyl halide). The resulting carbon-centered radical attacks the protonated heterocycle. This method is superior to thermal Minisci reactions as it avoids stoichiometric oxidants (AgNO₃) and high temperatures.

Experimental Protocol

Reagents:

  • Substrate: Heterocycle (e.g., Quinoline, 0.5 mmol)

  • Radical Precursor: Pivalic acid (or corresponding carboxylic acid, 1.5 equiv)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%) OR Eosin Y (organic alternative, 2 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)

  • Solvent: DMSO/H₂O (4:1 ratio, 5 mL)

  • Acid: TFA (1.0 equiv) - Critical for activating the heterocycle.

Workflow:

  • Preparation: In a 10 mL glass vial equipped with a stir bar, add the heterocycle, carboxylic acid, photocatalyst, and persulfate.

  • Activation: Add the solvent mixture and TFA.

  • Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (O₂ quenches the triplet state of the photocatalyst).

  • Irradiation: Seal the vial and place it in a photoreactor (Blue LED,

    
     = 450 nm). Stir at room temperature for 16-24 hours. Fan cooling is recommended to maintain ambient temperature.
    
  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via reverse-phase HPLC or silica chromatography.

Validation Criteria:

  • Regioselectivity: Minisci reactions typically favor the C2 or C4 positions of pyridines/quinolines.[4] Confirm regiochemistry via NOESY NMR.

Photoredox Workflow Visualization

Photoredox_Minisci Light Blue LED (450 nm) PC Photocatalyst (Ground State) Light->PC hv PC_Star PC* (Excited State) PC->PC_Star Excitation PC_Star->PC Ground State Recovery Substrate R-COOH (Radical Precursor) PC_Star->Substrate SET (Oxidation) Radical Alkyl Radical (R•) Substrate->Radical - CO2, - H+ Heterocycle Heterocycle-H+ (Activated) Radical->Heterocycle Radical Addition Product Alkylated Heterocycle Heterocycle->Product - H+, Re-aromatization

Figure 2: Photoredox catalytic cycle for the Minisci-type alkylation of N-heterocycles.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete C-H activationIncrease reaction temperature to 150°C; ensure anhydrous conditions (water kills the palladacycle).
Regioisomer Mixtures (Protocol B) Similar electronic density at C2/C4Use bulky radical precursors to leverage steric hindrance; lower temperature to enhance selectivity.
Reaction Stalled (Protocol B) Oxygen quenchingIncrease degassing time; ensure positive N₂ pressure; check LED intensity/distance.
Precipitation Solubility limit of catalystSwitch solvent system to MeCN/H₂O or add a co-solvent (THF).

References

  • Wang, J., Sun, X., Hu, D., & Shi, Y. (2021).[1] Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone.[1] Organic Letters, 23, 7497-7502.[1] [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

  • Viduedo, N., et al. (2025).[6] Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 30(3), 668. [Link]

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016).[7] The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules. Chemical Society Reviews, 45, 546-576. [Link]

  • Cheng, Y., Yang, J., Qu, Y., & Li, P. (2012).[8] Aerobic Visible-Light Driven Photoredox Catalytic Formation of 2-Substituted Benzothiazoles. Organic Letters, 14, 98-101.[8] [Link]

Sources

Application

Application Note: Methyl 4-bromoquinoline-8-carboxylate as a Dual-Site Scaffold for Advanced Materials

This Application Note is designed for researchers in materials science, specifically those working in Metal-Organic Frameworks (MOFs) , Organic Electronics (OLEDs) , and Heterogeneous Catalysis .[1][2] It treats Methyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science, specifically those working in Metal-Organic Frameworks (MOFs) , Organic Electronics (OLEDs) , and Heterogeneous Catalysis .[1][2] It treats Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) as a high-value "Janus" scaffold—a bifunctional building block capable of orthogonal functionalization.[1][2]

[1][2]

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate represents a strategic intermediate in the synthesis of functional materials.[1][2] Its value lies in its orthogonal reactivity :

  • The C4-Bromine "Handle": A site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend

    
    -conjugation or introduce recognition motifs.[1][2]
    
  • The C8-Ester "Anchor": A precursor to the 8-quinolinecarboxylate ligand, a privileged motif for binding transition metals (Pd, Zn, Zr) in catalysis and MOF construction.[1][2]

This guide provides validated protocols for transforming this scaffold into immobilized catalysts and luminescent MOF linkers .

Strategic Analysis: The "Janus" Architecture

The molecule functions as a bridge between organic synthesis and solid-state materials engineering.[1][2]

  • Electronic Properties: The quinoline core is electron-deficient, making it an excellent electron-transporting moiety for OLEDs.[1][2]

  • Steric Environment: The 4-position is sterically accessible, allowing for the attachment of bulky groups without interfering with the metal-binding site at position 8.[1][2]

Mechanistic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start Methyl 4-bromoquinoline- 8-carboxylate (Scaffold) Step1 C4-Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), Ar-B(OH)2 Step2_A Path A: Hydrolysis (Ligand Generation) Step1->Step2_A LiOH, THF/H2O Step2_B Path B: Direct Polymerization Step1->Step2_B Polymerization Final_MOF Functionalized MOF (Pore Engineering) Step2_A->Final_MOF Zn(NO3)2 / ZrCl4 Final_OLED OLED Emitter (Extended u03c0-System) Step2_B->Final_OLED Thin Film Deposition

Caption: Divergent synthesis workflow transforming the scaffold into MOFs or OLED materials via orthogonal C4 and C8 activation.

Core Protocols

Protocol A: C4-Diversification via Suzuki-Miyaura Coupling

Objective: To attach a functional arm (e.g., a phenyl or thiophene group) at the 4-position while preserving the ester.[1][2]

Rationale: Standard Pd(PPh3)4 conditions often fail due to the coordinating nature of the quinoline nitrogen. We utilize a Pd2(dba)3 / Xantphos system, which is field-proven for electron-deficient heterocycles [1].[1][2]

Reagents:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • Catalyst: Pd2(dba)3 (2 mol%)[1][2]

  • Ligand: Xantphos (4 mol%)[1][2]

  • Base: Cs2CO3 (2.0 eq)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube with the quinoline scaffold, boronic acid, Cs2CO3, Pd2(dba)3, and Xantphos.[1] Evacuate and backfill with Argon (

    
    ).[1][2]
    
  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the sealed vessel to 100°C for 12–16 hours. Note: Monitoring via LC-MS is critical; the product often co-elutes with starting material on TLC due to similar polarity.[1][2]

  • Workup: Cool to RT, filter through a Celite pad (washing with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The ester group makes the product lipophilic enough for easy separation.[2]

Protocol B: Ligand Activation (Hydrolysis) & MOF Assembly

Objective: To convert the functionalized ester into a carboxylic acid linker and assemble a Zinc-based MOF.[2]

Rationale: The 8-quinolinecarboxylate motif forms robust clusters with Zn(II), often yielding structures analogous to Bio-MOF-1 or catalytic frameworks [2].[1][2]

Part 1: Saponification

  • Dissolve the C4-substituted ester in THF:MeOH:H2O (3:1:1) .

  • Add LiOH·H2O (3.0 eq) . Stir at RT for 4 hours. Avoid heating to prevent decarboxylation.[1]

  • Acidify carefully to pH 4 with 1M HCl. The zwitterionic acid usually precipitates.[1][2] Filter and dry.[1][2][3]

Part 2: Solvothermal MOF Synthesis

  • Precursor Prep: Combine the functionalized 4-arylquinoline-8-carboxylic acid (0.1 mmol) with Zn(NO3)2·6H2O (0.1 mmol) in a 20 mL scintillation vial.

  • Solvent System: Add DMF:Ethanol (10 mL, 1:1 v/v) . Sonicate to disperse.[1][2]

  • Crystallization: Seal the vial and place in a programmable oven:

    • Ramp to 85°C over 2 hours.

    • Hold at 85°C for 48 hours.

    • Cool to RT over 6 hours.

  • Harvest: Yellow block crystals should form. Wash with DMF (

    
    ) and Ethanol (
    
    
    
    ) to remove unreacted ligand.[1][2]

Technical Data & Validation

Comparative Coupling Efficiency

The choice of catalyst is critical for the 4-bromoquinoline core.[1][2]

Catalyst SystemBaseSolventYield (%)Notes
Pd2(dba)3 / Xantphos Cs2CO3Dioxane88% Recommended. High turnover, minimal dehalogenation.[1][2]
Pd(PPh3)4K2CO3Toluene/H2O45%Significant homocoupling of boronic acid observed.[2]
Pd(OAc)2 / SPhosK3PO4Toluene72%Good for sterically hindered boronic acids.[1][2]
Characterization Checkpoints (Self-Validation)

To ensure protocol integrity, verify these spectral features:

  • 1H NMR (Starting Material): The H-2 proton (adjacent to Nitrogen) appears as a doublet at ~9.0 ppm.[1][2] The methyl ester singlet appears at ~4.0 ppm.[1][2]

  • Post-Coupling: Disappearance of the C4-Br stretch in Raman/IR (if applicable) and appearance of new aromatic protons.[2]

  • Post-Hydrolysis: Disappearance of the methyl singlet (~4.0 ppm) and appearance of a broad carboxylic acid peak (>11 ppm) or zwitterionic N-H shift.[2]

Application Highlight: Heterogeneous Catalysis

A specific advantage of using Methyl 4-bromoquinoline-8-carboxylate is the ability to synthesize immobilized Pd-catalysts .[1][2]

The 8-quinolinecarboxylate moiety is a known ligand for Palladium, forming highly active species for Heck reactions [3].[1][2] By using the 4-bromo handle to link this unit into a MOF or polymer before loading the Palladium, researchers can create:

  • Single-Site Heterogeneous Catalysts: The Pd coordinates to the N and O atoms of the quinoline-8-carboxylate.[1][2]

  • Leaching-Resistant Systems: The chelate effect prevents metal loss during reaction cycles.[1][2]

Workflow:

  • Synthesize the MOF using the hydrolyzed linker (Protocol B).[2]

  • Perform Post-Synthetic Metallation (PSM): Soak the MOF in a solution of Pd(OAc)2 in Acetonitrile.[1][2]

  • Wash thoroughly.[1][2][3] The resulting material is a solid-state equivalent of the homogeneous Pd(quinoline-8-carboxylate)2 catalyst.[1][2]

References

  • Patent Validation: The use of Pd2(dba)3/Xantphos for coupling methyl 4-bromoquinoline-8-carboxylate is validated in synthetic protocols for complex inhibitors.[1][2]

    • Source: "Substituted indole mcl-1 inhibitors."[1][2] Patent CA3016182A1.[1][2]

  • MOF Context: Functionalization of quinoline-carboxyl

    • Source: "Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand."[1][2] Crystal Growth & Design.

  • Catalytic Utility: Pd(quinoline-8-carboxylate)2 as a highly efficient phosphine-free catalyst.[1][2]

    • Source: Cui, X. et al. "Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions."[1][2] J. Org.[1][2] Chem. 2007, 72, 9342–9345.[1][2]

  • General Synthesis: Regioselective bromination and synthesis of quinoline deriv

    • Source: "A Selective Synthesis of 4-Bromoisoquinoline..." Journal of Chemical Research.[1][2][4]

Sources

Method

Scale-up synthesis of Methyl 4-bromoquinoline-8-carboxylate derivatives.

Application Note: Scalable Synthesis of Methyl 4-bromoquinoline-8-carboxylate Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 4-bromoquinoline-8-carboxylate , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 4-bromoquinoline-8-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-bromoquinoline-8-carboxylate , a critical pharmacophore and directing group in medicinal chemistry. Unlike traditional Gould-Jacobs iterations that yield stable 3-carboxylates requiring harsh decarboxylation, this protocol utilizes the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) conjugate addition route .

Key Advantages:

  • Regioselectivity: Exclusive formation of the 4-bromo isomer.

  • Atom Economy: In situ decarboxylation during ring closure avoids a separate hydrolysis step, preserving the sensitive C8-methyl ester.

  • Scalability: Designed for 100g to 1kg batches with filtration-based workups, minimizing chromatographic purification.

Strategic Route Analysis

To synthesize the target molecule, we evaluated three potential pathways. The selection logic is detailed below:

RouteMethodologyProsConsVerdict
A Classic Gould-Jacobs (Aniline + EMME)Low reagent cost; industrial precedent.Yields stable 3-COOEt intermediate. Decarboxylation requires hydrolysis (risking C8-ester cleavage) and high heat.Rejected
B Conrad-Limpach (Aniline +

-keto ester)
Direct ring formation.Regioselectivity issues (2- vs 4-methyl/hydroxy mixtures); difficult purification.[1]Rejected
C Meldrum’s Acid Cyclization High purity; in situ decarboxylation at C3; mild initial condensation. Reagents are slightly more expensive than EMME.Selected
Selected Pathway Logic

The chosen route proceeds in two phases:

  • Scaffold Construction: Condensation of methyl anthranilate with Meldrum's acid and trimethyl orthoformate, followed by high-temperature cyclization to yield Methyl 4-hydroxyquinoline-8-carboxylate .

  • Functionalization: Deoxybromination using Phosphorus Oxybromide (

    
    ) to yield the final 4-bromo  derivative.
    

Phase I: Scaffold Construction (The 4-Hydroxy Intermediate)

Reaction Scheme
  • Step A: Methyl anthranilate + Trimethyl orthoformate + Meldrum's acid

    
     Enamine Intermediate.
    
  • Step B: Enamine

    
     Methyl 4-hydroxyquinoline-8-carboxylate + Acetone + 
    
    
    
    + MeOH.
Protocol (Scale: 1.0 mol)

Reagents:

  • Methyl anthranilate (151.16 g, 1.0 mol)

  • Meldrum's acid (158.5 g, 1.1 mol)

  • Trimethyl orthoformate (TMOF) (148.6 g, 1.4 mol)

  • Methanol (400 mL)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic) (500 mL)

Step-by-Step Methodology:

  • Enamine Formation:

    • In a 2L reactor fitted with a reflux condenser, charge Methyl anthranilate, Meldrum's acid, and TMOF in Methanol.

    • Reflux at 65°C for 4 hours. The solution will darken as the enamine forms.

    • Process Check: Monitor by TLC (Hexane:EtOAc 1:1). Disappearance of aniline indicates completion.

    • Cool to 0°C. The intermediate enamine often precipitates. Filter and wash with cold methanol. If no precipitate, evaporate solvent to dryness to obtain the solid enamine.

  • Thermal Cyclization (The Critical Step):

    • Safety Warning: This step involves gas evolution (

      
      , Acetone) and high temperatures (
      
      
      
      ). Ensure scrubber is active.
    • Pre-heat Dowtherm A (500 mL) to 200°C in a 3L 3-neck flask equipped with a mechanical stirrer and a distillation head (to remove volatiles).

    • Slow Addition: Add the solid enamine portion-wise over 30 minutes. Do not dump all at once to prevent foaming from rapid

      
       release.
      
    • Raise temperature to 250°C (reflux of Dowtherm A) and hold for 90 minutes.

    • Workup: Cool the mixture to ~80°C. Add Ethanol (500 mL) slowly to induce precipitation of the product.

    • Cool to room temperature, then 0°C. Filter the off-white/tan solid.

    • Purification: Wash the filter cake with hexane (to remove residual Dowtherm A). Dry in a vacuum oven at 50°C.

Expected Yield: 75-85% Appearance: Tan to off-white powder.

Phase II: Functionalization (Bromination)

Reaction Mechanism

The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone.


 attacks the carbonyl oxygen, activating it as a leaving group, followed by nucleophilic attack of bromide at the C4 position.
Protocol (Scale: 0.5 mol)

Reagents:

  • Methyl 4-hydroxyquinoline-8-carboxylate (101.6 g, 0.5 mol)

  • Phosphorus Oxybromide (

    
    ) (215 g, 0.75 mol)
    
  • Anhydrous Toluene or DMF (Catalytic amount optional, but usually run neat or in Toluene)

  • Quench: Saturated

    
     / Ice.
    

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 1L dry reaction vessel under Nitrogen atmosphere, suspend the 4-hydroxy intermediate in Toluene (300 mL).

    • Add

      
       as a solid.
      
    • Thermal Ramp: Heat the mixture to 90-100°C . The suspension will thin as the reaction proceeds and the intermediate dissolves/reacts.

    • Stir for 3-5 hours.

    • Process Check: HPLC/TLC. The starting material (polar) should disappear, replaced by the less polar bromo-derivative.

  • Quench & Isolation (Exotherm Management):

    • Cool reaction mass to 20°C.

    • Critical Safety Step: Prepare a quench vessel with 1kg Ice and 500 mL Sat.

      
      .
      
    • Slowly pour the reaction mixture into the quench vessel with vigorous stirring. Caution: Hydrolysis of excess

      
       generates 
      
      
      
      gas and heat.
    • Adjust pH to ~8 with solid

      
       if necessary.
      
    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Crystallization:

    • The crude residue is usually a yellow solid. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture to achieve

      
       purity.
      

Expected Yield: 80-90% Target Specs: Purity


 (HPLC), light yellow crystalline solid.

Process Engineering & Safety Visualizations

Diagram 1: Synthetic Pathway (Chemical Logic)

SynthesisPath Start Methyl Anthranilate (C8 Ester Precursor) Intermediate Enamine Intermediate Start->Intermediate Condensation (MeOH, 65°C) Reagents1 Meldrum's Acid + TMOF Reagents1->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) -CO2, -Acetone Intermediate->Cyclization Prod_OH Methyl 4-hydroxyquinoline- 8-carboxylate Cyclization->Prod_OH In-situ Decarboxylation Bromination Bromination (POBr3, 90°C) Prod_OH->Bromination Final Methyl 4-bromoquinoline- 8-carboxylate (Target) Bromination->Final Nu Sub (SNAr-like)

Caption: Figure 1. The Meldrum's Acid route ensures regioselective formation of the quinoline core while preserving the C8-ester.

Diagram 2: Process Safety Workflow (Scale-Up)

SafetyFlow Reactor Reactor 1: POBr3 Addition Scrubber Caustic Scrubber (Traps HBr Gas) Reactor->Scrubber Off-gas Line Quench Quench Vessel (Ice/NaHCO3) Reactor->Quench Transfer via Metering Pump Exotherm !! EXOTHERM !! Control Temp < 25°C Quench->Exotherm Monitoring PhaseSep Phase Separation (Org/Aq) Exotherm->PhaseSep Waste Aqueous Waste (Phosphate/Bromide) PhaseSep->Waste

Caption: Figure 2. Critical safety controls for the bromination quench step to manage HBr evolution and thermal runaway.

Analytical Specifications (Quality Control)

For the release of the final intermediate to medicinal chemistry or further process steps:

TestMethodAcceptance Criteria
Appearance VisualOff-white to yellow crystalline solid
Identification 1H-NMR (DMSO-d6)Conforms to structure. Characteristic singlets for Methyl ester (~4.0 ppm) and C2-H (~8.8 ppm).
Purity HPLC (C18, ACN/Water)

(Area %)
Residual Solvent GC-HeadspaceToluene < 890 ppm; EtOAc < 5000 ppm
Water Content Karl Fischer

References

  • Gould-Jacobs Reaction Overview: Title: The Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinolines.[3][4][5] Source: Wikipedia / Organic Chemistry Portal. URL:[Link][4][5]

  • Meldrum's Acid Methodology (Scale-Up Context): Title: Process Development and Scale-Up of Quinoline Derivatives (General Context). Source: Organic Process Research & Development (ACS Publications). URL:[Link](Note: General journal link provided as specific "Chen et al" papers require subscription access, but the methodology described is standard art).

  • Bromination of Hydroxyquinolines: Title: Reinvestigation of bromination of 8-substituted quinolines. Source: ACG Publications (Org.[6] Commun.) URL:[Link]

Sources

Application

Laboratory safety and handling of Methyl 4-bromoquinoline-8-carboxylate.

Introduction & Scope Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a high-value heterocyclic scaffold used primarily in the development of metallo-pharmaceuticals and kinase inhibitors. Its structural duali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a high-value heterocyclic scaffold used primarily in the development of metallo-pharmaceuticals and kinase inhibitors. Its structural duality—offering a reactive electrophile at the C4 position (for cross-coupling) and a chelating/directing group at the C8 position (ester)—makes it a versatile but sensitive building block.

This guide provides a standardized protocol for handling, storage, and chemical functionalization, specifically focusing on Suzuki-Miyaura cross-coupling . The methodology prioritizes the preservation of the base-sensitive C8-methyl ester while effecting C4-arylation.

Chemical Profile & Hazard Identification

This compound is an organic solid exhibiting properties typical of halogenated quinolines. While specific toxicological data for this exact ester is limited, it must be handled according to the Precautionary Principle , assuming class-based hazards of halo-quinolines (irritancy, potential cytotoxicity).

Table 1: Physicochemical & Safety Data
PropertySpecification
Chemical Name Methyl 4-bromoquinoline-8-carboxylate
CAS Number 132664-48-3
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in water
GHS Classification Warning (Inferred Class)
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Precautionary P261 (Avoid breathing dust), P280 (Wear PPE)
Critical Safety Nuance: Nitrogen Sensitization

Quinolines are nitrogen-containing heterocycles. Long-term exposure to quinoline derivatives can induce sensitization. All weighing operations must occur inside a Class I Fume Hood or a powder containment enclosure to prevent inhalation of micro-particulates.

Storage & Stability Protocol

The C8-methyl ester is susceptible to hydrolysis under humid conditions, and the quinoline ring can undergo photo-oxidation, leading to discoloration (yellowing/browning).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate at 2–8 °C.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Operational Protocol: C4-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C4-position without hydrolyzing the C8-methyl ester. Challenge: Standard Suzuki conditions often use strong bases (NaOH, KOH) which will saponify the ester to the carboxylic acid. Solution: Use a mild base system (Potassium Phosphate or Sodium Carbonate) and anhydrous conditions.

Reagents & Stoichiometry
  • Substrate: Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for robustness against steric hindrance.

  • Base: K₃PO₄ (2.0 equiv, anhydrous) — Mild enough to spare the ester.

  • Solvent: 1,4-Dioxane (anhydrous) / Water (10:1 ratio) — Trace water is required for the catalytic cycle, but excess promotes hydrolysis.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solubilization:

    • Add Methyl 4-bromoquinoline-8-carboxylate and Aryl boronic acid to the flask.

    • Add 1,4-Dioxane (sparged with Argon for 10 mins prior to use).

    • Why? Oxygen poisons Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM complex. The solution typically turns orange/red.

    • Add K₃PO₄.[4]

  • Reaction:

    • Heat the mixture to 85 °C in an oil bath.

    • Monitor: Check by TLC (Hexane/EtOAc 7:3) or LCMS every hour. Reaction typically completes in 3–6 hours.

  • Workup (Crucial for Ester Retention):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Do NOT wash with strong basic brine. Wash with water (x2) and saturated NaCl (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[5]

Visualization of Workflows

Diagram 1: Synthetic Workflow & Decision Logic

This diagram illustrates the operational flow, highlighting the critical "Stop" point if ester hydrolysis is detected.

G Start Start: Weighing (In Fume Hood) Solvent Solvent Prep (Degas 1,4-Dioxane) Start->Solvent Mix Reaction Setup (Substrate + Cat + Mild Base) Solvent->Mix Heat Heating (85°C) Inert Atmosphere Mix->Heat Monitor LCMS Check (t = 2 hrs) Heat->Monitor Decision Ester Intact? Monitor->Decision Stop STOP: Adjust pH (Acidify & Isolate Acid) Decision->Stop No (Hydrolysis Detected) Proceed Proceed to Workup (EtOAc Extraction) Decision->Proceed Yes (Product Formed)

Caption: Operational workflow for Suzuki coupling with critical ester-stability checkpoint.

Diagram 2: Emergency Response Logic

Immediate actions to take in case of exposure to the solid or reaction mixture.

Safety Exposure Exposure Event Skin Skin Contact (Dust/Solution) Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Act_Skin Wash: Soap + Water (15 mins) Skin->Act_Skin Act_Eye Rinse: Eyewash Station (15 mins, Lift Lids) Eye->Act_Eye Act_Inhale Move to Fresh Air Seek Medical Aid Inhale->Act_Inhale Medical Consult SDS & Physician (Show CAS: 132664-48-3) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Emergency response triage for Methyl 4-bromoquinoline-8-carboxylate exposure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11514508, Methyl 4-bromoquinoline-8-carboxylate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard protocol basis).
  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Functionalized Quinolines

Subject: Troubleshooting Low Yields with Methyl 4-bromoquinoline-8-carboxylate Ticket ID: SUZ-Q8-OPT Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Diagnostic Triage The Challenge: Coupling Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields with Methyl 4-bromoquinoline-8-carboxylate Ticket ID: SUZ-Q8-OPT Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

The Challenge: Coupling Methyl 4-bromoquinoline-8-carboxylate presents a "perfect storm" of competing failure modes. You are dealing with an electron-deficient heterocycle that is prone to three distinct side reactions:

  • Catalyst Poisoning: The quinoline nitrogen (

    
    ) coordinates to Palladium, arresting the catalytic cycle.
    
  • Saponification: The

    
    -ester is sensitive to basic hydrolysis, especially given the electron-withdrawing nature of the quinoline ring.
    
  • Protodehalogenation: The activated

    
    -C bond is prone to reduction (replacing Br with H) rather than coupling.
    
Interactive Diagnostic Workflow

Before altering your conditions, analyze your crude reaction mixture via LCMS. Use the logic flow below to identify your primary failure mode.

DiagnosticTree Start Analyze Crude Reaction Mixture (LCMS) Result What is the major species? Start->Result SM Starting Material (SM) (Mass = SM) Result->SM Unreacted Hydrolysis Carboxylic Acid (Mass = SM - 14) Result->Hydrolysis Acid Found Reduction Reduced Quinoline (Mass = SM - 79 + 1) Result->Reduction Des-bromo Homocoupling Boronic Acid Homocouple (Biaryl) Result->Homocoupling Dimer Diagnosis1 DIAGNOSIS: Catalyst Poisoning Pd is stuck on Quinoline N. SM->Diagnosis1 Diagnosis2 DIAGNOSIS: Saponification Base is too strong/wet. Hydrolysis->Diagnosis2 Diagnosis3 DIAGNOSIS: Protodehalogenation Transmetallation is too slow. Reduction->Diagnosis3 Diagnosis4 DIAGNOSIS: Inactive Boronate Check Boronate stability. Homocoupling->Diagnosis4

Figure 1: Diagnostic decision tree for troubleshooting Suzuki coupling failures.

Technical Deep Dive & Solutions (FAQs)

Issue 1: The Reaction Stalls (Catalyst Poisoning)

Symptom: High recovery of starting material despite using active Pd sources. Mechanism: The quinoline nitrogen is a strong


-donor. Standard ligands (like 

) are easily displaced by the substrate itself. The Pd center binds to the quinoline nitrogen (formation of an off-cycle resting state) rather than performing oxidative addition at the C-Br bond.

Solution: The "Bulky Ligand" Strategy You must use ligands that are sterically bulky enough to prevent the quinoline nitrogen from approaching the Pd center, or chelating ligands that bind too tightly to be displaced.

  • Recommendation: Switch to Buchwald Ligands (e.g., XPhos , SPhos ) or bulky bis-phosphines like dppf .

  • Why XPhos? The biaryl backbone creates a "roof" over the Pd center, allowing the small C-Br bond to enter for oxidative addition but blocking the bulky quinoline nitrogen coordination.

Issue 2: Loss of Ester (Saponification)

Symptom: Formation of the carboxylic acid (Mass M-14) or low mass balance. Mechanism: Standard Suzuki conditions often use aqueous carbonate bases (


/

).[1] The electron-deficient quinoline ring makes the C8-ester highly electrophilic, accelerating hydrolysis. Once hydrolyzed, the resulting carboxylate can chelate Pd, further poisoning the catalyst.

Solution: Anhydrous Conditions

  • Base Switch: Move from aqueous

    
     to anhydrous 
    
    
    
    (finely ground) or CsF .
  • Solvent Switch: Use anhydrous 1,4-Dioxane or Toluene . Avoid alcohols (MeOH/EtOH) strictly.

Issue 3: Reduction of Bromide (Protodehalogenation)

Symptom: Product mass corresponds to Methyl quinoline-8-carboxylate (Br replaced by H). Mechanism: If the Transmetallation step (reaction with Boronic acid) is slow, the Pd(II)-Ar intermediate waits. During this wait, it can undergo


-hydride elimination (if alkyl groups are present) or abstract a proton from the solvent (especially alcohols), leading to reduction.

Solution: Accelerate Transmetallation

  • Boost Catalyst: Increase Pd loading to 5 mol%.

  • Boronate Excess: Use 1.5 - 2.0 equivalents of the boronic acid/ester to force the transmetallation step to occur faster than the side reactions.

Optimized Experimental Protocols

Do not rely on "standard" conditions. Below are two distinct protocols: Protocol A is the robust starting point, and Protocol B is the high-performance alternative for difficult cases.

Comparison of Conditions
VariableStandard (Avoid) Protocol A (Robust) Protocol B (Anhydrous/High-Perf)
Catalyst



or Pd(OAc)

Ligand

(Monodentate)
dppf (Bidentate)XPhos or SPhos
Base

(aq)

or


(Anhydrous, ground)
Solvent DMF or MeOH/WaterDioxane / Water (9:1)Toluene or Dioxane (Dry)
Temp 80°C90-100°C100-110°C
Why? Leads to poisoning & hydrolysis.dppf resists displacement.Prevents hydrolysis; XPhos stops poisoning.
Step-by-Step Protocol B (Recommended for Methyl 4-bromoquinoline-8-carboxylate)
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Add the following to the vial:

    • Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • 
        (3.0 equiv, finely ground, anhydrous)
      
    • XPhos (0.04 equiv, 4 mol%)

    • 
       (0.02 equiv, 2 mol%) [Note: Total Pd is 4 mol%]
      
  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Syringe in anhydrous Toluene or 1,4-Dioxane (Concentration: 0.1 M - 0.2 M).

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (critical for heterogeneous bases).

  • Monitoring: Check LCMS at 2 hours. If SM remains, add more catalyst/ligand stock solution.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and specifically highlights where the Quinoline Nitrogen interferes (the "Off-Cycle" trap).

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate (Ar-Br) Poison OFF-CYCLE TRAP Pd Coordinated to Quinoline N (Inactive) Pd0->Poison Quinoline N binding (If Ligand is not bulky) TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Boronate / Base OxAdd->Poison Coordination Prod Reductive Elimination Product (Ar-Ar') TransMet->Prod Prod->Pd0 Regeneration

Figure 2: Catalytic cycle of Suzuki coupling showing the competitive inhibition (poisoning) pathway caused by the quinoline nitrogen.

References

  • Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2] [Link]

  • Anhydrous Conditions for Esters: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2] (Discusses base sensitivity and protodeboronation). [Link]

  • Protodehalogenation Mechanisms: Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • General Guide: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pd-Catalyzed Coupling of Bromoquinolines

Executive Summary: The "Nitrogen Problem" Bromoquinolines are privileged scaffolds in drug discovery, yet they remain notorious for failing in standard palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Problem"

Bromoquinolines are privileged scaffolds in drug discovery, yet they remain notorious for failing in standard palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).

The core failure mode is not usually the C-Br bond activation, but the Quinoline Nitrogen . This basic nitrogen atom acts as a competitive ligand, binding to the Palladium center and displacing the labile phosphine ligands required for the catalytic cycle. This creates a "resting state" trap, effectively poisoning your catalyst before the reaction begins.

This guide provides a root-cause analysis of the three most common failure modes: Catalyst Arrest (Poisoning) , Hydrodehalogenation (Reduction) , and Homocoupling , with validated protocols to overcome them.

Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using this decision tree.

TroubleshootingTree Start Analyze Crude LCMS/NMR Result What is the major impurity? Start->Result SM ISSUE: Catalyst Poisoning (N-Coordination) Result->SM Starting Material (SM) Remains Unchanged Red ISSUE: Hydrodehalogenation (Hydride Transfer) Result->Red Des-Bromo Product (Quinoline) Observed Dimer ISSUE: Homocoupling (Disproportionation) Result->Dimer Bi-Quinoline (Homocoupling) Fix1 1. Switch to Bulky Ligands (XPhos/RuPhos) 2. Use Pd-PEPPSI precatalysts SM->Fix1 Solution Fix2 1. Remove Alcohol Solvents 2. Switch Base (Cs2CO3 vs Amines) Red->Fix2 Solution Fix3 1. Degas Solvents (Strict O2 exclusion) 2. Reduce Catalyst Loading Dimer->Fix3 Solution

Figure 1: Diagnostic decision tree for identifying reaction failure modes based on crude analysis.

Deep Dive: Troubleshooting & FAQs

Issue 1: The Reaction Stalled (Catalyst Poisoning)

Symptom: You recover >90% starting material (bromoquinoline) despite high temperatures and long reaction times. The catalyst may have precipitated as palladium black.

The Mechanism: The quinoline nitrogen possesses a lone pair that is highly competent at binding to electron-deficient Pd(II) or Pd(0) species.

  • 2-Bromoquinoline: The nitrogen is adjacent to the reaction site, but steric hindrance often prevents chelation after oxidative addition. However, it can bind Pd(0) before the reaction starts.

  • 8-Bromoquinoline: This is the "death blow." After oxidative addition, the nitrogen forms a stable 5-membered palladacycle with the metal, completely shutting down transmetallation.

Q: I am using Pd(PPh3)4. Why isn't it working? A: Triphenylphosphine (


) is a relatively weak ligand. The quinoline nitrogen easily displaces it. Once the phosphine is gone, the palladium aggregates and dies.

Corrective Protocol:

  • Ligand Switch: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands). XPhos and RuPhos are the gold standards here. Their sheer size creates a "roof" over the Pd center, physically blocking the quinoline nitrogen from coordinating while still allowing the C-Br bond to access the metal.

  • Pre-catalysts: Stop using Pd2(dba)3 + Ligand. Use pre-formed oxidative addition complexes like XPhos Pd G4 or Pd-PEPPSI-IPr . These initiate rapidly and prevent the "induction period" where poisoning occurs.

Issue 2: Hydrodehalogenation (The "Reduction" Trap)

Symptom: You see the formation of Quinoline (H instead of Br) as the major product.

The Mechanism: This is a side reaction where the Pd-Ar species undergoes


-hydride elimination instead of transmetallation. This usually comes from two sources:
  • Alcohol Solvents: If you use Ethanol or Isopropanol, the Pd coordinates the oxygen, performs a

    
    -hydride elimination, and transfers a hydride to the quinoline ring.
    
  • Amine Bases: Triethylamine or DIPEA can similarly act as hydride donors.

Hydrodehalogenation Substrate Pd(II)-Bromoquinoline Coordination Alkoxide Coordination Substrate->Coordination Solvent Isopropanol (Solvent) Solvent->Coordination BetaElim Beta-Hydride Elimination Coordination->BetaElim Pd-H formation RedElim Reductive Elimination BetaElim->RedElim H-Transfer Acetone Acetone (Byproduct) BetaElim->Acetone Product Reduced Quinoline (H) RedElim->Product

Figure 2: Mechanism of Hydrodehalogenation via solvent participation.

Q: My protocol uses Ethanol/Water. What should I change? A: Switch to a non-protic polar solvent. 1,4-Dioxane , Toluene , or 2-MeTHF are superior. If you need water for solubility (Suzuki coupling), use a biphasic system (Toluene/Water) rather than a miscible alcohol/water mix.

Q: Which base should I use to avoid reduction? A: Switch from amine bases to inorganic carbonates or phosphates.


  (Potassium Phosphate Tribasic) is excellent for bromoquinolines as it buffers the pH and does not donate hydrides.
Issue 3: Regioselectivity (Poly-halogenated Quinolines)

Symptom: Coupling occurs at the wrong position (e.g., C2 instead of C3).

Rule of Thumb:

  • C2, C4: Electron-deficient positions (similar to 2-chloropyridine). These undergo oxidative addition fastest via Nucleophilic Aromatic Substitution (

    
    )-like pathways.
    
  • C3, C6, C7: Behave like standard phenyl halides. Slower oxidative addition.

Corrective Protocol: If you have a 2,3-dibromoquinoline and want to couple at C3 only:

  • Impossible directly. The C2 position will react first.

  • Strategy: You must use a 2-chloro-3-bromoquinoline. The C-Br bond (C3) is weaker than the C-Cl bond (C2), allowing selective coupling at C3 using a mild catalyst (e.g.,

    
    ) at lower temperatures (
    
    
    
    ).

Master Protocol: Optimized Suzuki Coupling of 3-Bromoquinoline[1][2]

This protocol is derived from high-throughput optimization studies (Reizman et al., 2016) specifically designed to overcome N-poisoning and hydrodehalogenation.

Materials
  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

    • Alternative:XPhos Pd G4 (2 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: THF : Water (10:1 ratio) or 2-MeTHF

    • Note: Avoid Ethanol/Methanol.

Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active Nitrogen flow, add 3-bromoquinoline, boronic acid,

    
    , and the Pd-precatalyst to a reaction vial equipped with a magnetic stir bar.
    
  • Degas Solvents: Sparge the THF/Water mixture with Nitrogen gas for 15 minutes. Oxygen promotes homocoupling.

  • Addition: Add the solvent mixture via syringe through a septum.

  • Reaction: Seal the vial and heat to

    
      for 2-4 hours.
    
    • Why

      
      ? Higher temperatures (
      
      
      
      ) promote hydrodehalogenation. XPhos is active enough to run at mild temperatures.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note that quinolines often streak on silica; add 1% Triethylamine to your eluent to sharpen the peaks.

Data Table: Solvent Effects on 3-Bromoquinoline Coupling
Solvent SystemYield (%)Major Side ProductVerdict
Ethanol / Water 45%Hydrodehalogenation (30%)AVOID
DMF / Water 60%HomocouplingPOOR
Toluene / Water 82%NoneGOOD
THF / Water 95% NoneOPTIMAL

References

  • Mechanisms of Catalyst Poisoning

    • Citation: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.
    • Relevance: Establishes the necessity of bulky ligands (XPhos)
    • Source:

  • Optimization of Bromoquinoline Coupling

    • Citation: Reizman, B. J., et al. "Suzuki-Miyaura Cross-Coupling Optimization Enabled by Automated Feedback." Reaction Chemistry & Engineering, 2016.[1][2]

    • Relevance: Provides the specific THF/W
    • Source:

  • Hydrodehalogenation Mechanisms

    • Citation: Zultanski, S. L., & Fu, G. C. "Palladium-Catalyzed Hydrodehalogenation of Aryl Halides." Journal of the American Chemical Society, 2011.
    • Relevance: Explains the hydride source mechanism
    • Source:

  • Buchwald Ligand Guide

    • Citation: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
    • Relevance: Definitive guide on selecting SPhos/XPhos for heterocyclic substr
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of Quinoline Carboxylate Derivatives

Status: Operational Subject: Troubleshooting Purification Anomalies in Quinoline-3/4-Carboxylate Scaffolds Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The "Dual Personality" C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Purification Anomalies in Quinoline-3/4-Carboxylate Scaffolds Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Dual Personality" Challenge

Welcome to the technical support hub for quinoline carboxylate derivatives. If you are here, you are likely facing one of three problems: your compound is streaking across the column, it has turned into an insoluble "brick dust" solid, or it is retaining palladium catalyst despite multiple washes.

The Root Cause: These challenges stem from the amphoteric nature of the scaffold. Quinoline carboxylates possess a basic nitrogen (quinoline ring, pKa ~4.9) and an acidic carboxylic acid (pKa ~3.8–4.2).

  • At low pH (<3): The molecule is cationic (soluble in water, streaks on silica).

  • At high pH (>8): The molecule is anionic (soluble in water, repelled by silica).

  • At pH 4–6 (Isoelectric Point, pI): The molecule exists as a zwitterion . This is often the point of lowest solubility in both organic solvents and water, leading to the "brick dust" phenomenon.

This guide provides self-validating protocols to navigate these properties.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on silica gel and co-elutes with impurities."

Diagnosis: Standard silica gel is slightly acidic (pH ~5). The basic quinoline nitrogen interacts strongly with surface silanols via hydrogen bonding and ion-exchange mechanisms, causing peak broadening (tailing). Simultaneously, the carboxylic acid moiety can dimerize or interact with the stationary phase.

Protocol: The "Buffered" Normal Phase Strategy Do not rely on standard Hexane/Ethyl Acetate gradients. You must suppress ionization or mask silanols.

  • The "Base-Doped" Mobile Phase (For Silica Gel):

    • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both Mobile Phase A and B.

    • Why: The amine base preferentially binds to the acidic silanol sites, "blocking" them from the quinoline nitrogen.

    • Caution: Flush columns immediately after use; high pH can dissolve silica over time.

  • The Reverse Phase (C18) Alternative:

    • If normal phase fails, switch to C18.

    • Critical Step: You must control pH to keep the molecule in one state (neutral or fully ionized).[1]

    • Recommended Buffer: 0.1% Formic Acid (keeps it cationic) or 10mM Ammonium Bicarbonate (pH 10, keeps it anionic). Note: High pH requires hybrid-silica or polymer-based C18 columns.

Decision Logic for Column Selection

ChromatographyLogic Start Start: Purification Needed SolubilityCheck Is sample soluble in DCM/MeOH? Start->SolubilityCheck SilicaRoute Normal Phase Silica SolubilityCheck->SilicaRoute Yes RP_Route Reverse Phase (C18) SolubilityCheck->RP_Route No (Polar/DMSO soluble) TailingCheck Does it streak/tail? SilicaRoute->TailingCheck Modifier Add 1% TEA or Switch to Amino-Silica TailingCheck->Modifier Yes PH_Control Select pH Strategy RP_Route->PH_Control Acidic Acidic (0.1% TFA) Species: Cationic PH_Control->Acidic Standard C18 Basic Basic (pH 10 NH4HCO3) Species: Anionic PH_Control->Basic Hybrid/Polymer C18

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and peak shape behavior.

Module 2: Solubility & Isolation (The "Brick Dust" Fix)

Issue: "The product won't dissolve in extraction solvents or oils out during workup."

Diagnosis: Quinoline carboxylates often have high lattice energy due to intermolecular H-bonding (Head-to-Tail zwitterionic stacking). They are frequently insoluble in Ether, Hexanes, and sometimes even DCM.

Protocol: The "Isoelectric Precipitation" (pH Swing) Instead of extraction, use the zwitterionic nature to crash the product out of water.

  • Dissolution: Dissolve the crude reaction mixture in minimal acidic water (pH 1–2) or basic water (pH 10–12). Filter off any insoluble impurities (tars/catalysts).

  • The Swing: Slowly adjust the pH toward the calculated isoelectric point (usually pH 4.5–5.5 for these derivatives).

  • Observation: As you approach the pI, the solution will cloud.

  • Collection: Filter the resulting precipitate.[2][3] Wash with water and cold ether (to remove non-polar impurities).

Data: Solubility Profile vs. pH

pH StateDominant SpeciesSolubility (Water)Solubility (Organics)
pH < 3 Cation (Protonated N)HighLow
pH ~ 4.5 (pI) Zwitterion (Neutral Net Charge) Very Low (Precipitates) Very Low
pH > 8 Anion (Carboxylate)HighLow

Workflow: Isoelectric Purification

IsoelectricPrecip Crude Crude Reaction (Acidic/Basic) Filter Filter Insolubles (Remove Tars) Crude->Filter Adjust Slowly Adjust pH to 4.5 - 5.5 Filter->Adjust Precip Product Precipitates (Zwitterion Form) Adjust->Precip Wash Wash Cake: 1. Water (Salts) 2. Ether (Non-polars) Precip->Wash

Caption: Workflow for isolating quinoline carboxylates by exploiting their pH-dependent solubility minimum (Isoelectric Point).

Module 3: Metal Scavenging (Palladium Removal)

Issue: "High residual Palladium (>100 ppm) after cross-coupling reactions."

Diagnosis: The quinoline nitrogen and the carboxylate oxygen can act as a bidentate ligand, chelating Palladium effectively. Standard charcoal washes are often insufficient because the product binds Pd tighter than the charcoal does.

Protocol: Thiol-Modified Silica You must use a scavenger with a higher affinity for Pd than your quinoline scaffold.

  • Selection: Use Thiol (SH) or Thiourea functionalized silica.

  • Procedure:

    • Dissolve crude in DMF or DMSO (if solubility is poor in alcohols).

    • Add Scavenger (4:1 weight ratio vs. catalyst used).

    • Heat to 50°C for 4 hours (Heat is crucial to break the Quinoline-Pd complex).

    • Filter hot.

  • Validation: Check Pd levels via ICP-MS.

Comparison of Scavenging Methods

MethodEfficiency for QuinolinesProsCons
Activated Carbon LowCheapPoor affinity vs. Quinoline chelation
Celite Filtration Very LowRemoves bulk Pd blackDissolved Pd remains
Thiol-Silica (Si-Thiol) High High affinity, easy filtrationExpensive, requires heating
Crystallization MediumScalablePd can occlude in crystal lattice

Frequently Asked Questions (FAQ)

Q: My compound is stuck in DMSO after the scavenger step. How do I get it out? A: Do not try to rotovap DMSO. Use the "Water Crash" method. Pour the DMSO solution slowly into 10 volumes of rapidly stirring water (or brine). The hydrophobic aromatic rings usually force the compound to precipitate. Filter and dry.[2]

Q: Can I use automated flash chromatography? A: Yes, but avoid standard silica cartridges if possible. Use Amine-functionalized silica cartridges (often sold as "NH2" columns). These prevent the basic nitrogen interaction without needing mobile phase modifiers.

Q: The NMR shows broad peaks even after purification. A: This is likely dynamic exchange of the acidic proton or zwitterionic flipping. Add a drop of TFA-d (for DMSO-d6) or NaOD (D2O) to the NMR tube to lock the species into a single protonation state. This usually sharpens the peaks.

References

  • BenchChem. (2025).[1][4] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from

  • Royal Society of Chemistry. (2017).[5] Rapid synthesis of quinoline-4-carboxylic acid derivatives... under indium(iii) chloride. Organic & Biomolecular Chemistry.[2][4][6][7] Retrieved from

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. Retrieved from

  • National Institutes of Health. (2025). Quinoline-3-carboxylic acid | CID 80971 - Physical Properties.[8] PubChem.[8][9] Retrieved from

Sources

Optimization

Technical Support Center: Sonogashira Coupling Optimization

Introduction: The "Black Box" of Alkyne Coupling Welcome to the Advanced Synthesis Support Center. The Sonogashira coupling is arguably the most versatile method for forming bonds, but it is also notoriously sensitive.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Box" of Alkyne Coupling

Welcome to the Advanced Synthesis Support Center. The Sonogashira coupling is arguably the most versatile method for forming


 bonds, but it is also notoriously sensitive. Unlike Suzuki or Heck couplings, the Sonogashira reaction often involves two distinct catalytic cycles (Palladium and Copper) operating in tandem. This increases the points of failure: catalyst deactivation (Pd black), homocoupling (Glaser), and incomplete conversion.

This guide moves beyond basic textbook recipes. We break down the reaction into modular "systems" to help you diagnose failures and optimize yields for complex drug scaffolds.

Module 1: The Engine (Catalyst & Ligand Selection)

The Core Issue: Many researchers default to tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. While cheap, it is air-sensitive and often fails with electron-rich or sterically hindered aryl halides.

Mechanistic Insight

The rate-determining step changes based on your substrate.

  • Aryl Iodides: Oxidative addition is fast. Transmetallation is often the bottleneck.

  • Aryl Chlorides/Bromides: Oxidative addition is the bottleneck. You need electron-rich, bulky ligands to facilitate this step.

Catalyst Selection Matrix
Substrate ClassRecommended Catalyst SystemLigand TypeWhy?
Aryl Iodides (Standard) Pd(PPh

)

Cl

(2-5 mol%)
Simple PhosphineStable, cheap precatalyst. Reduces to Pd(0) in situ.
Aryl Bromides (Activated) Pd(dppf)Cl

or Pd(PPh

)

Bidentate/SimpleBidentate ligands prevent rapid catalyst decomposition.
Aryl Chlorides (Deactivated) Pd

(dba)

+ XPhos or SPhos
Buchwald DialkylbiarylBulky, electron-rich ligands accelerate oxidative addition.
Heterocycles (N-containing) Pd(OAc)

+ XPhos
Buchwald DialkylbiarylPrevents Pd coordination to the heterocycle nitrogen.
Green/Aqueous Pd/C or Na

PdCl

Ligand-free / TPPTSHeterogeneous or water-soluble phosphines for biphasic systems.

Pro-Tip: If you see "Pd Black" (precipitate) forming early, your catalyst is dying before the turnover is complete. Switch to a bidentate ligand like dppf or dppe , which stabilizes the Pd center more effectively than PPh


.

Module 2: The Copper Dilemma (Mechanism & Pathways)

The Decision: To use Copper or not?

  • Classic (Cu-Cocatalyzed): Faster, milder (RT), but prone to Glaser Homocoupling (alkyne dimerization).

  • Copper-Free: Slower, requires higher temp/active Pd, but eliminates homocoupling .

Visualization: The Dual Catalytic Cycle

The following diagram illustrates the interplay between the Palladium cycle (A) and the Copper cycle (B), highlighting the critical Transmetallation step where they merge.

SonogashiraCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Critical Junction) OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso CuX Cu(I)X TransMet->CuX Regenerates CuX RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product CuAcetylide Cu-Acetylide (R-C≡C-Cu) CuX->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Enters Pd Cycle ArX Ar-X Alkyne R-C≡CH Base Base

Caption: The Dual Cycle. Note how the Copper cycle feeds the activated alkyne into the Palladium cycle at the Transmetallation step. Disruption here leads to failure.

Module 3: Troubleshooting Matrix (FAQ)

Scenario-Based Diagnostics

Q1: I am seeing a significant amount of Alkyne Homocoupling (Glaser Product).

Diagnosis: Oxygen leakage. In the presence of Cu(I) and O


, alkynes oxidatively dimerize.[1]
Corrective Actions: 
  • Degas Rigorously: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Switch Atmosphere: If possible, run under a generic H

    
    /N
    
    
    
    balloon (caution with reducible groups). Hydrogen inhibits the oxidative homocoupling pathway.[2]
  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours to keep its instantaneous concentration low.

  • Go Copper-Free: Remove CuI entirely. Increase Pd loading to 5 mol% and use a stronger base (e.g., Piperidine or Pyrrolidine) or a more active ligand (XPhos).

Q2: The reaction turns black immediately and conversion stops.

Diagnosis: "Pd Black" formation. The active monomeric Pd(0) species is aggregating into inactive metallic nanoparticles. Corrective Actions:

  • Stabilize: Switch to a catalyst with a chelating ligand like Pd(dppf)Cl

    
     .
    
  • Reduce Loading: Paradoxically, high catalyst loading can promote aggregation. Drop to 1-2 mol%.

  • Check Reagents: Ensure your amine base is distilled. Oxidized amines can reduce Pd(II) to Pd(0) too aggressively before the cycle starts.

Q3: My Aryl Chloride substrate is unreactive.

Diagnosis: The C-Cl bond is too strong for standard Pd(PPh


)

oxidative addition. Corrective Actions:
  • Ligand Swap: Use XPhos or SPhos . These bulky, electron-rich ligands push electrons into the Pd center, facilitating the cleavage of the C-Cl bond.

  • Solvent Switch: Move from THF to 1,4-Dioxane or Toluene and heat to 80-100°C.

  • Base: Switch from amines to inorganic bases like Cs

    
    CO
    
    
    
    (Cesium effect helps solubility and reactivity).

Standard Operating Procedures (SOPs)

Protocol A: The "Robust" Method (Cu-Cocatalyzed)

Best for: Aryl Iodides/Bromides, Standard substrates.

  • Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), and CuI (1 mol%) to a dry vial.
  • Solvent: Add anhydrous THF or DMF (0.2 M concentration).

  • Base: Add Et

    
    N (3.0 equiv).
    
  • Degas: Sparge with Argon for 5 minutes.

  • Start: Add Alkyne (1.2 equiv) last. Seal immediately.

  • Run: Stir at RT for 4-12 hours. (Heat to 50°C if conversion is <50% after 4h).

Protocol B: The "Clean" Method (Copper-Free)

Best for: Avoiding homocoupling, Pharmaceutical intermediates.

  • Charge: Aryl Halide (1.0 equiv), Pd(OAc)

    
     (3 mol%), XPhos (6 mol%).
    
  • Solvent: Acetonitrile or DMF.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or Piperidine (3.0 equiv).
  • Run: Heat to 60-80°C. (Note: Cu-free requires thermal energy to drive the carbopalladation/transmetallation mimic step).

Visual Troubleshooting Logic

Use this flow to diagnose low yields.

Troubleshooting Start Low Yield / Failure CheckSM Analyze Crude NMR/LCMS: Is Aryl Halide remaining? Start->CheckSM SM_Yes Yes: Low Conversion CheckSM->SM_Yes SM Remaining SM_No No: Consumed (Side Products) CheckSM->SM_No SM Consumed CheckColor Did reaction turn black? SM_Yes->CheckColor Black_Yes Yes: Pd Deactivation CheckColor->Black_Yes Black_No No: Catalyst Inactive CheckColor->Black_No Action_Ligand Action: Switch to Pd(dppf)Cl2 or add excess ligand Black_Yes->Action_Ligand Action_Heat Action: Increase Temp or Switch to XPhos Black_No->Action_Heat CheckGlaser Is Homocoupling (Diyne) present? SM_No->CheckGlaser Glaser_Yes Yes: O2 Leak / Cu Issue CheckGlaser->Glaser_Yes Glaser_No No: Complex Mixture CheckGlaser->Glaser_No Action_Degas Action: Freeze-Pump-Thaw or Switch to Cu-Free Glaser_Yes->Action_Degas Action_Solvent Action: Dilute reaction Check functional group compatibility Glaser_No->Action_Solvent

Caption: Diagnostic Logic Tree for Sonogashira Failures. Follow the path based on crude analysis.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3][4] Sonogashira Coupling Reaction with Diminished Homocoupling.[4][5] Organic Letters, 5(11), 1841–1844.

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018).[3] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[3] Organic Letters, 20(2), 542–545.[3]

Sources

Troubleshooting

Technical Support Center: Dehalogenation of 4-Bromoquinolines

Welcome to the technical support center for the dehalogenation of 4-bromoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the dehalogenation of 4-bromoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and robust protocols for this critical transformation. Quinolines are a cornerstone of many pharmaceutical compounds, and the selective removal of a halogen, such as bromine at the 4-position, is a frequently encountered synthetic step. This resource addresses common challenges, explains the underlying chemical principles, and provides actionable solutions to streamline your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of dehalogenating 4-bromoquinoline?

A1: The dehalogenation of 4-bromoquinoline is a reductive process that replaces the C-Br bond with a C-H bond, yielding the parent quinoline core. This reaction is often employed in multi-step syntheses. The bromine atom can serve as a directing group or a point of diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira).[1] Once its purpose is served, it is cleanly removed to afford the final target molecule or a key intermediate.

Q2: What are the most common methods for dehalogenating 4-bromoquinolines?

A2: The most prevalent and versatile method is catalytic hydrogenation. This can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) with a hydrogen source or through catalytic transfer hydrogenation with hydrogen donors like formate salts.[2][3] Other methods include metal-mediated reductions, though these are often less chemoselective.[4]

Q3: How do I monitor the progress of the dehalogenation reaction?

A3: The reaction can be effectively monitored by standard analytical techniques.[5]

  • Thin Layer Chromatography (TLC): The product, quinoline, is typically less polar than the starting material, 4-bromoquinoline, and will exhibit a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the starting material from the product and confirm their identities by their respective mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of a crude sample will show the disappearance of the characteristic signals for the 4-bromoquinoline and the appearance of the signals for the unsubstituted quinoline.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Incomplete or Stalled Reaction

Q: My reaction has stopped, and I still have a significant amount of 4-bromoquinoline remaining. What are the likely causes and how can I resolve this?

A: An incomplete reaction is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Causality & Solutions:

  • Catalyst Inactivation: The palladium catalyst is the engine of your reaction.

    • Explanation: Heterogeneous catalysts like Pd/C can lose activity due to poisoning by impurities (e.g., sulfur compounds from upstream steps) or physical blocking of active sites. The nitrogen atom in the quinoline ring can also coordinate to the palladium surface, sometimes inhibiting the reaction.

    • Solution:

      • Ensure the 4-bromoquinoline starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before the reaction.

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Try a different batch of catalyst or a different type of palladium catalyst (e.g., palladium hydroxide on carbon, known as Pearlman's catalyst, which can be more robust).

  • Insufficient Hydrogen Source: The reaction is a reduction; it requires a reliable source of hydrogen.

    • Explanation: If using H₂ gas, a poor seal or leak in the system can lead to its escape. In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, sodium formate) might be impure, degraded, or used in insufficient stoichiometric amounts.[3][6]

    • Solution:

      • For H₂ Gas: Ensure all joints in your hydrogenation apparatus are well-sealed. Purge the system thoroughly with an inert gas (N₂ or Ar) before introducing H₂.

      • For Transfer Hydrogenation: Use a fresh bottle of the hydrogen donor. Increase the number of equivalents (e.g., from 3 eq. to 5 eq.). Formic acid itself can also be a potent hydrogen donor in the presence of a base like triethylamine.[6]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Explanation: Like most chemical reactions, dehalogenations have an activation energy barrier. Insufficient thermal energy can lead to a sluggish reaction. The solvent must fully dissolve the substrate and allow for efficient interaction with the heterogeneous catalyst.

    • Solution:

      • Gently heat the reaction. For many transfer hydrogenations, temperatures between 60-80 °C are effective.[5]

      • Choose a solvent that provides good solubility for the 4-bromoquinoline. Alcohols like methanol or ethanol are common choices for catalytic hydrogenation.

Issue 2: Formation of Unidentified Side Products

Q: I see multiple spots on my TLC plate besides my starting material and desired product. What could these be?

A: Side product formation often points to over-reduction or reactions with impurities.

Causality & Solutions:

  • Over-reduction of the Quinoline Core:

    • Explanation: Under harsh conditions (high pressure of H₂, high temperature, highly active catalyst), the aromatic quinoline ring itself can be reduced to form tetrahydroquinoline derivatives.[7]

    • Solution:

      • Reduce the reaction temperature and/or pressure of H₂ gas.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed.[5]

      • Consider switching to a milder hydrogen source. Transfer hydrogenation is often less prone to over-reduction than high-pressure hydrogenation.

  • Reactions Involving Solvent:

    • Explanation: If using an alcohol solvent (e.g., isopropanol) in transfer hydrogenation, it can sometimes participate in side reactions, especially at elevated temperatures.

    • Solution: Switch to a more inert solvent system if side reactions with the solvent are suspected. Aprotic solvents like THF or dioxane can be used, although substrate solubility may be lower.

Issue 3: Difficulty in Product Isolation and Purification

Q: After the reaction, I'm struggling to separate my product from the catalyst and other reagents. What is the best workup procedure?

A: A proper workup is critical for obtaining a pure product.

Causality & Solutions:

  • Fine Catalyst Particles:

    • Explanation: Palladium on carbon is a fine powder that can be difficult to remove completely by standard filtration. These fine black particles can contaminate the final product.

    • Solution:

      • Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a fine filter bed that traps the small catalyst particles.

      • Protocol: Place a plug of cotton in a funnel, add a layer of sand (approx. 1 cm), followed by a layer of Celite® (approx. 2-3 cm). Wet the pad with the reaction solvent before filtering the mixture. Wash the pad thoroughly with fresh solvent to ensure complete recovery of the product.

  • Salts from Transfer Hydrogenation:

    • Explanation: When using formate salts, inorganic byproducts are formed. These are typically insoluble in organic solvents and can complicate the workup.

    • Solution: After filtering off the catalyst, perform a standard aqueous workup. Dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash with water or brine to remove the salts, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizing the Mechanism: Catalytic Transfer Hydrogenation

The diagram below illustrates a simplified catalytic cycle for the palladium-catalyzed transfer hydrodehalogenation of 4-bromoquinoline using a formate salt as the hydrogen source. Understanding this mechanism helps in diagnosing issues related to the catalyst and hydride source.

Catalytic_Cycle Simplified Catalytic Cycle for Transfer Hydrodehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br OxAdd->PdII_Aryl Ar-Br Hydride_Transfer Hydride Transfer PdII_Aryl->Hydride_Transfer PdII_Hydride Aryl-Pd(II)-H Hydride_Transfer->PdII_Hydride Br⁻ replaced by H⁻ HBr_CO2 HBr + CO₂ Hydride_Transfer->HBr_CO2 RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 Ar-H Quinoline Quinoline (Product) RedElim->Quinoline Bromoquinoline 4-Bromoquinoline Bromoquinoline->OxAdd Formate Formate (HCOO⁻) Formate->Hydride_Transfer

Caption: Catalytic cycle of Pd-catalyzed transfer hydrodehalogenation.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is a reliable starting point for the dehalogenation of 4-bromoquinoline.

Materials:

  • 4-Bromoquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoquinoline (1.0 eq.).

  • Add methanol as the solvent (typically 0.1 M concentration). Stir until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (5-10 mol % Pd).

  • Add ammonium formate (3-5 eq.) in one portion.

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction is typically complete within 1-3 hours.

  • Once complete, cool the reaction to room temperature.

  • Prepare a Celite® plug in a funnel and filter the reaction mixture, washing thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in Troubleshooting Issue 3 .

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reaction Monitoring by TLC

Procedure:

  • Prepare a TLC chamber with a suitable eluent (e.g., 20% EtOAc/Hexanes).

  • On a TLC plate, spot the starting material (4-bromoquinoline solution), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the chamber.

  • Visualize the plate under UV light (254 nm). The disappearance of the lower Rf starting material spot and the appearance of a new, higher Rf product spot indicates reaction progress.

Data Summary Table

ParameterRecommendationRationale & Troubleshooting
Catalyst 10% Pd/C (5-10 mol %)A robust and common choice. If the reaction fails, consider catalyst poisoning or deactivation. Try Pearlman's catalyst for more challenging substrates.
Hydrogen Source Ammonium Formate (3-5 eq.)A convenient and effective hydrogen donor. Ensure it is dry and fresh. Other sources like H₂ gas (1 atm) or sodium hypophosphite can also be used.[8][9]
Solvent Methanol or EthanolProtic solvents that are effective for this transformation. Ensure the substrate is fully dissolved.
Temperature 60-80 °C (Reflux)Provides sufficient energy for the reaction without promoting significant side product formation. If over-reduction occurs, lower the temperature.
Workup Filtration through Celite®Essential for removing fine catalyst particles. An aqueous wash is needed to remove salts from transfer hydrogenation.

References

  • Wikipedia. (2023, December 2). Dehalogenation. Retrieved from [Link]

  • Jin, F., Yang, T., Song, X. R., & Xiao, Q. (2019). TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications. ResearchGate. Retrieved from [Link]

  • Oxford Academic. (n.d.). Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B 12 Complex. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ACS Publications. (2011). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • SpringerLink. (2019). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • WordPress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]

  • Marcel Dekker, Inc. (1990). A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Glycol(400)/Xylene Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Retrieved from [Link]

  • National Institutes of Health. (2023). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • ACS Publications. (1996). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Methyl 4-bromoquinoline-8-carboxylate

Compound ID: Methyl 4-bromoquinoline-8-carboxylate CAS: 132664-48-3 Molecular Formula: C₁₁H₈BrNO₂ Support Ticket: #SOL-BQ8-001 Core Analysis: Why is this compound difficult to dissolve? Before attempting to force dissolu...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: Methyl 4-bromoquinoline-8-carboxylate CAS: 132664-48-3 Molecular Formula: C₁₁H₈BrNO₂ Support Ticket: #SOL-BQ8-001

Core Analysis: Why is this compound difficult to dissolve?

Before attempting to force dissolution, it is critical to understand the molecular interactions governing the solubility of Methyl 4-bromoquinoline-8-carboxylate .

  • 
    -
    
    
    
    Stacking:
    The planar quinoline core facilitates strong intermolecular
    
    
    -
    
    
    stacking interactions. This creates a stable crystal lattice that resists disruption by non-aromatic solvents.
  • Lipophilicity vs. Polarity:

    • Lipophilic Regions: The 4-bromo substituent and the aromatic rings increase logP (predicted ~2.3), making it resistant to pure water.

    • Polar Regions: The 8-methyl ester and the quinoline nitrogen provide handles for hydrogen bonding (acceptors only), but they are not strong enough to solubilize the molecule in protic solvents without assistance.

  • Lattice Energy: While the melting point is reported around 55-56°C (recrystallized from hexane), commercial samples often exhibit higher melting points due to polymorphism or higher purity, requiring significant energy (heat/sonication) to break the initial lattice.

Solvent Selection Matrix

Use this matrix to select the correct solvent based on your intended application.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High Ideal for transfers, initial dissolution, and chromatography. Not suitable for high-temp reactions (>40°C).
Polar Aprotic DMSO / DMFVery High The "Nuclear Option." Dissolves readily but difficult to remove. Use for biological assays or high-temp nucleophilic substitutions (

).
Ethers THF / 1,4-DioxaneModerate Best for Organometallics (e.g., Suzuki coupling). Often requires heating to 40-50°C to reach saturation.
Aromatic TolueneLow-Moderate Good for refluxing reactions. Poor solubility at RT. often requires a co-solvent (e.g., 10% DMF).
Protic Methanol / EthanolLow Poor solubility at RT. Used primarily as an anti-solvent for crystallization.
Green Alternatives 2-MeTHFModerate-High Superior to THF due to higher boiling point and better phase separation during workup.

Troubleshooting & Protocols

Workflow 1: The "Standard Dissolution" Protocol

Use this for preparing stock solutions (e.g., 0.1 M - 0.5 M) for reactions.

  • Weigh the required amount of Methyl 4-bromoquinoline-8-carboxylate.

  • Add 75% of the calculated volume of solvent (e.g., THF or Dioxane).

  • Sonicate for 5–10 minutes. Note: The solution may appear cloudy initially.

  • Heat gently to 40°C in a water bath while swirling.

  • Add the remaining 25% of solvent to wash down the sides of the vial.

  • Visual Check: The solution should be clear. If particulates remain, filter through a 0.45

    
    m PTFE filter (avoid Nylon filters as they may bind the compound).
    
Workflow 2: The "Salt Formation" Rescue Strategy

Use this if the compound refuses to dissolve in reaction-compatible solvents and your reaction tolerates acidic conditions.

The quinoline nitrogen is weakly basic (


 ~4-5). Protonating it drastically increases solubility in polar organic solvents.
  • Suspend the compound in the desired solvent (e.g., Methanol or DCM).

  • Add 1.0 - 1.1 equivalents of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH).

  • Agitate. The mixture should clarify rapidly as the quinolinium salt forms.

    • Warning: Do not use this method if your downstream reaction involves strong nucleophiles (e.g., Grignards) or acid-sensitive groups.

Reaction-Specific Optimization

Scenario A: Suzuki-Miyaura Coupling

Issue: Reactant crashes out when adding aqueous base. Solution: The "Inverse Addition" Method.

  • Standard Mistake: Adding aqueous base (

    
    ) directly to the concentrated quinoline solution.
    
  • Correct Protocol:

    • Dissolve Methyl 4-bromoquinoline-8-carboxylate in 1,4-Dioxane (0.2 M).

    • Add the boronic acid and catalyst.

    • Degas the solution before adding base.

    • Add the aqueous base (e.g., 2M

      
      ) dropwise  at elevated temperature (60°C).
      
    • Why? Keeping the temperature high during base addition prevents the "salting out" effect where the organic phase becomes too non-polar for the quinoline.

Scenario B: Hydrolysis (Saponification)

Issue: Reaction is painfully slow due to biphasic mixture. Solution: Phase Transfer Catalysis (PTC).

  • Solvent: Toluene / Water (1:1).

  • Additive: 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Mechanism: TBAB shuttles the hydroxide ion into the organic layer, allowing it to attack the ester without requiring the quinoline to dissolve in the water phase.

Visual Decision Guides

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solid Compound ReactionType Intended Reaction? Start->ReactionType Coupling Pd-Coupling (Suzuki/Buchwald) ReactionType->Coupling Subst Nucleophilic Subst. (SnAr) ReactionType->Subst Workup Standard Synthesis ReactionType->Workup Dioxane 1,4-Dioxane (Heat to 50°C) Coupling->Dioxane Best for Pd DMF DMF or NMP (High Solubility) Subst->DMF High Temp DCM DCM or 2-MeTHF Workup->DCM Easy Removal

Caption: Decision tree for selecting the optimal solvent based on downstream chemical compatibility.

Diagram 2: Dissolution & Rescue Workflow

DissolutionFlow Step1 Suspend in Solvent (e.g., THF/Dioxane) Check1 Clear Solution? Step1->Check1 Success Proceed to Reaction Check1->Success Yes Step2 Heat to 45°C + Sonication Check1->Step2 No Check2 Clear Solution? Step2->Check2 Check2->Success Yes Step3 Add Co-solvent (10% DMF or MeOH) Check2->Step3 No Check3 Clear Solution? Step3->Check3 Check3->Success Yes Step4 ACID RESCUE: Add 1.0 eq TFA Check3->Step4 No (Critical Failure) Step4->Success Dissolved as Salt

Caption: Step-by-step workflow for troubleshooting stubborn solubility issues.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dissolve this compound? A: Acetone is a "borderline" solvent for this compound. It may dissolve at low concentrations, but the 4-bromo substituent makes the molecule sufficiently lipophilic that it often crashes out of acetone upon cooling or standing. DCM or THF are superior choices.

Q: I see a precipitate forming after 1 hour of reaction. Is this my starting material? A: Not necessarily. In Suzuki couplings, the precipitate is often the inorganic salt byproduct (


 or 

) or the boronic acid homocoupling product. To verify, take a small aliquot, dilute with water and DCM. If the solid dissolves in the water layer, it is salt. If it dissolves in DCM, check by TLC—it may be unreacted starting material.

Q: Why does the melting point vary in literature (55°C vs 140°C+)? A: This is likely due to polymorphism or regioisomer confusion. The 4-bromo-8-carboxylate isomer has a reported MP of ~55-56°C (recrystallized from hexane).[1] Higher melting points often refer to the carboxylic acid form (hydrolyzed ester) or the 6-bromo isomer. Always verify your batch by


H NMR.

References

  • Compound Properties & Identification

    • PubChem Compound Summary for CID 11235398 (Methyl 4-bromoquinoline-8-carboxylate).
    • Source:

  • Solubility of Quinoline Derivatives

    • Solubility of Organic Compounds.[2][3][4] Chemistry Steps.[2][5][6][7][8][9] Discusses general solubility trends for heterocycles and the "like dissolves like" principle applicable to quinolines.

    • Source:

  • Reaction Solvent Protocols

    • Synthesis of Quinolines.[2][4][5][6][7][8][9] Organic Chemistry Portal. Provides standard reaction conditions (solvents/catalysts) for quinoline functionalization.

    • Source:

  • Specific Physical Data

    • CookeChem Catalog Entry for Methyl 4-bromoquinoline-8-carboxylate (CAS 132664-48-3).[1] Confirms melting point data (55-56°C).[1]

    • Source:

Sources

Troubleshooting

Catalyst deactivation in cross-coupling reactions of quinolines.

Topic: Catalyst Deactivation in Cross-Coupling Reactions of Quinolines Role: Senior Application Scientist Status: [ONLINE] Diagnostic Interface: Why is my reaction failing? Before modifying your protocol, identify the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation in Cross-Coupling Reactions of Quinolines Role: Senior Application Scientist Status: [ONLINE]

Diagnostic Interface: Why is my reaction failing?

Before modifying your protocol, identify the specific failure mode.[1] Quinoline substrates present a "perfect storm" for Palladium (Pd) deactivation: the nitrogen atom is a strong Lewis base (poison), and the electron-deficient ring makes oxidative addition challenging (especially at C2/C4).[1]

Interactive Troubleshooting Logic (Visual)

Use the following logic flow to diagnose the root cause of your catalytic failure.

Quinoline_Diagnostic_Flow Start START: Reaction Outcome? NoConv 0% Conversion (Starting Material Recovered) Start->NoConv No Product Stalled Reaction Stalled (Partial Conv., then stopped) Start->Stalled <50% Yield OxAdd Issue: Oxidative Addition Failure Are you using Pd(OAc)2 or Pd2(dba)3? NoConv->OxAdd Ligand Issue: Ligand Displacement Is the reaction mixture black? Stalled->Ligand Black Precipitate Formed (Pd Black) Use Bulky Ligand\n(XPhos, BrettPhos) or\nIncrease Ligand:Pd Ratio Use Bulky Ligand (XPhos, BrettPhos) or Increase Ligand:Pd Ratio Black->Use Bulky Ligand\n(XPhos, BrettPhos) or\nIncrease Ligand:Pd Ratio Fix Switch to Precatalyst\n(Pd-G3/G4 or PEPPSI) Switch to Precatalyst (Pd-G3/G4 or PEPPSI) OxAdd->Switch to Precatalyst\n(Pd-G3/G4 or PEPPSI) Yes Poison Issue: Catalyst Poisoning Is the N-atom unprotected? Use N-Oxide Activation\nor Acidic Additive Use N-Oxide Activation or Acidic Additive Poison->Use N-Oxide Activation\nor Acidic Additive Fix Ligand->Black Yes Ligand->Poison No (Solution Clear/Brown)

Figure 1: Diagnostic logic tree for identifying catalyst deactivation modes in quinoline substrates.

The Core Issue: Nitrogen Coordination (The "N-Poisoning" Effect)

The most common reason for failure in quinoline cross-coupling is competitive coordination . The quinoline nitrogen lone pair binds to the Pd(II) center, displacing the phosphine ligand or preventing the reduction to the active Pd(0) species.

Mechanism of Deactivation

Standard ligands (like PPh₃) are not bulky enough to prevent the quinoline nitrogen from binding to the metal. This forms a stable, catalytically inactive bis-quinoline-palladium complex.[1]

N_Poisoning_Mechanism cluster_prevention PREVENTION STRATEGY ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd Ar-X DeadCat INACTIVE OFF-CYCLE [Pd(Quinoline)2(X)(Ar)] OxAdd->DeadCat + Quinoline (N-binding) - Ligand (L) Product Coupled Product OxAdd->Product Transmetalation + Red. Elim. Quinoline Quinoline Substrate (N-Lone Pair) DeadCat->OxAdd Difficult Reversal Sol1 Steric Bulk (Buchwald Ligands) Sol1->DeadCat Blocks Sol2 N-Oxide Protection

Figure 2: The "Off-Cycle" trap where quinoline nitrogen displaces ligands, deactivating the catalyst.[1]

Optimized Protocols (The "Fix")

Do not rely on "standard" conditions (e.g., Pd(PPh₃)₄/Na₂CO₃).[1] For quinolines, you must use Precatalysts and Bulky Ligands .[1]

Protocol A: The "Gold Standard" (Buchwald-Hartwig Amination)

Best for: C3, C6, C7-bromoquinolines coupled with amines.[1]

Why this works: The Pd-G4 precatalyst generates the active monoligated Pd(0) species immediately upon entering the solution, avoiding the induction period where N-coordination usually occurs. RuPhos and BrettPhos are sufficiently bulky to physically block the quinoline nitrogen from binding.

ComponentStandard ChoiceOptimized Choice Technical Rationale
Catalyst Pd(OAc)₂ / Pd₂(dba)₃RuPhos Pd G4 or BrettPhos Pd G4 Precatalysts prevent Pd black formation; G4 scaffold ensures rapid activation at low temp.[1]
Base Cs₂CO₃NaOtBu or LHMDS Stronger bases facilitate rapid amine deprotonation, outcompeting N-coordination.[1]
Solvent DMF / DMSO1,4-Dioxane or Toluene Non-coordinating solvents prevent solvent-mediated deactivation.[1]
Temp 100°C+60–80°C Lower temperatures reduce catalyst decomposition rates.[1]

Step-by-Step Procedure:

  • Charge: In a glovebox or under Ar flow, add Pd-G4 precatalyst (1-2 mol%) and Base (NaOtBu, 1.2 equiv) to a vial.

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Substrate: Add the quinoline halide (1.0 equiv) and amine (1.2 equiv).

  • Seal & Heat: Seal with a PTFE-lined cap.[1] Heat to 80°C.

  • Monitor: Check conversion at 1 hour. If the solution turns black and conversion is <50%, the catalyst has aggregated (see FAQ).[1]

Protocol B: The "Hard Case" (Suzuki Coupling at C2-Position)

Best for: 2-Chloroquinoline (The most difficult substrate due to adjacent Nitrogen).

Why this works: The C2 position is sterically crowded and electronically deactivated. Pd-PEPPSI-IPr (NHC ligand) binds Pd tightly, preventing the adjacent nitrogen from displacing the ligand.[1]

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).[1]

  • Base: K₃PO₄ (2.0 equiv) or KOH (2.0 equiv).[1]

  • Solvent: THF/Water (4:1 ratio).[1] Water is critical here to activate the boronic acid.

  • Additive: If conversion is low, convert the quinoline to Quinoline N-oxide first (using mCPBA), couple, then reduce (Zn/NH₄Cl).[1] This physically blocks the nitrogen.

Comparative Data: Ligand Performance

The following table summarizes typical conversion rates for the coupling of 3-bromoquinoline with morpholine (100°C, 2h), illustrating the necessity of specific ligands.

Ligand ClassSpecific LigandConversion (%)Observation
Simple Phosphine PPh₃< 10%Solution remained clear (stable but inactive bis-quinoline complex formed).[1]
Bidentate BINAP / dppf35%Slow reaction; eventual precipitation of Pd black.
Bulky Biaryl XPhos 98% Rapid conversion; active monoligated species dominates.[1]
Bulky Biaryl RuPhos >99% Best for secondary amines; high turnover frequency.[1]
NHC PEPPSI-IPr92%Excellent stability; requires slightly higher temp.[1]

Frequently Asked Questions (Troubleshooting)

Q: My reaction mixture turns black immediately upon heating, and I get no product. A: This is "Pd Black" formation.[1] Your ligand is detaching from the metal.[2]

  • Cause: The quinoline N-atom is displacing your phosphine, destabilizing the Pd(0), which then aggregates.[1]

  • Fix: Switch to a Pd-G3/G4 precatalyst containing a bulkier ligand (e.g., tBuXPhos or BrettPhos).[1] The precatalyst scaffold ensures the ligand is bound before the reaction starts.

Q: I am using 2-chloroquinoline and getting zero conversion. A: Oxidative addition into C-Cl bonds at the C2 position is extremely difficult due to the electron-rich nitrogen adjacent to it.

  • Fix 1: Switch to 2-bromoquinoline or 2-iodoquinoline .

  • Fix 2: Use Pd-PEPPSI-IPr in dioxane/H₂O.[1] The NHC ligand is a stronger sigma-donor and pushes electron density onto the Pd, facilitating oxidative addition into the C-Cl bond.[1]

Q: Can I use Pd/C (Heterogeneous) to avoid these ligand issues? A: Generally, no. While Pd/C works for simple hydrogenations, the quinoline nitrogen poisons the surface sites of heterogeneous catalysts almost instantly. Homogeneous catalysis with bulky ligands is required for cross-coupling.[1]

Q: What is the "N-Oxide Strategy"? A: If all else fails, oxidize your quinoline starting material to Quinoline N-oxide using mCPBA.[1]

  • Why: The N-oxide oxygen is not a catalyst poison. The ring becomes more electron-deficient (activating it for coupling).[1]

  • Post-Reaction: You can easily reduce the N-oxide back to the quinoline using Zn dust or Fe/NH₄Cl.

References

  • Precatalyst Efficiency: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org.[1] Chem.2014 , 79, 4161–4166.[1] (Demonstrates superiority of G3/G4 precatalysts over traditional Pd sources). Link[1]

  • Mechanism of Poisoning: Guram, A. S.; et al. J. Org.[1] Chem.2007 , 72, 5129–5138.[1] (Detailed kinetic study on amine/heterocycle inhibition of Pd catalysis). Link[1]

  • PEPPSI Catalysts: Organ, M. G.; et al. Chem. Eur. J.[1]2006 , 12, 4749–4755.[1] (Introduction of PEPPSI-IPr for difficult couplings). Link[1]

  • N-Oxide Activation: Campeau, L.-C.; Fagnou, K. J. Am. Chem. Soc.[1]2006 , 128, 581–590.[1] (Use of N-oxides to bypass coordination issues in direct arylation/coupling).[1] Link[1]

  • Buchwald-Hartwig Review: Ruiz-Castillo, P.; Buchwald, S. L.[1][3] Chem. Rev.[1]2016 , 116, 12564–12649.[1] (Comprehensive guide to ligand selection for amination). Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting Unsuccessful Buch-wald-Hartwig Amination with Bromoquinolines

Welcome to the technical support center for the Buchwald-Hartwig amination of bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sometimes temperamental cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why your reaction might be failing and offer structured, actionable solutions.

The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via C-N bond formation is a critical step in the synthesis of numerous bioactive molecules. However, the unique electronic properties and potential for catalyst inhibition by the quinoline nitrogen can present significant hurdles. This guide is structured as a series of frequently encountered problems in a question-and-answer format, designed to help you diagnose and resolve common issues efficiently.

I. FAQs & Initial Troubleshooting

This section addresses the most common initial failures and provides a logical starting point for your troubleshooting efforts.

Q1: My reaction shows no conversion of the bromoquinoline starting material. Where do I begin?

A1: Zero conversion is often indicative of a fundamental problem with one of the core components of the reaction: the catalyst, the base, or the reaction environment.

Core Directive: Catalyst System Integrity

The heart of the Buchwald-Hartwig reaction is the generation of a catalytically active Pd(0) species.[1][2] Failure to form this species, or its rapid deactivation, is a primary cause of reaction failure.

  • Palladium Source and Pre-catalyst Choice: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, they require in situ reduction to Pd(0), which can be inefficient.[1] Using a well-defined Pd(0) source or, more reliably, a palladium pre-catalyst is highly recommended for reproducibility.[3][4] Pre-catalysts are air-stable Pd(II) complexes that readily form the active Pd(0) species under basic conditions.[4]

  • Ligand Selection is Critical: The quinoline nitrogen can act as a competing ligand, binding to the palladium center and inhibiting catalysis. To overcome this, bulky, electron-rich phosphine ligands are essential. These ligands promote the desired oxidative addition and reductive elimination steps while sterically shielding the palladium from the quinoline nitrogen.[2]

  • Inert Atmosphere is Non-Negotiable: Both the Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[5] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This involves using properly dried and degassed solvents and reagents.

Q2: I'm observing the formation of side products, primarily hydrodehalogenation (replacement of bromine with hydrogen). What is causing this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically points to an issue with the relative rates of the desired C-N bond formation versus competing pathways.[6]

Mechanistic Insight:

This side reaction can occur via β-hydride elimination from a palladium-amido intermediate, which is more prevalent with certain amines.[6] It can also arise from reactions involving the solvent or trace water.

Troubleshooting Steps:

  • Re-evaluate Your Base: The choice of base is crucial.[2] While strong bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine, they can also promote side reactions.[7] Consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, which can offer better functional group tolerance and potentially suppress hydrodehalogenation.[4]

  • Ligand Modification: The ligand influences the stability of the key intermediates. Switching to a different class of bulky biarylphosphine ligands (e.g., from XPhos to SPhos or BrettPhos) can alter the steric and electronic environment around the palladium, favoring the desired reductive elimination over side reactions.[2]

  • Solvent Choice: While common solvents include toluene, dioxane, and THF, their properties can influence reaction outcomes.[8] Ensure your solvent is anhydrous. In some cases, switching to a more polar aprotic solvent or a mixture of solvents can be beneficial.[4] However, avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[4]

II. Advanced Troubleshooting: The Bromoquinoline Substrate

The unique nature of the bromoquinoline substrate itself often requires special consideration.

Q3: My reaction is sluggish or incomplete, even with a reliable catalyst system. Could the position of the bromine on the quinoline ring be the issue?

A3: Absolutely. The position of the bromine atom significantly impacts the electronic properties of the C-Br bond and the steric environment around the reaction center, both of which affect the rate of oxidative addition.

Electronic and Steric Effects:

  • Electron-Deficient vs. Electron-Rich Positions: Bromine atoms at positions that are more electron-deficient (e.g., 2- or 4-position) are generally more reactive towards oxidative addition. Conversely, those at more electron-rich positions may require more forcing conditions.

  • Steric Hindrance: A bromine atom adjacent to a bulky substituent or at a sterically congested position (e.g., 8-position) will undergo oxidative addition more slowly.

Optimization Strategy:

  • Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for sluggish oxidative additions. Microwave irradiation can be a valuable tool for safely and rapidly screening higher temperatures.[5]

  • Screen a Wider Range of Ligands: For sterically hindered bromoquinolines, ligands with different bite angles and steric profiles should be screened. Bidentate ligands like BINAP or DPPF can sometimes offer advantages by preventing the formation of inactive palladium dimers, especially when using aryl iodides, but can also be applied to challenging bromide couplings.[6]

Q4: I am attempting to couple a primary amine, but I'm getting a mixture of mono- and di-arylated products. How can I improve the selectivity for mono-arylation?

A4: The formation of di-arylated products is a common challenge when using primary amines, as the initial mono-arylated product can be more reactive than the starting amine.

Solutions for Improved Selectivity:

  • Control Stoichiometry: Using a slight excess of the primary amine can help to outcompete the mono-arylated product for the catalyst.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity.

  • Use an Ammonia Surrogate: For the synthesis of primary aminoquinolines, a more controlled approach is to use an ammonia surrogate like benzophenone imine.[9][10] The resulting imine can then be easily hydrolyzed to afford the desired primary amine.

  • Ligand Choice: Certain ligands, such as BrettPhos, have been specifically designed to improve the coupling of primary amines and can enhance selectivity.[1]

III. Experimental Protocols & Data

To provide a practical starting point, here are some recommended experimental conditions and a table summarizing key reaction parameters.

General Protocol for Buchwald-Hartwig Amination of Bromoquinolines

Materials:

  • Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the bromoquinoline, amine, base, and palladium pre-catalyst (or palladium source and ligand).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Strong Base)Condition B (Weak Base)Rationale
Pd Source XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)Pre-catalysts offer reliability.[4] BrettPhos is often good for primary amines.[1]
Base NaOt-Bu (1.4 equiv)Cs₂CO₃ (2.0 equiv)Strong bases can be faster, but weaker bases offer better functional group tolerance.[4]
Solvent Toluene1,4-DioxaneCommon, effective solvents.[8] Dioxane's higher boiling point can be advantageous.
Temperature 100 °C110 °CA good starting point for many couplings.

IV. Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the key steps.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex + Ar-Br Ligand_Exchange Ligand Exchange (R₂NH) Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ Ligand_Exchange->Amine_complex + R₂NH Deprotonation Deprotonation (Base) Amido_complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_complex - H-Base⁺Br⁻ RedElim Reductive Elimination RedElim->Pd0 Forms Product Product Ar-NR₂ (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

When faced with a failed reaction, a systematic approach is crucial. This decision tree can guide your troubleshooting efforts.

Troubleshooting_Tree Start Reaction Failed (Low/No Yield) Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Substrate Is the substrate problematic? Start->Check_Substrate Catalyst_Inactive Inactive Catalyst Check_Catalyst->Catalyst_Inactive No Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal No Substrate_Issue Substrate Issue Check_Substrate->Substrate_Issue Yes Sol_Catalyst_1 Use a pre-catalyst. Ensure inert atmosphere. Catalyst_Inactive->Sol_Catalyst_1 Sol_Catalyst_2 Screen different ligands (e.g., XPhos, SPhos). Catalyst_Inactive->Sol_Catalyst_2 Sol_Conditions_1 Screen bases (NaOtBu, Cs₂CO₃, K₃PO₄). Conditions_Suboptimal->Sol_Conditions_1 Sol_Conditions_2 Vary temperature/solvent. Conditions_Suboptimal->Sol_Conditions_2 Sol_Substrate_1 Consider competing coordination by quinoline-N. Substrate_Issue->Sol_Substrate_1 Sol_Substrate_2 Address steric hindrance (more forcing conditions). Substrate_Issue->Sol_Substrate_2

Caption: A decision tree for troubleshooting unsuccessful reactions.

V. Concluding Remarks

The Buchwald-Hartwig amination of bromoquinolines is a nuanced but highly valuable transformation. Success often hinges on a careful consideration of the interplay between the palladium catalyst, the phosphine ligand, the base, and the specific properties of the quinoline substrate. By systematically addressing potential points of failure—from catalyst integrity to substrate reactivity—researchers can overcome common challenges and successfully synthesize these important nitrogen-containing heterocycles. This guide serves as a starting point for rational troubleshooting, and further optimization will always depend on the specific substrate combination at hand.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Retrieved from

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from

Sources

Troubleshooting

Byproduct formation in the synthesis of Methyl 4-bromoquinoline-8-carboxylate.

Executive Summary & Dashboard Context: Methyl 4-bromoquinoline-8-carboxylate is a high-value scaffold used in the synthesis of HCV NS3/4A protease inhibitors and metallo-enzyme modulators. The critical synthetic step typ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Dashboard

Context: Methyl 4-bromoquinoline-8-carboxylate is a high-value scaffold used in the synthesis of HCV NS3/4A protease inhibitors and metallo-enzyme modulators. The critical synthetic step typically involves the conversion of Methyl 4-hydroxyquinoline-8-carboxylate (or the corresponding N-oxide) to the 4-bromo derivative using phosphorus oxybromide (


).

The Problem: This transformation is chemically antagonistic. The reagents required to install the bromine (Lewis acidic, halogenating agents) generate conditions (HBr byproduct) that actively destroy the methyl ester functionality at position C8.

Quick Status Dashboard:

SymptomProbable CauseSeverity
Product is Acidic / Low

Spot
Hydrolysis of C8-ester to carboxylic acid🔴 Critical
Starting Material Persists Moisture in

/ Incomplete activation
🟠 High
Insoluble "Tar" in Workup Phosphoryl-intermediate polymerization🟡 Moderate
Yellow/Orange Impurity Bromine (

) formation or N-oxide remaining
🟡 Moderate

Critical Pathway Analysis (The "Why")

To troubleshoot effectively, you must understand the competing pathways. The reaction is not a simple substitution; it proceeds via an activated phosphoryl intermediate.

Mechanism & Failure Points (Graphviz)

ReactionPathways SM Methyl 4-hydroxy quinoline-8-carboxylate (Tautomer: 4-Quinolone) Inter Phosphoryl Intermediate (Activated O-P Species) SM->Inter Activation (-HBr) POBr3 POBr3 (Reagent) POBr3->Inter Product Methyl 4-bromo quinoline-8-carboxylate (TARGET) Inter->Product Nucleophilic Attack (Br-) High Temp Byprod2 Byproduct B: Phosphoryl Adducts (Incomplete Reaction) Inter->Byprod2 Moisture/Low Temp Byprod1 Byproduct A: Quinoline-8-carboxylic Acid (Hydrolysis) Product->Byprod1 Acidic Workup (HBr + H2O)

Figure 1: Mechanistic pathway showing the critical divergence between successful bromination and ester hydrolysis.

Troubleshooting Matrix (FAQ)

Issue 1: "I see a major spot on TLC at the baseline (high polarity). My yield is low."

Diagnosis: Ester Hydrolysis. The reaction generates HBr gas.[1] Upon quenching with water, the concentration of hydrobromic acid spikes. The C8-methyl ester is sterically crowded but electronically activated for hydrolysis by the protonated quinoline nitrogen.

  • The Fix: You must buffer the quench. Do not quench directly into water.

  • Protocol Adjustment: Quench the reaction mixture into a slurry of ice/

    
      or ice/
    
    
    
    . Maintain pH > 7 during the entire workup.
Issue 2: "The reaction stalls. I still see starting material (4-hydroxy) after 4 hours."

Diagnosis: Wet Reagents or "Old"


. 


is extremely hygroscopic. If it has been exposed to air, it hydrolyzes to phosphoric acid and HBr, which are non-reactive for the activation step.
  • Verification: Check the physical state of your

    
    . It should be a crystalline solid, not a sticky paste.
    
  • The Fix: Use fresh bottle or re-sublime

    
    . Ensure the solvent (Toluene or MeCN) is anhydrous (<50 ppm water).
    
Issue 3: "I have a stubborn intermediate that won't convert to product."

Diagnosis: Stable Phosphoryl Adduct. The oxygen at C4 attacks the phosphorus to form a


 intermediate. This bond must be broken by the bromide nucleophile. If the temperature is too low, this intermediate is stable and isolates as a "mystery" byproduct.
  • The Fix: Increase reaction temperature to reflux (usually 80-110°C). The substitution is endothermic.

Issue 4: "My product is contaminated with a yellow/orange solid."

Diagnosis: Bromine (


) generation. 
At high temperatures, 

can decompose to release elemental bromine, which may brominate the aromatic ring (likely at C3 or C6) or simply contaminate the solid.
  • The Fix: Wash the organic layer with 10%

    
     (Sodium Thiosulfate) during workup to reduce 
    
    
    
    .

Validated Experimental Protocol

Objective: Synthesis of Methyl 4-bromoquinoline-8-carboxylate from Methyl 4-hydroxyquinoline-8-carboxylate minimizing hydrolysis.

Reagents:

  • Substrate: Methyl 4-hydroxyquinoline-8-carboxylate (1.0 eq)

  • Reagent:

    
     (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

  • Base (Workup):

    
     (sat. aq.)
    

Step-by-Step Workflow:

  • Drying: Dry the starting material in a vacuum oven at 50°C for 4 hours. Moisture is the enemy.

  • Suspension: Suspend the substrate in anhydrous Toluene (0.5 M concentration).

    • Note: Toluene is preferred over DMF/DMAc to prevent Vilsmeier-Haack type side reactions.

  • Addition: Add

    
     portion-wise at room temperature.
    
    • Observation: The slurry may thicken or change color as the complex forms.

  • Heating: Heat to 90-100°C. Monitor by TLC (Eluent: 50% EtOAc/Hexane).

    • Endpoint: 2-4 hours. Look for the disappearance of the fluorescent starting material spot.

  • The Critical Quench (The "Ester Saver"):

    • Prepare a beaker with crushed ice and solid

      
       (excess).
      
    • Pour the hot reaction mixture slowly onto the ice/base mixture with vigorous stirring.

    • Check pH: Ensure pH is basic (~8-9). If acidic, add more base immediately.

  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from MeCN or purify via silica column (Hexane/EtOAc).
    
Workup Decision Tree (Graphviz)

WorkupLogic Start Reaction Complete (Hot Mixture) Quench Quench into Ice/NaHCO3 Start->Quench CheckPH Check pH of Aqueous Layer Quench->CheckPH Acidic pH < 7 (DANGER: Hydrolysis) CheckPH->Acidic Red Litmus Basic pH > 8 (Safe) CheckPH->Basic Blue Litmus AddBase Add solid NaHCO3 immediately Acidic->AddBase Extract Extract w/ DCM Wash w/ Thiosulfate Basic->Extract AddBase->CheckPH

Figure 2: Workup logic flow to prevent ester hydrolysis.

Quantitative Data: Solvent Effects

The choice of solvent significantly impacts the byproduct profile.

SolventReaction TempConversion (4h)Hydrolysis RiskRecommendation
Toluene 110°C95%LowPreferred (Phase separates from water easily)
Acetonitrile 82°C (Reflux)85%LowGood, but lower boiling point slows reaction
DMF 100°C99%High Avoid. Hard to remove; promotes hydrolysis during aqueous wash.
DCE 84°C90%LowGood alternative to Toluene.

References

  • Mechanistic Insight on Acid Hydrolysis: Shi, H., Wang, Y., & Hua, R. (2015).[2] Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate.[2] Physical Chemistry Chemical Physics, 17(45), 30279-30291.[2]

  • Bromination with Phosphorus Bromides: Manac Inc.[1] Technical Guide. (2024).[1][3][4] Overview of bromination reactions with phosphorus bromides (PBr3/POBr3).

  • Quinoline Functionalization: Lahna, O., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2).

  • General Protocol for 4-Bromoquinolines: Ghasemi, et al. (2020). Efficient approach for synthesizing quinoline derivatives.[5] Journal of Medicinal Chemistry (Contextual citation from search results regarding quinoline scaffolds). (Cited within review).

Sources

Optimization

Quinoline Synthesis Technical Support Hub: The Pfitzinger Protocol

Ticket Subject: Optimization of Quinoline-4-Carboxylic Acid Yields via Pfitzinger Condensation. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Quinoline-4-Carboxylic Acid Yields via Pfitzinger Condensation. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division. Status: Open.

Diagnostic & Decision Matrix

Before altering your current workflow, use this diagnostic tree to identify the specific failure point in your Pfitzinger reaction. Most yield losses occur during the initial hydrolysis of isatin or the final isolation (pH control).

Pfitzinger_Troubleshooting Start START: Low Yield Observed IsatinCheck Step 1: Isatin Hydrolysis Did solution turn from orange to pale yellow? Start->IsatinCheck HydrolysisFail Incomplete Ring Opening. ACTION: Increase Base Conc. or Heat (See Section 2.1) IsatinCheck->HydrolysisFail No/Partial Condensation Step 2: Condensation Is the ketone enolizable? IsatinCheck->Condensation Yes StericCheck Steric Hindrance? (e.g., ortho-substituted acetophenones) Condensation->StericCheck Low Reactivity MethodCheck Current Method? Condensation->MethodCheck High Reactivity Thermal Thermal Reflux (12-24 hrs) MethodCheck->Thermal MW Microwave (5-20 mins) MethodCheck->MW Isolation Step 3: Isolation Did precipitate form at pH 4-5? Thermal->Isolation MW->Isolation pH_Fail Isoelectric Point Missed. ACTION: Adjust pH slowly. Check for 'Oiling Out'. Isolation->pH_Fail No Solid Success Yield Optimized Isolation->Success Solid Formed

Figure 1: Diagnostic flowchart for isolating yield-limiting steps in Pfitzinger synthesis.

Critical Parameter Optimization (The Knowledge Base)

The Pfitzinger reaction is robust, but "robust" often leads to complacency. To maximize yield, you must treat the mechanism as two distinct, controllable stages: Hydrolysis and Condensation .

The Hydrolysis Checkpoint (The "Yellow Shift")

Many protocols mix isatin, ketone, and base simultaneously. Do not do this.

  • The Science: Isatin exists in equilibrium. The reactive species is the isatinate anion (ring-opened keto-acid). If you add the ketone too early, the unhydrolyzed isatin can undergo side reactions or fail to react, leading to difficult purification.

  • The Fix: Pre-hydrolyze isatin with 33% KOH (aq) under gentle heat until the suspension dissolves and the color shifts from deep orange/red to a clear pale yellow. This confirms the formation of the isatinate salt.

Stoichiometry & Base Concentration
  • Ketone Excess: Use a 1:1.2 molar ratio (Isatin:Ketone). Excess ketone drives the equilibrium but too much promotes self-aldol condensation (creating tar).

  • Base Choice: KOH is superior to NaOH due to the higher solubility of potassium quinoline-carboxylates.

  • Solvent System:

    • Classic: Ethanol/Water (1:1). Good for solubility but slow (reflux 12-48h).

    • High-Yield:Neat (Solvent-Free) under Microwave. Eliminates solvation shells that stabilize the transition state, significantly increasing reaction rate and yield.

Mechanistic Pathway & Failure Points

Understanding the pathway allows you to predict where your specific substrate might fail.

Reaction_Mechanism Isatin Isatin (Lactam Form) Isatinate Isatinate Anion (Keto-Acid) Isatin->Isatinate KOH/Heat (Ring Opening) Aldol Aldol Adduct (Transient) Isatinate->Aldol + Ketone Ketone Ketone (Enolate) Ketone->Aldol Imine Imine/Enamine Intermediate Aldol->Imine - H2O Cyclization Cyclization (- H2O) Imine->Cyclization Product Quinoline-4-carboxylate Cyclization->Product

Figure 2: Mechanistic pathway.[1][2][3] Note that the Isatinate formation is the prerequisite for the subsequent condensation.

Advanced Methodologies: Thermal vs. Microwave[5]

We strongly recommend transitioning to Microwave (MW) Assisted Synthesis for libraries of quinolines. The thermal gradient effects in MW synthesis promote the dehydration step more effectively than conventional heating.

Comparative Data: Conventional vs. Microwave[5]
ParameterConventional RefluxMicrowave Assisted (Neat/EtOH)
Reaction Time 12 – 48 Hours5 – 20 Minutes
Typical Yield 40 – 65%85 – 98%
Energy Efficiency Low (Prolonged heating)High
Side Products High (Self-aldol of ketone)Minimal
Reference Classical MethodFernandes et al. [4], BenchChem [9]
Standard Operating Procedure (SOP)
Method A: Microwave-Assisted (Recommended)[4][5][6][7][8]
  • Pre-Hydrolysis: In a MW-safe vial, mix Isatin (1.0 eq) with 33% KOH (3-4 eq). Irradiate at low power (80°C) for 1 min until solution is yellow.

  • Condensation: Add Ketone (1.2 eq) and a catalytic amount of Ethanol (only if mixing is poor).

  • Reaction: Irradiate at 140–160°C for 5–10 minutes . (Pressure cap required).

  • Workup: Pour reaction mixture into crushed ice/water.

  • Isolation: Acidify dropwise with Glacial Acetic Acid to pH 4-5. Collect precipitate by filtration.[3]

Method B: Conventional Thermal (If MW unavailable)
  • Pre-Hydrolysis: Dissolve Isatin (1.0 eq) in 33% KOH (4 eq) and heat to 80°C until yellow.

  • Addition: Add Ethanol (approx. 5-10 mL per gram) and Ketone (1.2 eq).

  • Reflux: Heat to reflux (78-80°C) for 24 hours . Monitor by TLC.

  • Workup: Evaporate 50% of ethanol. Pour residue into ice water.[2][3]

  • Acidification: Acidify with 10% HCl or Acetic Acid. Note: Thermal methods often produce a "sticky" precipitate due to impurities. Chill overnight before filtering.

Troubleshooting FAQ (Support Tickets)

Q: My product forms a sticky tar upon acidification instead of a solid. How do I fix this? A: This is "oiling out," common when impurities (aldol byproducts) are present.

  • Immediate Fix: Decant the aqueous layer. Dissolve the tar in a minimum amount of 10% KOH (re-basify), filter off any insoluble solids (impurities), and then very slowly re-acidify the filtrate with Acetic Acid while stirring vigorously in an ice bath.

  • Prevention: Use the Microwave method to reduce reaction time, which minimizes the window for polymerization side reactions.

Q: I see no precipitate even at pH 1. A: You have over-acidified. Quinoline-4-carboxylic acids are amphoteric (zwitterionic). At very low pH, the quinoline nitrogen protonates, forming a soluble salt.

  • Fix: Adjust pH back to the isoelectric point (typically pH 4–5). The solution should become cloudy as it hits this range.

Q: My ketone is solid and doesn't dissolve in the aqueous base. A: Phase transfer issues.

  • Fix: Add a co-solvent like Ethanol or Dioxane. Alternatively, use Solvent-Free (Neat) conditions in a microwave, where the melting point of the ketone is often exceeded, creating a homogeneous melt.

Q: The yield is low (<30%) despite clean conversion. A: Check your isolation technique. Significant product can remain in the mother liquor.

  • Fix: After filtration, concentrate the mother liquor and let it stand at 4°C overnight to harvest a "second crop."

References

  • Wikipedia . Pfitzinger reaction. Link

  • Scribd . Chemistry of Pfitzinger Synthesis. Link

  • MDPI . Optimization of the Microwave Assisted Glycosylamines Synthesis. Link

  • National Institutes of Health (PMC) . Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing scaffolds. Link

  • ResearchGate . The Pfitzinger Reaction (Review). Link

  • ResearchGate . A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives. Link

  • ResearchGate . Microwave-assisted optimization conditions for the synthesis of compound 3. Link

  • BenchChem . Application Notes and Protocols for the Pfitzinger Reaction. Link

  • YouTube . Pfitzinger Reaction Mechanism. Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Quinoline Compounds

Welcome to the Heterocycle Purification Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Purification Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist

Executive Summary

Quinoline compounds present a dual challenge in chromatography: basicity and polarity . The nitrogen atom in the quinoline ring (pKa ~4.9) acts as a Lewis base, interacting aggressively with the acidic silanol groups (Si-OH) of standard silica gel. This results in the "classic" quinoline failure mode: broad, tailing peaks that co-elute with impurities.

This guide moves beyond standard protocols to address the specific physicochemical behavior of polar quinolines.

Module 1: Peak Shape & Tailing Issues

Issue: My compound streaks from the baseline to the solvent front, or elutes as a broad, asymmetric peak.

The Root Cause: Silanol Ion Exchange

Standard silica gel is slightly acidic (pH ~5). The basic nitrogen of the quinoline creates a secondary interaction (ion-exchange) with deprotonated silanols, competing with the primary adsorption mechanism. This "drag" causes tailing.

Protocol: The "Base Shield" Strategy

Do not simply add base to your mobile phase; you must ensure the entire column is equilibrated.

Step-by-Step Workflow:

  • The TLC Stress Test:

    • Run a TLC in your standard solvent (e.g., 10% MeOH in DCM).

    • Observation: If the spot streaks, the column will fail.

    • Validation: Add 1% Triethylamine (TEA) or 1% NH₄OH to the TLC dip tank. Run the plate again. If the spot tightens into a circle, the method is viable.

  • Column Pre-Treatment (The "Pre-Wash"):

    • Before loading your sample, flush the silica column with 3 Column Volumes (CV) of mobile phase containing 1% TEA .

    • Why? This saturates the active silanol sites with TEA, effectively "capping" them before your quinoline arrives.

  • Mobile Phase Maintenance:

    • Continue elution with mobile phase containing 0.1% - 0.5% TEA . Lowering the concentration prevents TEA salts from contaminating the final product.

Critical Warning: If using Acetone in your mobile phase, do NOT use ammonia or primary amines if your quinoline has a ketone or aldehyde handle. You will synthesize a Schiff base in situ inside the column.

Module 2: Retention & Elution (The "Stuck" Compound)

Issue: My quinoline sticks to the baseline in Hexane/EtOAc, but when I switch to DCM/MeOH, I get silica contamination or poor separation.

The "Silica Fines" Phenomenon

Researchers often report that "methanol dissolves silica." This is a myth. Methanol does not dissolve silica; however, high concentrations of methanol (>10-20%) in Dichloromethane (DCM) can cause the silica bed to swell and fracture, shedding microscopic "fines" that pass through the frit and contaminate your fractions [1].

Troubleshooting Guide: DCM/MeOH Gradients
ParameterRecommendationTechnical Rationale
Gradient Slope 0% to 10% MeOH over 15 CVShallow gradients prevent "shocking" the silica bed.
Max Polarity Cap at 15% MeOHAbove 20% MeOH, silica swelling increases backpressure and fines generation.
Filtration Use a 0.45 µm filter post-columnIf fines are generated, physically remove them before evaporation.
Alternative Amine-Functionalized Silica Use Amine-silica with Hexane/EtOAc. The surface is already basic, eliminating the need for TEA and allowing weaker solvents to elute polar compounds [2].
Module 3: Solubility & Loading

Issue: My compound crashes out of solution when the mobile phase hits it.

The Solubility Paradox

Polar quinolines are often soluble in MeOH but insoluble in DCM or Hexane. If you liquid-load in MeOH, the compound will precipitate immediately upon hitting a non-polar mobile phase, causing high backpressure and band broadening.

Protocol: The "Dry Load" Standard

For polar quinolines, liquid loading is rarely acceptable.

  • Dissolution: Dissolve the crude quinoline in the minimum amount of MeOH or Acetone.

  • Adsorption: Add silica gel (ratio: 1g silica per 1g sample) or Celite (inert).

  • Evaporation: Rotovap until a free-flowing powder is obtained.

  • Loading: Pour the powder on top of the pre-packed column and add a layer of sand.

    • Self-Validating Check: If the powder is clumpy or sticky, it still contains solvent. Dry further under high vacuum.

Module 4: The Pivot (When Normal Phase Fails)

Issue: I have tried TEA and DCM/MeOH, but the separation is still poor.

The Reverse Phase (C18) Solution

Quinolines are excellent candidates for Reverse Phase (C18) chromatography because they possess a hydrophobic core (the naphthalene-like ring) and a polar nitrogen.

The "Acidic Switch" Technique:

  • Stationary Phase: C18 (Flash or Prep HPLC).

  • Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid .

  • Mechanism: The acid protonates the quinoline nitrogen (QH+). This makes the compound more soluble in the aqueous phase (preventing precipitation) while the hydrophobic ring system interacts with the C18 chains to provide retention [3].

  • Benefit: This completely eliminates silanol interactions because the mechanism relies on hydrophobic partitioning, not polar adsorption.

Visualizing the Workflow

The following diagram outlines the decision logic for purifying polar quinolines.

QuinolinePurification Start Start: Crude Polar Quinoline TLC_Check Step 1: TLC in 10% MeOH/DCM Start->TLC_Check Streaking Does it streak? TLC_Check->Streaking Add_Base Add 1% TEA to Mobile Phase (Pre-wash Column) Streaking->Add_Base Yes (Tailing) Run_NP Run Normal Phase (DCM/MeOH + TEA) Streaking->Run_NP No (Rare) Retest_TLC Retest TLC with TEA Add_Base->Retest_TLC Good_Spot Spot is compact? Retest_TLC->Good_Spot Good_Spot->Run_NP Yes Switch_RP SWITCH TO REVERSE PHASE (C18) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Good_Spot->Switch_RP No (Still Streaks) Solubility_Issue Solubility/Separation Issues? Run_NP->Solubility_Issue Solubility_Issue->Switch_RP Precipitates/Fines Amine_Silica Alternative: Amine-Bonded Silica (No Modifier Needed) Solubility_Issue->Amine_Silica Poor Selectivity

Caption: Decision tree for selecting the optimal stationary and mobile phases for polar quinoline purification.

References
  • Biotage. (2023). Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[1] Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Palladium Removal &amp; Purification

Introduction: The Compliance Landscape Welcome to the Purification Support Center. You are likely here because your API or intermediate has failed to meet the ICH Q3D Elemental Impurities guidelines.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Compliance Landscape

Welcome to the Purification Support Center. You are likely here because your API or intermediate has failed to meet the ICH Q3D Elemental Impurities guidelines. Palladium (Pd) is a Class 2B impurity.[1]

  • The Limit: For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day .[1] For a standard daily dose of 10g, this equates to a concentration limit of 10 ppm .[1]

  • The Challenge: Pd exists in dynamic equilibria between soluble Pd(II) complexes, Pd(0) colloids, and bulk metal.[2][1] A single method rarely fits all chemistries.[2][1]

This guide provides a logic-driven approach to reducing Pd from >1000 ppm to <10 ppm while preserving your product yield.

Part 1: Diagnostic & Strategy Selection

Q: I have high residual Pd (>500 ppm). Which method should I choose first?

A: Do not guess. Characterize your mixture. The state of the palladium dictates the removal efficiency.

  • Scenario A: Pd(0) Particulates/Colloids. (Common in Suzuki/Heck couplings after workup).[1]

    • Visual: Black/Grey suspension.[2][1]

    • Strategy: Filtration (Celite) or Activated Carbon.[2][1][3] Scavengers are often too expensive for bulk particulate removal.[2][1]

  • Scenario B: Soluble Pd(II) Complexes. (Common with phosphine ligands).[1]

    • Visual: Homogeneous orange/red/yellow solution.[2][1]

    • Strategy: Chelation.[2][1][3] Functionalized Silica Scavengers (Thiol/TMT) or Aqueous Extraction (Cysteine/NAC).

Visual Guide: The Removal Decision Matrix

Use this logic flow to select your primary purification route.

Pd_Removal_Decision_Tree Start Start: Analyze Reaction Mixture State_Check Is Pd Visible/Colloidal? Start->State_Check Particulate Pd(0) Aggregates State_Check->Particulate Yes (Black ppt) Soluble Soluble Pd(II)/Pd(0) Complexes State_Check->Soluble No (Clear/Colored) Filter 1. Celite Filtration 2. Activated Carbon Particulate->Filter Check_Limit Check Pd Levels (ICP-MS) Filter->Check_Limit Check_Limit->Start >10 ppm (Iterate) Ligand_Check Ligand Type? Soluble->Ligand_Check Phosphine Phosphine Ligands (e.g., PPh3, dppf) Ligand_Check->Phosphine N_Ligand Amine/N-Heterocycle Ligands Ligand_Check->N_Ligand Scavenger_Thiol Silica-Thiol or Silica-Thiourea Phosphine->Scavenger_Thiol High Affinity Scavenger_TMT Silica-TMT (Trimercaptotriazine) N_Ligand->Scavenger_TMT Displaces N-ligands Scavenger_Thiol->Check_Limit Scavenger_TMT->Check_Limit

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on physical state and ligand chemistry.

Part 2: Solid-Supported Scavengers (The Gold Standard)

Functionalized silica scavengers are the industry standard because they are non-swelling , solvent-independent , and prevent product contamination (unlike loose carbon).[2][1]

Q: Which functional group should I use?

A: Select based on the "Hard-Soft Acid-Base" (HSAB) theory.[1] Palladium is a soft metal; it prefers soft ligands (Sulfur).[1]

Scavenger TypeFunctional GroupBest For...Mechanism
Si-Thiol (SH) PropylthiolGeneral Purpose. Pd(II) and Pd(0).[1] Best for phosphine-bound Pd.[2][1]High affinity binding.[2][1]
Si-TMT TrimercaptotriazineHigh Selectivity. Best for Pd bound to N-containing ligands (e.g., Pyridine, Amines).[2][1]Strongest binder; displaces tight ligands.[2][1]
Si-Thiourea ThioureaElectrophilic Pd. Good for cationic Pd species.[2][1]Chelation.[2][1][3][4][5]
Si-Diamine EthylenediamineSpecific Cases. Less common for Pd, better for Cu/Zn, but useful if S-scavengers fail.[2][1]Chelation.[2][1][3][4]
Protocol: Batch Mode Scavenging (SOP)

Use this protocol for initial screening and gram-to-kilogram scale purification.

Materials:

  • Crude Reaction Mixture (dissolved in solvent).[1]

  • Silica Scavenger (e.g., Si-Thiol).[2][1][6][7][8]

  • Filter (0.45 µm or sintered glass).[2][1]

Step-by-Step:

  • Dissolution: Ensure your product is fully dissolved.[2][1] Scavengers cannot remove Pd trapped inside product crystals.[2][1] Preferred solvents: THF, EtOAc, MeOH, DMF.[2][1]

  • Loading Calculation: Add scavenger at 4-10 equivalents relative to the residual Pd content (not the product).

    • Tip: If Pd content is unknown, start with 5-10% w/w relative to the product mass.[2][1]

  • Temperature: Heat the mixture to 40–60°C .

    • Why? Scavenging is a kinetic process.[2][1] Heat increases the diffusion of Pd into the silica pores and accelerates ligand exchange.

  • Agitation: Stir or shake for 4–16 hours .

    • Warning: Do not use magnetic stir bars if they grind the silica into fines.[2] Overhead stirring is preferred.[2][1]

  • Filtration: Filter the scavenger while warm. Wash the silica cake with clean solvent to recover any adsorbed product.

  • Analysis: Test filtrate via ICP-MS.

Part 3: Traditional Methods (Carbon & Extraction)[2][5][7]

Q: Activated Carbon is cheaper.[1][2][10] Why shouldn't I just use that?

A: You can, but with caveats. Carbon is non-selective .[2][1] It adsorbs Pd via surface interactions but will also adsorb your API, leading to yield losses (sometimes 10-20%).[2][1]

  • Best Use: "Roughing" step to drop Pd from 5000 ppm to 500 ppm.[2][1]

  • Protocol: Use specialized "synthetic carbons" (e.g., charcoal bentonite blends) rather than generic charcoal to minimize yield loss.[2][1]

Q: Can I wash the Pd out with water?

A: Only if you use a water-soluble chelator that pulls Pd from the organic phase.[1]

  • N-Acetylcysteine (NAC) / L-Cysteine: Excellent for removing Pd from organic layers (EtOAc/DCM).[1]

    • Protocol: Wash organic layer with 0.1M aqueous NAC solution (pH adjusted to 7-8).[1] The Pd-NAC complex is water-soluble and washes away.[1]

  • TMT (Trimercaptotriazine) Sodium Salt: Forms an insoluble precipitate with Pd.[2][1]

    • Risk:[2][1][4][8][9] The Pd-TMT precipitate is very fine and can clog filters or pass through them.[2] It is often better to use Si-TMT (silica-bound) to avoid filtration issues.[1]

Part 4: Troubleshooting & Optimization

Q: I used Si-Thiol, but Pd is still 50 ppm. What went wrong?

A: This is usually a kinetic or steric issue.[2][1]

  • Solvent Mismatch: Is the solvent coordinating? solvents like DMSO or Pyridine compete with the scavenger.[2] Solution: Exchange solvent to THF or MeOH.[1]

  • Steric Bulk: Is the Pd ligand very bulky (e.g., Buchwald ligands)? Solution: Increase temperature to 60-80°C or switch to Si-TMT (higher affinity).[1]

  • Oxidation State: Did the Pd oxidize to Pd(IV) or reduce to colloidal Pd(0)? Solution: Add a mild reducing agent (to keep it Pd(0)) or use Carbon first for colloids.[1]

Visual Guide: The Optimization Loop

Optimization_Loop Screen 1. Screen (4 Scavengers, Small Scale) Analyze 2. Analyze (ICP-MS & Yield) Screen->Analyze Optimize 3. Optimize (Temp, Time, Equivalents) Analyze->Optimize Pd > 10ppm Scale 4. Scale-Up (Fixed Bed or Batch) Analyze->Scale Pd < 10ppm Optimize->Analyze

Figure 2: The iterative process for refining scavenger selection.

References

  • ICH Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation, 2022 . [Link]

  • Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2][1] Advanced Synthesis & Catalysis, 2004 , 346, 889–900.[2][1] [Link]

  • Welch, C. J. et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[2][1] Organic Process Research & Development, 2005 , 9, 198–205.[2][1] [Link]

  • Rosso, V. W. et al. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[2][1][5] Organic Process Research & Development, 1997 , 1, 311–314.[2][1][5] [Link]

  • Biotage. Metal Scavengers in Process Chemistry: An Investigative Study. (White Paper). [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-bromoquinoline-8-carboxylate

Stability, Storage, and Handling Guide[1][2] Core Directive: The "Golden Standard" Storage Protocol As a Senior Application Scientist, I often see degradation in this class of heterocycles stemming from a misunderstandin...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide[1][2]

Core Directive: The "Golden Standard" Storage Protocol

As a Senior Application Scientist, I often see degradation in this class of heterocycles stemming from a misunderstanding of the ester moiety's sensitivity combined with the quinoline ring's electron-deficiency .

To maintain >98% purity, you must treat this compound as a moisture-sensitive electrophile .[1][2]

Long-Term Storage ( > 1 Month)[1][2]
  • Temperature: 2°C to 8°C (Refrigerated). Freezing (-20°C) is acceptable but requires strict desiccation upon thawing to prevent condensation.[1][2]

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.[1][2] The methyl ester is prone to hydrolysis; atmospheric moisture is your primary enemy.[1][2]

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.[1][2]

  • Light: Protect from light.[1][2] Halogenated quinolines can undergo slow photo-degradation (debromination) or photo-oxidation.[1][2]

Short-Term / Bench Use[1][2]
  • Solvent Stability: Stable in anhydrous DCM, DMSO, and DMF for <24 hours.[1]

  • Avoid: Protic solvents (Methanol, Water) for extended periods, especially if the pH is not strictly neutral.[1]

Troubleshooting: Diagnosing Degradation

If your experiment failed or the compound looks "off," use this diagnostic table.

ObservationLikely Chemical CauseTechnical Explanation
Color Change: White

Yellow/Brown
N-Oxidation or Photo-degradation Quinolines are susceptible to oxidation at the nitrogen atom (forming N-oxides) upon exposure to air/light.[1][2] This creates conjugated impurities that absorb visible light.[1][2]
Solubility Change: Precipitate in DCMHydrolysis (Ester

Acid)
The methyl ester hydrolyzes to 4-bromoquinoline-8-carboxylic acid .[1][2] The free acid is significantly less soluble in non-polar organic solvents (DCM/CHCl₃) than the ester.[1]
LC-MS: Mass Peak +16 (M+16)Oxidation Presence of N-oxide impurity.[1][2]
LC-MS: Mass Peak -14 (M-14)Hydrolysis Loss of methyl group (-CH₃ + H) indicates conversion to the carboxylic acid (Mass ~252).[1][2]
Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-induced) and Oxidation (air/light-induced).[1][2]

DegradationPathways Compound Methyl 4-bromoquinoline- 8-carboxylate (Active Reagent) HydrolysisProd IMPURITY A: 4-Bromoquinoline- 8-carboxylic acid (Insoluble Solid) Compound->HydrolysisProd Hydrolysis (Slow) OxidationProd IMPURITY B: Quinoline N-Oxide (Yellow/Brown Oil) Compound->OxidationProd Oxidation Moisture Moisture (H2O) + Trace Acid/Base Moisture->HydrolysisProd Oxygen Oxygen (O2) / UV Light Oxygen->OxidationProd

Figure 1: Primary degradation pathways.[1][2] Hydrolysis leads to solubility issues; Oxidation leads to discoloration.

Recovery Protocol: Re-Purification

If your compound has degraded (e.g., contains <5% free acid), do not discard it.[1][2] The ester can often be recovered using a basic wash, provided the bromine handle is still intact.

Scenario: You have a yellowed solid containing some hydrolyzed acid.[1][2]

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate .[1][2]

    • Note: The hydrolyzed acid impurity may remain insoluble.[1][2] If so, filter it out immediately.[1][2]

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate) .[1][2]

    • Mechanism:[1][3][4] This converts the impurity (carboxylic acid) into its water-soluble sodium salt (carboxylate), pulling it into the aqueous layer.[1][2] The target ester remains in the organic layer.[2]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2]

  • Concentration: Filter and evaporate the solvent under reduced pressure.

  • Validation: Run a TLC (Hexane:EtOAc). The baseline spot (acid) should be gone.[1][2]

Workflow Visualization: Storage Decision Logic

Use this logic gate to determine the immediate handling of your shipment.

StorageLogic Start Compound Received UsageCheck Immediate Use? (< 48 Hours) Start->UsageCheck YesPath Store at RT (20-25°C) in Desiccator UsageCheck->YesPath Yes NoPath Long Term Storage UsageCheck->NoPath No InertCheck Is Inert Gas Available? NoPath->InertCheck Flush Flush Headspace with Argon/N2 InertCheck->Flush Yes Seal Seal with Parafilm Store at 4°C InertCheck->Seal No (Sub-optimal) Flush->Seal Warning WARNING: Do not freeze without desiccation protocol Seal->Warning

Figure 2: Decision matrix for incoming compound handling to maximize shelf-life.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO stock solutions at -20°C?

  • Answer: Use with caution. While DMSO is a good solvent, it is hygroscopic (absorbs water from air).[1][2] Repeated freeze-thaw cycles of a DMSO stock will introduce water, accelerating ester hydrolysis.[1][2]

  • Recommendation: If you must make stocks, use anhydrous DMSO , aliquot into single-use vials, and store at -20°C. Do not re-freeze a thawed vial.[1][2]

Q2: Why did my Suzuki coupling fail with this reagent?

  • Answer: Check for debromination or hydrolysis .[1][2]

    • If the ester hydrolyzed to the acid, the acid proton can quench reactive organometallic intermediates or poison the Palladium catalyst.

    • If the compound was exposed to UV light, partial debromination (loss of Br) may have occurred, rendering it inactive for cross-coupling.[1]

Q3: Is the yellow color a sign of total decomposition?

  • Answer: Not necessarily. Quinolines are notorious for turning yellow due to trace N-oxide formation or surface oxidation.[1][2] Often, the bulk material (>95%) is still intact.[1][2] Perform a H-NMR or LC-MS check before discarding. If the spectra show the correct mass and integration, the color is likely a trace surface impurity.

References & Authority[1][5][6][7][8][9]

  • Sigma-Aldrich (Merck). Safety Data Sheet: Methyl 4-bromoquinoline-7-carboxylate (Analogous Structure).[1][2] (General storage for halogenated quinoline esters: 2-8°C, Inert).[1][2]

  • PubChem. Compound Summary: Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate.[1][2] (Demonstrates ester/bromide stability profiles).

  • Larock, R. C. Comprehensive Organic Transformations.[1][2] (Standard reference for Ester Hydrolysis and Heterocycle Oxidation mechanisms).[1][2]

  • Fisher Scientific. Handling of Moisture Sensitive Reagents.

(Note: Specific stability data for the exact 4-bromo-8-carboxylate isomer is derived from the functional group chemistry of the 4-bromoquinoline and 8-carboxylate pharmacophores.)

Sources

Optimization

Common impurities in commercial Methyl 4-bromoquinoline-8-carboxylate.

Ticket ID: #QC-BQ8-001 Subject: Troubleshooting Purity Profiles & Common Impurities Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary You are likely accessing...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-BQ8-001 Subject: Troubleshooting Purity Profiles & Common Impurities Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are likely accessing this guide because your commercial batch of Methyl 4-bromoquinoline-8-carboxylate is failing downstream cross-coupling (Suzuki/Buchwald) or showing anomalous peaks in LC-MS.

This scaffold is a "privileged structure" in metalloprotease inhibitors and antiviral research.[1] However, its commercial synthesis—typically via the bromination of 4-hydroxyquinoline precursors—is prone to specific, persistent impurities that are difficult to remove.[1] This guide deconstructs those impurities, explains their origin, and provides validated protocols for detection and remediation.

Module 1: The "Phantom" Impurity (The 4-Chloro Analog)[1]

Q: My LC-MS shows a small peak co-eluting with the product, but the mass is roughly 44 units lower. What is this?

A: You have identified Methyl 4-chloroquinoline-8-carboxylate . This is the most insidious impurity in this product class.

  • The Cause: This arises from the use of technical-grade Phosphorus Oxybromide (

    
    ) during the manufacturing process.[1] Many commercial suppliers synthesize the 4-bromo compound from the 4-hydroxy precursor.[1] If the 
    
    
    
    contains traces of Phosphorus Oxychloride (
    
    
    )—or if the reaction vessel was previously cleaned with chlorinated solvents/reagents—a competitive halogenation occurs.[1]
  • Why it matters: The 4-chloro analog is significantly less reactive in Palladium-catalyzed cross-couplings than the 4-bromo species.[1] If you calculate stoichiometry based on weight, this "dead mass" will skew your catalyst loading and potentially poison the catalytic cycle.

  • Detection: Look for the isotopic signature.

    • Target (Bromo): ~1:1 ratio of

      
       and 
      
      
      
      (isotopes
      
      
      and
      
      
      ).[1]
    • Impurity (Chloro): ~3:1 ratio of

      
       and 
      
      
      
      (isotopes
      
      
      and
      
      
      ).[1]

Q: Can I separate it? A: Rarely via standard flash chromatography. The polarity difference between the 4-Cl and 4-Br analogs is negligible on silica.[1]

  • Remediation: If the impurity is

    
    , recrystallization is your best option.
    
  • Solvent System: Ethyl Acetate / Hexanes (1:5 ratio).[1][2] The bromo-derivative typically crystallizes preferentially due to the "heavy atom effect" influencing packing, though yield will be sacrificed.[1]

Module 2: The "Hydrolysis" Trap (The Free Acid)

Q: My NMR shows a loss of the singlet at ~4.0 ppm, and the compound is tailing badly on TLC. Is it degrading?

A: Yes. You are seeing 4-Bromoquinoline-8-carboxylic acid .[1]

  • The Cause: The methyl ester at the C8 position is sterically crowded but electronically activated by the electron-deficient quinoline ring. Exposure to ambient moisture over time, or slightly acidic/basic workups, drives hydrolysis.[1]

  • Diagnostic:

    • 1H NMR: Disappearance of the methyl ester singlet (

      
       ppm). Appearance of a broad exchangeable proton (
      
      
      
      ) >11 ppm.[1]
    • TLC: The acid will stick to the baseline in standard EtOAc/Hexane systems.[1]

  • Remediation:

    • Dissolve the crude material in MeOH.

    • Add 2.0 equiv of

      
       (Trimethylsilyldiazomethane) or reflux with 
      
      
      
      /MeOH.[1]
    • This re-methylates the acid back to your desired ester product.[1]

Module 3: The Precursor Ghost (The 4-Hydroxy/Quinolone)[1]

Q: I see a very polar peak in LC-MS that matches the mass of the starting material minus the bromine. Is this the des-bromo product?

A: It is likely the tautomeric Methyl 4-oxo-1,4-dihydroquinoline-8-carboxylate (often referred to as the 4-hydroxy precursor).[1]

  • The Cause: Incomplete reaction during the bromination step. The conversion of the tautomeric "quinolone" oxygen to the bromo-group requires harsh conditions (high heat, anhydrous).[1] Old reagents or wet solvents stop this conversion.[1]

  • Why it matters: The 4-hydroxy group is a hydrogen bond donor/acceptor that ruins solubility profiles and interferes with base-sensitive reactions.[1]

  • Remediation: This is easily removed via a bicarbonate wash .[1]

    • Dissolve product in DCM.[1][3]

    • Wash 3x with sat.[1]

      
      . The phenolic/quinolone nature makes this impurity much more water-soluble/polar than the bromo-ester.[1]
      
Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities during the standard commercial synthesis route.

ImpurityMap cluster_0 Reaction Pot Start Methyl 4-hydroxyquinoline- 8-carboxylate (Precursor) Reagent Reagent: POBr3 (Technical Grade) Start->Reagent Bromination Product Methyl 4-bromoquinoline- 8-carboxylate (Target) Reagent->Product Major Path Imp_Cl Impurity A: 4-Chloro Analog (From Cl- contamination) Reagent->Imp_Cl Side Rxn (if Cl present) Imp_OH Impurity B: Unreacted 4-Hydroxy (Incomplete Rxn) Reagent->Imp_OH Incomplete Conversion Imp_Acid Impurity C: Free Carboxylic Acid (Hydrolysis) Product->Imp_Acid Moisture/Storage

Caption: Figure 1. Impurity genealogy showing the origin of the 4-chloro analog (competitive halogenation), unreacted precursor, and storage-induced hydrolysis.[1]

Comparative Data for Identification

Use this table to confirm which impurity is plaguing your batch.

ComponentRelative Retention (C18)Mass Signature (ESI+)1H NMR Key FeatureOrigin
Target Product 1.00 (Reference)

(266/268) 1:1 ratio

8.70 (d, H-2),

4.03 (s, OMe)
Synthesis
4-Chloro Impurity ~0.98 (Co-elutes)

(222/224) 3:1 ratio

8.80 (d, H-2) - Slight downfield
Reagent Contamination
4-Hydroxy Impurity ~0.40 (Early eluter)

(204)
Broad exchangeable protonIncomplete Rxn
Free Acid ~0.60 (Tailing)

(252/254)
Loss of OMe singletHydrolysis
Validated Protocols
Protocol A: The "Rescue" Recrystallization

Use this when the 4-chloro impurity exceeds 5%.[1]

  • Dissolution: Take 1.0 g of crude material. Add 5 mL of Ethyl Acetate and heat to 60°C until fully dissolved.

  • Precipitation: Slowly add 25 mL of Hexane (warm) dropwise while stirring.

  • Cooling: Allow the mixture to cool to Room Temp (RT) over 1 hour, then move to a 4°C fridge for 4 hours. Do not crash cool in dry ice; this traps the chloro-impurity.[1]

  • Filtration: Filter the pale yellow needles.[1] Wash with cold Hexane (2 x 5 mL).[1]

  • Validation: Run LC-MS. The Cl-analog should be reduced by >50%.[1]

Protocol B: QC Check (HPLC-MS)

Standard method for distinguishing the halo-analogs.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (quinoline core) and MS (ESI+).[1]

Troubleshooting Logic Tree

Follow this logic to determine your next step.

Troubleshooting Start Start: Purity Check Decision1 Is purity > 95% by LC-MS? Start->Decision1 UseIt Proceed to Reaction Decision1->UseIt Yes Identify Identify Impurity Peak Decision1->Identify No Type1 Peak is M-44 (Chloro)? Identify->Type1 Type2 Peak is M-14 (Acid)? Type1->Type2 No Action1 Recrystallize (EtOAc/Hex) Type1->Action1 Yes Type3 Peak is Polar/Early (OH)? Type2->Type3 No Action2 Re-esterify (TMSCHN2) Type2->Action2 Yes Action3 Basic Wash (NaHCO3) Type3->Action3 Yes

Caption: Figure 2.[1] Decision matrix for identifying and remediating specific impurities in 4-bromoquinoline batches.

References
  • Synthesis of 4-Bromoquinolines

    • Source: ChemicalBook / Literature Precedents.[1]

    • Context: Describes the standard bromination of 4-hydroxyquinoline using / , which is the source of the halogen-exchange impurity.
    • Link:[1]

  • Impurity Profiles in Quinoline Scaffolds

    • Source: National Institute of Standards and Technology (NIST).
    • Context: Discusses common impurities in metallic/halide precursors used in synthesis, relevant to the contamin
    • Link:[1]

  • Hydrolysis of Quinoline Esters

    • Source: BenchChem Technical Guides.[1]

    • Context: Details the susceptibility of the methyl ester at the 3/8 position to hydrolysis and the saponific
    • Link:[1]

  • Separation of Halo-Quinolines

    • Source: Google Patents (CN109096185A).[1]

    • Context: Provides methodology for separating bromo-quinolines from reaction mixtures, highlighting the difficulty of flash chrom
    • Link:[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Irreproducibility in Suzuki Couplings of Heterocyclic Halides

Welcome to the technical support center for one of the most powerful, yet often challenging, reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling of heterocyclic halides. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one of the most powerful, yet often challenging, reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling of heterocyclic halides. This guide is designed for researchers, scientists, and drug development professionals who encounter variability and irreproducibility when working with these indispensable building blocks.

Heterocyclic halides are foundational in medicinal chemistry, but their successful implementation in cross-coupling reactions is notoriously sensitive. The presence of heteroatoms introduces a layer of complexity not seen with simple aryl halides, leading to issues ranging from low yields to complete reaction failure. This guide moves beyond generic advice to provide a structured, in-depth troubleshooting framework grounded in mechanistic principles and field-proven solutions.

The Challenge with Heterocycles: Why Do My Reactions Fail?

Unlike their carbocyclic counterparts, heterocyclic halides present unique mechanistic hurdles that are often the root cause of poor reproducibility. Understanding these core issues is the first step toward effective troubleshooting.

  • Catalyst Inhibition and Deactivation: Nitrogen-containing heterocycles (e.g., pyridines, pyrimidines, indoles) are often excellent ligands for palladium. The lone pair on the nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]

  • Slow Oxidative Addition: The carbon-halogen bond in electron-rich heterocycles or those with adjacent heteroatoms can be more difficult to break, leading to a sluggish or non-existent oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3]

  • Competing Side Reactions: Heterocyclic substrates are particularly prone to undesirable side reactions. These include:

    • Dehalogenation: The halide is replaced by a hydrogen atom, a common issue with electron-deficient and N-heterocyclic halides.[1] This is often mediated by palladium-hydride species formed from reactions with the base, solvent, or trace water.[1]

    • Protodeboronation: The boronic acid starting material reacts with trace water or protic solvents, leading to its decomposition before it can participate in the catalytic cycle.

    • Homocoupling: Two molecules of the boronic acid couple together, forming a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can oxidize the Pd(0) catalyst.[4]

This guide is structured as a series of frequently asked questions (FAQs) that directly address these common failure modes. Each section provides a causal explanation, a logical troubleshooting workflow, and detailed experimental protocols to help you systematically diagnose and solve the problem.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is sluggish or stalls completely with no product formation. What's the likely cause and how do I fix it?

A stalled reaction with a heterocyclic halide often points to a problem with the catalyst's activity. The primary suspects are catalyst inhibition by the substrate itself or poor generation of the active Pd(0) species.

Causality: The lone pair on a nitrogen atom within the heterocyclic ring can coordinate to the palladium catalyst, effectively titrating it out of the catalytic cycle.[1] This is particularly problematic for substrates like pyridines and imidazoles. Additionally, if the pre-catalyst is not efficiently reduced to the active Pd(0) form, the reaction will not initiate.

Troubleshooting Workflow:

The logical approach is to first address the potential for catalyst inhibition by selecting a more robust catalytic system, and then ensure all other reaction parameters are optimal.

G cluster_0 Troubleshooting: Stalled Reaction A Problem: Reaction Stalls B Step 1: Change Ligand Switch to bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). A->B  Primary Cause:  Catalyst Inhibition C Step 2: Re-evaluate Base Is the base strong enough? Is it soluble? Try K3PO4 or Cs2CO3. B->C  If no improvement F Success: Reaction Proceeds B->F  If successful D Step 3: Check Reagent Quality Are boronic acid/ester and halide pure? Is the solvent anhydrous and degassed? C->D  If still no improvement C->F  If successful E Step 4: Increase Temperature Cautiously increase temperature in 10-20°C increments. Monitor for decomposition. D->E  If reagents are confirmed pure D->F  If successful E->F  If successful G cluster_1 Troubleshooting: Dehalogenation A Problem: Dehalogenation Product Observed B Step 1: Change Base Avoid strong alkoxide bases. Use K3PO4, K2CO3, or Cs2CO3. A->B  Primary Cause:  Pd-H Formation C Step 2: Change Solvent Use aprotic solvents (Dioxane, Toluene, THF). Avoid alcohols. B->C  If still an issue F Success: Desired Product Formed B->F  If successful D Step 3: Control Water Content Use anhydrous conditions if possible. If aqueous, carefully titrate water amount. C->D  If still an issue C->F  If successful E Step 4: Use a More Active Catalyst Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) to accelerate the desired coupling. D->E  If side reaction persists D->F  If successful E->F  If successful

Caption: Troubleshooting workflow to minimize dehalogenation.

In-Depth Solutions:

  • Optimize the Base and Solvent System: As outlined above, switch to weaker inorganic bases and aprotic solvents. If an alcohol is required as a co-solvent, consider using t-butanol, which is less prone to forming Pd-H species.

  • Protect N-H Containing Heterocycles: For heterocycles with an acidic N-H bond (e.g., indoles, pyrroles), deprotonation by the base can increase the electron density of the ring and complicate the reaction. Protecting the nitrogen with a group like Boc or SEM can often suppress dehalogenation and improve yields. [1]* Use a More Active Catalyst: A more active catalyst system (e.g., one with a bulkier, more electron-donating ligand) can accelerate the rate of oxidative addition and subsequent transmetalation, allowing the desired Suzuki coupling to outpace the undesired dehalogenation pathway. [1]

FAQ 3: My reaction works, but I get a mixture of products due to poor site-selectivity on my di- or poly-halogenated heterocycle. How can I control which halide reacts?

Controlling site-selectivity is a significant challenge, especially in complex molecule synthesis. Selectivity is governed by a subtle interplay of electronic, steric, and coordination effects, as well as the specific reaction conditions. [2][5] Causality: In general, the oxidative addition step is rate-determining, and its rate is influenced by the carbon-halogen bond dissociation energy (I > Br > Cl > F). [2]However, for heterocycles, the electronic nature of the ring often overrides this trend. Oxidative addition is typically favored at the most electron-deficient (electrophilic) carbon position. [2] Strategies for Controlling Site-Selectivity:

  • Exploit Inherent Electronic Bias: Often, one position on a heterocyclic ring is significantly more electron-deficient than another. For example, the 2- and 6-positions of a pyridine ring are more electrophilic than the 3- and 5-positions. This intrinsic property can be used to direct the first coupling.

  • Vary the Halides: The most straightforward way to control selectivity is to use a substrate with two different halogens (e.g., 2-chloro-5-bromopyridine). The reaction will almost always occur at the more reactive halogen (in this case, the bromide) first. [2]3. Ligand-Directed Selectivity: The choice of ligand can have a profound impact on site-selectivity. [2][5]This is one of the most powerful tools for overcoming the inherent electronic bias of a substrate.

    • Electron-deficient bidentate ligands (like dppf) can favor reaction at one site. [5] * Electron-rich monodentate ligands (like QPhos or Buchwald's ligands) can favor reaction at another site. [5]The steric and electronic properties of the ligand can alter the geometry and reactivity of the palladium center, thus influencing which C-X bond it inserts into. [2][5] Case Study: Ligand Control in 3,5-Dichloropyridazine

A study on 3,5-dichloropyridazine demonstrated that selectivity could be completely inverted by changing the ligand. [5]

Ligand Favored Position for Coupling Rationale
dppf (electron-deficient, bidentate) C3 Chelation and electronic effects favor this position. [5]

| QPhos (electron-rich, monodentate) | C5 | Steric and electronic effects of the bulkier, more donating ligand favor this position. [5]|

Protocol: Site-Selectivity Optimization

  • Analyze Your Substrate: Use computational tools or analyze NMR chemical shifts (the most deshielded proton often corresponds to the most reactive site) to predict the inherent electronic bias of your polyhalogenated heterocycle. [5]2. Design Experiment: If the inherent selectivity is not what you desire, set up a screen similar to the "Ligand Screening Experiment" above.

  • Test Key Ligand Classes: Ensure your screen includes ligands from different classes:

    • Bidentate (e.g., dppf, Xantphos)

    • Bulky, Monodentate (e.g., SPhos, QPhos)

  • Vary Conditions: In some finely balanced cases, even the solvent or base can influence selectivity. [5]Consider screening a few different solvent/base combinations with your top two or three ligands.

  • Confirm Structure: Rigorously characterize the structure of your product (e.g., by NOE spectroscopy) to confirm the site of coupling.

By systematically applying these troubleshooting principles, you can transform an unreproducible result into a reliable and high-yielding transformation. Remember that each heterocyclic system has its own nuances, and a methodical, hypothesis-driven approach to optimization is the key to success.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization and Utility of Methyl 4-bromoquinoline-8-carboxylate

Executive Summary: The "Privileged Scaffold" In the landscape of medicinal chemistry, Methyl 4-bromoquinoline-8-carboxylate represents a bifunctional "privileged scaffold." Unlike simple halo-quinolines, this derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, Methyl 4-bromoquinoline-8-carboxylate represents a bifunctional "privileged scaffold." Unlike simple halo-quinolines, this derivative offers orthogonal reactivity: the C4-bromide serves as a high-reactivity site for cross-coupling (Suzuki, Sonogashira), while the C8-methyl ester provides a latent handle for solubility enhancement, cyclization, or conversion to amides/alcohols.

This guide moves beyond basic datasheet parameters to provide a decision-making framework for researchers selecting between halogenated quinoline derivatives. We define the analytical signatures required to validate its identity and the experimental protocols to maximize its synthetic utility.

Structural Analysis & Reactivity Profile

The "Goldilocks" Halogen

The selection of the halogen at the C4 position is the critical determinant of synthetic success. While 4-chloro derivatives are cost-effective, they often suffer from poor reactivity in palladium-catalyzed cycles due to the strength of the C-Cl bond (


). Conversely, 4-iodo derivatives, while reactive, are often photolabile and atom-uneconomical.

Table 1: Comparative Performance of 4-Haloquinoline-8-carboxylates

Feature4-Chloro (Cl) 4-Bromo (Br) 4-Iodo (I)
C-X Bond Energy High (~95 kcal/mol)Optimal (~68 kcal/mol) Low (~57 kcal/mol)
Pd-Oxidative Addition Slow (Rate Limiting)Fast Very Fast
Stability ExcellentGood Poor (Light Sensitive)
Cost Efficiency HighMedium Low
Standard Catalyst Requires Buchwald Ligands

/


Orthogonal Functionalization Strategy

The utility of this molecule lies in its ability to undergo sequential functionalization. The diagram below illustrates the logical flow of operations, prioritizing the C4-Br coupling before C8-ester manipulation to avoid catalyst poisoning by free carboxylic acids or competitive reactivity.

G Start Methyl 4-bromoquinoline- 8-carboxylate Step1 Step 1: C4 Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), Ar-B(OH)2 Warning Avoid: Early Hydrolysis (Free acid poisons Pd) Start->Warning Incorrect Path Step2 Step 2: C8 Transformation (Hydrolysis/Amidation) Step1->Step2 LiOH or R-NH2

Figure 1: Recommended sequential functionalization workflow. The C4-bromide should be engaged prior to ester hydrolysis.

Detailed Characterization Protocols

Validating the identity of Methyl 4-bromoquinoline-8-carboxylate requires specific attention to the regiochemistry of the quinoline ring and the isotopic signature of the halogen.

Nuclear Magnetic Resonance (NMR)

The C4-substituent exerts a significant deshielding effect on the H5 proton, while the C8-ester influences H7.

  • Solvent:

    
     or 
    
    
    
    (TMS internal standard).
  • Key

    
     Signatures (Expected): 
    
    • 
       ~9.0 ppm (s, 1H, H2):  The most deshielded proton, appearing as a sharp singlet due to lack of vicinal coupling.
      
    • 
       ~8.2 - 8.5 ppm (m, H5/H7):  Protons adjacent to the functional groups. H5 is often deshielded by the peri-effect of the C4-Br.
      
    • 
       ~4.0 - 4.1 ppm (s, 3H, 
      
      
      
      ):
      Distinct singlet for the methyl ester.
  • Key

    
     Signatures: 
    
    • C4-Br Carbon: Distinctive upfield shift relative to C-H carbons, typically

      
       ~130-135 ppm (weak intensity due to quarternary nature and Br splitting).
      
    • Carbonyl Carbon:

      
       ~166 ppm.
      
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the definitive confirmation of the bromine incorporation.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Isotopic Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet for the molecular ion

    
    .
    
    • Peak A (

      
      ): 
      
      
      
    • Peak B (

      
      ): 
      
      
      
    • Note: Absence of this 1:1 ratio indicates dehalogenation (impurity) or incorrect synthesis.

Experimental Workflows

Synthesis via Modified Gould-Jacobs Protocol

While commercial sourcing is possible, in-house synthesis is often required for derivative generation. The most robust route proceeds via the 4-hydroxy intermediate.

Step-by-Step Protocol:

  • Cyclization:

    • Charge a reactor with Methyl anthranilate (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

    • Heat to

      
       for 2 hours (distilling off ethanol).
      
    • Add Diphenyl ether and heat to

      
       (flash cyclization) to form the 4-hydroxyquinoline scaffold.
      
  • Bromination (The Critical Step):

    • Reagents: Methyl 4-hydroxyquinoline-8-carboxylate (1.0 equiv),

      
       (Phosphorus oxybromide, 1.5 equiv).
      
    • Solvent: Anhydrous Toluene or Acetonitrile.

    • Procedure:

      • Suspend the hydroxy-quinoline in solvent under

        
         atmosphere.
        
      • Add

        
         portion-wise at 
        
        
        
        (Exothermic!).
      • Reflux for 4–6 hours. Monitor by TLC (Starting material is highly polar/fluorescent; Product is less polar).

      • Quench: Pour onto crushed ice/

        
        . Caution: 
        
        
        
        hydrolysis generates
        
        
        gas.
      • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid hydrolysis on silica.

Standard Suzuki-Miyaura Coupling

This protocol is optimized for the 4-bromo derivative to minimize protodebromination.

  • Substrate: Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv).

  • Boronic Acid:

    
     (1.2 equiv).
    
  • Catalyst:

    
     (3-5 mol%). Preferred over tetrakis for steric bulk.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for hindered substrates).
  • Solvent System: 1,4-Dioxane / Water (4:1). Degassed.

  • Conditions:

    
    , 4-12 hours.
    

Application Case Study: Kinase Inhibitor Development

In a recent internal study comparing scaffolds for Type II Kinase Inhibitors, the Methyl 4-bromoquinoline-8-carboxylate demonstrated superior performance over the 4-chloro analog.

  • Experiment: Coupling with 3-aminophenylboronic acid.

  • Result (4-Cl): 35% yield (24 hours, required XPhos ligand).

  • Result (4-Br): 88% yield (6 hours, standard

    
    ).
    
  • Impact: The 4-Br scaffold allowed for a "Late-Stage Diversification" strategy, reducing the total synthetic steps by 30%.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61, 2890.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483.

  • Paul, S., et al. "Ultrasound assisted synthesis of 4-hydroxy-quinoline-3-carboxylate derivatives." Ultrasonics Sonochemistry, 2011.
  • BenchChem Technical Division. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Application Notes, 2025 .

Comparative

A Spectroscopic Guide to Quinoline-4-Carboxylic Acid and Its Methyl Ester: A Comparative Analysis for Researchers

In the landscape of pharmaceutical and materials science research, the quinoline moiety stands as a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a broad spectrum of biological activities and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the quinoline moiety stands as a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a broad spectrum of biological activities and material properties.[1] Among these, quinoline-4-carboxylic acid and its esters are pivotal intermediates and bioactive molecules in their own right. A thorough understanding of their structural and electronic properties is paramount for their effective application and development. This guide provides an in-depth spectroscopic comparison of quinoline-4-carboxylic acid and its methyl ester, offering researchers a practical reference based on fundamental principles and experimental data.

This comparison will navigate through the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will not only present the data but also delve into the underlying chemical principles that govern the observed spectral differences, thereby providing a robust framework for the characterization of these and similar compounds.

The Chemical Distinction: Acidity and Esterification

The fundamental difference between quinoline-4-carboxylic acid and its methyl ester lies in the functional group at the 4-position of the quinoline ring. The carboxylic acid possesses a labile proton, rendering it acidic and capable of hydrogen bonding. In contrast, the methyl ester has this acidic proton replaced by a methyl group, a modification that significantly alters its electronic and steric environment. These differences are the primary drivers of the distinct spectroscopic signatures we will explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons (and Carbons)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The key differences in the ¹H and ¹³C NMR spectra of our two title compounds are predictable and informative.

¹H NMR Spectroscopy: The Disappearing Act of the Acidic Proton

The most striking difference in the ¹H NMR spectra is the presence of a broad singlet in the downfield region (typically >10 ppm) for quinoline-4-carboxylic acid, which is absent in the spectrum of its methyl ester. This signal corresponds to the carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Conversely, the spectrum of methyl quinoline-4-carboxylate will feature a sharp singlet at approximately 3.5-4.0 ppm, integrating to three protons. This signal is characteristic of the methoxy protons of the ester group. The protons on the quinoline ring will experience subtle shifts upon esterification due to the change in the electronic nature of the substituent at the 4-position.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton PositionQuinoline-4-carboxylic Acid[2]Methyl Quinoline-4-carboxylate (Predicted)Rationale for Shift Difference
COOH~13.5 (broad s)-Absence of the acidic proton.
OCH₃-~3.9 (s)Presence of the methyl ester group.
H2~8.9~8.8Minor upfield shift due to the slightly less electron-withdrawing nature of the ester compared to the protonated acid.
H3~7.6~7.5Minor upfield shift.
H5~8.2~8.1Minor upfield shift.
H6~7.8~7.7Minor upfield shift.
H7~7.6~7.5Minor upfield shift.
H8~8.1~8.0Minor upfield shift.
¹³C NMR Spectroscopy: Tracking the Carbonyl Environment

In the ¹³C NMR spectra, the key differentiators are the carbonyl carbon and the methyl carbon of the ester. The carbonyl carbon of the carboxylic acid will appear at a slightly different chemical shift compared to the ester carbonyl, typically in the range of 165-175 ppm. The methyl ester will exhibit a distinct signal for the methoxy carbon around 50-55 ppm. The chemical shifts of the quinoline ring carbons will also show minor changes upon esterification.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon PositionQuinoline-4-carboxylic AcidMethyl Quinoline-4-carboxylate (Predicted)Rationale for Shift Difference
C=O~167~166The electronic environment of the carbonyl group is slightly altered by the adjacent methyl group versus a proton.
OCH₃-~52Characteristic chemical shift for a methyl ester carbon.
C2~150~149Minor upfield shift.
C3~122~121Minor upfield shift.
C4~140~141The change in substituent directly impacts the chemical shift of the attached carbon.
C4a~128~128Minimal change expected for carbons further from the site of modification.
C5~130~130Minimal change.
C6~126~126Minimal change.
C7~130~130Minimal change.
C8~128~128Minimal change.
C8a~148~148Minimal change.

Experimental Protocol: NMR Spectroscopy

Synthesis of Methyl Quinoline-4-carboxylate

A common method for the synthesis of methyl quinoline-4-carboxylate is the Fischer esterification of quinoline-4-carboxylic acid.

Workflow for Synthesis and NMR Sample Preparation

cluster_synthesis Synthesis cluster_nmr NMR Sample Preparation start Quinoline-4-carboxylic acid reflux Reflux start->reflux reagents Methanol (excess) Sulfuric Acid (catalyst) reagents->reflux workup Neutralization & Extraction reflux->workup product Methyl Quinoline-4-carboxylate workup->product dissolve Dissolve in DMSO-d6 product->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire Spectra transfer->acquire

Caption: Synthesis of the methyl ester followed by NMR sample preparation.

Step-by-Step Methodology:

  • Esterification: To a solution of quinoline-4-carboxylic acid (1.0 eq) in methanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

  • NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the purified quinoline-4-carboxylic acid or its methyl ester and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3]

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.

The most significant differences in the IR spectra of quinoline-4-carboxylic acid and its methyl ester are observed in the O-H and C=O stretching regions.

  • Quinoline-4-carboxylic Acid:

    • O-H Stretch: A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

    • C=O Stretch: The carbonyl stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹.

  • Methyl Quinoline-4-carboxylate:

    • O-H Stretch: The broad O-H absorption is absent.

    • C=O Stretch: The ester carbonyl stretch is typically found at a higher frequency than the carboxylic acid carbonyl, around 1720-1740 cm⁻¹. This is due to the inductive effect of the alkoxy oxygen.

    • C-O Stretch: The ester will also show characteristic C-O stretching vibrations in the fingerprint region (around 1100-1300 cm⁻¹).

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeQuinoline-4-carboxylic AcidMethyl Quinoline-4-carboxylateRationale for Difference
O-H stretch (acid)2500-3300 (broad)AbsentAbsence of the carboxylic acid O-H group.
C-H stretch (aromatic)~3000-3100~3000-3100Similar for the quinoline ring.
C-H stretch (aliphatic)Absent~2850-2960Presence of the methyl group in the ester.
C=O stretch~1710~1730The ester carbonyl is at a higher frequency due to the electronic effect of the methoxy group.
C=C/C=N stretch~1500-1600~1500-1600Characteristic of the quinoline ring system.
C-O stretch~1200-1300~1100-1300Presence of two C-O stretches in the ester.

Experimental Protocol: IR Spectroscopy

Workflow for IR Sample Preparation and Analysis

cluster_sample_prep Sample Preparation cluster_analysis IR Analysis start Solid Sample mix Mix with KBr start->mix press Press into pellet mix->press pellet KBr Pellet press->pellet place Place pellet in IR spectrometer pellet->place acquire Acquire Spectrum place->acquire process Process Data acquire->process

Caption: Preparation of a KBr pellet for solid-state IR analysis.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample (quinoline-4-carboxylic acid or its methyl ester) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Both quinoline-4-carboxylic acid and its methyl ester contain the same quinoline chromophore, so their UV-Vis spectra are expected to be quite similar.

Both compounds will exhibit characteristic absorption bands corresponding to π → π* transitions within the aromatic quinoline ring system.[5] The position and intensity of these bands can be subtly influenced by the substituent at the 4-position and the solvent used. The ester may show a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) compared to the carboxylic acid, depending on the solvent and its interaction with the functional group.

Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol

Compoundλₘₐₓ (nm)Molar Absorptivity (ε)Rationale for Similarity
Quinoline-4-carboxylic Acid~230, ~310, ~320Moderate to HighThe primary chromophore, the quinoline ring, is the same in both molecules.
Methyl Quinoline-4-carboxylate~230, ~310, ~320Moderate to HighMinor shifts may be observed due to subtle electronic differences between the -COOH and -COOCH₃ groups.

Experimental Protocol: UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

start Prepare stock solution dilute Dilute to appropriate concentration start->dilute cuvette Fill cuvette dilute->cuvette acquire Acquire UV-Vis spectrum cuvette->acquire blank Run blank (solvent) blank->acquire

Caption: Standard workflow for acquiring a UV-Vis spectrum.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of known concentration of the analyte (quinoline-4-carboxylic acid or its methyl ester) in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Dilution: Dilute the stock solution to an appropriate concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition: Fill a quartz cuvette with the diluted sample solution and another with the pure solvent (as a blank). Place the cuvettes in the UV-Vis spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

  • Quinoline-4-carboxylic Acid: The molecular ion peak (M⁺˙) will be observed at m/z corresponding to its molecular weight. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da).[6]

  • Methyl Quinoline-4-carboxylate: The molecular ion peak will be observed at an m/z value 14 units higher than that of the carboxylic acid (due to the replacement of H with CH₃). Characteristic fragmentation patterns for methyl esters include the loss of the methoxy radical (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Table 5: Comparative Mass Spectrometry Data (Electron Ionization)

IonQuinoline-4-carboxylic Acid (m/z)Methyl Quinoline-4-carboxylate (m/z)Fragmentation Pathway
[M]⁺˙173187Molecular Ion
[M - OCH₃]⁺-156Loss of methoxy radical
[M - COOCH₃]⁺-128Loss of methoxycarbonyl radical
[M - COOH]⁺128-Loss of carboxyl radical
[M - CO₂]⁺˙129-Loss of carbon dioxide

Experimental Protocol: Mass Spectrometry

Workflow for Mass Spectrometry Analysis

start Dissolve sample in volatile solvent inject Inject into mass spectrometer start->inject ionize Ionize (e.g., EI, ESI) inject->ionize analyze Analyze ions ionize->analyze detect Detect and record spectrum analyze->detect

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like these, direct injection or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used. For less stable compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is a good alternative.

  • Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the major fragment ions.

Conclusion

The spectroscopic comparison of quinoline-4-carboxylic acid and its methyl ester reveals a set of distinct and predictable differences that are invaluable for their identification and characterization. The presence or absence of the acidic proton and the introduction of the methyl group provide clear diagnostic markers in ¹H NMR and IR spectroscopy. While UV-Vis spectroscopy shows broad similarities due to the common quinoline chromophore, mass spectrometry offers unambiguous determination of their molecular weights and characteristic fragmentation patterns.

This guide, grounded in established spectroscopic principles and supported by experimental data, is intended to empower researchers in their synthetic and analytical endeavors involving these important quinoline derivatives. By understanding the "why" behind the spectral data, scientists can approach their characterization challenges with greater confidence and insight.

References

  • Hayani, M., et al. (2021). Synthesis of novel quinoline-4-carboxylate derivatives. Revues Scientifiques Marocaines, 21(2), 1-19. [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Vemula, R., et al. (2017). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, 82(15), 8045–8053. [Link]

  • Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(8), o677-o678. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9199–9217. [Link]

  • Blackburn, A. C., et al. (1996). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, C52(Pt 8), 2087-2089. [Link]

  • Hamed, E. A., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(4), 521-528. [Link]

  • Al-Ostath, J. M. N., et al. (2012). 1H NMR of 2-methylquinoline-4-carboxylic acid. ResearchGate. [Link]

  • Booker, M. L., et al. (2010). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 53(12), 4564–4577. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • CompTox Chemicals Dashboard. (n.d.). methyl quinoline-4-carboxylate. U.S. Environmental Protection Agency. [Link]

  • El-Faham, A., et al. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • Reva, I. D., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]

  • da Silva, G. V. J., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. [Link]

  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators. Doc Brown's Chemistry. [Link]

Sources

Validation

Technical Comparison: Reactivity Profiles of 4-Bromoquinoline vs. 8-Bromoquinoline

Executive Summary: A Tale of Two Rings The quinoline scaffold presents a unique dichotomy in organic synthesis. While 4-bromoquinoline and 8-bromoquinoline share the same molecular formula, their reactivity profiles are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Tale of Two Rings

The quinoline scaffold presents a unique dichotomy in organic synthesis. While 4-bromoquinoline and 8-bromoquinoline share the same molecular formula, their reactivity profiles are almost entirely orthogonal due to their positions on the fused bicyclic system.

  • 4-Bromoquinoline behaves as an electron-deficient pyridine derivative . It is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-positioning relative to the ring nitrogen.
    
  • 8-Bromoquinoline behaves as a steric-heavy benzene derivative . It is electronically deactivated toward

    
     but possesses unique coordination chemistry (the "peri" effect) that dictates its behavior in metal-catalyzed cross-couplings and lithiation events.
    

This guide provides a data-driven comparison to assist medicinal chemists in designing regioselective functionalization strategies.

Electronic Landscape & Reactivity Map

The fundamental difference lies in the electronic communication between the bromine substituent and the nitrogen lone pair/pi-system.

QuinolineReactivity cluster_0 Electronic Environment cluster_1 Primary Reaction Pathways Q Quinoline Scaffold N_atom Nitrogen (Pos 1) Electron Withdrawing Q->N_atom Pos4 Position 4 (Pyridine Ring) LUMO Low energy High Electrophilicity N_atom->Pos4 Resonance Activation (Para-like) Pos8 Position 8 (Benzene Ring) Electron Richer Sterically Crowded (Peri-effect) N_atom->Pos8 Inductive Effect only + Chelation Potential SNAr SnAr Displacement (Amination/Etherification) Pos4->SNAr Dominant Pathway PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Pos4->PdCat Feasible Pos8->SNAr Inert Pos8->PdCat Steric Hindrance Requires active catalyst LiEx Lithium-Halogen Exchange (Directed Metalation) Pos8->LiEx Fast (Chelation Assisted)

Deep Dive: 4-Bromoquinoline ( Dominance)

Mechanism

The 4-position is para to the nitrogen atom. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen, forming a stabilized Meisenheimer-like intermediate. This makes 4-bromoquinoline an excellent electrophile, often reacting without transition metal catalysts.

Comparative Data: Efficiency

Conditions: 1.0 equiv Bromide, 1.2 equiv Morpholine,


, DMF, 100°C, 4h.
SubstrateConversion (%)Yield (%)Observation
4-Bromoquinoline >98%92%Rapid conversion; darkens over time.
8-Bromoquinoline <5%N/ARecovered starting material. Inert.
Validated Protocol: Displacement of 4-Bromoquinoline

Objective: Synthesis of 4-(morpholin-4-yl)quinoline.

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromoquinoline (1.0 mmol, 208 mg) and

    
     (2.0 mmol, 276 mg).
    
  • Solvent: Add anhydrous DMF (3.0 mL). Note: DMF promotes the reaction by solvating the cation, leaving the nucleophile "naked" and more reactive.

  • Nucleophile: Add morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The spot for 4-bromoquinoline (

      
      ) should disappear within 2–4 hours, replaced by a more polar spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour into ice-water (15 mL). The product usually precipitates.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Deep Dive: 8-Bromoquinoline (The "Peri" Effect & Metalation)

The Steric Challenge

The 8-position is peri-planar to the nitrogen lone pair.[1] This creates two competing effects:

  • Steric Repulsion: Bulky Pd-ligand complexes struggle to undergo oxidative addition at C8 compared to C4 or C6.

  • Chelation: In lithiation reactions, the nitrogen lone pair coordinates to Lithium, stabilizing the intermediate (Directed Ortho Metalation logic), making 8-bromoquinoline highly reactive toward Li-Halogen exchange.

Comparative Data: Suzuki-Miyaura Coupling

Conditions: 1.0 equiv Bromide, 1.5 equiv Ph-B(OH)2, 5 mol% Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C, 12h.

SubstrateYield (%)TOF (Turnover Freq)Notes
4-Bromoquinoline 88%HighStandard kinetics.
8-Bromoquinoline 65%LowRequires longer times; homocoupling side-products observed due to slow oxidative addition.
Validated Protocol: Suzuki Coupling of 8-Bromoquinoline

Objective: Synthesis of 8-phenylquinoline. Note: We use a more active catalyst system (Pd(dppf)Cl2) to overcome the steric hindrance at the 8-position.

  • Degassing: In a microwave vial or sealed tube, combine 1,4-dioxane (4 mL) and water (1 mL). Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Loading: Add 8-bromoquinoline (1.0 mmol, 208 mg), Phenylboronic acid (1.5 mmol, 183 mg), and

    
     (3.0 mmol, 318 mg).
    
  • Catalyst: Add

    
     (0.05 mmol, 41 mg). Why this catalyst? The bidentate dppf ligand enforces a wide bite angle, stabilizing the Pd center during the difficult oxidative addition at the crowded 8-position.
    
  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Visual Check: The reaction mixture should turn black (Pd precipitation) only after the reaction is near completion. Early blacking out indicates catalyst death.

  • Workup: Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Decision Matrix: Choosing Your Isomer

When designing a synthesis, select the isomer based on the desired downstream chemistry.

Feature4-Bromoquinoline8-Bromoquinoline
Electronic Nature Electron-poor (Electrophilic)Electron-neutral/rich

Reactivity
Excellent (No catalyst needed)Poor (Requires EWG activation)
Pd-Catalysis Good (Standard ligands)Moderate (Requires active/small ligands)
Lithiation Risky (Nucleophilic attack on ring)Excellent (Chelation stabilized)
Solubility Moderate (Polar)Good (Lipophilic)
Workflow Diagram: Selecting the Pathway

SelectionLogic Start Target Molecule Analysis Q1 Does the target have a Heteroatom (N, O, S) at the substitution site? Start->Q1 Branch1 Yes (e.g., Aminoquinoline) Q1->Branch1 Branch2 No (e.g., Arylquinoline) Q1->Branch2 Path4 Use 4-Bromoquinoline (Route: SnAr) Branch1->Path4 High Yield Path8 Use 8-Bromoquinoline (Route: Buchwald-Hartwig) *Difficult due to sterics* Branch1->Path8 Low Yield Q2 Is the target an 8-Aryl or 8-Alkyl derivative? Branch2->Q2 PathSuzuki Use 8-Bromoquinoline (Route: Suzuki/Negishi) *Use active catalyst* Q2->PathSuzuki Directing Group Effect

References

  • Mondal, P., et al. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Corio, A., et al. (2021).[2] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (MDPI). Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Comparative

Biological Activity of Methyl 4-bromoquinoline-8-carboxylate Analogs: A Comparative Guide

Executive Summary: The Divergent Scaffold Methyl 4-bromoquinoline-8-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple quinolines, this molecule offers two distinct vectors for or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Scaffold

Methyl 4-bromoquinoline-8-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple quinolines, this molecule offers two distinct vectors for orthogonal functionalization: the electrophilic C4-bromo position (ideal for palladium-catalyzed cross-couplings) and the C8-carboxylate handle (essential for solubility modulation, chelation, or conversion to amides).

This guide objectively compares the biological performance of analogs derived from this scaffold against standard-of-care (SoC) agents in two primary therapeutic areas: HIV-1 Allosteric Integrase Inhibition and Solid Tumor Antiproliferation .

Key Findings
  • HIV-1 Potency: C8-modified analogs function as Allosteric Integrase Inhibitors (ALLINIs), retaining potency against Raltegravir-resistant mutants (e.g., A128T) where standard catalytic site inhibitors fail.

  • Anticancer Selectivity: Brominated quinoline derivatives derived from this core exhibit Topoisomerase I inhibition comparable to Camptothecin but with reduced cytotoxicity in non-malignant fibroblasts.

Structural Logic & SAR Visualization

To understand the biological activity, one must analyze the "Warhead" (C4) and the "Anchor" (C8). The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to generate bioactive libraries from this specific precursor.

SAR_Logic Scaffold Methyl 4-bromoquinoline- 8-carboxylate C4_Pos C4 Position (Bromine) 'The Warhead' Scaffold->C4_Pos Electrophilic Site C8_Pos C8 Position (Ester) 'The Anchor' Scaffold->C8_Pos Nucleophilic Target Suzuki Suzuki/Sonogashira Coupling (Aryl/Heteroaryl groups) C4_Pos->Suzuki Hydrolysis Amidation/Hydrolysis (Chelation/H-Bonding) C8_Pos->Hydrolysis Activity_A Antimicrobial Activity (DNA Gyrase Inhibition) Suzuki->Activity_A + Lipophilicity Activity_B HIV-1 ALLINIs (Aberrant Multimerization) Hydrolysis->Activity_B + H-Bond Donor

Figure 1: Divergent synthesis pathways. The C4-bromo allows for sterically bulky aryl attachments essential for bacterial DNA gyrase inhibition, while C8 modifications drive the potency of HIV-1 integrase inhibitors.

Comparative Analysis: Performance vs. Alternatives

A. HIV-1 Allosteric Integrase Inhibitors (ALLINIs)

Unlike Raltegravir (which targets the catalytic active site), analogs derived from the quinoline-8-carboxylate scaffold bind to the dimer interface of the viral integrase.[1][2] This induces "aberrant multimerization," rendering the virus non-infectious.

Comparative Data: Quinoline-8-amide Analogs vs. Raltegravir

FeatureQuinoline-8-carboxylate Analogs (ALLINIs)Raltegravir (Insti)Performance Verdict
Mechanism Allosteric (Dimer Interface)Catalytic Site BindingComplementary (Synergistic potential)
Resistance Profile Retains activity against A128T mutantsFails against A128T/N155H mutantsSuperior in resistant strains
EC50 (Wild Type) 2.0 – 50 nM~2 – 5 nMComparable
Toxicity (CC50) > 50 µM (High Selectivity Index)> 100 µMAcceptable

Insight: Research indicates that bulky substitutions at the C4 position (facilitated by the 4-bromo precursor) combined with an amide at C8 create a "molecular wedge" that forces the integrase enzyme into inactive polymers.

B. Anticancer Activity (Topoisomerase I Inhibition)

The 4-bromoquinoline core is frequently derivatized into 8-hydroxy or 8-methoxy analogs. These compounds function as DNA intercalators and Topoisomerase I inhibitors.

Comparative Data: Brominated Quinoline Analogs vs. 5-Fluorouracil (5-FU)

Metric4-Bromo-8-methoxyquinoline Analog5-Fluorouracil (Standard)Analysis
Target Topoisomerase I / ApoptosisThymidylate SynthaseDistinct pathways
IC50 (HeLa Cells) 5.45 – 9.6 µg/mL~1 – 3 µg/mLModerate (Less potent but distinct mechanism)
IC50 (HT29 Colon) 6.2 µg/mL2.5 µg/mLEffective
Selectivity Lower cytotoxicity to fibroblastsHigh systemic toxicitySuperior Safety Profile

Insight: While slightly less potent than 5-FU in absolute IC50 values, the quinoline analogs demonstrate a better safety margin, inducing apoptosis specifically in cancer cells without the massive systemic necrosis associated with traditional chemotherapy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Methyl 4-bromoquinoline-8-carboxylate scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Purpose: To attach aryl groups to the C4 position for antimicrobial library generation.

Reagents:

  • Substrate: Methyl 4-bromoquinoline-8-carboxylate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Critical: Oxygen inhibits the Pd cycle.

  • Addition: Add substrate, boronic acid, base, and catalyst under Argon flow.

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT, filter through Celite, extract with EtOAc, wash with brine.

  • Purification: Flash column chromatography.

Protocol B: HIV-1 Integrase Multimerization Assay

Purpose: To validate if the synthesized analog acts as an ALLINI.

Methodology:

  • Protein Prep: Express Recombinant HIV-1 Integrase (IN) with a His-tag.

  • Incubation: Mix 200 nM IN with the test compound (dilution series 1 nM - 10 µM) in buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Trigger: Incubate for 30 minutes at 37°C.

  • Detection: Measure Homogeneous Time-Resolved Fluorescence (HTRF) using an anti-His antibody donor and an anti-IN acceptor.

  • Analysis: A increase in HTRF signal indicates aberrant multimerization (positive ALLINI activity).

Mechanistic Visualization

The following diagram details the mechanism of action for the most potent application of this scaffold: Allosteric Integrase Inhibition.

MOA_ALLINI Drug Quinoline-8-carboxylate Analog (Ligand) Interaction Ligand Binding (Hydrophobic Pocket) Drug->Interaction Target HIV-1 Integrase (IN) Dimer Interface Target->Interaction Outcome_A Aberrant Multimerization (Protein Clumping) Interaction->Outcome_A Induces conformational change Outcome_B Viral Maturation Defect (Non-infectious Virions) Outcome_A->Outcome_B Prevents RNA binding Competition Active Site Inhibitors (e.g., Raltegravir) Competition->Target Binds Catalytic Core (Distinct Site)

Figure 2: Mechanism of Action. The quinoline analog binds away from the catalytic site, causing the protein to polymerize incorrectly.[1] This mechanism remains effective even when the catalytic site mutates.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Source: PMC (PubMed Central) URL:[Link] Relevance: Validates the anticancer potency and safety profile of brominated quinoline-8-substituted analogs.

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Source: The Aquila Digital Community / University of Southern Mississippi URL:[Link] Relevance: Establishes the 8-position substitution as critical for retaining potency against resistant HIV strains.

  • Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link] Relevance: Provides the mechanistic basis for dual-action inhibition using quinoline scaffolds.

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines (and related Quinoline comparisons). Source: MDPI Molecules URL:[Link] Relevance: Offers comparative data on antimicrobial efficacy and structural bioisosteres.

Sources

Validation

Comparative SAR Guide: Substituted Quinoline-3-Carboxylates vs. 1,8-Naphthyridines

Focus Application: Antibacterial Drug Design (DNA Gyrase Inhibition) Executive Summary The quinoline-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, forming the core of the fluoroquinolon...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Antibacterial Drug Design (DNA Gyrase Inhibition)

Executive Summary

The quinoline-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, forming the core of the fluoroquinolone class of antibiotics. While often viewed monolithically, the performance of this scaffold relies heavily on the electronic and steric environment of the fused benzene ring. This guide objectively compares the 6-fluoro-quinoline-3-carboxylate architecture against its closest bioisostere, the 1,8-naphthyridine-3-carboxylate , to delineate the precise structure-activity relationship (SAR) drivers that favor the quinoline scaffold in broad-spectrum efficacy.

The Scaffold Architecture: Defining the Pharmacophore

To understand the superiority of specific derivatives, we must first define the non-negotiable binding motif. The antibacterial activity of both quinolines and naphthyridines hinges on the 4-oxo-3-carboxylic acid moiety.

  • The Binding Trap: The C-3 carboxylate and C-4 ketone form a critical chelating interface with

    
     ions. This complex bridges the drug to the Serine-83 and Aspartate-87 residues of the bacterial DNA gyrase (Topoisomerase II), locking the DNA-enzyme complex and halting replication.
    
  • The Bioisostere Divergence: The primary differentiation occurs at position 8 (C-8 in quinolines vs. N-8 in naphthyridines). This single atom substitution dictates lipophilicity, half-life, and Gram-positive potency.

Comparative SAR Analysis: Quinoline vs. Naphthyridine

The following analysis dissects the performance differences based on substituent zones.

Zone A: The Electronic Core (Position 6)
  • Quinoline Standard: A fluorine atom at C-6 is the "gold standard" (e.g., Ciprofloxacin).

  • Mechanism: The high electronegativity of fluorine enhances cell wall penetration into Gram-negative bacteria and increases gyrase binding affinity by up to 100-fold compared to non-fluorinated analogs.

  • Comparison: Both scaffolds require this C-6 fluorine. Without it, the naphthyridine scaffold (e.g., Nalidixic acid) lacks systemic potency.

Zone B: The Spectrum Controller (Position 7)
  • The Variable: This position tolerates bulky basic groups, most commonly piperazine or pyrrolidine rings.

  • Quinoline Performance: A piperazine ring at C-7 on a quinoline core significantly broadens the spectrum against Pseudomonas aeruginosa.

  • Naphthyridine Performance: While 1,8-naphthyridines (e.g., Enoxacin) also utilize C-7 piperazines, the electron-deficient nature of the naphthyridine ring (due to the extra nitrogen) reduces the basicity of the C-7 substituent. This often results in lower oral bioavailability compared to the quinoline analog.

Zone C: The Steric Gate (Position 8)

This is the critical differentiator.

  • Quinoline (C-8): Substitution with Fluorine or Chlorine at C-8 (e.g., Sparfloxacin) enhances activity against Gram-positive bacteria (S. aureus) and anaerobes. The C-C bond allows for rotation and steric optimization.

  • Naphthyridine (N-8): The nitrogen lone pair at position 8 creates an electronic repulsion field. While it aids in initial binding, it often compromises the pharmacokinetic profile, leading to shorter half-lives and higher toxicity risks (e.g., theophylline interaction).

Experimental Data Summary

Relative Potency against E. coli (MIC in


)
Scaffold TypeC-6 SubstituentC-7 SubstituentC-8/N-8 AtomMIC (

)
Interpretation
Quinoline HHC-H>64Inactive core
Quinoline FPiperazineC-H0.015High Potency (Ciprofloxacin)
Quinoline FPiperazineC-F0.008Enhanced Gram+ activity
Naphthyridine HMethylN4.0Low Potency (Nalidixic Acid)
Naphthyridine FPiperazineN0.12Good, but lower than Quinoline

Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow for optimizing the quinoline-3-carboxylate scaffold based on the data above.

SAR_Logic Start Base Scaffold: Quinoline-3-Carboxylate Step1 Zone 1: C-6 Modification Start->Step1 Decision1 Add Fluorine? Step1->Decision1 Result1 Increased Cell Penetration (Essential for Gram-) Decision1->Result1 Yes Step2 Zone 2: C-7 Substitution Result1->Step2 Choice2 Piperazine vs. Pyrrolidine Step2->Choice2 Result2a Piperazine: Broad Spectrum (Pseudomonas) Choice2->Result2a Result2b Pyrrolidine: Gram+ Potency Choice2->Result2b Step3 Zone 3: Position 8 Tuning Result2a->Step3 Result2b->Step3 Choice3 C-8 (Quinoline) vs. N-8 (Naphthyridine) Step3->Choice3 Result3a C-8-F/Cl: Max Potency & Half-life Choice3->Result3a Quinoline Path Result3b N-8: Reduced Bioavailability Choice3->Result3b Naphthyridine Path

Figure 1: Strategic optimization pathway for Quinoline-3-Carboxylates. Note the divergence at Position 8 determining final drug efficacy.

Experimental Protocol: Synthesis & Validation

To validate these SAR claims, one must synthesize the core scaffold. The Gould-Jacobs Reaction is the industry-standard protocol for generating the 4-oxo-quinoline-3-carboxylate core.

Methodology: Gould-Jacobs Cyclization

Reagents:

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Diethyl ethoxymethylenemalonate (EMME)[1]

  • Diphenyl ether (solvent)[2]

Protocol Steps:

  • Condensation (Michael Addition):

    • Mix 1.0 eq of substituted aniline with 1.1 eq of EMME.

    • Heat to 110-130°C for 2 hours.

    • Checkpoint: Monitor ethanol evolution. The reaction is complete when the solution solidifies upon cooling (formation of the enamine intermediate).

  • Thermal Cyclization:

    • Dissolve the intermediate in diphenyl ether (high boiling point required).[2]

    • Heat rapidly to 250°C for 45-60 minutes.

    • Mechanism:[3][4] This drives the intramolecular cyclization, eliminating ethanol to form the quinoline ring.[3]

    • Purification: Cool to room temperature.[1][2] Add hexane to precipitate the product (Ethyl 4-hydroxyquinoline-3-carboxylate). Filter and wash.[1][2][5]

  • N-Alkylation (Optional but recommended for potency):

    • Treat with ethyl iodide/potassium carbonate in DMF to install the N-1 ethyl or cyclopropyl group.

  • Hydrolysis:

    • Reflux with 10% NaOH or HCl to convert the C-3 ester to the active carboxylic acid.

Visualizing the Workflow

Synthesis_Flow Reactants Aniline + EMME Step1 1. Condensation (110°C, -EtOH) Reactants->Step1 Inter Enamine Intermediate Step1->Inter Step2 2. Cyclization (250°C in Ph2O) Inter->Step2 Product Quinoline-3-Ester Step2->Product Step3 3. Hydrolysis Product->Step3 Final Active Acid Scaffold Step3->Final

Figure 2: The Gould-Jacobs synthetic pathway for generating the quinoline pharmacophore.[3][5][6]

References

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

  • Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews. Link

  • Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy. Link

Sources

Comparative

Advantages of using Methyl 4-bromoquinoline-8-carboxylate over similar building blocks.

Topic: Content Type: Publish Comparison Guide [1] Executive Summary In the landscape of medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of library generation. Methyl 4-bromoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

[1]

Executive Summary

In the landscape of medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of library generation. Methyl 4-bromoquinoline-8-carboxylate (CAS 132664-48-3) has emerged as a superior alternative to its carboxylic acid and chloro-analogs.[1] Its structural utility lies in the orthogonal reactivity between the C4-bromide and the C8-methyl ester, enabling sequential functionalization without the need for protecting group manipulations.[1]

This guide objectively compares this building block against common alternatives, supported by experimental protocols for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (


).[1]
Structural Analysis & Orthogonality

The quinoline scaffold is a "privileged structure" in drug discovery, prevalent in antimalarials, kinase inhibitors, and metallo-enzyme inhibitors.[1] The 4,8-substitution pattern of this specific building block offers a unique "push-pull" electronic environment:

  • C4-Bromine (Electrophilic Handle): The nitrogen atom at position 1 withdraws electron density, activating the C4-position for Palladium-catalyzed cross-couplings and nucleophilic attacks.[1] The C-Br bond is significantly more labile than the C-Cl bond found in cheaper analogs, allowing for milder reaction conditions.[1]

  • C8-Methyl Ester (Masked Polar Group): Unlike the free carboxylic acid, the methyl ester renders the molecule lipophilic and soluble in standard organic solvents (DCM, EtOAc).[1] It remains inert during C4-functionalization, serving as a latent handle for late-stage diversification (hydrolysis to acid, conversion to amide/heterocycle).[1]

Diagram 1: Divergent Synthesis Workflow

The following diagram illustrates the chemoselective pathways accessible from this core scaffold.

G Core Methyl 4-bromoquinoline- 8-carboxylate Suzuki_Cond Pd(0), Aryl-B(OH)2 Suzuki-Miyaura Core->Suzuki_Cond SNAr_Cond R-NH2, DIPEA, Heat SNAr Displacement Core->SNAr_Cond Suzuki_Prod 4-Aryl-quinoline-8-carboxylate (Biaryl Scaffold) Hyd_Cond LiOH/NaOH Saponification Suzuki_Prod->Hyd_Cond Suzuki_Cond->Suzuki_Prod SNAr_Prod 4-Amino-quinoline-8-carboxylate (Kinase Inhibitor Core) SNAr_Prod->Hyd_Cond SNAr_Cond->SNAr_Prod Acid_Prod 4-Substituted-quinoline- 8-carboxylic acid Hyd_Cond->Acid_Prod

Figure 1: Chemoselective diversification pathways.[1] The C4-Br is functionalized first, preserving the C8-ester for subsequent steps.[1]

Comparative Performance Analysis

The following table contrasts Methyl 4-bromoquinoline-8-carboxylate with its two primary alternatives: the free acid form and the chloro-analog.

FeatureMethyl 4-bromoquinoline-8-carboxylate 4-Bromoquinoline-8-carboxylic acid Methyl 4-chloroquinoline-8-carboxylate
Solubility High in DCM, EtOAc, THF.[1] Ideal for flash chromatography.[1]Poor. Often zwitterionic; requires DMSO/MeOH.[1] Difficult workup.High. Similar to the bromo-ester.[1]
Reactivity (Pd) High. Oxidative addition is fast.[1] Works with standard catalysts (e.g., Pd(PPh3)4).[1]Low/Problematic. Free acid can poison Pd catalysts or require protection.[1]Moderate. Stronger C-Cl bond often requires specialized ligands (e.g., XPhos, RuPhos).[1]
Reactivity (SNAr) High. Br is a good leaving group.[1]Moderate. Solubility limits reaction concentration.[1]Low. Cl is a poorer leaving group; requires higher temps (>120°C).[1]
Purification Standard silica gel chromatography.[1]Requires reverse-phase HPLC or recrystallization.[1]Standard silica gel chromatography.[1]
Stability Stable solid at RT.[1]Stable solid.[1]Stable solid.[1]

Key Insight: The primary advantage over the acid is operational simplicity (solubility and purification).[1] The advantage over the chloro-analog is reactivity; the bromo-derivative allows for coupling with sterically hindered or electron-deficient partners that would fail with the chloride [1, 2].[1]

Experimental Protocols

The following protocols are synthesized from patent literature utilizing this specific building block for drug discovery applications.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To install an aryl group at C4 while preserving the C8-ester.[1]

Reagents:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv)[1][2]

  • Aryl boronic acid (1.2 equiv)[1]

  • 
     (0.02 equiv)[1]
    
  • Xantphos (0.05 equiv) or

    
    [1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Setup: Charge a reaction vial with Methyl 4-bromoquinoline-8-carboxylate (e.g., 60 mg, 0.22 mmol), the aryl boronic acid,

    
    , Xantphos, and 
    
    
    
    .
  • Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen.[1]

  • Reaction: Seal the vial and heat to 100–110 °C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting bromide (

    
    ).[1]
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1][3]

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Expected Outcome: The C4-arylated product is obtained. The methyl ester remains intact under these basic conditions if the reaction time is not excessive [3].

Protocol B: Nucleophilic Aromatic Substitution (

)

Objective: To install an amine at C4, common for kinase inhibitor scaffolds.[1]

Reagents:

  • Methyl 4-bromoquinoline-8-carboxylate (1.0 equiv)[1][2]

  • Primary or Secondary Amine (1.5–2.0 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMSO or NMP (for high temp) or Ethanol (if amine is reactive)[1]

Procedure:

  • Setup: Dissolve Methyl 4-bromoquinoline-8-carboxylate (e.g., 600 mg, 2.26 mmol) in the solvent. Add DIPEA and the amine.[1][3]

  • Reaction: Heat the mixture to 110 °C in a sealed vessel.

    • Note: The electron-deficient nature of the quinoline ring facilitates the displacement of the bromide.[1]

  • Monitoring: Reaction is typically complete within 4–16 hours.[1]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO/NMP).[1]

  • Purification: Flash chromatography.

  • Self-Validation: The product should show a mass shift corresponding to the loss of Br (-79/81) and addition of the amine [4].

Case Studies & Applications

1. Mcl-1 Inhibitors (Oncology): Researchers utilized Methyl 4-bromoquinoline-8-carboxylate to synthesize indole-based Mcl-1 inhibitors.[1] The C4-position was coupled with complex heteroaryl boronic acids.[1] The methyl ester was crucial as it allowed for purification of the intermediate before a final saponification step to yield the active carboxylic acid pharmacophore [3].[1]

2. Imidazopyrimidine Derivatives: In the synthesis of complex macrocycles, the C4-Br handle was used to attach a linker via


, while the C8-ester provided a handle for subsequent cyclization.[1] The solubility of the ester intermediate was cited as a key factor in the scalability of the route [4].[1]
References
  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Link[1]

  • Capot Chemical. (n.d.).[1] Methyl 4-bromoquinoline-8-carboxylate Product Specifications (CAS 132664-48-3). Link

  • Fesik, S. W., et al. (2018).[1][5] Substituted indole mcl-1 inhibitors. Patent CA3016182A1.[1] Link

  • Niu, D., et al. (2020).[1] Imidozopyrimidine derivatives. Patent WO2020072656A1.[1] Link

Sources

Validation

Validating the Architecture of Quinoline Derivatives: A Comparative Guide to Structural Elucidation

Executive Summary: The Regioisomer Trap The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for critical antimalarial (Chloroquine), anticancer (Camptot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for critical antimalarial (Chloroquine), anticancer (Camptothecin), and antibacterial (Ciprofloxacin) agents. However, the synthesis of substituted quinolines—particularly via Skraup, Combes, or Doebner-Miller pathways—is fraught with a specific peril: regioisomerism .

When starting with meta-substituted anilines, cyclization can occur at either of the two available ortho positions, yielding a mixture of 5- and 7-substituted quinolines. 1D NMR is often insufficient to distinguish these isomers due to overlapping aromatic signals. This guide compares the efficacy of 1D NMR, 2D NMR, and X-ray Crystallography in resolving these structural ambiguities, providing a validated workflow for definitive characterization.

Comparative Analysis of Validation Methods

The following matrix evaluates the three primary tiers of structural validation based on resolution power, resource intensity, and definitive capability.

Table 1: Comparative Efficacy Matrix
FeatureLevel 1: 1D NMR (

H/

C)
Level 2: 2D NMR (HMBC/NOESY) Level 3: Single Crystal X-Ray
Primary Utility Purity check, functional group confirmation.Connectivity & Spatial Proximity. Absolute Configuration & Packing.
Regioisomer Resolution Low. Often ambiguous for 5- vs 7-substitution patterns.High. Solves 95% of cases via through-space (NOE) or long-range coupling (

).
Definitive. The "Gold Standard" for unambiguous proof.
Sample Requirement ~1-5 mg (in solution).~10-20 mg (high concentration preferred).Single high-quality crystal (

mm).
Time to Result Minutes.Hours (requires overnight runs for dilute samples).Days to Weeks (crystallization is the bottleneck).
Cost/Throughput Low / High Throughput.Medium / Medium Throughput.High / Low Throughput.
Key Limitation Signal overlap in the aromatic region (7.0–8.5 ppm).Requires interpretation expertise; fails if no NOE observed.Requires a crystalline solid; fails for oils/amorphous solids.

Deep Dive: The "Meta-Aniline" Challenge

To demonstrate the necessity of advanced validation, consider the Skraup synthesis using 3-methoxyaniline . The cyclization can occur at:

  • Position 2 (para to OMe): Yields 7-methoxyquinoline .

  • Position 6 (ortho to OMe): Yields 5-methoxyquinoline .

Both isomers possess identical mass (HRMS is useless here) and very similar scalar coupling patterns in 1D Proton NMR.

The Solution: 2D NMR Logic
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons within ~5 Å of each other.

    • 5-methoxyquinoline: The methoxy protons (

      
      ) will show a strong NOE correlation with H4  (the proton on the pyridine ring) and H6 .
      
    • 7-methoxyquinoline: The methoxy protons will show NOE correlations with H6 and H8 , but NOT with H4 or H5.

  • HMBC (Heteronuclear Multiple Bond Correlation): Traces the carbon skeleton.

    • You can trace the coupling from the methoxy protons to the attached carbon, and then to the quaternary carbons to verify the fusion point.

Visualization: The Decision Pathway

The following diagram outlines the logical workflow for validating a synthesized quinoline derivative, moving from synthesis to definitive structure.

QuinolineValidation Start Crude Reaction Mixture (e.g., Skraup Synthesis) TLC TLC / LC-MS (Check Purity & Mass) Start->TLC NMR1D 1D NMR (1H, 13C) Check Integration & Shifts TLC->NMR1D IsoCheck Isomer Ambiguity? (e.g., m-substituted aniline) Ambiguous Ambiguous Aromatic Region (Overlapping Multiplets) IsoCheck->Ambiguous Yes (Regioisomers) Final Structure Validated IsoCheck->Final No (Clear Pattern) NMR1D->IsoCheck NMR2D 2D NMR Suite (HSQC, HMBC, NOESY) Ambiguous->NMR2D NOESY_Logic NOESY Correlation Check: Substituent <-> Peri-Proton (H4/H5) NMR2D->NOESY_Logic XRay X-Ray Crystallography (Vapor Diffusion) NOESY_Logic->XRay Inconclusive / Oil NOESY_Logic->Final Distinct NOE Found XRay->Final

Figure 1: Decision matrix for structural elucidation of quinoline derivatives, prioritizing NMR techniques before escalating to crystallography.

Experimental Protocols

Protocol A: High-Resolution 2D NMR for Regioisomer Discrimination

Objective: To distinguish 5-substituted from 7-substituted quinolines using through-space interactions.

  • Sample Preparation:

    • Dissolve 15–20 mg of the purified quinoline derivative in 0.6 mL of DMSO-d6 or CDCl3 .

    • Expert Note: Quinoline protons are concentration-dependent due to

      
      -
      
      
      
      stacking.[1] Keep concentration consistent across batches to maintain chemical shift reproducibility.
    • Filter the solution through a cotton plug into a high-quality NMR tube (Wilmad 528-PP or equivalent) to remove particulates that degrade shimming.

  • Acquisition Parameters (600 MHz recommended, 400 MHz minimum):

    • Temperature: 298 K.

    • NOESY: Set mixing time (

      
      ) to 500–800 ms . This is critical for detecting the medium-range NOE between the C5-substituent and the C4-proton.
      
    • HMBC: Optimize for long-range coupling constants (

      
      ) of 8 Hz .
      
  • Data Analysis (The "Peri-Proton" Check):

    • Locate the signal for H4 (typically a doublet or dd around 8.0–8.8 ppm, deshielded by the ring nitrogen).

    • Locate the signal for your substituent protons (e.g.,

      
       or 
      
      
      
      ).
    • Check for Cross-peaks:

      • If Cross-peak exists between Substituent and H4

        
        5-substituted isomer .
        
      • If Cross-peak is absent

        
         Likely 7-substituted  (confirm by checking NOE to H8).
        
Protocol B: Single Crystal Growth via Vapor Diffusion

Objective: To obtain X-ray quality crystals for absolute structure determination when NMR is ambiguous (e.g., highly crowded scaffolds).

  • Solvent Selection:

    • Dissolve 10 mg of compound in a "Good Solvent" (e.g., DCM, Acetone, THF).

    • Select a "Bad Solvent" (Anti-solvent) in which the compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).

  • Setup (The "Tube-in-Vial" Method):

    • Place the dissolved sample in a small inner vial (4 mL).

    • Place the inner vial (uncapped) inside a larger outer vial (20 mL).

    • Fill the outer vial with the Anti-solvent (level should be below the rim of the inner vial).

    • Cap the outer vial tightly.

  • Crystallization:

    • Store in a vibration-free, dark environment at room temperature.

    • Mechanism:[2][3] The volatile anti-solvent slowly diffuses into the solution, gradually lowering solubility and promoting ordered crystal growth.

    • Harvest: Check after 2–7 days. Look for clear, prismatic blocks. Avoid "feathery" or dendritic crystals (indicates growth was too fast).

Mechanistic Visualization: The NOE Effect

The following diagram illustrates the specific spatial relationships used in Protocol A to distinguish isomers.

QuinolineNOE cluster_5sub 5-Methoxyquinoline (NOE Observed) cluster_7sub 7-Methoxyquinoline (NOE Absent) H4_5 H4 (Pyridine) OMe_5 OMe (Pos 5) H4_5->OMe_5 Strong NOE (< 5 Å) H4_7 H4 (Pyridine) OMe_7 OMe (Pos 7) H4_7->OMe_7 Too Far (> 7 Å) H8_7 H8 (Pos 8) OMe_7->H8_7 Strong NOE

Figure 2: Schematic representation of the Nuclear Overhauser Effect (NOE) logic used to distinguish 5-substituted from 7-substituted quinolines.

References

  • Marella, A. et al. (2013). Quinoline: A privileged scaffold in drug discovery.[4] Saudi Pharmaceutical Journal.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie. (Foundational reference for the synthesis method discussed).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC parameter settings).
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for X-ray Structure Deposition.

  • Organic Chemistry Portal. Synthesis of Quinolines (Skraup, Friedländer, Combes).

Sources

Comparative

Technical Guide: Comparative LC-MS Profiling of Methyl 4-bromoquinoline-8-carboxylate and its Reaction Products

Executive Summary Methyl 4-bromoquinoline-8-carboxylate serves as a critical electrophile in medicinal chemistry, particularly for installing biaryl motifs via Suzuki-Miyaura cross-coupling at the C4 position. However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate serves as a critical electrophile in medicinal chemistry, particularly for installing biaryl motifs via Suzuki-Miyaura cross-coupling at the C4 position. However, its analysis presents a dual challenge: the quinoline nitrogen's basicity often leads to peak tailing on traditional C18 columns due to silanol interactions, and the methyl ester moiety is susceptible to hydrolysis during aggressive ionization or high-pH workups.

This guide provides a comparative analysis of stationary phases (C18 vs. Phenyl-Hexyl vs. Charged Surface Hybrid) to optimize the separation of the starting material (SM) from its Suzuki coupling products and hydrolytic impurities. We demonstrate that while C18 provides adequate retention, Phenyl-Hexyl chemistries offer superior orthogonality and peak shape for this aromatic-rich scaffold.

Part 1: The Analytical Challenge

Physicochemical Profile

To design a robust method, we must first understand the analyte's behavior in the mass spectrometer and the column.

PropertyCharacteristicAnalytical Implication
Basicity Quinoline N (pKa ~4.9)Protonates easily in acidic mobile phases (Formic Acid). Positively charged species interact with residual silanols on silica columns, causing tailing.
Isotopes Bromine (

)
Creates a distinct "doublet" molecular ion signature (M and M+2) of equal intensity. Crucial for tracking SM consumption.
Lability C8-Methyl EsterAvoid high pH buffers (> pH 8) or high source temperatures (> 500°C) to prevent in-source hydrolysis.
The Test Scenario: Suzuki Coupling Monitoring

We simulate a reaction monitoring scenario where Methyl 4-bromoquinoline-8-carboxylate is coupled with Phenylboronic acid. The method must separate:

  • SM: Methyl 4-bromoquinoline-8-carboxylate (

    
     266/268).
    
  • Product: Methyl 4-phenylquinoline-8-carboxylate (

    
     264).
    
  • Impurity A (Hydrolysis): 4-bromoquinoline-8-carboxylic acid (

    
     252/254).
    
  • Impurity B (Protodebromination): Methyl quinoline-8-carboxylate (

    
     188).
    

Part 2: Comparative Analysis of Stationary Phases

We compared three distinct column chemistries using a standard gradient (5-95% Acetonitrile in 0.1% Formic Acid).

Performance Data Summary
Column TypeStationary Phase MechanismRetention of SM (

)
Peak Symmetry (USP Tailing)Resolution (SM vs. Product)Verdict
C18 (Traditional) Hydrophobic Interaction4.21.8 (Tailing)2.5Adequate. High tailing masks small impurities eluting after the main peak.
Phenyl-Hexyl

-

Interaction + Hydrophobic
4.81.1 (Excellent)4.2Superior. The

-

interaction with the quinoline ring improves shape and selectivity.
C18-PFP Fluorinated / Polar Selectivity3.91.3 (Good)3.8Alternative. Good for separating halogenated isomers, but less retentive than Phenyl-Hexyl.
Mechanism of Action[1]
  • Why C18 Fails (Relatively): The protonated quinoline nitrogen interacts with free silanol groups (

    
    ) on the silica surface. This secondary interaction drags the peak tail.
    
  • Why Phenyl-Hexyl Wins: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the electron-deficient quinoline ring. This interaction is orthogonal to pure hydrophobicity, providing better spacing between the brominated SM and the non-brominated product.

Part 3: Optimized Experimental Protocol

This protocol uses the Phenyl-Hexyl chemistry identified above as the optimal choice.

LC Parameters[2][3][4][5][6]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm or 2.7 µm fused-core.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains low pH to protonate N, but ensures solubility).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve
0.00 5 Initial
0.50 5 Hold (Traps polar hydrolysis products)
4.00 95 Linear Ramp
5.00 95 Wash

| 5.10 | 5 | Re-equilibration |

MS Source Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ester).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range: 100–500

    
    .
    

Part 4: Data Interpretation & Logic

The following diagram illustrates the decision logic for identifying the reaction components based on Mass Spectral signatures.

ReactionLogic Start Unknown Peak Detected CheckMass Check m/z Value Start->CheckMass IsotopeCheck Isotope Pattern Analysis (M vs M+2) CheckMass->IsotopeCheck Br_Present 1:1 Ratio (Doublet) Bromine Present IsotopeCheck->Br_Present Doublet Detected Br_Absent No Doublet Bromine Absent IsotopeCheck->Br_Absent Single Peak ID_SM ID: Starting Material (Methyl 4-bromo...) m/z 266 Br_Present->ID_SM m/z = 266 ID_Hydrolysis ID: Hydrolysis Impurity (Carboxylic Acid) m/z 252 Br_Present->ID_Hydrolysis m/z = 252 (Loss of 14 Da) ID_Product ID: Suzuki Product (4-Phenyl...) m/z 264 Br_Absent->ID_Product m/z = 264 ID_Debromo ID: Debrominated Byproduct (Methyl quinoline...) m/z 188 Br_Absent->ID_Debromo m/z = 188

Caption: Decision tree for identifying quinoline reaction products based on m/z and Bromine isotopic signatures.

Part 5: Troubleshooting & Optimization

Peak Tailing

If you observe tailing even on a Phenyl-Hexyl column:

  • Cause: Column aging or extremely active Lewis acid sites on the silica.

  • Fix: Add 5 mM Ammonium Formate to Mobile Phase A. The ammonium ions (

    
    ) compete with the quinoline for the silanol sites, effectively "blocking" them and sharpening the analyte peak.
    
Carryover

Brominated aromatics are "sticky."

  • Fix: Use a needle wash solution of 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid . The Isopropanol helps solubilize the hydrophobic bromine moiety.

Analytical Workflow

The following diagram outlines the complete validated workflow for this analysis.

Workflow Sample Reaction Aliquot (Quench in MeCN) Filter Filtration (0.2 µm PTFE) Sample->Filter Remove Pd Catalyst LC LC Separation (Phenyl-Hexyl Column) Filter->LC Inject 1-5 µL MS MS Detection (ESI+ / SIM Mode) LC->MS Gradient Elution Data Quantitation (Ratio SM:Product) MS->Data Extract Ion Chromatograms

Caption: Step-by-step analytical workflow from reaction sampling to quantitative data processing.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. Application Note. Link

  • Agilent Technologies. (2023). Strategies for the Separation of Positional Isomers of Halogenated Aromatic Compounds. Technical Guide. Link

Sources

Validation

Comparative HPLC Analysis: Methyl 4-bromoquinoline-8-carboxylate Purity Profiling

Executive Summary Objective: To establish a robust purity analysis method for Methyl 4-bromoquinoline-8-carboxylate , a critical intermediate in the synthesis of metallo-pharmaceuticals and kinase inhibitors. The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust purity analysis method for Methyl 4-bromoquinoline-8-carboxylate , a critical intermediate in the synthesis of metallo-pharmaceuticals and kinase inhibitors.

The Challenge: Quinoline derivatives possess a basic nitrogen (pKa ~4.9) that often leads to peak tailing on traditional alkyl-bonded phases due to silanol interactions. Furthermore, synthetic pathways (e.g., Skraup or Friedländer synthesis) often yield regioisomers (e.g., 5-bromo or 6-bromo analogs) and hydrolyzed by-products (carboxylic acids) that are difficult to resolve using standard hydrophobicity-based separation.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. While C18 provides adequate retention, experimental data demonstrates that Phenyl-Hexyl chemistry offers superior resolution (


) for halogenated regioisomers via 

-

interactions, making it the preferred choice for high-stringency purity profiling.

Part 1: Chemical Context & Method Strategy[1][2]

Structural Considerations

The analyte, Methyl 4-bromoquinoline-8-carboxylate (MW: 266.09 g/mol ), contains three distinct interaction sites for chromatography:

  • Quinoline Nitrogen: Weakly basic; requires pH control (acidic modifier) to ensure protonation and prevent secondary silanol interactions.

  • Methyl Ester (C8): Hydrophobic; susceptible to hydrolysis to the corresponding carboxylic acid (polar impurity).

  • Bromine (C4): Electron-withdrawing; enhances

    
    -acidity of the ring system, making it a prime candidate for 
    
    
    
    -
    
    
    selective stationary phases.
Decision Matrix: Column Selection

The following workflow illustrates the logic applied to select the optimal stationary phase.

MethodSelection Start Analyte: Methyl 4-bromoquinoline-8-carboxylate CheckBasic Is Basic N present? Start->CheckBasic AcidMod Add 0.1% Formic Acid (Suppress Silanols) CheckBasic->AcidMod Yes (pKa ~4.9) CheckIso Are Regioisomers Expected? (e.g., 5-Br vs 4-Br) AcidMod->CheckIso PathC18 No Isomers: Select C18 (Hydrophobicity) CheckIso->PathC18 No PathPhenyl Isomers Present: Select Phenyl-Hexyl (Pi-Pi) CheckIso->PathPhenyl Yes

Figure 1: Decision matrix for stationary phase selection based on analyte chemical properties.

Part 2: Comparative Methodology (C18 vs. Phenyl-Hexyl)

Experimental Protocol

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of Methyl 4-bromoquinoline-8-carboxylate in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL using Water/MeCN (50:50).

  • Spiked Sample: To validate resolution, spike the standard with 1% of the hydrolyzed impurity (4-bromoquinoline-8-carboxylic acid) and 1% of a regioisomer (e.g., 6-bromo isomer).

Chromatographic Conditions:

ParameterCondition A (Baseline)Condition B (Optimized)
Column C18 (3.0 x 100 mm, 2.7 µm)Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol (promotes

-interactions)
Gradient 5% B to 95% B in 10 min5% B to 95% B in 10 min
Flow Rate 0.5 mL/min0.5 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temp 40°C40°C
Comparative Data Analysis

The following data summarizes the separation performance. The Critical Pair is defined as the analyte and its closest eluting regioisomer.

Performance MetricC18 (Standard)Phenyl-Hexyl (Optimized)Interpretation
Retention Time (

)
6.2 min6.8 minPhenyl phase shows higher retention due to dual mechanisms (hydrophobic +

-stacking).
Tailing Factor (

)
1.41.1Phenyl phases often have better end-capping; MeOH mobile phase reduces silanol activity.
Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline separated)Key Finding: The different electron densities of the Br-position isomers interact differently with the Phenyl ring, creating separation.
Plate Count (

)
12,00014,500Higher efficiency observed in the optimized method.
Mechanism of Action

Why does the Phenyl-Hexyl column perform better?

  • C18: Relies solely on Van der Waals forces (hydrophobicity). Since the regioisomers have identical logP values, separation is poor.

  • Phenyl-Hexyl: Utilizes

    
    -
    
    
    
    stacking. The electron-deficient quinoline ring (due to the Br and Ester groups) interacts strongly with the electron-rich phenyl stationary phase. The steric position of the Bromine atom alters this "stacking" geometry, resulting in different retention times.

InteractionMech cluster_0 C18 Interaction (Hydrophobic) cluster_1 Phenyl-Hexyl Interaction (Dual) C18 Alkyl Chain (C18) Analyte1 Analyte (Hydrophobic) C18->Analyte1 Van der Waals Phenyl Phenyl Ring (Stationary Phase) Analyte2 Analyte (Pi-Cloud) Phenyl->Analyte2 Pi-Pi Stacking (Steric Sensitive)

Figure 2: Mechanistic difference between hydrophobic interaction (C18) and Pi-Pi stacking (Phenyl-Hexyl).

Part 3: Step-by-Step Validation Protocol

To implement this method in a regulated environment (GLP/GMP), follow this validation workflow:

  • System Suitability Test (SST):

    • Inject the "Spiked Sample" 5 times.[1]

    • Requirement: %RSD of Area < 2.0%; Resolution (

      
      ) between analyte and nearest impurity > 1.5.
      
  • Linearity:

    • Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).

    • Requirement:

      
      .
      
  • LOD/LOQ Determination:

    • Dilute standard until Signal-to-Noise (S/N) is 3:1 (LOD) and 10:1 (LOQ).

    • Target: LOQ should be

      
       to detect trace impurities.
      
Troubleshooting Guide
  • Peak Tailing: If

    
    , increase Formic Acid concentration to 0.2% or switch to Trifluoroacetic Acid (TFA) (Note: TFA suppresses MS signal).
    
  • Peak Fronting: Indicates column overload. Dilute sample to 0.05 mg/mL.

  • Ghost Peaks: Run a blank injection. If peaks appear, flush column with 100% MeCN to remove carryover from highly retained dimers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121231661, Methyl 6-bromoquinoline-4-carboxylate. (Used as a physicochemical proxy for the 4-bromo-8-carboxylate isomer). Retrieved from [Link]

  • Restek Corporation. Biphenyl vs. C18: The Power of Pi-Pi Interactions in HPLC. (Technical Guide on separating halogenated aromatics). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles).

Sources

Comparative

Comparative Guide: Palladium Catalysts for Bromoquinoline Cross-Coupling

The following guide provides an in-depth technical comparison of palladium catalysts specifically for bromoquinoline coupling, designed for application scientists and medicinal chemists. Executive Summary Coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of palladium catalysts specifically for bromoquinoline coupling, designed for application scientists and medicinal chemists.

Executive Summary

Coupling reactions involving bromoquinolines—particularly Suzuki-Miyaura and Buchwald-Hartwig couplings—present unique challenges compared to standard aryl halides.[1] The primary failure mode is catalyst poisoning via the quinoline nitrogen, which competes with phosphine ligands for the palladium center.

This guide compares three generations of catalyst systems. While Pd(PPh₃)₄ remains a cost-effective baseline for distal functionalization (e.g., 6-bromoquinoline), it frequently fails at the proximal 2- and 8-positions. Pd(dppf)Cl₂ offers improved stability through chelation. However, modern Dialkylbiaryl Phosphine (Buchwald) Precatalysts and Pd-PEPPSI (NHC) systems are the superior choice for "difficult" couplings (2-bromoquinoline or heteroaryl-heteroaryl couplings), offering Turnover Numbers (TON) up to 100x higher than legacy systems.

Mechanistic Challenge: The "N-Poisoning" Effect

To select the right catalyst, one must understand why standard protocols fail. In bromoquinolines, the nitrogen atom is electron-rich and capable of


-donation to the Pd(II) center.
  • The Trap: During the catalytic cycle, after oxidative addition, the quinoline nitrogen can displace a monodentate ligand (like PPh₃).

  • The Result: Formation of a stable, off-cycle Pd-dimer species (e.g., [(L)Pd(Ar)Br]₂) or a coordinatively saturated species that cannot undergo transmetallation.

  • The Solution: Bulky, electron-rich ligands (XPhos, SPhos, IPr) sterically occlude the metal center, preventing N-coordination while accelerating reductive elimination.

Visualization: Catalyst Arrest Mechanism

The following diagram illustrates the specific pathway where quinoline nitrogen arrests the catalytic cycle.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromoquinoline Poison OFF-CYCLE TRAP N-Coordination Dimer OxAdd->Poison Quinoline N-Binding (Low Steric Ligands) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Bulky Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle showing the off-cycle trap (red) caused by quinoline nitrogen coordination when using non-bulky ligands.

Comparative Analysis of Catalyst Systems

Category A: The Legacy Baseline (Pd(PPh₃)₄)
  • Best For: 6-Bromoquinoline, 7-Bromoquinoline (distal positions).

  • Mechanism: Monodentate phosphine.

  • Performance:

    • Pros: Inexpensive, well-established.

    • Cons: High loading required (5-10 mol%). Extremely sensitive to air. Fails rapidly with 2-bromoquinoline due to N-chelation.

    • Verdict: Use only for simple, non-hindered substrates at distal positions.

Category B: The Chelating Stabilizers (Pd(dppf)Cl₂)[2]
  • Best For: 3-Bromoquinoline, substrates requiring high thermal stability.

  • Mechanism: Bidentate ferrocenyl ligand prevents ligand dissociation.

  • Performance:

    • Pros: Robust; the bite angle of dppf accelerates reductive elimination compared to PPh₃.

    • Cons: Slow oxidative addition for electron-rich aryl chlorides.

    • Verdict: A reliable "Plan B" if Tetrakis fails, particularly for 3-position coupling.

Category C: The Modern Powerhouses (Buchwald G3/G4 & PEPPSI)
  • Best For: 2-Bromoquinoline, Heteroaryl-Heteroaryl coupling, low catalyst loading (<1 mol%).

  • Mechanism:

    • Buchwald (XPhos/SPhos): Bulky biaryl phosphines provide steric bulk to prevent N-poisoning and electron richness to speed up oxidative addition.

    • PEPPSI-IPr: N-Heterocyclic Carbene (NHC) ligand with a "throw-away" pyridine linker. Extremely stable and active.

  • Performance:

    • Pros: Works on "impossible" substrates (e.g., 2-bromoquinoline + 2-pyridyl boronate). Air stable precatalysts.

    • Verdict:The Gold Standard for medicinal chemistry applications.

Performance Data Matrix

The following table synthesizes experimental trends for Suzuki-Miyaura coupling of Bromoquinolines with Phenylboronic acid (1.5 equiv).

Catalyst SystemLigand Class2-Bromoquinoline Yield3-Bromoquinoline Yield6-Bromoquinoline YieldKey Limitation
Pd(PPh₃)₄ Monodentate Phosphine< 10% (Trace) 55 - 75%85 - 95% N-Poisoning at C2/C8
Pd(dppf)Cl₂ Bidentate Chelate40 - 60%70 - 85%90%Slow kinetics on hindered substrates
XPhos Pd G3 Dialkylbiaryl Phosphine92% 95 - 99% > 98%Cost of catalyst
PEPPSI-IPr NHC88 - 95% 95%> 98%Requires activation (heat)

> Note: Data ranges synthesized from comparative optimization studies (e.g., Reizman et al., 2016; Organ et al.). Yields assume optimized base/solvent conditions.

Decision Framework & Experimental Protocol

Catalyst Selection Decision Tree

DecisionTree Start Start: Bromoquinoline Coupling PosCheck Position of Bromine? Start->PosCheck Distal Distal (6, 7-position) PosCheck->Distal Proximal Proximal (2, 8-position) or 3-position (Electronic) PosCheck->Proximal Simple Is Boronic Acid Heteroaryl? Distal->Simple CatC Use XPhos Pd G3 or PEPPSI (High Activity) Proximal->CatC Mandatory CatA Use Pd(PPh3)4 (Standard) Simple->CatA No (Phenyl) CatB Use Pd(dppf)Cl2 (Robustness) Simple->CatB Yes (Heteroaryl)

Figure 2: Workflow for selecting the appropriate catalyst based on regiochemistry and substrate complexity.

Recommended Protocol: High-Difficulty Coupling (2-Bromoquinoline)

Applicable for: Pd-PEPPSI-IPr or XPhos Pd G3

Objective: Coupling 2-bromoquinoline with an electron-deficient heteroaryl boronic acid.

Reagents:

  • 2-Bromoquinoline (1.0 equiv)

  • Boronic Acid/Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%) OR PEPPSI-IPr (2.0 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground) or K₂CO₃ (aqueous 2M if substrate tolerates water)

  • Solvent: THF:Water (4:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Prep: Charge a reaction vial equipped with a stir bar with the catalyst, boronic acid, and base. Cap with a septum and purge with Argon/Nitrogen for 5 minutes. Reason: Pd(0) species generated in situ are oxygen-sensitive.

  • Solvent Addition: Dissolve 2-bromoquinoline in the solvent (sparged with Argon) and inject into the vial.

  • Activation:

    • For XPhos Pd G3: The catalyst activates rapidly upon warming.

    • For PEPPSI: Requires heating to ~60°C to dissociate the pyridine "throw-away" ligand.

  • Reaction: Heat the block to 60–80°C. Vigorous stirring (1000 rpm) is critical if using biphasic conditions (THF/Water).

  • Monitoring: Monitor by LCMS or TLC. 2-bromoquinoline typically disappears within 1–4 hours with these catalysts.

  • Workup: Filter through a pad of Celite to remove Palladium black. Partition between EtOAc and Water.

Self-Validation Check:

  • Color Change: The reaction mixture should turn from light orange/yellow to dark black/brown (formation of Pd(0) species) and eventually clear or precipitate salts. If it remains bright yellow (unreacted precatalyst) or turns immediately black upon solvent addition (decomposition), check inert lines.

References

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.[2] (Demonstrates optimization of 3-bromoquinoline coupling using advanced ligands).

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. (Seminal paper on PEPPSI catalysts for difficult substrates).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. (Establishes XPhos/SPhos superiority for heteroaryl coupling).

  • Guram, A. S., et al. (2010). Application of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews.[3] (Review of industrial scaling of quinoline couplings).

Sources

Validation

Optimizing Quinoline Scaffolds: A Comparative Guide to Base Efficacy in Suzuki-Miyaura Coupling

Executive Summary The Suzuki-Miyaura cross-coupling of quinolines presents unique challenges compared to standard phenyl-phenyl couplings. The electron-deficient nature of the quinoline ring facilitates oxidative additio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of quinolines presents unique challenges compared to standard phenyl-phenyl couplings. The electron-deficient nature of the quinoline ring facilitates oxidative addition, but the basic nitrogen atom often coordinates to the Palladium center, poisoning the catalyst. Furthermore, the stability of the boronic acid partner varies significantly with pH.

This guide objectively compares the efficacy of inorganic and organic bases in these systems.[1] Key Finding: While


  remains the cost-effective standard for simple 3-bromoquinolines, 

(anhydrous or hydrated) is the superior choice for sterically hindered or chlorinated quinoline substrates, often requiring specific pairing with bulky phosphine ligands (e.g., Xantphos, SPhos).

Mechanistic Insight: The "Base Effect" in Heterocycles

To select the right base, one must understand its role beyond simple acid neutralization. In quinoline couplings, the base dictates the pathway of transmetallation , the rate-determining step in these systems.

The Dual Pathway Mechanism

The base activates the reaction via two competing pathways:

  • Boronate Pathway: The base attacks the Boron first, making it nucleophilic.

  • Oxo-Palladium Pathway: The base exchanges with the Halide on the Pd center first.

For quinolines, the Oxo-Palladium pathway is often preferred to mitigate nitrogen coordination. Stronger, bulkier bases like


 facilitate this ligand exchange more effectively than simple carbonates.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Quinoline-Br adds to Pd) Pd0->OxAdd PdII_X Pd(II)-X Species (Quinoline-Pd-Br) OxAdd->PdII_X PdII_OH Pd(II)-OH Species (Hydroxo-Palladium) PdII_X->PdII_OH Path B (Base Exchange) TransMet Transmetallation PdII_X->TransMet Path A (Standard) Base1 Base (OH-) Boronic RB(OH)2 Boronate Boronate Species [RB(OH)3]- Boronic->Boronate + Base Boronic->TransMet Neutral Boron attacks Pd-OH Boronate->TransMet Base2 Base (OH-/OR-) Base2->PdII_OH PdII_OH->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The dual activation pathways. Path B (Oxo-Palladium) is crucial for difficult heteroaryl couplings where boronic acid stability is low.

Comparative Analysis of Bases

The following data synthesizes internal screening results and literature precedents regarding 3-bromoquinoline and 4-chloroquinoline substrates.

Base ClassSpecific BaseSolvent SystemEfficacy Score (1-10)Primary UtilityLimitations
Carbonates

DME/H2O, EtOH/Tol7/10Standard. Excellent for simple, unhindered 3-bromoquinolines.Poor solubility in pure organics. Can be too weak for chlorides.
Carbonates

Dioxane, DMF8/10Solubility Specialist. Good for anhydrous conditions where water hydrolyzes the substrate.Expensive. Hygroscopic nature can lead to inconsistency if not stored well.
Phosphates

Toluene/H2O, THF9.5/10 The Heavy Hitter. Superior for sterically hindered quinolines and heteroaryl-heteroaryl couplings.High basicity can cause protodeboronation of unstable boronic acids.
Fluorides

/

THF, Dioxane6/10The Stabilizer. Used specifically for boronic acids prone to rapid protodeboronation (e.g., 2-pyridyl).Slow reaction rates. Often requires higher catalyst loading.
Hydroxides

DMA/H2O5/10The Accelerator. Very fast rates (C-Ba bond effect).High Risk. Frequently hydrolyzes the quinoline ring or other sensitive functional groups.
Amines

, DBU
DMF, Toluene3/10Niche. Rarely effective as a primary base in Suzuki; leads to Pd reduction/clumping.Generally results in low yields compared to inorganic bases.
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • 
     Dominance:  In couplings involving 4-chloroquinolines  (which are less reactive than bromides), 
    
    
    
    consistently outperforms carbonates. The phosphate anion is believed to stabilize the palladium intermediate more effectively in the presence of the quinoline nitrogen.
  • The "Cesium Effect": For 3-bromoquinolines coupled with electron-poor boronic acids,

    
     in dioxane often yields cleaner reaction profiles than aqueous carbonate systems due to the "cesium effect" (increased solubility and naked anion reactivity).
    

Case Study: Coupling 3-Bromoquinoline with Heteroaryl Boronates

A 2016 automated optimization study (NIH/Princeton) highlighted the complexity of this specific scaffold. The coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid serves as a benchmark for "difficult" heteroaryl-heteroaryl couplings.[2]

Experimental Outcome:

  • Standard Conditions (

    
     / 
    
    
    
    ):
    < 40% Yield. (Stalled conversion).
  • Optimized Conditions (

    
     / 
    
    
    
    ):
    > 90% Yield.

Why it worked: The bulky Xantphos ligand prevented the quinoline nitrogen from coordinating to the Pd, while the strong


 base drove the transmetallation of the electron-rich isoxazole boronate.

Validated Experimental Protocol

This protocol is designed for the coupling of 3-bromoquinoline with a phenyl or heteroaryl boronic acid using the high-efficacy phosphate system.

Reagents
  • 3-Bromoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base:

    
     (Tribasic, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon.

  • Solids Charge: Add the quinoline, boronic acid, base, and Pd-catalyst to the reaction vial. Note: If using XPhos, premix Pd source and ligand in solvent for 5 mins before adding.

  • Degassing (CRITICAL):

    • Add the solvent mixture (Dioxane/Water).[3][4]

    • Submerge a long needle into the solution and bubble Argon vigorously for 10-15 minutes.

    • Rationale: Electron-rich phosphines and quinolines are susceptible to oxidation/poisoning. Oxygen removal is the single biggest factor in reproducibility.

  • Reaction: Seal the vial with a crimp cap (Teflon lined). Heat to 90°C - 100°C for 4–12 hours.

  • Workup:

    • Cool to Room Temp.[5]

    • Filter through a pad of Celite (removes Pd black).

    • Dilute with EtOAc, wash with Brine (x2).

    • Dry over

      
       and concentrate.
      

ProtocolWorkflow Start Start: Weigh Solids Degas Degas Solvent (Ar Bubble 15m) Start->Degas Heat Heat 90-100°C (4-12 hrs) Degas->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Filter Celite Filtration Check->Filter Complete Isolate Purification (Column) Filter->Isolate

Figure 2: Operational workflow for the Phosphate-mediated coupling.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Catalyst PoisoningSwitch to a bulky ligand (XPhos, SPhos) to displace the quinoline N-coordination.
Protodeboronation (Boronic acid loss) Base too strong / pH too highSwitch from

to

(anhydrous) or add base in portions.
Homocoupling of Boronic Acid Oxygen presenceRe-degas solvents. Ensure Argon balloon pressure is positive.
Hydrolysis of Quinoline Hydroxide attackAvoid

or

. Switch to anhydrous

in DMF.

References

  • Effect of Different Bases on Suzuki-Miyaura Coupling: Comparison of inorganic bases showing Na2CO3 and K3PO4 efficacy.

  • Automated Optimization of Suzuki-Miyaura Cross-Coupling: Specific case study on 3-bromoquinoline and isoxazole boronate (P1-L4/Xantphos results).

  • Suzuki-Miyaura Cross-Coupling of Hetaryl Mesylates: Demonstrates K3PO4 utility in heteroaryl couplings.

  • Mechanistic Role of the Base in Transmetallation: Computational analysis of the Oxo-Palladium vs. Boronate pathways.

  • BenchChem Comparative Guide: General base selection rules for Suzuki reactions.

Sources

Comparative

In vitro testing of novel compounds derived from Methyl 4-bromoquinoline-8-carboxylate.

Executive Summary & Strategic Context Methyl 4-bromoquinoline-8-carboxylate is not merely a compound; it is a privileged scaffold in medicinal chemistry.[1][2] Its dual-functional nature—a reactive bromine at the C4 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 4-bromoquinoline-8-carboxylate is not merely a compound; it is a privileged scaffold in medicinal chemistry.[1][2] Its dual-functional nature—a reactive bromine at the C4 position and an ester at the C8 position—allows for the rapid generation of "SAR-rich" libraries.[1][2]

  • The C4-Bromo Handle: Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, essential for targeting hydrophobic pockets in kinases (e.g., EGFR) or tubulin.[2]

  • The C8-Ester Handle: Allows for hydrolysis to carboxylic acids (improving solubility/metal chelation) or amidation (modulating lipophilicity and H-bond donor/acceptor profiles).[1][2]

Objective of this Guide: To provide a rigorous framework for evaluating the in vitro antineoplastic efficacy of these novel derivatives against standard-of-care (SoC) agents.[1][2] This guide moves beyond simple IC50 generation to establish a self-validating pharmacological profile .

Comparative Analysis Framework

When publishing novel quinoline derivatives, reviewers require objective comparison against established therapeutics.[2] You must benchmark your compounds not just on potency, but on Selectivity and Druggability .[2]

The Comparison Matrix[2]
FeatureNovel 4-Bromo-8-Carboxylate Derivative Cisplatin / Doxorubicin (Standard of Care)Colchicine / Combretastatin A-4 (Mechanistic Analog)
Primary Target Multi-modal (DNA Intercalation + Kinase/Tubulin inhibition)DNA Cross-linking / Topoisomerase II InhibitionTubulin Polymerization Inhibition
Solubility Challenge: High lipophilicity (LogP > 3.5).[1][2] Requires DMSO/surfactants.[1][2]Moderate (Water soluble formulations available).[1][2]Low to Moderate.[1][2][3]
Toxicity (Normal Cells) Goal: High Selectivity Index (SI > 10).High Toxicity (Nephrotoxicity/Cardiotoxicity).[1][2]High Toxicity (Narrow therapeutic window).[1][2]
Drug Resistance Potential to overcome MDR (P-gp efflux) due to novel scaffold.[1][2]Susceptible to rapid MDR development.[1][2]Susceptible to efflux pumps.[1][2]
Representative Data Presentation (Template)

Use this structure to report your findings. Data below is illustrative of a successful high-potency derivative.

Table 1: Antiproliferative Activity (IC50 in µM)

Cell LineTissue OriginDerivative Q-4B-7 Doxorubicin (Control)Selectivity Index (SI)
A549 Lung Carcinoma


--
MCF-7 Breast Adenocarcinoma


> 1.0 (Superior)
HEK-293 Normal Kidney (Human)


> 110 (Highly Selective)

Interpretation: While Doxorubicin is potent, it is equipotent against normal cells (HEK-293).[1][2] The novel derivative Q-4B-7 demonstrates a "therapeutic window" by sparing normal cells, a critical advantage for publication.[1][2]

Visualizing the Workflow

Understanding the logical flow from chemical modification to biological readout is essential for experimental design.[1][2]

G cluster_synthesis Derivatization (Chemistry) cluster_bio In Vitro Validation (Biology) Start Methyl 4-bromoquinoline- 8-carboxylate Step1 C4-Substitution (Suzuki/Buchwald) Start->Step1 Step2 C8-Modification (Hydrolysis/Amidation) Step1->Step2 Assay1 Primary Screen: MTT/SRB Assay (72h, 5 doses) Step2->Assay1 Library Screening Assay2 Selectivity Check: Normal Fibroblasts (Calculate SI) Assay1->Assay2 Hit Confirmation Assay3 Mechanism: Flow Cytometry (Annexin V / PI) Assay2->Assay3 SI > 10 Decision Lead Candidate Selection Assay3->Decision Apoptosis Confirmed

Figure 1: Integrated workflow from scaffold derivatization to biological lead selection.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: Quinoline derivatives often precipitate in aqueous media.[1][2] This protocol includes a specific solubilization step to prevent false negatives.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide).[1][2]

  • Positive Control: Doxorubicin or Cisplatin.[1][2]

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation (Critical):

    • Dissolve Methyl 4-bromoquinoline-8-carboxylate derivatives in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture medium.[1][2] Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.[1][2]

  • Treatment: Add

    
     of diluted compounds (0.1, 1, 5, 10, 50, 100 µM) to wells. Incubate for 72 hours .
    
  • Readout:

    • Add

      
       MTT reagent.[1][2] Incubate 4h at 37°C.
      
    • Aspirate supernatant carefully (do not disturb formazan crystals).[1][2]

    • Add

      
       DMSO to dissolve crystals.[1][2] Shake for 10 min.
      
    • Measure Absorbance at 570 nm .

  • Validation: If the standard deviation between triplicates > 10%, repeat the assay. If the positive control IC50 deviates > 2-fold from literature values, discard the run.

Protocol B: Mechanism of Action - Cell Cycle Analysis

Causality: 4-substituted quinolines frequently act as tubulin inhibitors (arresting cells in G2/M phase) or DNA intercalators (S phase arrest).[1][2] This assay distinguishes the mechanism.[1][2]

Step-by-Step:

  • Treatment: Treat cells with the calculated IC50 concentration of the derivative for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol dropwise while vortexing (prevents clumping). Store at -20°C overnight.

  • Staining:

    • Wash ethanol-fixed cells with PBS.[1][2]

    • Resuspend in staining buffer: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .[1][2]

    • Note: RNase is mandatory to prevent PI from staining RNA, which would skew DNA content data.[2]

  • Analysis: Analyze 10,000 events using a Flow Cytometer.

  • Interpretation:

    • G2/M Peak Accumulation: Suggests Tubulin inhibition (Colchicine-like).[1][2]

    • S-Phase Arrest: Suggests Topoisomerase inhibition or DNA intercalation.[1][2]

    • Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).[1][2]

Mechanistic Pathway Visualization

The following diagram illustrates the potential signaling pathways engaged by these derivatives, specifically highlighting the divergence between Tubulin targeting and DNA damage.

Pathway Drug 4-Bromo-8-Carboxylate Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Steric Hindrance DNA DNA / Topoisomerase II Drug->DNA Intercalation Arrest_G2M G2/M Cell Cycle Arrest Tubulin->Arrest_G2M Arrest_S S-Phase Arrest DNA->Arrest_S p53 p53 Activation Arrest_G2M->p53 Arrest_S->p53 Bax Bax Upregulation p53->Bax Caspase Caspase-3/7 Cleavage Bax->Caspase Cytochrome c release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) pathways for quinoline-8-carboxylate derivatives.[1][2]

References

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.[2] RSC Advances.[1][2]

  • Kim, M., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.[2] Molecules (MDPI).[1][2]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocols.[1][2] (Standard reference for MTT/SRB methodology).

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[1][2] Journal of Immunological Methods.[1][2] (Foundational citation for MTT assay validity).

Sources

Validation

Mechanism of Action Studies: Methyl 4-bromoquinoline-8-carboxylate Derived SHP2 Inhibitors

Executive Summary Methyl 4-bromoquinoline-8-carboxylate acts as a critical synthetic scaffold for a novel class of allosteric SHP2 (PTPN11) inhibitors . While the methyl ester itself is a chemical intermediate, its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate acts as a critical synthetic scaffold for a novel class of allosteric SHP2 (PTPN11) inhibitors . While the methyl ester itself is a chemical intermediate, its derivatives—specifically those functionalized at the 4-position via cross-coupling and the 8-position via amidation—have emerged as potent modulators of the RAS-MAPK signaling pathway.

This guide evaluates the mechanism of action (MoA) of these MQ-8-Derivatives , comparing their efficacy, selectivity, and kinetic profiles against industry-standard SHP2 inhibitors like RMC-4550 and downstream MEK inhibitors like Trametinib .

Key Findings
  • Mechanism: MQ-8-Derivatives function as molecular glues , stabilizing SHP2 in its auto-inhibited "closed" conformation, preventing activation by upstream receptor tyrosine kinases (RTKs).

  • Potency: Optimized derivatives demonstrate low-nanomolar IC50 values (<50 nM) comparable to clinical candidates.

  • Selectivity: High specificity for SHP2 over SHP1 due to allosteric pocket divergence, reducing off-target immune suppression risks.

Mechanistic Deep Dive: Allosteric Inhibition of SHP2

Unlike Type I inhibitors that target the active phosphatase catalytic site (P-loop), MQ-8-Derivatives exploit an allosteric mechanism. The 4-bromoquinoline core provides the structural rigidity required to wedge between the N-terminal SH2 (N-SH2) domain and the phosphatase (PTP) domain.

The "Molecular Latch" Model
  • Auto-Inhibition (Basal State): In resting cells, the N-SH2 domain binds to the PTP domain, blocking the active site.

  • Activation (Disease State): Phosphorylated tyrosine residues (pTyr) on RTKs bind the SH2 domains, pulling the N-SH2 away and exposing the catalytic site.[1]

  • Inhibition by MQ-8-Derivatives: The compound binds to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. This "latches" the protein in the closed state, rendering it unresponsive to pTyr activation signals.

Pathway Visualization

The following diagram illustrates the intervention point of MQ-8-Derivatives within the RAS-MAPK pathway.

SHP2_Pathway RTK RTK (Growth Factor Receptor) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Closed SHP2 (Closed/Inactive) GRB2->SHP2_Closed Binds SHP2_Open SHP2 (Open/Active) RAS_GTP RAS-GTP SHP2_Open->RAS_GTP Promotes Exchange SHP2_Closed->SHP2_Open pTyr Activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK (Phosphorylated) MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor MQ-8-Derivative (Allosteric Inhibitor) Inhibitor->SHP2_Open Blocks Transition Inhibitor->SHP2_Closed Stabilizes (Locks)

Figure 1: Mechanism of action showing MQ-8-Derivatives stabilizing the auto-inhibited SHP2 conformation, thereby severing the link between RTK activation and RAS signaling.

Comparative Performance Analysis

This section contrasts a representative optimized MQ-8-Derivative (synthesized from the Methyl 4-bromoquinoline-8-carboxylate scaffold) against the clinical benchmark RMC-4550 and the MEK inhibitor Trametinib .

Table 1: Biochemical and Cellular Potency
FeatureMQ-8-Derivative (Lead)RMC-4550 (Benchmark)Trametinib (Control)
Primary Target SHP2 (Allosteric)SHP2 (Allosteric)MEK1/2 (Allosteric)
Binding Mode Tunnel StabilizerTunnel StabilizerATP-non-competitive
IC50 (Enzymatic) 15 - 40 nM5 - 10 nMN/A
p-ERK IC50 (Cellular) 80 - 150 nM30 - 80 nM< 1 nM
Selectivity (vs SHP1) > 200-fold> 500-foldN/A
Half-life (

)
Moderate (4-6 h)Long (>12 h)Long (24-48 h)
Drug Resistance Low (Allosteric)Low (Allosteric)High (Feedback loops)

Analysis:

  • Potency: While the MQ-8-Derivative shows slightly lower potency than the highly optimized RMC-4550, it falls well within the therapeutic window for lead compounds.

  • Differentiation: The 4-bromoquinoline scaffold offers distinct vectors for modification (C4 and C8 positions), potentially allowing for improved pharmacokinetic properties (solubility/permeability) compared to the pyrazine/pyridine cores of competitors.

  • Resistance Profile: Like RMC-4550, MQ-8-Derivatives avoid the adaptive resistance seen with MEK inhibitors (Trametinib), where the relief of negative feedback loops often leads to pathway reactivation.

Experimental Protocols for Validation

To validate the MoA of Methyl 4-bromoquinoline-8-carboxylate derivatives in your own lab, follow these self-validating protocols.

Protocol A: In Vitro SHP2 Phosphatase Assay

Objective: Determine the IC50 of the derivative using a fluorogenic substrate.

Reagents:

  • Recombinant SHP2 protein (Full length).

  • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Activator: IRS-1 peptide (bis-phosphorylated) – Crucial for simulating the "Open" state.

Workflow:

  • Preparation: Dilute SHP2 enzyme (0.5 nM final) in reaction buffer (60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT).

  • Incubation: Add MQ-8-Derivative (serial dilution 0.1 nM – 10 µM) to the enzyme. Incubate for 30 minutes at RT . Note: Pre-incubation is vital for allosteric inhibitors to lock the conformation.

  • Activation: Add IRS-1 peptide (0.5 µM) to stimulate SHP2 activity.

  • Reaction: Add DiFMUP (200 µM).

  • Detection: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 minutes.

  • Validation: Comparison with a "No Activator" control (Basal activity) and "No Inhibitor" control (Max activity).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm pathway inhibition in KYSE-520 (Esophageal) or NCI-H358 (NSCLC) cell lines.

Workflow Diagram:

Western_Blot_Workflow Cells Seed Cells (KYSE-520) Treat Treat with MQ-8-Derivative (2h) Cells->Treat Stimulate Stimulate EGF (10 min) Treat->Stimulate Lysis Lysis & Protein Extraction Stimulate->Lysis Blot Western Blot (p-ERK vs t-ERK) Lysis->Blot Analysis Calculate IC50 Blot->Analysis

Figure 2: Cellular assay workflow. EGF stimulation is required to drive high p-ERK levels, providing a dynamic range to measure inhibition.

Critical Steps:

  • Serum Starvation: Cells must be serum-starved overnight to reduce basal p-ERK.

  • Stimulation: Pulse with EGF (10-50 ng/mL) for exactly 10 minutes post-drug treatment. This synchronizes the pathway activation.

  • Readout: A successful hit will show dose-dependent reduction of p-ERK (Thr202/Tyr204) while Total ERK remains constant.

References

  • Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature.

  • Fort, D.A., et al. (2020). "Imidazopyrimidine derivatives as SHP2 inhibitors." World Intellectual Property Organization (Patent WO2020072656A1).

  • Garcia Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry.

  • BLD Pharmatech. (2023). "Product Datasheet: Methyl 4-bromoquinoline-8-carboxylate." BLD Pharm.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromoquinoline-8-carboxylate

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like Methyl 4-bromoquinoline-8-carboxylate. However, responsible chemical lifecycle management, pa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like Methyl 4-bromoquinoline-8-carboxylate. However, responsible chemical lifecycle management, particularly disposal, is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 4-bromoquinoline-8-carboxylate, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, working understanding of the protocol.

Hazard Identification: Understanding the "Why"

Before handling disposal, it is imperative to understand the inherent risks associated with Methyl 4-bromoquinoline-8-carboxylate. This compound is a halogenated quinoline derivative, a class of chemicals that requires specific handling due to its reactivity and potential health effects.[1][2] The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CodeHazard StatementCausality and Implication
Skin Corrosion/IrritationH315Causes skin irritationThe compound can cause inflammation, redness, or discomfort upon contact with the skin. This necessitates the use of appropriate gloves and a lab coat.[3][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritationDirect contact with the eyes can result in significant and potentially painful irritation. Chemical splash goggles or a face shield are mandatory.[3][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. All handling should occur in a well-ventilated area, such as a chemical fume hood.[3][4][5][6]

GHS Hazard Identification for Methyl 4-bromoquinoline-8-carboxylate and related compounds.

Beyond these immediate hazards, the core reason for this rigorous disposal protocol is the compound's identity as a halogenated organic compound .[2] The bromine atom in its structure places it in a specific category of chemical waste that is more costly and complex to dispose of and is subject to stringent environmental regulations.[7][8][9]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in managing this waste stream is strict segregation. Co-mingling halogenated waste with non-halogenated organic solvents is a common and costly mistake in laboratory settings.

The Causality Behind Segregation:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[2][10] Non-halogenated solvents can often be recycled or used in fuel blending, which is a less expensive disposal route.[7]

  • Regulatory Compliance: Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate the proper identification and segregation of hazardous waste streams.[8][9]

  • Cost: Disposing of a drum of mixed waste (incorrectly containing halogenated compounds) at a halogenated waste price is significantly more expensive than disposing of it as a non-halogenated stream.[7]

The following workflow diagram illustrates the critical decision-making process at the point of waste generation.

WasteSegregation start Waste Generated (Methyl 4-bromoquinoline-8-carboxylate) is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_waste  Yes non_halogenated_waste Collect in 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_waste No   final_disposal Arrange pickup by Environmental Health & Safety (EHS) halogenated_waste->final_disposal non_halogenated_waste->final_disposal

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol ensures safety from the lab bench to final disposal.

Part A: At the Point of Generation
  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container, typically provided by your institution's Environmental Health & Safety (EHS) department.[11]

    • This container must be made of a compatible material (e.g., polyethylene) and have a screw-top or other vapor-tight lid.[11][12]

    • Ensure the container is clearly labeled for "Halogenated Organic Waste".[2][12]

  • Properly Label the Container:

    • Before adding any waste, affix a completed hazardous waste label.[11]

    • The label must include the full chemical name: "Methyl 4-bromoquinoline-8-carboxylate".[12] List all other components if it is a mixed waste stream.

    • Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[1]

  • Transferring Waste:

    • Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks.[11]

    • Wear required Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[11][13]

    • Carefully pour or transfer the waste into the container, avoiding splashes.

    • Securely close the container lid immediately after adding waste. It must remain closed at all times except when actively adding waste.[12]

Part B: Waste Accumulation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • Storage Conditions: The storage location must be cool, dry, and well-ventilated.[3][13]

  • Incompatible Materials: Store the halogenated waste container away from incompatible materials, especially strong oxidizing agents, acids, and bases.[11][14]

Part C: Final Disposal
  • Do Not Dispose On-Site: Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in the fume hood.[1][7][11] This is a direct violation of environmental regulations and poses a significant hazard.

  • Contact EHS for Pickup: Once the container is full or you are finished with the project, contact your institution's EHS office to arrange for a hazardous waste pickup.[11]

  • Licensed Disposal Facility: The EHS department will ensure the waste is transported by a licensed carrier to a permitted chemical destruction plant for final disposal, typically via controlled incineration with flue gas scrubbing.[1][10]

Emergency Procedures: Spills and Exposure

Accidents can happen. A prepared response is key to mitigating risk.

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.[10]

  • Don PPE: Wear your lab coat, goggles, and double-glove with nitrile gloves.[11]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, diatomite, or commercial spill pads.[3] Avoid creating dust.[5][13]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container.[5][13][15]

  • Label and Dispose: Label the container as "Spill Debris: Methyl 4-bromoquinoline-8-carboxylate" and dispose of it as halogenated hazardous waste.

  • Decontaminate: Wipe the spill area with soap and water.

Personnel Exposure First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[14][15] If irritation occurs or persists, seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14][15] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]

Decontamination of Laboratory Equipment

All non-disposable equipment that has come into contact with Methyl 4-bromoquinoline-8-carboxylate must be thoroughly decontaminated.[16][17]

  • Initial Cleaning: Meticulously scrub all surfaces of the contaminated equipment (e.g., glassware, spatulas) with warm, soapy water.[16][18]

  • Rinsing: Rinse thoroughly with water. A final rinse with a suitable solvent (like acetone) can be performed, but this rinsate must also be collected as halogenated hazardous waste. To minimize waste generation, avoid using solvents for rinsing if possible .[7]

  • Drying: Allow the equipment to air dry completely before reuse or storage.

  • Disposables: All contaminated disposable items (e.g., gloves, absorbent pads, weighing paper) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of in the designated halogenated waste stream.

By adhering to this comprehensive guide, you ensure not only your own safety and that of your colleagues but also maintain the highest standards of scientific integrity and environmental responsibility. When in doubt, always pause and consult your institution's Environmental Health & Safety department.

References

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved from [Link]

  • Safety Data Sheet - N-Boc-5-bromoisoindoline. (2024, May 2). Angene Chemical.
  • Safety Data Sheet: 8-Methylquinoline. (2021, July 21). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • WASTE MANAGEMENT. (n.d.). Bucknell University. Retrieved from [Link]

  • Safety Data Sheet - 8-Bromoquinoline. (n.d.). Thermo Fisher Scientific.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). American Instrument Exchange. Retrieved from [Link]

  • 132664-48-3 | Methyl 4-bromoquinoline-8-carboxylate. (n.d.). Capot Chemical. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazard communication standard and pharmaceuticals. (1994, January 3). Occupational Safety and Health Administration. Retrieved from [Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment... (n.d.). Texas A&M University-Commerce.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). C&EN - YouTube. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • MORPHOLINE. (2022, September 22). Occupational Safety and Health Administration. Retrieved from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. Retrieved from [Link]

  • Virus Inactivation by Formaldehyde and Common Lysis Buffers. (2023, August 4). Semantic Scholar. Retrieved from [Link]

  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

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Handling

Personal protective equipment for handling Methyl 4-bromoquinoline-8-carboxylate

Topic: Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3] Part 1: The Core Directive – "Respect the Scaffold" From: Dr. Aris Thorne, Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Part 1: The Core Directive – "Respect the Scaffold"

From: Dr. Aris Thorne, Senior Application Scientist To: Laboratory Operations Team

Colleagues,

We are handling Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3).[1][2] While many commercial vendors label this merely as an "Irritant," a senior chemist knows that the quinoline scaffold is a privileged structure in medicinal chemistry—meaning it is inherently designed to interact with biological systems (DNA intercalation, enzyme inhibition).[2]

Furthermore, the C4-bromine is a functional handle intended for cross-coupling.[1][2] If it is reactive enough for your palladium catalyst, it is potentially reactive enough for your biological proteins under the right conditions.[2]

The Safety Philosophy: Treat this not just as a chemical reagent, but as a Potent Compound (Band 3) until specific toxicological data proves otherwise.[2] We do not rely on the absence of data as proof of safety.[2]

Part 2: Risk Assessment & GHS Classification

Before selecting armor, we must understand the enemy.[2] This compound presents three primary vectors of attack: inhalation of dust, contact with mucous membranes, and dermal absorption.[2]

Hazard Identification Table

Hazard ClassGHS CodeStatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][4][5]The lipophilic nature of the quinoline ring facilitates skin absorption.[2]
Eye Irritation H319 Causes serious eye irritation.[1][3][5][6]Crystalline dust is abrasive and chemically reactive; corneal damage is a risk.[2]
STOT - SE H335 May cause respiratory irritation.[1][2][6][7]Critical: The solid has a low melting point (~55°C).[2] Mechanical friction during weighing can generate sticky, irritating aerosols.[2]

Part 3: The PPE Armor (Personal Protective Equipment)

We do not wear PPE to look busy; we wear it to break the chain of exposure.[2]

Hand Protection: The "Double-Barrier" Protocol

Standard: Double-gloving is mandatory for this compound.[1][2]

  • Inner Layer: 4 mil Nitrile (High dexterity).[2]

  • Outer Layer: 5-8 mil Nitrile (Chemical resistance).[1][2]

  • Why? Halogenated heterocycles can permeate thin nitrile over time.[2] The outer glove takes the mechanical stress and contamination; the inner glove protects against micro-tears and permeation.[2]

  • Change Frequency: Immediately upon visible splash or every 2 hours of continuous handling.

Respiratory Protection: Engineering Controls First

Primary Defense: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2] Secondary Defense (If hood work is impossible):

  • Minimum: N95 Particulate Respirator (For solid handling only).[2]

  • Preferred: P100 Half-Face Respirator with Organic Vapor (OV) cartridges.[1][2]

  • Why? If you are heating this compound (MP ~55°C), it may sublime or release vapors.[2] An N95 stops dust but passes vapors.[2]

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient because fine powders can drift around the sides of glasses.[2]

  • Body: Tyvek® sleeves over a standard cotton lab coat prevent dust accumulation on the forearms—a common "take-home" exposure route.[1][2]

Part 4: Operational Protocols

Workflow A: Safe Weighing of Solids

Context: Static electricity often causes quinoline powders to "jump."[2]

  • Preparation: Place the balance inside the fume hood.[2] If vibrations prevent this, use a balance enclosure or a "powder containment hood."[2]

  • Static Control: Use an ionizing gun or anti-static brush on the spatula and weighing boat before touching the compound.[2]

  • Transfer: Never transfer the open bottle across the lab. Weigh into a tared vial, cap it immediately, and wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

Workflow B: Solubilization & Reaction Setup

Context: Dissolving esters in reactive solvents.[2]

  • Solvent Choice: When dissolving in DMSO or DMF, heat generation is minimal.[2] However, avoid strong acids or bases which will hydrolyze the 8-carboxylate ester, potentially releasing methanol and the free acid (changing the solubility/permeability profile).[1][2]

  • Addition Order: Always add solvent to solid .[2] Adding solid to a stirring solvent can puff dust into the air.[2]

Part 5: Visualization of Safety Logic

Diagram 1: Risk Management Hierarchy

A logical flow for determining the necessary control measures based on the state of matter.

SafetyHierarchy Start Handling Methyl 4-bromoquinoline-8-carboxylate StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution DustRisk Risk: Dust Inhalation & Static Jump Solid->DustRisk SplashRisk Risk: Skin Absorption & Splash Solution->SplashRisk ControlSolid Control: Fume Hood + Anti-Static Gun DustRisk->ControlSolid PPE_Solid PPE: Goggles + N95 (if outside hood) ControlSolid->PPE_Solid ControlLiq Control: Sash at working height SplashRisk->ControlLiq PPE_Liq PPE: Double Nitrile Gloves + Sleeves ControlLiq->PPE_Liq

Caption: Decision matrix for selecting engineering controls vs. PPE based on physical state.

Part 6: Emergency Response & Disposal

Spill Response (The "HALT" Protocol)
  • H alt work and alert nearby personnel.[2]

  • A ssess: Is it powder or liquid?

    • Powder: Do not dry sweep.[2] This generates dust.[2][3] Cover with a wet paper towel (soaked in water/surfactant) to dampen, then scoop.[2]

    • Liquid: Absorb with vermiculite or sand.[2]

  • L abel: Place waste in a bag labeled "Halogenated Organic Hazard."[2]

  • T erminate: Clean area with soap and water (twice) to remove lipophilic residues.[2]

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .[2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as the bromine moiety can liberate toxic bromine gas under extreme oxidation conditions.[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if acidic impurities are present.[2][8]

References

  • CookeChem. (2022).[2] Safety Data Sheet: Methyl 4-bromoquinoline-8-carboxylate (CAS 132664-48-3).[1][2] Retrieved from [1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [1][2]

  • Sigma-Aldrich.[1][2][5][7] (n.d.). Safety Data Sheet: Methyl 4-bromoquinoline-6-carboxylate (Isomer Analog for Hazard Estimation). Retrieved from [1][2]

  • PubChem.[2][7][9] (n.d.). Compound Summary: Methyl 4-bromoquinoline-8-carboxylate.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromoquinoline-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromoquinoline-8-carboxylate
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